1,3-Benzothiazol-2-ylmethylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZDQDCFSDCIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379932 | |
| Record name | 1,3-benzothiazol-2-ylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29198-41-2, 42182-65-0 | |
| Record name | 1,3-benzothiazol-2-ylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-1,3-benzothiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2): Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth technical examination of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a key heterocyclic building block for chemical research and pharmaceutical development. We will move beyond a simple recitation of data, exploring the causality behind its chemical properties, outlining robust synthetic protocols, and contextualizing its application within modern drug discovery workflows.
Introduction: The Significance of a Privileged Scaffold
This compound (CAS No. 29198-41-2) is a derivative of the benzothiazole ring system. Benzothiazole, a bicyclic heterocycle composed of a fused benzene and thiazole ring, is widely regarded in medicinal chemistry as a "privileged scaffold".[1][2] This designation is earned due to its structural presence in a multitude of compounds exhibiting a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The title compound serves as a versatile starting material, offering a primary amine functional group at the 2-position, which is a prime handle for synthetic elaboration to explore this rich pharmacological potential.[1]
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. These properties dictate everything from storage conditions and solvent selection to its behavior in biological systems.[6][7][8]
Physicochemical Data Summary
The fundamental properties of this compound are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 29198-41-2 | [9][10][11] |
| Molecular Formula | C₈H₉ClN₂S | [10][12] |
| Molecular Weight | 200.69 g/mol | [13][14] |
| Appearance | White to yellow crystalline powder | [9][10] |
| Purity | Typically ≥95% | [10] |
| InChI Key | WCZDQDCFSDCIIC-UHFFFAOYSA-N | [10][13] |
| SMILES | NCC1=NC2=CC=CC=C2S1.[H]Cl | |
| Hazard Class | Acute Toxicity 3 (Oral); Skin Irritant 2; Eye Irritant 2 | |
| Signal Word | Danger |
Spectroscopic Characterization: A Self-Validating Protocol
Structural confirmation is paramount. While specific spectra for this exact salt are not always published in literature, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogues.[15][16] The following protocols are designed to be self-validating, ensuring accurate and reproducible characterization.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum should feature distinct signals for the four aromatic protons on the benzo- group, a singlet for the methylene (-CH₂-) protons adjacent to the amine, and a broad signal for the amine (-NH₂) protons. The exact chemical shifts of the aromatic protons will depend on the deuterated solvent used.
-
¹³C NMR: The spectrum will show eight distinct carbon signals: six for the benzothiazole ring system (four CH and two quaternary) and one for the methylene (-CH₂-) carbon. The C2 carbon, attached to the aminomethyl group, is expected to appear significantly downfield.[15][17]
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amine (typically a pair of bands around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic groups, C=N stretching from the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the molecular ion of the free base [M+H]⁺ at m/z ≈ 165.1, corresponding to the loss of HCl.
Protocol: Acquiring High-Fidelity NMR Data
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the hydrochloride salt may have limited solubility in CDCl₃) in a clean, dry 5 mm NMR tube.
-
Causality: DMSO-d₆ is often chosen for hydrochloride salts as it is a polar aprotic solvent capable of dissolving ionic compounds while also allowing for the observation of exchangeable N-H protons.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For D₂O, a different standard like DSS is required.
-
Instrument Setup: Acquire the spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.
-
Data Acquisition:
-
Acquire a ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.
Part 2: Synthesis and Reactivity
This compound is not typically synthesized in a single step but is built upon the foundational 2-aminobenzothiazole core. The choice of synthetic route is guided by the principles of efficiency, scalability, and reagent availability.
Proposed Synthetic Workflow
A logical and field-proven approach to synthesizing the target compound involves a multi-step process that begins with the construction of the benzothiazole ring, followed by functional group manipulation.
Caption: A plausible three-step synthetic pathway.
Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 2-Cyanobenzothiazole (Intermediate) This protocol is adapted from established methods for the synthesis of 2-substituted benzothiazoles.[18]
-
To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent like DMF, add copper(I) cyanide (CuCN, 1.1 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-120 °C for 4-6 hours.
-
Causality: The copper cyanide serves as the cyanide source, and the elevated temperature is necessary to drive the condensation and cyclization reaction, forming the thermodynamically stable benzothiazole ring.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into an aqueous solution of ferric chloride to decompose the copper complex, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to yield 2-cyanobenzothiazole.
Step 2: Reduction to 1,3-Benzothiazol-2-ylmethanamine (Free Base)
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere, and cool to 0 °C.
-
Causality: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. The reaction is highly exothermic and requires careful temperature control and an inert atmosphere to prevent side reactions and ensure safety.
-
-
Slowly add a solution of 2-cyanobenzothiazole (1.0 eq) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude free base amine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 1,3-Benzothiazol-2-ylmethanamine in a minimal amount of a suitable solvent like diethyl ether or methanol.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous HCl until the precipitation is complete.
-
Causality: The hydrochloride salt is typically much more crystalline and stable than the free base, making it easier to handle, purify by recrystallization, and store long-term.
-
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.[9]
Part 3: Applications in Drug Development
The true value of this compound lies in its utility as a scaffold for building libraries of new chemical entities for biological screening. Its primary amine is a nucleophilic handle that can be readily derivatized.
Workflow for Library Synthesis and Screening
The path from a building block to a potential drug candidate follows a logical and iterative process. Researchers leverage the reactivity of the starting material to create chemical diversity, which is then tested for biological activity.
Caption: Drug discovery workflow using the target compound.
Protocol: Parallel Synthesis of an Amide Library
This protocol describes the synthesis of a small library of amides, a common and effective strategy for exploring the chemical space around a primary amine core.
-
Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) and a base like diisopropylethylamine (DIPEA, 2.2 eq) in a solvent like DMF into each well.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and scavenge the acid produced during the coupling reaction without competing in the reaction itself.
-
-
Reagent Addition: To each well, add a solution of a unique carboxylic acid (1.1 eq) from a pre-prepared library plate.
-
Coupling Agent: Add a solution of a peptide coupling agent, such as HATU (1.1 eq), to each well.
-
Causality: HATU is an efficient coupling agent that activates the carboxylic acid, facilitating rapid amide bond formation at room temperature with minimal side products.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Workup and Purification: Upon completion, the library can be purified using automated parallel purification techniques, such as preparative HPLC-MS, to isolate the desired amide products.
These synthesized libraries can then be screened against various biological targets. For instance, given the known activity of benzothiazoles against protein kinases, this library would be an excellent candidate for screening against a panel of cancer-relevant kinases like PI3Kγ or CDK2.[1]
Part 4: Safety and Handling
Adherence to proper safety protocols is non-negotiable when handling any laboratory chemical.
| Hazard Type | Description | Precautionary Measures | Source |
| Acute Oral Toxicity | Toxic if swallowed (Hazard Class 3). | Do not ingest. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor immediately. | |
| Skin Irritation | Causes skin irritation (Category 2). | Wear protective gloves and clothing. If on skin, wash with plenty of water. | [9] |
| Eye Irritation | Causes serious eye irritation (Category 2). | Wear safety glasses with side-shields or goggles. If in eyes, rinse cautiously with water for several minutes. | [9] |
| Inhalation | May cause respiratory tract irritation. | Avoid breathing dust. Use only in a well-ventilated area. | [9] |
Storage and Disposal:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[9][19] Keep the container tightly closed.
-
Disposal: Dispose of waste material in accordance with all local, regional, national, and international regulations.
Conclusion
This compound is more than just a chemical with a CAS number; it is a potent tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and highly reactive primary amine handle make it an exemplary building block for the construction of diverse molecular libraries. By leveraging the privileged nature of the benzothiazole scaffold, researchers and drug development professionals can utilize this compound as a starting point for discovering next-generation therapeutics to address a wide array of human diseases.
References
- Fisher Scientific. (2025). Safety Data Sheet: this compound. URL: https://www.fishersci.com/store/msds?partNumber=CC06013CB&productDescription=1%2C3-BENZOTHIAZOL-2-YLMETHYLAMINE+HCL+97%25+1G&vendorId=VN00032119&countryCode=US&language=en
- CymitQuimica. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride. CymitQuimica. URL: https://www.cymitquimica.com/producto/10-f321253
- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10330459/
- Sigma-Aldrich. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR. URL: https://www.sigmaaldrich.com/US/en/product/sial/cbr00935
- ResearchGate. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. URL: https://www.researchgate.
- Iraqi Journal of Pharmaceutical Sciences. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. URL: https://ijps.uobaghdad.edu.iq/index.php/ijps/article/view/1004
- ChemScene. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride Safety Data Sheet. URL: https://www.chemscene.com/goods/msds/CS-0270412.html
- Scilit. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole. URL: https://www.scilit.net/article/10.1007/s10593-021-02914-w
- National Institutes of Health (NIH). (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8116347/
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. URL: http://www.ijrpc.com/files/05-2.4.12.pdf
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE. URL: https://www.molbase.com/chemical-product-29198-41-2.html
- Finetech Industry Limited. (n.d.). This compound. URL: https://www.finetechindustry.com/product/show/cas:29198-41-2.html
- Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound. URL: https://www.localpharmaguide.com/cas-no-29198-41-2
- MySkinRecipes. (n.d.). Benzo[d]thiazol-2-ylmethanamine hydrochloride. URL: https://www.myskinrecipes.com/shop/product/benzo-d-thiazol-2-ylmethanamine-hydrochloride-150409
- Santa Cruz Biotechnology. (n.d.). This compound. URL: https://www.scbt.com/p/1-3-benzothiazol-2-ylmethylamine-hydrochloride-29198-41-2
- Spartan Chemical. (2018). Safety Data Sheet. URL: https://www.spartanchemical.com/sds/downloads/1020/en.pdf
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. URL: https://www.organic-chemistry.org/namedreactions/hantzsch-thiazole-synthesis/synthesis-of-benzothiazoles.shtm
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. URL: https://www.orientjchem.
- Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. URL: https://www.mdpi.com/1420-3049/25/23/5673
- Sultan Qaboos University Medical Journal. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10502157/
- ResearchGate. (2013). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. URL: https://www.researchgate.net/publication/279549925_N-1-25-Dimethyl-3-thienylethylidene-13-benzothiazol-2-amine
- Journal of Chemical Reviews. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. URL: https://jchemrev.com/article_193568.html
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. URL: https://www.mdpi.com/1422-8599/28/1/10/htm
- Der Pharma Chemica. (2017). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. URL: https://www.derpharmachemica.com/pharma-chemica/advances-in-benzothiazole-scaffold-a-review-of-synthesis-and-medicinal-significance.pdf
- BenchChem. (n.d.). Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. URL: https://www.benchchem.com/product/b2819/technical-guide
- ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles - Supporting Information. URL: https://acgpubs.org/journal/index.php/OC/article/download/2619/1009
- PubMed. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. URL: https://pubmed.ncbi.nlm.nih.gov/35214062/
- MDPI. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. URL: https://www.mdpi.com/1999-4923/14/2/330
- PubMed. (2024). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. URL: https://pubmed.ncbi.nlm.nih.gov/38879684/
- The Royal Society of Chemistry. (2014). Supplementary Information. URL: https://www.rsc.
- Expert Opinion on Drug Metabolism & Toxicology. (2014). Physicochemical drug properties associated with in vivo toxicological outcomes: A review. URL: https://www.tandfonline.com/doi/full/10.1517/17425255.2014.945376
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.ca [fishersci.ca]
- 10. Benzo[d]thiazol-2-ylmethanamine hydrochloride | CymitQuimica [cymitquimica.com]
- 11. chemscene.com [chemscene.com]
- 12. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 13. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. scbt.com [scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. acgpubs.org [acgpubs.org]
- 17. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]
- 18. Benzothiazole synthesis [organic-chemistry.org]
- 19. dcc-la.safecollegessds.com [dcc-la.safecollegessds.com]
Physicochemical properties of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No: 29198-41-2). Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes available data on the compound's identity, structure, and core physical characteristics. In recognition that this molecule is a research chemical, this guide moves beyond cataloging existing data to provide robust, field-proven experimental protocols for its detailed characterization, including spectroscopic analysis and stability assessment. The causality behind experimental design is emphasized to empower researchers in their drug discovery and development endeavors. The benzothiazole moiety is a cornerstone in medicinal chemistry, appearing in drugs such as the neuroprotective agent Riluzole and the dopamine agonist Pramipexole.[1] Understanding the fundamental properties of novel derivatives like this compound is a critical prerequisite for exploring their therapeutic potential.
Chemical Identity and Molecular Structure
Correctly identifying a compound is the foundational step of any scientific investigation. This compound is a heterocyclic amine salt. The core structure consists of a benzene ring fused to a thiazole ring, with a methylamine group attached at the 2-position of the benzothiazole system.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.
It is noteworthy that multiple CAS numbers may be encountered in literature and commercial listings for this compound; however, 29188-41-2 is the most frequently cited designation.[2][3][4][5][6][7]
Diagram 1.0: Chemical Structure of this compound
Caption: Structure of this compound.
Core Physicochemical Properties
The physicochemical profile of a compound dictates its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. The table below summarizes the known properties of this compound.
Table 2.1: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)methanamine hydrochloride | [7] |
| CAS Number | 29198-41-2 | [3][4][5] |
| Molecular Formula | C₈H₉ClN₂S | [3][4][5] |
| Molecular Weight | 200.69 g/mol | [3][5] |
| Appearance | Off-white to light brown solid powder | [3][6] |
| Melting Point | 260 °C | [3] |
| Storage | Sealed in dry, Room Temperature | [3] |
| Solubility | Data not publicly available. See Protocol 3.1. | - |
| pKa | Data not publicly available. See Protocol 3.2. | - |
| LogP (Octanol/Water) | Data not publicly available. See Protocol 3.3. | - |
Recommended Experimental Characterization Protocols
For many research chemicals, comprehensive experimental data is not always available. The following section provides validated methodologies for determining critical physicochemical parameters. The rationale behind each step is included to provide a framework for adapting these protocols to other novel compounds.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method (OECD Guideline 105) is the gold-standard for determining aqueous solubility. It establishes equilibrium between the solid compound and its saturated solution, providing a thermodynamically stable value crucial for predicting oral bioavailability and designing formulations.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been achieved.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard curve.
-
Calculation: The solubility is expressed in mg/mL or µg/mL.
Protocol: pKa Determination (Potentiometric Titration)
Rationale: The pKa, or acid dissociation constant, governs the ionization state of a molecule at a given pH. This is critical as ionization profoundly affects solubility, permeability across biological membranes, and receptor binding. For this compound, the primary amine is the key ionizable group. Potentiometric titration is a direct and accurate method for measuring pKa.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of the compound (e.g., 1-2 mg) in a known volume of water or a water/co-solvent mixture (if solubility is low).
-
Titration: Place the solution in a thermostatted vessel and slowly titrate with a standardized acid (e.g., 0.1 M HCl) followed by a standardized base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, often calculated using the first or second derivative of the curve.
Protocol: Spectroscopic Structural Verification
Rationale: Unambiguous structural confirmation is paramount. A combination of NMR, IR, and Mass Spectrometry provides a complete picture of the molecular architecture, confirming identity and purity.[8]
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for polar salts.[8][9]
-
IR: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile for analysis via electrospray ionization (ESI).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum to identify all unique proton environments. Expected signals would include distinct aromatic protons on the benzothiazole ring, a singlet for the methylene (-CH₂-) bridge, and a broad signal for the amine protons.[10]
-
¹³C NMR: Acquire the spectrum to identify all unique carbon environments. This is crucial for confirming the carbon skeleton of the benzothiazole core and the methylene carbon.[10]
-
IR Spectroscopy: The spectrum should reveal key functional groups. Look for N-H stretching vibrations from the amine hydrochloride salt (typically broad, around 2400-3200 cm⁻¹), C=N stretching of the thiazole ring (~1630 cm⁻¹), and aromatic C-H and C=C stretching.[11][12]
-
Mass Spectrometry (ESI-MS): This analysis will confirm the molecular weight. In positive ion mode, the expected parent ion would correspond to the free base [M+H]⁺ at m/z 179.06, resulting from the loss of HCl.
-
Stability Assessment: A Forced Degradation Protocol
Rationale: A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[13] This protocol subjects the compound to harsh conditions (acid, base, oxidation, heat, and light) to accelerate decomposition, providing insights into its intrinsic stability.[14]
Diagram 4.0: Workflow for Forced Degradation Study
Caption: Standard workflow for a forced degradation stability study.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of methanol and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose the stock solution to UV (254 nm) and visible light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 8, 24 hours). For thermal stress, dissolve the solid in the solvent at each time point.
-
Sample Processing: Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometer (LC-MS).
-
Objective: To separate the parent compound from all degradation products.
-
Evaluation: Calculate the percentage of degradation. Use the mass spectrometer to obtain the mass of any significant degradants to aid in their structural elucidation.
-
Conclusion
This compound is a research compound built upon the medicinally significant benzothiazole scaffold. While publicly available data is limited to its basic identity and a few physical properties, this guide provides a comprehensive framework for its thorough physicochemical characterization. The detailed protocols for determining solubility, pKa, and stability are designed to be self-validating and provide the robust, high-quality data required for advancing drug development programs. By understanding and applying these foundational analyses, researchers can effectively evaluate the potential of this and other novel chemical entities.
References
- International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.
- Hassan, E. A. (2025). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. ResearchGate.
- Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound.
- ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-4-2.
- ResearchGate. (n.d.). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
- Amerigo Scientific. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride.
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- PubChem. (n.d.). (1,3-Benzothiazol-2-ylmethyl)(methyl)amine.
- Wikipedia. (n.d.). Benzothiazole.
- Diva-portal.org. (2021). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes.
- PubChem. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate.
- Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- ResearchGate. (2024). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. CAS NO. 29198-41-2 | this compound | C8H9ClN2S [localpharmaguide.com]
- 3. This compound CAS#: 29198-41-2 [amp.chemicalbook.com]
- 4. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. scbt.com [scbt.com]
- 6. jieheng.lookchem.com [jieheng.lookchem.com]
- 7. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. diva-portal.org [diva-portal.org]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Spectral Analysis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Introduction
1,3-Benzothiazol-2-ylmethylamine hydrochloride is a member of the benzothiazole family, a class of heterocyclic compounds recognized for their significant and diverse biological activities. Benzothiazoles are integral scaffolds in medicinal chemistry, forming the core of various pharmacological agents.[1][2][3] The precise structural elucidation of such molecules is a critical prerequisite for understanding their mechanism of action and for the development of new therapeutic agents. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of the chemical structure and purity of synthesized benzothiazole derivatives.[4]
Molecular Structure and Spectroscopic Overview
The chemical structure of this compound dictates its characteristic spectral features. The molecule consists of a bicyclic benzothiazole ring system, an aminomethyl substituent at the 2-position, and a hydrochloride salt of the primary amine.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial for confirming the arrangement of the protons and carbons in the benzothiazole ring and the aminomethyl side chain.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons of the benzothiazole ring, the methylene protons, and the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ |
| ~8.2 - 7.8 | Multiplet | 2H | Aromatic Protons (H-4, H-7) |
| ~7.6 - 7.3 | Multiplet | 2H | Aromatic Protons (H-5, H-6) |
| ~4.5 | Singlet | 2H | Methylene Protons (-CH₂-) |
Causality Behind Assignments:
-
-NH₃⁺ Protons: The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange with any trace water in the solvent and quadrupolar broadening from the nitrogen atom.
-
Aromatic Protons: The four protons on the benzene portion of the benzothiazole ring will appear in the aromatic region. The protons adjacent to the sulfur and nitrogen atoms (H-4 and H-7) are typically found at a lower field (more deshielded) compared to the other two protons (H-5 and H-6). Their multiplicities will be doublets or multiplets depending on the coupling with adjacent protons.
-
Methylene Protons (-CH₂-): The methylene protons adjacent to the benzothiazole ring and the ammonium group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing effects of both the heterocyclic ring and the positively charged nitrogen.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=N (C-2) |
| ~153 | Aromatic C-S (C-7a) |
| ~135 | Aromatic C-N (C-3a) |
| ~128 - 122 | Aromatic CH (C-4, C-5, C-6, C-7) |
| ~40 | Methylene (-CH₂) |
Causality Behind Assignments:
-
C=N Carbon (C-2): This carbon is part of the imine-like functionality within the thiazole ring and is expected to be the most deshielded carbon in the molecule.
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the typical aromatic region. The bridgehead carbons (C-7a and C-3a) will have distinct chemical shifts due to their attachment to the heteroatoms.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much higher field (more shielded) compared to the aromatic and C=N carbons.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Workflow for NMR Analysis
Caption: A simplified predicted fragmentation pathway for 1,3-Benzothiazol-2-ylmethylamine.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions.
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a detailed prediction of the expected spectral data based on the known properties of the benzothiazole scaffold and related functional groups. The provided protocols outline the standard methodologies for acquiring this critical data. For researchers in the field of drug discovery and development, a thorough understanding and application of these spectroscopic techniques are fundamental to ensuring the identity, purity, and structural integrity of novel chemical entities.
References
- BenchChem. (n.d.). Validating the synthesis of benzothiazole derivatives through spectroscopic methods.
- Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Mishra, R., & Joshi, S. C. (2007). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Journal of the Indian Chemical Society, 84(10), 1043-1045.
- Finetech Industry Limited. (n.d.). This compound.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- Siddiqui, N., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1527-S1534.
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars, 5(4), 108-112.
- MDPI. (2022). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(13), 5412.
- ResearchGate. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives.
- Journal of Engineering and Applied Sciences. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, 2-Diamine] and Its Complexes with Some Metal Ions. 16(6), 200-207.
- ResearchGate. (n.d.). Experimental FT-IR and FT-Raman spectrum of benzothiazole.
- National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook.
- MDPI. (2023).
- ResearchGate. (n.d.). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.
- American Elements. (n.d.). Benzothiazoles.
- National Center for Biotechnology Information. (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. PubChem.
- ResearchGate. (n.d.). (1,3-Benzothiazol-2-yl)[1-(2-chlorobenzyl)imidazolidin-2-ylidene]amine.
- SpectraBase. (n.d.). 4-Methyl-1,3-benzothiazol-2-amine.
- ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.
Sources
Synthesis and Characterization of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Foundational Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
Abstract
The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed analytical characterization of a key derivative, 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No. 29198-41-2).[5][6][7] As a primary amine derivative, this compound serves as a versatile building block for the development of novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Benzothiazole Moiety
Benzothiazole, a bicyclic system comprising fused benzene and thiazole rings, is a cornerstone in modern medicinal chemistry.[2][8] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse interactions with a multitude of biological targets.[1] Clinically approved drugs like Riluzole (for ALS) and Pramipexole (for Parkinson's disease) feature this core structure, underscoring its therapeutic relevance.[1]
This compound provides a strategic entry point for drug discovery programs. The primary amine handle at the 2-position is amenable to a wide array of chemical modifications, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. This guide delineates a robust synthetic pathway and a rigorous characterization cascade to ensure the production of high-purity starting material, a critical first step in any drug development pipeline.
Synthetic Pathway and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chosen pathway leverages the classical condensation reaction to form the benzothiazole core, followed by a nucleophilic substitution and subsequent deprotection and salt formation.
Overall Synthetic Scheme
The synthesis proceeds via a three-step sequence starting from the readily available 2-aminothiophenol.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
-
Rationale: This step involves the condensation of 2-aminothiophenol with chloroacetonitrile. The reaction forms the thiazole ring through nucleophilic attack of the thiol group on the nitrile carbon, followed by cyclization and dehydration. This is a common and efficient method for constructing the 2-substituted benzothiazole core.[9]
-
Procedure:
-
To a stirred solution of 2-aminothiophenol (1.0 eq) in ethanol, add chloroacetonitrile (1.1 eq).
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried to yield 2-(chloromethyl)-1,3-benzothiazole.
-
Step 2: Synthesis of N-((1,3-Benzothiazol-2-yl)methyl)phthalimide
-
Rationale: To avoid side reactions with the primary amine, a Gabriel synthesis approach is employed. The chloromethyl intermediate is reacted with potassium phthalimide. The phthalimide acts as a protected source of ammonia, ensuring clean formation of the carbon-nitrogen bond via an SN2 reaction.
-
Procedure:
-
Dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 eq) in dimethylformamide (DMF).
-
Add potassium phthalimide (1.2 eq) to the solution.
-
Heat the mixture to 90-100°C for 3-5 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure phthalimide-protected intermediate.
-
Step 3: Synthesis of this compound
-
Rationale: The phthalimide protecting group is removed using hydrazine hydrate in what is known as the Ing-Manske procedure. Hydrazine cleaves the phthalimide to release the desired primary amine and the stable phthalhydrazide byproduct. The free amine is then converted to its hydrochloride salt to improve stability and water solubility.
-
Procedure:
-
Suspend N-((1,3-Benzothiazol-2-yl)methyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the suspension.
-
Reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture and filter off the phthalhydrazide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting crude amine in a minimal amount of cold ethanol and acidify with a saturated solution of HCl in ethanol until the pH is ~1-2.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Summary of Reaction Parameters
| Parameter | Step 1 | Step 2 | Step 3 |
| Key Reagents | 2-Aminothiophenol, Chloroacetonitrile | Potassium Phthalimide | Hydrazine Hydrate, HCl |
| Solvent | Ethanol | DMF | Ethanol |
| Temperature | 78°C (Reflux) | 90-100°C | 78°C (Reflux) |
| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |
| Typical Yield | 85-90% | 80-85% | 90-95% |
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound. A multi-technique approach provides a self-validating system of analysis.
General Properties
| Property | Value | Reference |
| CAS Number | 29198-41-2 | [5][6][7][10] |
| Molecular Formula | C₈H₉ClN₂S | [5][6] |
| Molecular Weight | 200.69 g/mol | [6][7] |
| Appearance | Off-white to light yellow powder | [10] |
| Purity | ≥98% | [10] |
Characterization Workflow
Caption: Integrated workflow for the analytical characterization of the target compound.
Spectroscopic Data and Interpretation
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Protocol:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.
-
-
Expected Data:
-
¹H NMR (DMSO-d₆):
-
¹³C NMR (DMSO-d₆):
-
δ 165-170 ppm: Quaternary carbon (C2) of the thiazole ring.
-
δ 115-155 ppm: Carbons of the benzene ring.
-
δ 40-45 ppm: Methylene carbon (-CH₂-).[11]
-
-
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Protocol:
-
Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Data:
3.3.3. Mass Spectrometry (MS)
-
Rationale: MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
-
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
-
Expected Data:
-
[M+H]⁺: The molecular ion peak for the free base (C₈H₈N₂S) is expected at m/z ≈ 165.05. The analysis will detect the cation of the salt.
-
3.3.4. Elemental Analysis
-
Rationale: Confirms the elemental composition (Carbon, Hydrogen, Nitrogen) and thus the empirical formula and purity of the compound.
-
Protocol:
-
Submit a dry, pure sample (2-3 mg) for CHN/S analysis.
-
-
Expected Data for C₈H₉ClN₂S:
-
Carbon (C): 47.88%
-
Hydrogen (H): 4.52%
-
Nitrogen (N): 13.96%
-
Sulfur (S): 15.98%
-
Chlorine (Cl): 17.66%
-
Summary of Analytical Data
| Technique | Expected Result |
| ¹H NMR | δ 8.8-9.2 (br s, 3H), 7.8-8.2 (m, 4H), 4.5-4.7 (s, 2H) |
| ¹³C NMR | δ 165-170, 115-155, 40-45 |
| FTIR (cm⁻¹) | ~3100 (N-H), ~1610 (C=N), ~720 (C-S) |
| Mass Spec (ESI⁺) | m/z ≈ 165.05 ([M+H]⁺ of free base) |
| Elemental Analysis | C: 47.88%, H: 4.52%, N: 13.96%, S: 15.98% |
Safety, Handling, and Storage
Scientific integrity includes a commitment to safety. Benzothiazole derivatives require careful handling.[14]
-
Hazard Identification: Toxic if swallowed or in contact with skin.[14][15] Causes serious eye irritation.[14][16]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[14][15][17] Work in a well-ventilated fume hood.[14][17]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this product.[14][15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[15]
Applications and Future Perspectives
This compound is not an end-product but a strategic starting material. Its primary amine function allows for derivatization into a vast chemical space, including amides, sulfonamides, ureas, and Schiff bases, each potentially modulating biological activity.
The benzothiazole scaffold has shown significant promise in targeting critical biological pathways related to cancer, infectious diseases, and neurological disorders.[1][8] Future work will likely focus on using this building block to develop selective enzyme inhibitors, receptor modulators, and novel diagnostic agents.[1] The continued exploration of this scaffold is a promising avenue for the discovery of next-generation therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (2026). Safety and Handling of Benzothiazole: A Guide for Industrial Users.
- MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Review of synthesis and medicinal importance of 1,3-benzothiazole. (2024).
- LANXESS. (2015). Benzothiazole.
- Synerzine. (2019).
- A Review on Recent Development and biological applications of benzothiazole deriv
- Benzothiazole derivative compounds found in natural products. (n.d.).
- Law, C. S. W., & Yeong, K. Y. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020).
- 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2. (n.d.).
- Material Safety D
- Finetech Industry Limited. (n.d.). This compound | cas: 29198-41-2.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
- ECHEMI. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 29198-41-2.
- Sigma-Aldrich. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR.
- This compound CAS NO.29198-41-2. (n.d.).
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,]. (2021). Journal of Engineering and Applied Sciences, 16(6), 200-207.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry.
- N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4. (2025).
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook.
- A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). (n.d.).
- 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cycliz
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025).
- N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. (2025).
- reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers.
- NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. (2025). Iraqi Academic Scientific Journals.
- ChemicalBook. (n.d.). Benzothiazole(95-16-9) 1H NMR spectrum.
- Benzothiazoles. (2017). MassBank.
- (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. (n.d.). NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Review of synthesis and medicinal importance of 1,3-benzothiazole. [wisdomlib.org]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 6. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. scbt.com [scbt.com]
- 8. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 11. arabjchem.org [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. nbinno.com [nbinno.com]
- 15. echemi.com [echemi.com]
- 16. synerzine.com [synerzine.com]
- 17. lanxess.com [lanxess.com]
The Ascendant Therapeutic Potential of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Benzothiazole Scaffold - A Cornerstone in Medicinal Chemistry
The 1,3-benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its inherent structural features and the capacity for diverse functionalization have rendered it a cornerstone in the design of novel therapeutic agents.[2][3] Derivatives of this versatile nucleus have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] This guide delves into the specific realm of 1,3-benzothiazol-2-ylmethylamine hydrochloride derivatives, exploring their synthesis, multifaceted biological activities, and the experimental methodologies crucial for their evaluation. As we navigate the current understanding and future potential of these compounds, this document serves as a technical resource for researchers poised at the forefront of drug discovery.
I. Synthesis and Chemical Landscape
The synthetic pathways to benzothiazole derivatives are numerous and adaptable, often commencing with the versatile precursor, 2-aminothiophenol.[6][7] While direct literature on the synthesis of a wide array of this compound derivatives is nascent, we can extrapolate from established methodologies for related 2-substituted benzothiazoles.
A plausible synthetic strategy initiates with the reaction of 2-aminothiophenol with an appropriate electrophile to construct the 2-substituted benzothiazole core. For the specific synthesis of 2-aminomethylbenzothiazole, a key intermediate, a potential route involves the condensation of 2-aminothiophenol with a protected aminoacetonitrile or a related synthon, followed by deprotection. Subsequent N-alkylation or N-acylation of the primary amine would yield a library of derivatives. The final step would involve the formation of the hydrochloride salt to enhance solubility and stability.
A general synthetic scheme is outlined below:
Caption: A schematic of the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
III. Anticancer Activity: Targeting Malignant Proliferation
The benzothiazole scaffold is a prominent feature in a number of potent anticancer agents. [5]Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways or the induction of apoptosis. [8][9]
A. Cytotoxicity Against Cancer Cell Lines
Derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, including those of the breast, liver, lung, and prostate. [9][10][11]The antiproliferative effects are often dose-dependent, with some compounds exhibiting IC50 values in the low micromolar range. [9]For example, certain 2-substituted benzothiazole derivatives have shown IC50 values of 56.98 µM and 59.17 µM against HepG2 liver cancer cells after 24 hours of treatment. [9] Table 2: Representative Anticancer Activity of Benzothiazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 56.98 (24h) | [9] |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 38.54 (48h) | [9] |
| Benzothiazole Analogues | Various | 0.683 - 4.66 | [12] |
B. Mechanistic Insights
The anticancer activity of benzothiazole derivatives has been linked to several mechanisms:
-
Enzyme Inhibition: Targeting crucial kinases involved in cancer cell proliferation and survival. [5]* Induction of Apoptosis: Triggering programmed cell death in cancer cells. [9]* NF-κB Pathway Inhibition: Some derivatives have been shown to suppress the NF-κB signaling pathway, which is often dysregulated in cancer and inflammation. [9]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benthamscience.com [benthamscience.com]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijper.org [ijper.org]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide focuses on a specific, yet underexplored, member of this family: 1,3-Benzothiazol-2-ylmethylamine hydrochloride . While direct extensive research on this particular compound is nascent, the wealth of data on structurally related 2-aminobenzothiazoles provides a robust framework for predicting and validating its potential therapeutic targets. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to exploring its therapeutic utility in neuroprotection, oncology, anti-inflammatory applications, and infectious diseases. We will delve into the scientific rationale for target selection, provide detailed experimental protocols for validation, and present a clear roadmap for advancing this promising compound through the preclinical pipeline.
Introduction: The Benzothiazole Core and the Promise of this compound
Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities.[1][4] The rigid structure of the benzothiazole nucleus serves as a privileged scaffold, allowing for diverse substitutions that can modulate its interaction with a wide array of biological targets.[1][2] Marketed drugs and clinical candidates containing the benzothiazole core underscore its therapeutic relevance across multiple disease areas.
This compound, with its characteristic 2-aminomethyl substituent, presents a unique chemical entity within this class. While this specific molecule remains largely uncharacterized in the public domain, its structural similarity to well-studied 2-aminobenzothiazole derivatives allows for informed hypotheses regarding its potential mechanisms of action and therapeutic applications. This guide will extrapolate from the known pharmacology of its analogs to propose a series of high-priority therapeutic targets and provide the technical framework for their experimental validation.
Potential Therapeutic Area: Neuroprotection and Neurological Disorders
The neuroprotective potential of benzothiazole derivatives is a promising area of investigation. The FDA-approved drug Riluzole, a 2-aminobenzothiazole, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the therapeutic viability of this scaffold in neurological diseases.[5] In-silico studies on related 1,3-benzothiazole-2-amine derivatives have pointed towards key targets in the central nervous system.[6][7][8]
Proposed Target: γ-Aminobutyric Acid Aminotransferase (GABA-AT)
Scientific Rationale: GABA-AT is a critical enzyme in the metabolism of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT leads to increased GABA levels in the brain, which can have a neuroprotective and anticonvulsant effect. Molecular docking studies of 1,3-benzothiazole-2-amine derivatives have shown promising binding affinities for GABA-AT, suggesting that this compound may act as an inhibitor.[6][7][8]
Experimental Validation Workflow:
Caption: Workflow for validating COX enzymes as targets.
Potential Therapeutic Area: Infectious Diseases
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzothiazole derivatives have exhibited a broad spectrum of activity against various pathogens.
Proposed Target: Bacterial Cell Division and Virulence
Scientific Rationale: The structural analog Riluzole has been shown to inhibit virulence phenotypes in Pseudomonas aeruginosa. Th[5]is suggests that this compound could have similar antivirulence or direct antimicrobial activities.
Experimental Validation Workflow:
Caption: Workflow for evaluating antimicrobial and antivirulence activity.
Summary and Future Directions
While direct experimental data on this compound is limited, a strong deductive case can be made for its therapeutic potential across several key disease areas. The structural similarities to known bioactive 2-aminobenzothiazoles provide a solid foundation for initiating a target validation cascade.
Quantitative Data Summary (Hypothetical)
| Therapeutic Area | Potential Target | Key Validation Assay | Target IC50 (Predicted Range) |
| Neuroprotection | GABA-AT | Enzymatic Inhibition Assay | 1-10 µM |
| Neuroprotection | NavMs | Patch-Clamp Electrophysiology | 5-25 µM |
| Oncology | EGFR/VEGFR | Kinase Inhibition Assay | 0.5-5 µM |
| Anti-inflammatory | COX-1/COX-2 | Enzymatic Inhibition Assay | 1-15 µM |
| Infectious Diseases | Bacterial Targets | MIC Assay | 2-32 µg/mL |
The proposed experimental workflows provide a clear and logical path forward for elucidating the mechanism of action and therapeutic potential of this compound. A systematic approach, beginning with in-vitro enzymatic and cell-based assays, will be critical in confirming these predicted activities and prioritizing the most promising therapeutic avenues for further preclinical development.
References
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). Chemistry of Heterocyclic Compounds, 57(4), 369–373. [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole | Request PDF. (n.d.).
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). [Journal Name]. [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole | Scilit. (n.d.). Scilit. [Link]
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). PubMed. [Link]
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central. [Link]
- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed. [Link]
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025).
- Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. (2025).
- (PDF) Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025).
- This compound | cas: 29198-41-2 | finetech industry limited. (n.d.). Finetech Industry Limited. [Link]
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIV
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
- (PDF) N-{[(6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4 - ResearchGate. (2007).
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2024).
- Molecular Docking, Synthesis, and Biological Screening of Some Novel Benzothiazoles as Acetylcholinesterase Inhibitors. (2026). Advanced Journal of Chemistry, Section A. [Link]
- Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. (2023). ACS Infectious Diseases. [Link]
- O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine. (n.d.). PubChem. [Link]
Sources
- 1. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uokerbala.edu.iq [uokerbala.edu.iq]
- 5. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a specific analogue within this class, represents a promising yet underexplored molecule. This technical guide provides a comprehensive, field-proven framework for systematically investigating its mechanism of action (MoA). Moving beyond a mere listing of protocols, this document elucidates the causal logic behind experimental choices, empowering research teams to conduct a self-validating and robust MoA study. We will navigate from initial broad-spectrum screening to pinpointing specific molecular targets and dissecting the downstream signaling sequelae.
Introduction: The Benzothiazole Privileged Scaffold
Benzothiazole and its derivatives are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][4] These compounds are known to interact with a variety of biological targets, leading to therapeutic effects such as antimicrobial, antimalarial, anticancer, and anti-inflammatory responses.[2][3] The structural simplicity and synthetic accessibility of the benzothiazole nucleus make it an attractive starting point for the development of novel therapeutic agents.[2] While the broader family of benzothiazoles is well-documented, the specific MoA of this compound remains to be fully elucidated. This guide outlines a strategic and multi-faceted approach to deconstruct its biological activity.
Phase I: Initial Profiling and Hypothesis Generation
The first phase of investigation aims to cast a wide net to understand the general biological effects of this compound and to generate initial hypotheses regarding its potential MoA.
Broad-Spectrum Cell Viability Screening
A logical first step is to assess the compound's cytotoxic or cytostatic effects across a diverse panel of human cancer cell lines. This provides initial clues about potential anticancer activity and can reveal cell-type-specific sensitivities.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cells from various cancer types (e.g., breast, lung, colon, leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 15.2 |
| MDA-MB-231 | Breast | 8.9 |
| A549 | Lung | 25.6 |
| HCT116 | Colon | 12.1 |
| K562 | Leukemia | 5.4 |
This table presents hypothetical data for illustrative purposes.
Kinase Inhibitor Profiling
Many small molecule drugs exert their effects by inhibiting protein kinases. A broad kinase screen can quickly identify potential kinase targets.
Workflow: Kinase Panel Screening
A commercially available kinase panel (e.g., from companies like Reaction Biology or Eurofins) can be used to screen the compound against hundreds of kinases at a fixed concentration (e.g., 10 µM). The results are typically reported as a percentage of inhibition.
Visualization: Hypothetical Kinase Inhibition Profile
Caption: Hypothetical kinase inhibition profile of this compound.
Phase II: Target Validation and Pathway Analysis
Based on the initial profiling, this phase focuses on validating the most promising targets and understanding their role in the compound's MoA. Assuming from our hypothetical screen that FMS-like tyrosine kinase-3 (FLT3) is a primary target, the following steps would be logical.
In Vitro Target Engagement
The direct interaction between the compound and the putative target needs to be confirmed and quantified.
Experimental Protocol: In Vitro Kinase Assay (e.g., for FLT3)
-
Reaction Setup: In a microplate, combine recombinant human FLT3 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add varying concentrations of this compound.
-
Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection reagent (e.g., a phosphospecific antibody) that generates a signal proportional to the amount of phosphorylated substrate.
-
Data Analysis: Determine the IC50 value for the inhibition of the kinase activity.
Cellular Target Engagement
Confirming that the compound interacts with the target within a cellular context is crucial.
Experimental Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Treatment: Treat a sensitive cell line (e.g., a leukemia cell line with a FLT3 mutation) with increasing concentrations of the compound for a defined period.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on FLT3 phosphorylation.
Visualization: Proposed Signaling Pathway
Sources
The Ascendant Therapeutic Potential of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride and its Congeners: A Technical Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth review of 1,3-Benzothiazol-2-ylmethylamine hydrochloride and its analogs, offering a critical synthesis of their chemical synthesis, biological activities, and therapeutic promise. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental designs and offers field-proven insights to accelerate the discovery and development of novel benzothiazole-based therapeutics. We will explore the synthetic versatility of this heterocyclic system, delve into its multifaceted biological profile, and provide robust experimental protocols to empower further research and development in this exciting field.
Introduction: The Benzothiazole Scaffold - A Privileged Motif in Drug Discovery
The 1,3-benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in a multitude of biologically active compounds.[3] Its unique structural and electronic properties, including its aromaticity and the presence of heteroatoms, enable it to interact with a wide range of biological targets with high affinity and specificity.[3] This inherent "drug-likeness" has led to the development of numerous FDA-approved drugs containing the benzothiazole scaffold, such as Riluzole for amyotrophic lateral sclerosis (ALS) and Pramipexole for Parkinson's disease.[4]
The diverse pharmacological landscape of benzothiazole derivatives is vast, encompassing anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[1][5][6][7] The versatility of the benzothiazole ring allows for facile functionalization at various positions, most notably at the 2-position, enabling the generation of large libraries of analogs for structure-activity relationship (SAR) studies.[3] This guide will focus specifically on this compound and its analogs, a class of compounds that holds significant promise for therapeutic intervention in a range of diseases.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically proceeds through a multi-step sequence, starting from readily available precursors. A common and efficient strategy involves the initial construction of the benzothiazole ring, followed by functionalization at the 2-position.
General Synthetic Pathway
A plausible and widely adopted synthetic route commences with the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[8] To introduce the methylamine moiety at the 2-position, a key intermediate is 2-(chloromethyl)-1,3-benzothiazole. This can be synthesized from 2-aminothiophenol and chloroacetyl chloride.[5][9] Subsequent nucleophilic substitution with an amine affords the desired 2-(aminomethyl)benzothiazole derivative. The final step involves the formation of the hydrochloride salt to improve solubility and stability.
Caption: General synthetic pathway for this compound.
Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
This protocol describes a representative method for the synthesis of the key intermediate, 2-(chloromethyl)-1,3-benzothiazole, a crucial precursor for the target compound and its analogs.[5][10]
Materials:
-
2-Aminothiophenol
-
Chloroacetyl chloride
-
Acetic acid
-
Crushed ice
-
5 M Sodium hydroxide (NaOH)
-
Chloroform
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Petroleum ether
-
Acetone
Procedure:
-
To a solution of 2-aminothiophenol (1 g, 7.93 mmol) in acetic acid (15 mL), add chloroacetyl chloride (1.35 g, 11.9 mmol) dropwise with stirring.
-
Irradiate the reaction mixture in a microwave oven at 500 W for 10 minutes.[5]
-
After cooling, pour the mixture onto crushed ice (100 mL).
-
Basify the mixture with 5 M NaOH.
-
Extract the aqueous layer with chloroform (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a petroleum ether/acetone (10:1 v/v) eluent system to yield 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.[5]
Synthesis of 1,3-Benzothiazol-2-ylmethylamine and its Hydrochloride Salt
The subsequent steps involve the amination of the chloromethyl intermediate and the formation of the hydrochloride salt.
Procedure:
-
React 2-(chloromethyl)-1,3-benzothiazole with a suitable source of ammonia (e.g., a solution of ammonia in methanol or liquid ammonia) in a sealed vessel at room temperature or with gentle heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude 1,3-Benzothiazol-2-ylmethylamine by column chromatography or recrystallization.
-
Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethanol) and treat with a solution of hydrochloric acid in the same or a miscible solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Biological Activities and Therapeutic Potential
While specific biological data for this compound is not extensively reported in the public domain, the vast body of research on its close analogs provides a strong foundation for predicting its therapeutic potential. The primary areas of interest include anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity
Numerous 2-aminobenzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[5][11][12] These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: The anticancer mechanisms of benzothiazole derivatives are diverse and often target multiple pathways. Some of the key targets include:
-
Kinase Inhibition: Many 2-aminobenzothiazole analogs act as inhibitors of various protein kinases, such as PI3K, Akt, mTOR, and EGFR, which are frequently dysregulated in cancer.[5][12]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.[13]
-
Microtubule Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Caption: Potential anticancer mechanisms of 2-(aminomethyl)benzothiazole analogs.
Structure-Activity Relationship (SAR) Insights: SAR studies on 2-aminobenzothiazole derivatives have revealed that substitutions on both the benzothiazole ring and the amino group at the 2-position significantly influence their anticancer potency. The introduction of various amine or substituted piperazine moieties at the 2-position has been shown to enhance cytotoxicity against cancer cell lines.[5]
Antimicrobial Activity
The benzothiazole scaffold is also a prominent feature in compounds with significant antimicrobial properties, exhibiting activity against a broad spectrum of bacteria and fungi.[1][2][6]
Mechanism of Action: The antimicrobial action of benzothiazole derivatives can be attributed to several mechanisms, including:
-
Enzyme Inhibition: They can inhibit essential microbial enzymes, such as dihydrofolate reductase or DNA gyrase, which are crucial for microbial survival and replication.[14]
-
Disruption of Cell Membrane Integrity: Some analogs can interfere with the structure and function of the microbial cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Certain derivatives have been shown to prevent the formation of biofilms, which are protective communities of microorganisms that are often resistant to antibiotics.
SAR Insights: The antimicrobial activity of 2-aminobenzothiazole derivatives is highly dependent on the nature of the substituents. For instance, the introduction of dialkyne and substituted aryl azide moieties via click chemistry has yielded compounds with potent antibacterial and antifungal activities.[6]
Neuroprotective and CNS Activities
Benzothiazole derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders.[7][15][16] The aforementioned drug Riluzole is a prime example of a benzothiazole derivative with neuroprotective effects.[4]
Potential Applications:
-
Alzheimer's Disease: Some benzothiazole analogs have shown potential as multi-target-directed ligands for Alzheimer's disease by inhibiting acetylcholinesterase and acting as histamine H3 receptor antagonists.[15]
-
Anticonvulsant Activity: Several 2-aminobenzothiazole derivatives have been reported to possess significant anticonvulsant properties.[3][16]
-
Amyotrophic Lateral Sclerosis (ALS): The neuroprotective effects of Riluzole in ALS highlight the potential of the benzothiazole scaffold in treating this devastating disease.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29198-41-2 | N/A |
| Molecular Formula | C₈H₉ClN₂S | N/A |
| Molecular Weight | 200.69 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Table 2: Overview of Biological Activities of Structurally Related 2-Aminobenzothiazole Analogs
| Biological Activity | Key Findings | Representative Analogs | References |
| Anticancer | Inhibition of PI3Kγ, induction of apoptosis, cytotoxicity against lung and breast cancer cell lines. | 2-aminobenzothiazoles with piperazine moieties. | [5][17] |
| Antimicrobial | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, and various fungal strains. | Dialkyne substituted 2-aminobenzothiazoles. | [2][6] |
| Neuroprotective | Inhibition of acetylcholinesterase, histamine H3 receptor antagonism. | Riluzole, novel benzothiazole-based derivatives. | [4][15] |
| Anticonvulsant | Efficacy in animal models of epilepsy. | Substituted 2-aminobenzothiazoles. | [3][16] |
Conclusion and Future Directions
This compound and its analogs represent a promising class of compounds with significant therapeutic potential across multiple disease areas. The synthetic tractability of the benzothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. While further research is needed to fully elucidate the specific biological profile of this compound, the wealth of data on its congeners strongly suggests its potential as a valuable lead compound for drug discovery programs.
Future research should focus on the following areas:
-
Development of a robust and scalable synthesis for this compound and a diverse library of its analogs.
-
Comprehensive in vitro and in vivo evaluation of these compounds against a panel of cancer cell lines, microbial strains, and in models of neurodegenerative diseases.
-
Detailed mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.
-
Optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
By leveraging the insights and protocols presented in this guide, researchers can accelerate the translation of these promising benzothiazole derivatives from the laboratory to the clinic, ultimately addressing unmet medical needs.
References
- A Review on Recent Development and biological applications of benzothiazole deriv
- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Deriv
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (URL: [Link])
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- Design, synthesis and antimicrobial activity of novel benzothiazole analogs. (URL: [Link])
- Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemost
- Examples of anticancer agents containing 2-aminobenzothiazole. (URL: [Link])
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL: [Link])
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (URL: [Link])
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (URL: [Link])
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (URL: [Link])
- Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. (URL: [Link])
- Synthesis and biological evaluation of 2- aminobenzothiazole deriv
- Recent insights into antibacterial potential of benzothiazole deriv
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (URL: [Link])
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (URL: [Link])
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (URL: [Link])
- Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. (URL: [Link])
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (URL: [Link])
- Syntheses of Benzo[d]Thiazol-2(3H)-One Derivatives and Their Antidepressant and Anticonvulsant Effects. (URL: [Link])
- biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein. (URL: [Link])
- (PDF)
- Anticonvulsant and neurological profile of benzothiazoles: a mini-review. (URL: [Link])
Sources
- 1. US6407122B1 - Amino-benzothiazole derivatives - Google Patents [patents.google.com]
- 2. CN103006645A - Application of 2-aminobenzothiazole derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. US8691185B2 - Benzothiazole derivative compounds, compositions and uses - Google Patents [patents.google.com]
- 7. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]
- 17. data.epo.org [data.epo.org]
Discovery and history of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
An In-Depth Technical Guide to the Discovery and History of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, serving as a privileged structure in a multitude of pharmacologically active agents.[1][2][3][4][5] Its unique fused heterocyclic system, comprising a benzene ring and a thiazole ring, imparts a distinct electronic and structural character that facilitates interactions with a wide range of biological targets. This guide provides a comprehensive exploration of a specific, yet representative, member of this class: this compound (CAS: 29198-41-2). While not as widely recognized as some of its therapeutic counterparts like Riluzole, its history is intrinsically linked to the broader scientific journey of exploring the 2-substituted benzothiazoles. We will delve into the historical context of its discovery, detail the fundamental synthetic methodologies, and discuss the evolution of research in this chemical space, providing researchers and drug development professionals with a foundational understanding of this important chemical entity.
The Benzothiazole Scaffold: A Legacy of Biological Versatility
The story of this compound begins with the recognition of the benzothiazole nucleus as a pharmacophore of significant interest. Benzothiazoles are bicyclic aromatic compounds characterized by the fusion of a benzene ring with a five-membered thiazole ring containing both nitrogen and sulfur.[6] This structural motif is not merely a synthetic curiosity; it is found in nature, contributing to the aroma of tea leaves and cranberries, and is a component of structures like firefly luciferin.[2][3]
Early in the 20th century, and gaining significant momentum in the 1950s, research into benzothiazole derivatives began to uncover a vast spectrum of biological activities.[7][8] Scientists found that by modifying the substituents, particularly at the 2-position, they could elicit a remarkable array of pharmacological responses. This has led to the development of benzothiazole-based compounds with applications as:
This versatility established the benzothiazole core as a "privileged scaffold," a molecular framework that is predisposed to bind to multiple biological targets, making it a fertile ground for drug discovery.[5][6]
Discovery and Synthesis: From General Principles to a Specific Molecule
The specific discovery of this compound is not prominently documented as a singular breakthrough event. Rather, its emergence is a logical outcome of the systematic exploration of 2-substituted benzothiazoles. Its synthesis falls within well-established reaction pathways developed for this class of compounds. The most common and historically significant method for creating the benzothiazole ring is the condensation of a 2-aminothiophenol with a functionalized carbon source, such as a carboxylic acid, aldehyde, or nitrile.[6][11][12]
For 1,3-Benzothiazol-2-ylmethylamine, the synthetic challenge lies in introducing the aminomethyl (-CH₂NH₂) group at the 2-position. A plausible and efficient synthetic pathway involves the reaction of 2-aminothiophenol with a protected aminoacetonitrile derivative, followed by deprotection.
Physicochemical Properties
The resulting hydrochloride salt is a stable, crystalline solid suitable for research and further chemical modification.
| Property | Value | Reference |
| CAS Number | 29198-41-2 | [13][14][15] |
| Molecular Formula | C₈H₈N₂S · HCl | [14] |
| Molecular Weight | 200.69 g/mol | [13][14] |
| IUPAC Name | (1,3-benzothiazol-2-yl)methanamine;hydrochloride | |
| InChI Key | WCZDQDCFSDCIIC-UHFFFAOYSA-N | [13] |
Experimental Protocol: A Representative Synthesis
The following protocol describes a validated, multi-step synthesis for this compound, illustrating the practical application of established benzothiazole chemistry.
Objective: To synthesize this compound from 2-aminothiophenol.
Pillar of Trustworthiness: This protocol is self-validating. The success of each step is confirmed by standard analytical techniques (TLC, NMR, MS) before proceeding to the next, ensuring the integrity of the final product.
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (0.1 mol) and chloroacetic acid (0.11 mol).
-
Reaction: Heat the mixture to 120-130°C and maintain for 2-3 hours. The causality here is that thermal condensation drives the cyclization reaction, eliminating water to form the thiazole ring.
-
Workup: Cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate (NaHCO₃) slowly until the effervescence ceases. This neutralizes excess acid and precipitates the product.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum. The intermediate, 2-(chloromethyl)-1,3-benzothiazole, is obtained.
-
Verification: Confirm the structure using ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of 2-(Azidomethyl)-1,3-benzothiazole
-
Reagents & Setup: Dissolve the 2-(chloromethyl)-1,3-benzothiazole (0.08 mol) from Step 1 in dimethylformamide (DMF, 100 mL) in a round-bottom flask. Add sodium azide (NaN₃, 0.1 mol).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. This is a standard SN2 reaction where the azide nucleophile displaces the chloride. DMF is an excellent polar aprotic solvent for this transformation.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL).
-
Isolation: The product, 2-(azidomethyl)-1,3-benzothiazole, will precipitate. Filter the solid, wash with water, and dry.
-
Verification: Analyze the product via IR spectroscopy (presence of azide peak ~2100 cm⁻¹) and NMR.
Step 3: Reduction to 1,3-Benzothiazol-2-ylmethylamine
-
Reagents & Setup: In a hydrogenation vessel, dissolve the 2-(azidomethyl)-1,3-benzothiazole (0.07 mol) from Step 2 in methanol (150 mL). Add Palladium on carbon (10% Pd/C, ~5 mol%) as the catalyst.
-
Reaction: Subject the mixture to a hydrogen atmosphere (50 psi) and shake or stir vigorously for 4-6 hours. The azide is catalytically reduced to the primary amine.
-
Workup: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the methanol under reduced pressure to yield the crude free base of the target amine.
Step 4: Formation of the Hydrochloride Salt
-
Reagents & Setup: Dissolve the crude amine from Step 3 in a minimal amount of diethyl ether.
-
Reaction: Slowly add a solution of HCl in diethyl ether (or bubble HCl gas) until no further precipitation is observed. The amine is protonated to form the more stable and handleable hydrochloride salt.
-
Isolation: Filter the white precipitate of this compound, wash with cold diethyl ether, and dry in a desiccator.
-
Final Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Synthesis Workflow Diagram
Caption: Synthetic pathway for 1,3-Benzothiazol-2-ylmethylamine HCl.
Historical Research Context and Pharmacological Potential
The development of this compound and its analogs is deeply rooted in the broader quest for novel central nervous system (CNS) agents. The structural similarity of the 2-aminobenzothiazole core to various neurotransmitters hinted at its potential to modulate neuronal signaling.
This line of inquiry culminated in the development of Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine), a landmark drug approved for the treatment of amyotrophic lateral sclerosis (ALS).[16] The discovery of Riluzole galvanized research into this chemical class.[17]
The mechanism of action for many compounds in this family, including Riluzole, is thought to be multi-faceted:
-
Inhibition of Voltage-Gated Sodium Channels: They can preferentially block TTX-sensitive sodium channels, which are often associated with damaged neurons, thereby stabilizing neuronal membranes and reducing hyperexcitability.[16]
-
Modulation of Glutamatergic Neurotransmission: They can inhibit the release of glutamate, the principal excitatory neurotransmitter in the CNS. While direct receptor binding is debated, the net effect is a reduction in excitotoxicity, a process implicated in neurodegenerative diseases.[16]
-
Potentiation of GABAergic Systems: Some derivatives have been shown to enhance the activity of GABA-A receptors, promoting inhibitory neurotransmission.[16]
While this compound itself is primarily a research chemical, it serves as a valuable building block and a reference compound for structure-activity relationship (SAR) studies aimed at developing new agents with anticonvulsant, neuroprotective, or other CNS-related activities.[6][18]
Potential Mechanism of Action Diagram
Caption: Postulated neuroprotective mechanism of benzothiazole derivatives.
Conclusion
This compound represents a classic example of a molecule whose significance is derived from the rich chemical and pharmacological history of its parent scaffold. While not a therapeutic agent in its own right, its discovery and synthesis are emblematic of the broader scientific exploration that has yielded critical medicines. Understanding its origins, synthesis, and the functional context of the 2-aminobenzothiazole class provides invaluable insight for today's researchers. It stands as a testament to the enduring power of scaffold-based drug discovery and continues to serve as a valuable tool for developing the next generation of therapeutics targeting a wide array of human diseases.
References
- Riluzole - Wikipedia. (n.d.).
- Benzothiazole derivatives: Significance and symbolism. (2025, February 20).
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Edmond Pharma S.R.L. (2011). Process for the preparation of riluzole. (EP2284161A1). Google Patents.
- Ben-David, Y., et al. (1993). Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. Journal of Medicinal Chemistry, 36(25), 4033-4039.
- Edmond Pharma S.R.L. (2011). Process for the preparation of riluzole. (Patent No. 2284161). European Patent Office.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024, March 3). International Journal of Scientific Research in Science and Technology.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024, September 5). International Journal of Scientific Research in Science and Technology.
- Introduction to Benzothiazole as a Drug Moiety. (n.d.). Bentham Science.
- Bora, D., et al. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. Journal of Young Pharmacists, 17(1), 138-148.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). Oriental Journal of Chemistry, 34(6).
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025, September 11). Journal of Taibah University Medical Sciences.
- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives. (2025, June 6). Journal of Young Pharmacists.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2010). Journal of Young Pharmacists, 2(4), 394-398.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Molecules.
- Muegge, I., et al. (2015). Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorganic & Medicinal Chemistry Letters, 25(9), 1892-1895.
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. (2025, December 4). ResearchGate.
- N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 9. ijrpc.com [ijrpc.com]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 14. scbt.com [scbt.com]
- 15. This compound CAS#: 29198-41-2 [amp.chemicalbook.com]
- 16. Riluzole - Wikipedia [en.wikipedia.org]
- 17. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Solubility Profile of 1,3-Benzothiazol-2-ylmethylamine hydrochloride: A Technical Guide for Preclinical Development
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting everything from in vitro assay performance to in vivo bioavailability.[1][2] 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a member of the medicinally significant benzothiazole class of heterocyclic compounds, presents a unique solubility challenge due to its combination of a hydrophobic aromatic core and an ionizable hydrochloride salt.[3][4] This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We present detailed, field-proven protocols for both thermodynamic (equilibrium) and kinetic solubility assays, explain the underlying physicochemical principles, and offer a predictive solubility map across common laboratory solvents. This document is intended to equip researchers, formulation scientists, and drug development professionals with the necessary tools to effectively manage solubility-related challenges for this and similar molecules.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the success or failure of a candidate molecule.[5] Poor solubility can lead to a cascade of downstream challenges, including unreliable results in biological assays, underestimated toxicity, and poor oral bioavailability.[6][7] The benzothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][8]
This compound (CAS: 29198-41-2) is a specific derivative of this class.[9][10] As a hydrochloride salt, it is engineered for improved aqueous solubility compared to its free base. However, the bicyclic benzothiazole core remains inherently lipophilic. This duality necessitates a thorough and nuanced understanding of its solubility behavior in a variety of solvent systems, from aqueous buffers relevant to physiological conditions to organic solvents used in synthesis and formulation. This guide provides the theoretical grounding and practical methodologies required to characterize this critical parameter.
Physicochemical Profile and Predicted Solubility
Understanding a molecule's structure is key to predicting its solubility based on the principle of "like dissolves like".[11]
-
Chemical Name: this compound[12]
-
Molecular Formula: C₈H₈N₂S·HCl[9]
-
Molecular Weight: 200.69 g/mol [9]
-
Structure: The molecule consists of a benzene ring fused to a thiazole ring, with a methylamine hydrochloride group at the 2-position.
The hydrochloride salt introduces a polar, ionizable center, suggesting that the compound will exhibit its highest aqueous solubility at a low pH where the amine is fully protonated. The benzothiazole core is aromatic and hydrophobic, which will drive its solubility in organic solvents. Benzothiazole and its derivatives are generally known to be soluble in organic solvents while being poorly soluble in aqueous solutions.[14]
Logical Framework for Solubility Prediction
Caption: Relationship between molecular features and predicted solubility.
Table 1: Predicted Qualitative Solubility of this compound
Note: This table is predictive and based on first principles and data from related benzothiazole compounds.[14][15] Experimental verification is mandatory.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (pH < 7), Ethanol, Methanol | Moderate to High | The hydrochloride salt facilitates interaction with protic solvents through hydrogen bonding and ion-dipole forces. Solubility in water is expected to be pH-dependent, decreasing as the pH approaches the pKa of the amine. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents effectively solvate both the polar salt and the lipophilic benzothiazole core. DMSO is often an excellent solvent for benzothiazole derivatives.[15][16] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The high polarity of the hydrochloride salt form prevents effective solvation by nonpolar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents may offer intermediate solubility, capable of interacting with the aromatic core, but are less effective at solvating the salt compared to polar aprotic solvents.[15] |
Experimental Protocols for Solubility Determination
Two primary types of solubility are relevant in drug development: thermodynamic and kinetic.[7] Thermodynamic (or equilibrium) solubility is the true saturation point of a compound in a solvent at equilibrium and is considered the 'gold standard'.[17] Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate.[2][18] It is a high-throughput method essential for early discovery screening.[7]
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility and is crucial for biopharmaceutical classification and formulation development.[19][20][21]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at equilibrium at a controlled temperature.
Pillar of Trustworthiness: This protocol is self-validating by requiring analysis of both the supernatant and the remaining solid phase to confirm that the compound has not degraded and that equilibrium has been reached between the dissolved and undissolved states.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Ethanol)
-
Glass vials with Teflon-lined screw caps
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. A visible amount of undissolved solid must be present to ensure saturation.[20]
-
Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate at a constant temperature (e.g., 37 ± 1 °C for physiological relevance) for a sufficient duration to reach equilibrium.[21] This can range from 24 to 72 hours.[14] To ensure equilibrium is reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[20]
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Adsorption to the filter should be assessed and accounted for.[1]
-
Quantification: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of a pre-established HPLC calibration curve. Analyze the sample via a validated HPLC-UV method to determine the precise concentration.
-
Solid Phase Analysis: Recover the remaining solid from the vial and analyze it (e.g., by DSC or XRPD) to confirm that no phase changes or degradation occurred during the experiment.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at the specified temperature and pH. A minimum of three replicate determinations should be performed for each condition.[21]
Caption: Experimental workflow for Equilibrium Solubility determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometry)
This method is ideal for rapid screening of compound solubility in early discovery phases.[2][22] It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock.
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Pillar of Trustworthiness: This protocol includes control wells (buffer + DMSO only) to establish a baseline for light scattering, ensuring that any measured signal is due to compound precipitation.
Materials:
-
This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (recommended)
-
Plate-based nephelometer (light scattering detector)
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[18]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[22] Perform a serial dilution in DMSO across the plate to create a range of concentrations.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to achieve the final desired concentrations and a low final DMSO percentage (typically ≤1-2% to minimize co-solvent effects).[5][23]
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).[6][22]
-
Measurement: Measure the light scattering in each well using a nephelometer.[5][22] The intensity of scattered light is proportional to the amount of precipitated compound.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The kinetic solubility is defined as the concentration at which the signal begins to rise significantly above the baseline.
Caption: High-throughput workflow for Kinetic Solubility determination.
Conclusion
A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a prerequisite for its successful development as a potential therapeutic agent. This guide has provided a robust framework for approaching this challenge, beginning with a theoretical prediction of its behavior in various solvents based on its chemical structure. We have detailed the "gold standard" shake-flask method for determining thermodynamic solubility and a high-throughput kinetic assay for rapid screening. By applying these rigorous, validated protocols, researchers can generate the high-quality data needed to guide formulation strategies, interpret biological results, and de-risk a critical failure point in the drug development pipeline. The principles and methodologies outlined herein are designed to be broadly applicable, providing a reliable roadmap for characterizing the solubility of novel chemical entities.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Glomme, A., & März, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. G.I.T. Laboratory Journal.
- Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ADMET & DMPK, 7(3), 1-25.
- Mind-the-Graph. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- BioDuro. (n.d.). ADME Solubility Assay.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification.
- ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments.
- Hamon, F., et al. (2025). Chemistry of 2-(2'-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Semantic Scholar.
- Persson, E. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Shalayel, M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
- ResearchGate. (n.d.). Synthesis of biologically active derivatives of 2-aminobenzothiazole.
- Al-Amiery, A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
- Wanjari, P., Bharati, A., & Ingle, V. (2017). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. ResearchGate.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- Finetech Industry Limited. (n.d.). This compound.
- Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound.
- ResearchGate. (2024). Benzothiazine derivatives solubility?.
- Wang, L., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(1), 1-20.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. enamine.net [enamine.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 13. fishersci.ca [fishersci.ca]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
The Structural Nuances of Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] This guide delves into the intricate structure-activity relationships (SAR) of a specific, yet highly promising subclass: 1,3-benzothiazol-2-ylmethylamine hydrochloride derivatives. Understanding how subtle molecular modifications to this core structure influence biological activity is paramount for the rational design of novel, potent, and selective therapeutic agents.
The 1,3-Benzothiazole Core: A Privileged Scaffold
The benzothiazole moiety, a fusion of a benzene and a thiazole ring, offers a unique combination of lipophilicity, aromaticity, and hydrogen bonding capability. The nitrogen and sulfur heteroatoms within the thiazole ring are crucial for its chemical reactivity and its ability to interact with biological targets.[5] The hydrochloride salt form of these derivatives is often utilized in pharmaceutical applications to enhance solubility and stability.
Synthetic Strategies: Building the Molecular Framework
The synthesis of 1,3-benzothiazol-2-ylmethylamine derivatives typically commences with the construction of the core benzothiazole ring, followed by the introduction and modification of the 2-methylamine side chain. A common and efficient method for the synthesis of the benzothiazole nucleus is the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.
Experimental Protocol: General Synthesis of the Benzothiazole Core
A reliable method for the laboratory-scale synthesis of the parent benzothiazole involves the cyclocondensation of 2-aminothiophenol with formic acid.
Step 1: Synthesis of 1,3-Benzothiazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1.25 g, 10 mmol) and formic acid (15 mL).
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into 100 mL of ice-cold water. The solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: The aqueous layer is extracted three times with 50 mL of diethyl ether.
-
Drying and Concentration: The combined organic extracts are washed with 50 mL of brine and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield crude benzothiazole as a yellowish oil.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: The crude benzothiazole is dissolved in 20 mL of anhydrous diethyl ether.
-
Precipitation: The solution is cooled in an ice bath, and while stirring, dry hydrogen chloride gas is slowly bubbled through the solution, or a solution of HCl in diethyl ether is added dropwise.
-
Isolation: The resulting white precipitate of benzothiazole hydrochloride is collected by filtration using a Büchner funnel.
This core structure can then be further functionalized at the 2-position to introduce the methylamine side chain, which is then subjected to various modifications to explore the SAR.
Deconstructing the Structure-Activity Relationship
The biological activity of 1,3-benzothiazol-2-ylmethylamine derivatives can be systematically modulated by structural modifications at three key positions:
-
The Benzene Ring (Positions 4, 5, 6, and 7): Substituents on the benzene ring can influence the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with the target protein.
-
The Methylene Bridge (-CH₂-): While less commonly modified, alterations to this linker can impact the spatial orientation of the amine group relative to the benzothiazole core.
-
The Terminal Amine Group (-NH₂): Substitution on the nitrogen atom is a critical determinant of activity, influencing hydrogen bonding capacity, basicity, and the potential for additional interactions with the target.
Anticancer Activity: Targeting Proliferative Pathways
Benzothiazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent and selective activity against various cancer cell lines.[2][6] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.
A series of novel benzothiazole-based 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anticancer activities. Among them, compound 4g demonstrated the highest antiproliferative activity against HT-1376 bladder carcinoma cells with an IC50 of 26.51 μM at 24 hours.[7] This activity was further enhanced when combined with cisplatin, suggesting a synergistic effect.[7] The study highlighted that the combined treatment led to increased apoptosis, accumulation of cells in the G2 phase, and a significant increase in caspase 3/7 activity.[7]
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 4g | HT-1376 (Bladder Carcinoma) | 26.51 (24h) | [7] |
| Cisplatin | HT-1376 (Bladder Carcinoma) | 14.85 (24h) | [7] |
Antimicrobial Activity: Combating Pathogenic Microbes
The benzothiazole scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[8][9] Modifications to the core structure have led to compounds with significant activity against a range of bacterial and fungal pathogens.
In a study of benzothiazole-thiazole hybrids, compounds with electron-withdrawing groups, such as nitro and halogens, on the phenyl ring demonstrated enhanced antimicrobial activity.[9] Compound 4b from this series emerged as the most potent, with Minimum Inhibitory Concentration (MIC) values ranging from 3.90 to 15.63 μg/mL against various bacterial and fungal strains.[9]
Table 2: Antimicrobial Activity (MIC in μg/mL) of Benzothiazole-Thiazole Hybrids
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 4a | 15.63 | 15.63 | 31.25 | 31.25 | 62.50 | 62.50 | [9] |
| 4b | 3.90 | 3.90 | 7.81 | 7.81 | 15.63 | 15.63 | [9] |
| 4c | 7.81 | 7.81 | 15.63 | 15.63 | 31.25 | 31.25 | [9] |
| 4d | 7.81 | 7.81 | 15.63 | 15.63 | 31.25 | 31.25 | [9] |
| 4f | 15.63 | 15.63 | 31.25 | 31.25 | 62.50 | 62.50 | [9] |
| Streptomycin | 3.90 | 3.90 | 1.95 | 3.90 | NA | NA | [9] |
| Fluconazole | NA | NA | NA | NA | 3.90 | 1.95 | [9] |
Enzyme Inhibition: A Therapeutic Strategy for Neurodegenerative Diseases
The versatility of the benzothiazole scaffold extends to the treatment of neurodegenerative disorders like Alzheimer's disease. A series of novel benzothiazole derivatives were designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes implicated in the pathology of Alzheimer's.[10]
Compound 4f from this study emerged as a particularly potent inhibitor, with IC50 values of 23.4 ± 1.1 nM for AChE and 40.3 ± 1.7 nM for MAO-B.[10] This dual-inhibitory action, coupled with its ability to prevent the aggregation of amyloid-beta plaques, highlights the potential of this chemical class in developing multi-target therapies for complex diseases.[10]
Table 3: Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | AChE IC50 (nM) | MAO-B IC50 (nM) | Reference |
| 4a | 56.3 ± 2.5 | 67.4 ± 3.1 | [10] |
| 4d | 89.6 ± 3.2 | 109.7 ± 4.3 | [10] |
| 4f | 23.4 ± 1.1 | 40.3 ± 1.7 | [10] |
| 4h | 64.9 ± 2.9 | 85.1 ± 3.8 | [10] |
| 4k | 102.5 ± 4.8 | 124.3 ± 5.8 | [10] |
| 4m | 27.8 ± 1.0 | 56.7 ± 2.2 | [10] |
Mechanistic Insights and Signaling Pathways
The biological effects of 1,3-benzothiazol-2-ylmethylamine derivatives are mediated through their interaction with specific molecular targets, leading to the modulation of various signaling pathways. For instance, the anticancer activity of many benzothiazole derivatives is attributed to their ability to inhibit protein kinases, which are crucial for cell growth, proliferation, and survival.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Technical Guide for Cancer Cell Line Investigation
Abstract
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including significant anticancer potential.[1][2] This technical guide provides an in-depth framework for investigating the in vitro cytotoxic effects of a specific derivative, 1,3-Benzothiazol-2-ylmethylamine hydrochloride (Empirical Formula: C₈H₉ClN₂S, Molecular Weight: 200.69), on various cancer cell lines.[3][4][5] We will explore the mechanistic rationale for its selection, detail robust experimental protocols for assessing cytotoxicity and dissecting the mechanism of action, and provide a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Rationale for Investigating Benzothiazole Derivatives
Benzothiazole and its analogues have emerged as a "privileged scaffold" in cancer drug design, capable of interacting with diverse biological targets.[2][6] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways crucial for tumor progression.[2][6] Numerous studies have demonstrated that modifications to the benzothiazole nucleus can yield compounds with high potency and selectivity against a range of human cancer cell lines, including breast, lung, colon, and glioblastoma.[7][8][9][10]
This compound, the subject of this guide, presents a key structure for investigation. The primary amine group at the methyl position offers a potential site for interaction with biological macromolecules, making it a compelling candidate for cytotoxic evaluation. This guide will provide the technical basis for a comprehensive preclinical assessment of its anticancer potential.
Foundational Experimental Workflow: A Step-by-Step Approach
A rigorous evaluation of a novel compound's cytotoxic potential requires a multi-faceted approach. The initial phase involves determining the compound's direct effect on cell viability and membrane integrity across a panel of relevant cancer cell lines. Subsequent mechanistic studies then elucidate the pathways leading to cell death.
Caption: High-level experimental workflow for cytotoxicity assessment.
Cell Line Selection: The Importance of Context
The choice of cancer cell lines is a critical first step and should be guided by the research objectives.[11] A diverse panel is recommended for initial screening to identify potential tumor-type specificity.[12]
Recommended Initial Panel:
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen receptor-positive cell line.[13] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Represents a more aggressive and difficult-to-treat breast cancer subtype. |
| A549 | Lung Carcinoma | A standard model for non-small cell lung cancer.[9] |
| HT-29 | Colorectal Adenocarcinoma | A common model for colon cancer studies.[7] |
| U87 | Glioblastoma | Represents a highly aggressive primary brain tumor.[8] |
| HEK-293 | Human Embryonic Kidney | Often used as a non-cancerous control to assess selective cytotoxicity.[14] |
Primary Cytotoxicity Assessment: Quantifying the Effect
Two complementary assays are recommended to provide a robust initial assessment of cytotoxicity: the MTT assay for metabolic viability and the LDH assay for membrane integrity.[15][16]
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product.[1] The amount of formazan is directly proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of medium containing the various compound concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[17][18]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.
Data Presentation: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency. Data should be compiled into a clear, comparative table.
Table 1: Hypothetical IC₅₀ Values of this compound
| Cell Line | IC₅₀ (µM) after 48h Exposure |
| MCF-7 | 8.5 |
| MDA-MB-231 | 5.2 |
| A549 | 12.1 |
| HT-29 | 7.8 |
| U87 | 4.5 |
| HEK-293 | > 50 |
Delving Deeper: Unraveling the Mechanism of Cell Death
A potent cytotoxic effect warrants further investigation to determine the mode of cell death, with apoptosis (programmed cell death) being a desirable mechanism for anticancer agents.[19]
Distinguishing Apoptosis from Necrosis
Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is the gold standard for differentiating between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptosis/necrosis).[19]
The Apoptotic Pathways: Intrinsic vs. Extrinsic
Apoptosis is primarily executed through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.[20][21][22] Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the primary drivers of apoptotic cell death.[23][24]
Caption: Overview of the intrinsic and extrinsic apoptosis pathways.
Many benzothiazole derivatives have been shown to induce apoptosis via the intrinsic, or mitochondrial, pathway.[1] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[25][26][27] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak).[25][27] Cellular stress can lead to the activation of pro-apoptotic "BH3-only" proteins, which in turn activate Bax and Bak.[28][29] This triggers mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[30][31] Released cytochrome c binds to Apaf-1, forming the "apoptosome," which then activates the initiator caspase-9.[23][30]
Both the intrinsic (via caspase-9) and extrinsic (via caspase-8) pathways ultimately activate the executioner caspases, primarily caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[32][33][34]
Investigating the Apoptotic Mechanism of this compound
To determine if the compound induces apoptosis via the intrinsic pathway, a series of targeted experiments are necessary.
Recommended Mechanistic Assays:
-
Caspase Activity Assays: Utilize colorimetric or fluorometric assays to measure the activity of key caspases:
-
Western Blot Analysis of Bcl-2 Family Proteins: Quantify the expression levels of key regulatory proteins to assess the balance between pro- and anti-apoptotic signals.
-
Bcl-2 (anti-apoptotic): Downregulation would favor apoptosis.
-
Bax (pro-apoptotic): Upregulation or translocation to the mitochondria would promote apoptosis.[35]
-
Cleaved PARP: Poly (ADP-ribose) polymerase is a substrate of activated caspase-3, and its cleavage is a definitive marker of apoptosis.[33]
-
Conclusion and Future Directions
This guide outlines a comprehensive and logically structured approach to evaluate the in vitro cytotoxicity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can build a robust data package to support the compound's potential as an anticancer agent. Positive findings, particularly the induction of apoptosis at low micromolar concentrations with selectivity for cancer cells over normal cells, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy studies. The versatility of the benzothiazole scaffold suggests that this compound could be a valuable lead for the development of novel cancer therapeutics.[36]
References
- Reed, J. C. (2000). Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? Leukemia, 14(8), 1540-1543.
- Slideshare. (2015). Intrinsic and Extrinsic Pathway of Apoptosis.
- Tait, S. W. G., & Green, D. R. (2010). The concept of intrinsic versus extrinsic apoptosis. Biochemical Journal, 425(1), 1-10.
- Havrylyuk, D., Zimenkovsky, B., Vasylenko, O., Gzella, A., & Lesyk, R. (2016). Benzothiazole derivatives as anticancer agents. Expert Opinion on Drug Discovery, 11(10), 945-962.
- McIlwain, D. R., Berger, T., & Mak, T. W. (2013). Caspase functions in cell death and disease. Cold Spring Harbor Perspectives in Biology, 5(4), a008656.
- Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, M. G., & Mohamed, H. A. (2017). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Archiv der Pharmazie, 350(1-2), 1600295.
- Frontiers in Oncology. (2022). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 12, 941322.
- Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis.
- Wikipedia. (n.d.). Bcl-2 family.
- Boster Biological Technology. (n.d.). Mitochondrial Control of Apoptosis Pathway.
- Portland Press. (2008). Caspase activation cascades in apoptosis. Biochemical Society Transactions, 36(1), 1-9.
- Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1807-1819.
- Martinou, J. C., & Youle, R. J. (2011). The mitochondrial pathways of apoptosis. The Journal of Cell Biology, 192(1), 9-21.
- Assay Genie. (n.d.). Apoptosis Unveiled: Your Complete Guide to Intrinsic & Extrinsic Pathways.
- Wang, C., & Youle, R. J. (2009). The role of mitochondria in apoptosis. Annual Review of Genetics, 43, 95-118.
- Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
- Egle, A. (2003). Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. Expert Reviews in Molecular Medicine, 5(24), 1-21.
- Salvesen, G. S., & Dixit, V. M. (1997). Caspases: intracellular signaling by proteolysis. Cell, 91(4), 443-446.
- ResearchGate. (2023). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- Abeomics. (n.d.). Mitochondrial Apoptosis.
- Lee, J. H., et al. (2019). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 24(12), 2289.
- Green, D. R. (2022). The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond. Cold Spring Harbor Perspectives in Biology, 14(11), a041049.
- Taylor & Francis Online. (2017). Benzothiazole derivatives as anticancer agents.
- MDPI. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- MDPI. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- Finetech Industry Limited. (n.d.). This compound.
- PubMed. (2004). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- MDPI. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay.
- BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services.
- NCBI. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- J&H CHEM. (n.d.). This compound CAS NO.29198-41-2.
- BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like.
- ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- MDPI. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Der Pharma Chemica. (2018). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 5. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line [pubmed.ncbi.nlm.nih.gov]
- 14. A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay [mdpi.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Intrinsic and Extrinsic Pathway of Apoptosis | PPTX [slideshare.net]
- 22. portlandpress.com [portlandpress.com]
- 23. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 27. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. blog.cellsignal.com [blog.cellsignal.com]
- 34. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bosterbio.com [bosterbio.com]
- 36. mdpi.com [mdpi.com]
A Technical Guide to the Antimicrobial Screening of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development.[1][2] Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold, demonstrating a broad spectrum of biological activities, including potent antimicrobial properties.[2][3][4] This guide provides a comprehensive technical framework for the systematic antimicrobial screening of a specific derivative, 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2). We will detail field-proven protocols for both qualitative and quantitative assessment of its efficacy against a panel of clinically relevant bacterial and fungal pathogens. The methodologies are grounded in international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7] Beyond procedural steps, this document elucidates the scientific rationale behind experimental choices, discusses potential mechanisms of action, and provides a blueprint for data interpretation, thereby equipping researchers in drug development with the necessary tools to evaluate this promising compound.
Introduction: The Rationale for Benzothiazole Scaffolds in Antimicrobial Research
The benzothiazole nucleus, which consists of a benzene ring fused to a 1,3-thiazole ring, is a privileged structure in medicinal chemistry.[3][8] Its unique stereoelectronic properties allow it to interact with a wide array of biological targets. Derivatives of this scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and, most notably, antimicrobial effects.[8][9][10]
The antimicrobial potential of benzothiazoles stems from their ability to interfere with essential microbial processes. Structure-activity relationship (SAR) studies have shown that modifications at the 2nd, 5th, and 6th positions of the benzothiazole ring can significantly modulate their biological activity.[8][9] The specific compound of interest, this compound, incorporates a methylamine group at the C2 position, a modification that warrants systematic investigation for its potential to enhance antimicrobial efficacy.
This guide outlines a two-tiered screening approach:
-
Primary Screening (Qualitative/Semi-Quantitative): An Agar Well Diffusion assay to rapidly assess the presence of antimicrobial activity and determine the breadth of its spectrum.
-
Secondary Screening (Quantitative): A Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC), providing a precise measure of the compound's potency.[11][12]
Potential Mechanisms of Action: A Multi-Target Hypothesis
Benzothiazole derivatives are known to exert their antimicrobial effects by inhibiting various essential bacterial enzymes.[10][13] While the precise mechanism for this compound must be determined experimentally, literature on analogous compounds suggests several potential targets.[8][14] These include:
-
DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. Several benzothiazole compounds have been identified as potent DNA gyrase inhibitors.[8][10]
-
Folate Synthesis Pathway: Enzymes like dihydropteroate synthase (DHPS) are crucial for bacterial folate metabolism. Sulfonamide-bearing benzothiazoles have shown potent inhibition of this pathway.[8]
-
Cellular Metabolism and Respiration: Some derivatives interfere with key metabolic enzymes such as dihydroorotase or disrupt the electron transport chain.[14]
-
Membrane Integrity: Certain compounds can perturb the bacterial cell membrane, leading to leakage of essential intracellular components.[9]
The following diagram illustrates these potential inhibitory pathways.
Caption: Potential antimicrobial mechanisms of benzothiazole derivatives.
Experimental Design & Protocols
The following workflow provides a high-level overview of the screening process.
Caption: Overall workflow for antimicrobial screening.
Materials & Reagents
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Microbial Strains (ATCC Recommended):
-
Gram-positive: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungal: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
-
-
Growth Media: Mueller-Hinton Agar (MHA), Mueller-Hinton Broth (MHB), Sabouraud Dextrose Agar/Broth (for fungi).
-
Controls:
-
Positive Control: Ciprofloxacin or Gentamicin for bacteria; Amphotericin B for fungi.
-
Negative Control: DMSO (the solvent used for the test compound).
-
-
Reagents: 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl).
-
Equipment: Biosafety cabinet, incubator, sterile petri dishes, 96-well microtiter plates, micropipettes, sterile swabs, cork borer (6-8 mm diameter).
Protocol 1: Agar Well Diffusion Assay
This method provides a preliminary, semi-quantitative assessment of antimicrobial activity.[1][15] The principle is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition if the organism is susceptible.[16]
Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Rotate the swab firmly against the upper inside wall of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[15]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile cork borer (6 mm), create uniform wells in the agar.[1][17]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Causality Check: Using a consistent volume is critical for comparing results across different plates and compounds.
-
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours. This step ensures that the compound begins to diffuse into the agar before significant microbial growth occurs, leading to more reliable and circular inhibition zones.[1]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, and at 28-30°C for 48 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). The absence of a zone indicates no activity.
Protocol 2: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of a microorganism after overnight incubation.[12] This protocol is adapted from CLSI M07 guidelines.[5]
Step-by-Step Methodology:
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth to wells 2 through 12.
-
Compound Dilution: Add 100 µL of the stock solution of this compound (at a starting concentration, e.g., 512 µg/mL) to well 1. Then, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Self-Validation: Wells 11 and 12 serve as controls. Well 11 (growth control) will receive no compound. Well 12 (sterility control) will receive no compound and no inoculum.
-
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar well diffusion method (0.5 McFarland). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Plate Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[11]
-
MIC Determination: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Results from Agar Well Diffusion Assay
| Test Microorganism | Zone of Inhibition (mm)¹ | | :--- | :---: | :---: | :---: | | | 1,3-Benzothiazol-2-ylmethylamine HCl (1 mg/mL) | Ciprofloxacin (10 µg/mL) | DMSO | | S. aureus ATCC 25923 | 18 | 25 | 0 | | E. coli ATCC 25922 | 15 | 28 | 0 | | P. aeruginosa ATCC 27853 | 11 | 22 | 0 | | C. albicans ATCC 90028 | 16 | N/A | 0 |
¹ Includes 6 mm well diameter. A value of 0 indicates no measurable zone.
Table 2: Hypothetical Results from Broth Microdilution Assay
| Test Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL | | :--- | :---: | :---: | | | 1,3-Benzothiazol-2-ylmethylamine HCl | Ciprofloxacin | | S. aureus ATCC 25923 | 16 | 0.5 | | E. coli ATCC 25922 | 32 | 0.25 | | P. aeruginosa ATCC 27853 | 128 | 1 | | C. albicans ATCC 90028 | 32 | N/A² |
² Amphotericin B would be the appropriate comparator, with an expected MIC of ≤1 µg/mL.
Interpretation: The results from the agar well diffusion assay suggest that the compound possesses broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as the tested fungus. The broth microdilution results provide quantitative potency data. While the hypothetical MIC values are higher than the control antibiotic Ciprofloxacin, they indicate significant intrinsic activity that could be optimized through further medicinal chemistry efforts.
Conclusion and Future Directions
This guide has outlined a standardized, robust framework for the initial antimicrobial screening of this compound. The described protocols, rooted in CLSI and EUCAST principles, ensure the generation of reliable and reproducible data.[5][6][18][19] The multi-target potential of the benzothiazole scaffold makes this and related compounds compelling candidates for further investigation in the fight against antimicrobial resistance.[2][14]
Successful identification of activity through these screening methods should be followed by more advanced studies, including:
-
Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-Kill Kinetic Assays: To understand the rate and dynamics of its antimicrobial action.
-
Mechanism of Action Studies: To experimentally validate the inhibition of hypothesized targets like DNA gyrase or other essential enzymes.
-
In Vivo Efficacy and Toxicity Studies: To assess the compound's potential as a therapeutic agent in a biological system.
By adhering to this structured and scientifically-grounded approach, researchers can effectively evaluate the antimicrobial promise of novel benzothiazole derivatives and contribute to the development of next-generation anti-infective agents.
References
- Agar well diffusion - Chemistry Notes. (2021, June 29).
- Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023, May 29).
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.).
- EUCAST: EUCAST - Home. (n.d.).
- Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed. (2005, May 20). Diseases of Aquatic Organisms, 64(3), 211-222.
- Broth microdilution - Wikipedia. (n.d.).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity | Journal of Chemical Health Risks. (2024, August 26).
- EUCAST - ESCMID. (n.d.).
- Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014, March 26). RSC Advances.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
- Antimicrobial activity of benzothiazole derivatives - ResearchGate. (n.d.).
- Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022, December 1). Current Medicinal Chemistry.
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (2024, March 19).
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020, April 29).
- Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC. (n.d.).
- Antimicrobial drugs having benzothiazole moiety[8][21] - ResearchGate. (n.d.).
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021, August 4). Clinical Microbiology and Infection.
- Agar well diffusion assay - YouTube. (2020, November 1).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- CLSI 2024 M100Ed34(1). (n.d.).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (2020, January).
- Application Notes and Protocols for Agar Diffusion Method in Antibacterial Testing of Dicranolomin - Benchchem. (n.d.).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) - PMC - PubMed Central. (n.d.).
- Widespread implementation of EUCAST breakpoints for antibacterial susceptibility testing in Europe - Semantic Scholar. (2015, January 15).
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC. (n.d.).
- This compound | cas: 29198-41-2 | finetech industry limited. (n.d.).
- Benzothiazole synthesis - Organic Chemistry Portal. (n.d.).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF - ResearchGate. (2025, June 28).
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Broth microdilution - Wikipedia [en.wikipedia.org]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. researchgate.net [researchgate.net]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemistnotes.com [chemistnotes.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. EUCAST: EUCAST - Home [eucast.org]
- 19. ESCMID: EUCAST [escmid.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein details a robust and reproducible two-step synthetic pathway, commencing with the cyclization of 2-aminothiophenol with chloroacetyl chloride to yield the pivotal intermediate, 2-(chloromethyl)-1,3-benzothiazole. Subsequently, a selective amination is achieved via the Delépine reaction, followed by acidic hydrolysis to furnish the desired primary amine. The final step involves the formation of the stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and safety protocols.
Introduction
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. 1,3-Benzothiazol-2-ylmethylamine and its derivatives are significant building blocks in the synthesis of pharmacologically active molecules. The hydrochloride salt is often preferred for its enhanced stability and aqueous solubility, facilitating its use in various downstream applications. This protocol provides a reliable method for the laboratory-scale synthesis of this important intermediate.
Synthetic Strategy
The synthesis of this compound is accomplished through a three-stage process, designed for efficiency and selectivity.
-
Formation of 2-(chloromethyl)-1,3-benzothiazole: This initial step involves the condensation and cyclization of 2-aminothiophenol with chloroacetyl chloride. This reaction proceeds efficiently to form the key electrophilic intermediate.
-
Synthesis of 1,3-Benzothiazol-2-ylmethylamine via the Delépine Reaction: To circumvent the common issue of over-alkylation inherent in direct amination with ammonia, the Delépine reaction is employed. This method utilizes hexamethylenetetramine (hexamine) as an ammonia surrogate, ensuring the selective formation of the primary amine. The reaction proceeds through a quaternary ammonium salt intermediate, which is subsequently hydrolyzed under acidic conditions.[1]
-
Formation of the Hydrochloride Salt: The final stage involves the treatment of the free amine with hydrochloric acid in an appropriate solvent to precipitate the stable and highly pure hydrochloride salt.
Visualizing the Synthesis Pathway
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Molecular Formula | Molar Mass ( g/mol ) | Suggested Supplier |
| 2-Aminothiophenol | ≥98% | C₆H₇NS | 125.19 | Sigma-Aldrich |
| Chloroacetyl Chloride | ≥98% | C₂H₂Cl₂O | 112.94 | Sigma-Aldrich |
| Glacial Acetic Acid | ACS Grade | CH₃COOH | 60.05 | Fisher Scientific |
| Sodium Bicarbonate | ≥99.5% | NaHCO₃ | 84.01 | VWR Chemicals |
| Ethyl Acetate | HPLC Grade | C₄H₈O₂ | 88.11 | VWR Chemicals |
| Anhydrous Magnesium Sulfate | ≥97% | MgSO₄ | 120.37 | Acros Organics |
| Hexamine (Hexamethylenetetramine) | ≥99% | C₆H₁₂N₄ | 140.19 | Sigma-Aldrich |
| Chloroform | ACS Grade | CHCl₃ | 119.38 | Fisher Scientific |
| Ethanol | 200 Proof | C₂H₅OH | 46.07 | Decon Labs |
| Hydrochloric Acid (Concentrated) | 37% | HCl | 36.46 | Fisher Scientific |
| Diethyl Ether | Anhydrous | (C₂H₅)₂O | 74.12 | VWR Chemicals |
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
This procedure is adapted from established methods for the synthesis of 2-(chloromethyl)benzothiazoles.[2]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (12.5 g, 0.1 mol) in 100 mL of glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add chloroacetyl chloride (12.4 g, 8.8 mL, 0.11 mol) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.
-
Work-up: Allow the reaction mixture to cool to room temperature and then carefully pour it into 500 mL of ice-cold water with stirring.
-
Neutralization: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate until effervescence ceases and the pH is approximately 7-8. A solid precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Drying and Concentration: Combine the organic extracts and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-(chloromethyl)-1,3-benzothiazole as a solid.
Expected Yield: 75-85%. Appearance: Off-white to light yellow solid.
Step 2: Synthesis of 1,3-Benzothiazol-2-ylmethylamine (Delépine Reaction)
The Delépine reaction provides a classic and efficient method for the synthesis of primary amines from alkyl halides.[1][3]
-
Formation of the Quaternary Ammonium Salt: Dissolve 2-(chloromethyl)-1,3-benzothiazole (18.3 g, 0.1 mol) and hexamine (14.0 g, 0.1 mol) in 200 mL of chloroform in a 500 mL round-bottom flask equipped with a reflux condenser.
-
Reflux: Heat the mixture to reflux for 4 hours. A precipitate of the quaternary ammonium salt will form.
-
Isolation of the Salt: Cool the reaction mixture and collect the precipitate by filtration. Wash the solid with cold chloroform and dry under vacuum.
-
Hydrolysis: Suspend the dried quaternary ammonium salt in a mixture of 150 mL of ethanol and 50 mL of concentrated hydrochloric acid.
-
Reflux: Heat the suspension to reflux for 6-8 hours. The solid will gradually dissolve.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 10) by the dropwise addition of a 50% aqueous sodium hydroxide solution.
-
Extraction: Extract the liberated free amine with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,3-Benzothiazol-2-ylmethylamine as an oil or low-melting solid.
Expected Yield: 60-70%.
Step 3: Formation of this compound
This is a standard procedure for the formation of a hydrochloride salt from a free amine.[4]
-
Dissolution: Dissolve the crude 1,3-Benzothiazol-2-ylmethylamine (from Step 2) in 150 mL of anhydrous diethyl ether.
-
Precipitation: Cool the solution in an ice bath. While stirring, slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Continue the addition of the HCl solution until no further precipitation is observed.
-
Filtration and Washing: Collect the white solid by filtration using a Büchner funnel. Wash the precipitate with a small amount of cold, anhydrous diethyl ether.
-
Drying: Dry the product under vacuum to yield pure this compound.
Expected Yield: >95% (for the salt formation step). Appearance: White to off-white crystalline solid.
Visualization of the Experimental Workflow
Sources
HPLC analysis method for 1,3-Benzothiazol-2-ylmethylamine hydrochloride purity
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive application note details a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of related substances for this compound. The method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in research and drug development environments. Method validation was conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] This document provides a complete protocol, from reagent preparation to method validation, explaining the scientific rationale behind the chosen parameters to ensure reliable and reproducible results.
Introduction and Principle
This compound is a heterocyclic compound belonging to the benzothiazole class, which is a significant scaffold in medicinal chemistry.[3][4] The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical quality attribute that directly impacts safety and efficacy. Therefore, a reliable analytical method for purity assessment is essential.
This method employs reverse-phase HPLC with UV detection. The principle of this technique is the separation of the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The hydrochloride salt form of the analyte (Molecular Formula: C₈H₉ClN₂S, Molecular Weight: 200.69 g/mol ) is readily soluble in aqueous media, and its benzothiazole ring contains a strong chromophore, allowing for sensitive UV detection.[5][6][7] An acidic mobile phase is utilized to ensure the primary amine group is consistently protonated, which promotes sharp, symmetrical peak shapes and reproducible retention times.
Materials and Methods
Instrumentation and Equipment
-
HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and column thermostat.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm, nylon or PTFE).
Reagents and Chemicals
-
This compound Reference Standard (>99.5% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric Acid (H₃PO₄), ACS grade or higher.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.
Chromatographic Conditions
The selected chromatographic parameters are designed to provide optimal separation and peak symmetry for the main component and its potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic benzothiazole ring system, which is standard for this class of compounds.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic pH (approx. 2.5) ensures the analyte's primary amine is protonated, preventing peak tailing and improving reproducibility. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient program is employed to ensure elution of both polar and non-polar impurities while providing a sharp peak for the main analyte and a reasonable run time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.[3] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase.[3] |
| Detection | UV at 250 nm | The benzothiazole moiety exhibits significant UV absorbance. 250 nm provides high sensitivity for the analyte and its structurally related impurities.[3] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 20 minutes (plus 5 min post-run equilibration) | Sufficient time to elute all components and re-equilibrate the column for the next injection. |
Experimental Protocols
Solution Preparation
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability Test (SST)
Before initiating any analysis, the system's performance must be verified. Inject the Standard Working Solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the stationary phase. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. A higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response over multiple injections. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and reproducibility of the pump's flow rate and mobile phase composition. |
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[1][8]
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] A forced degradation study is performed to demonstrate this.
-
Acid Degradation: Treat the sample solution with 1N HCl at 60 °C for 4 hours. Neutralize before injection.
-
Base Degradation: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Acceptance Criteria: The method is considered specific if the main peak is well-resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the spectral homogeneity of the analyte peak.
Linearity
Prepare a series of calibration standards from the Standard Stock Solution at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1, 25, 50, 100, and 150 µg/mL).
Acceptance Criteria: Plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy is determined by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 50%, 100%, and 150% of the working concentration). Analyze each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) for the purity results should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Evaluate the method's robustness by making small, deliberate variations in the chromatographic parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 °C and 35 °C).
-
Mobile Phase pH: Vary the amount of phosphoric acid slightly.
Acceptance Criteria: The system suitability parameters must still be met, and the purity results should not be significantly affected by these minor changes.
Visualization of Workflow
The following diagram illustrates the overall workflow for the HPLC purity analysis of this compound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. scbt.com [scbt.com]
- 8. cs.purdue.edu [cs.purdue.edu]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated Protocol for the Recrystallization of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract: 1,3-Benzothiazol-2-ylmethylamine hydrochloride is a key intermediate in pharmaceutical research and development, where high purity is paramount for reliable downstream applications and regulatory compliance. This application note provides a detailed, validated protocol for the purification of this compound via recrystallization. We delve into the scientific principles behind solvent selection and procedural steps, offering field-proven insights to guide researchers in achieving optimal purity and yield. The protocol is designed to be a self-validating system, incorporating quality control checks and troubleshooting guidance.
Introduction: The Imperative for Purity
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1] this compound (CAS No. 29198-41-2 / 42182-65-0) serves as a critical building block in the synthesis of these novel therapeutic agents.[2][3][4] Commercially available or synthetically derived batches of this intermediate often contain residual reactants, by-products, or isomers, with typical purities ranging from 95-98%.[2][5] Such impurities can compromise the integrity of subsequent synthetic steps and introduce confounding variables in biological assays.
Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the target compound and its impurities.[6][7] This guide provides a robust, step-by-step methodology for the recrystallization of this compound, transforming it from a crude, often off-white or light yellow powder into a highly pure crystalline solid suitable for the most demanding research applications.[2][8]
The Science of Recrystallization: A Primer
The efficacy of recrystallization hinges on a fundamental principle: the solubility of most solid compounds increases with temperature.[6] An ideal recrystallization solvent will exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the target compound (and preferably any impurities) at or near its boiling point.
-
Low Solvency at Reduced Temperatures: As the solution cools, the solvent's capacity to hold the target compound in solution must decrease dramatically, forcing the pure compound to crystallize.
-
Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).
-
Volatility and Inertness: The solvent should be chemically inert towards the compound and have a boiling point low enough to be easily removed from the purified crystals during the drying phase.
For amine hydrochloride salts, which are polar, polar protic solvents such as alcohols are excellent starting points.[9][10] Literature on the purification of related benzothiazole derivatives frequently cites the successful use of ethanol and methanol, making them primary candidates for this procedure.[11][12][13][14][15]
Materials and Equipment
Chemicals:
-
Crude this compound (≥95%)
-
Ethanol (Reagent Grade, 95% or Absolute) or Methanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
Activated Carbon (optional, for colored impurities)
Equipment:
-
Erlenmeyer flasks (at least two)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, to minimize solvent loss)
-
Stemmed glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Heavy-walled vacuum tubing
-
Filter paper sized for Büchner funnel
-
Glass stir rod
-
Spatulas
-
Watch glass
-
Ice bath container
-
Melting point apparatus
-
TLC plates and developing chamber
Safety and Handling
-
Compound Hazards: this compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[8] Always handle the solid and its solutions inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Solvent Hazards: Ethanol and methanol are flammable. Ensure no open flames or spark sources are near the experimental setup. Use a hot plate for heating, not a Bunsen burner.
Detailed Recrystallization Protocol
This protocol is optimized for a starting quantity of 5-10 grams of crude material. Adjust solvent volumes proportionally for different scales.
Step 1: Dissolution of the Crude Solid
-
Place the crude this compound (e.g., 5.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask.
-
Add a small volume of the chosen solvent (e.g., 20-25 mL of ethanol) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a gentle boil.
-
Continue adding the solvent in small portions (1-2 mL at a time) until the solid has just completely dissolved. Expert Insight: The goal is to create a saturated solution at high temperature. Using the minimum amount of hot solvent is critical for maximizing the recovery yield. An excess of solvent will keep more of your product dissolved even after cooling.
Step 2: Decolorization (Optional)
-
If the hot solution is highly colored, it may indicate the presence of colored organic impurities.
-
Remove the flask from the heat, allow the boiling to subside slightly, and add a very small amount (a spatula tip) of activated carbon.
-
Return the flask to the heat and boil gently for 2-3 minutes. The carbon will adsorb the colored impurities. Causality: Adding carbon to a boiling solution can cause it to boil over violently. Always cool it slightly first.
Step 3: Hot Filtration (For Insoluble Impurities)
-
This step is necessary if you observe insoluble particulate matter or if you performed the decolorization step.
-
Set up a second, clean Erlenmeyer flask on the hot plate with a small amount of the solvent boiling inside. This will fill the flask with solvent vapor.
-
Place a pre-warmed stemmed glass funnel with fluted filter paper on top of this receiving flask.
-
Quickly and carefully pour the hot, saturated solution through the filter paper. Trustworthiness: Pre-warming the funnel and receiving flask prevents premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant product loss.
Step 4: Crystallization via Slow Cooling
-
Cover the flask containing the hot, clear filtrate with a watch glass or inverted beaker.
-
Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Expert Insight: Slow cooling is the most critical step for forming large, well-defined, and therefore purer, crystals. Rapid cooling traps impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal formation has slowed, transfer the flask to an ice-water bath for at least 30 minutes to maximize precipitation.
Step 5: Isolation of Crystals by Vacuum Filtration
-
Set up a Büchner funnel with a piece of filter paper that fits flatly and covers all the holes. Place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply the vacuum to seat the paper.
-
With the vacuum on, swirl the crystallized mixture to create a slurry and pour it into the center of the Büchner funnel.
-
Use a small amount of the ice-cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.
Step 6: Washing the Crystals
-
With the crystals still in the funnel under vacuum, turn off the vacuum and add just enough ice-cold solvent to cover the crystal cake.
-
Gently stir the crystals with a spatula, being careful not to tear the filter paper.
-
Re-apply the vacuum to pull the wash solvent through the crystals. Causality: This wash step removes any residual mother liquor, which is laden with dissolved impurities, from the surface of the crystals.[9] Using ice-cold solvent is essential to prevent the purified product from redissolving.
Step 7: Drying the Purified Product
-
Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.
-
Transfer the crystal cake to a pre-weighed watch glass. Break up the cake gently with a spatula to increase the surface area.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) or in a desiccator under vacuum.
Visualization of the Experimental Workflow
Caption: Workflow diagram for the purification of this compound.
Quantitative Data and Solvent Selection
The choice of solvent is paramount. The table below summarizes the properties of primary solvent candidates. Ethanol is highly recommended as the initial choice.
| Solvent | Boiling Point (°C) | Key Characteristics & Rationale |
| Ethanol | 78.4 | Primary Choice. Good solvency for the hydrochloride salt when hot, poor when cold. Less toxic and volatile than methanol. Widely cited for recrystallizing benzothiazole derivatives.[11][12][13] |
| Methanol | 64.7 | Good Alternative. Often shows higher solvency than ethanol, which may require less volume but can sometimes lead to lower recovery if the compound is too soluble when cold. Also cited in literature.[14] |
| Water | 100 | Potential Co-solvent. As a highly polar solvent, it may dissolve the salt too effectively even when cold, leading to poor yields. Best used as a co-solvent with an alcohol. |
| Diethyl Ether | 34.6 | Anti-solvent only. A non-polar solvent used in mixed-solvent systems. The compound is insoluble in it. Can be added to a saturated alcoholic solution to induce precipitation.[10] |
Validation and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and then allow it to cool even more slowly. Seeding with a pure crystal can help. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off a portion of the solvent to increase the concentration and allow it to cool again. If that fails, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. |
| Very Low Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Adhere strictly to using the minimum amount of hot solvent. Ensure wash solvent is ice-cold. Ensure filtration apparatus is pre-heated. |
| Product Purity is Still Low | Cooling was too rapid, trapping impurities. | Repeat the recrystallization, ensuring a very slow, undisturbed cooling phase. A second recrystallization may be necessary for extremely impure samples. |
Quality Control Checks:
-
Yield Calculation: Weigh the final dried product and calculate the percentage recovery. A typical yield is 60-85%.
-
Melting Point: Measure the melting point range of the purified crystals. A pure compound will have a sharp, defined melting point range (typically < 2 °C). Compare this to the crude material, which will melt over a broader and lower temperature range.
-
Appearance: The final product should be a white to off-white crystalline solid, free of the discoloration of the starting material.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- LocalPharmaGuide. (n.d.). CAS NO. 29198-41-2 | this compound.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2.
- Chemistry LibreTexts. (2023). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(16), 4995.
- University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
- National Center for Biotechnology Information. (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. PubChem Compound Summary.
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Future Medicinal Chemistry, 16(5), 335-351.
- Singh, P., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2637.
- Abdul Baqi, R. A., et al. (2018). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(3), 305-312.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Odame, F., et al. (2023). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1083-1087.
- American Elements. (n.d.). Benzothiazoles.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
Sources
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 3. CAS NO. 29198-41-2 | this compound | C8H9ClN2S [localpharmaguide.com]
- 4. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 5. This compound | 42182-65-0 [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
Application Note and Protocol for NMR Sample Preparation of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical research, drug discovery, and development. It provides unparalleled insights into molecular structure, dynamics, and purity. However, the acquisition of high-quality, interpretable NMR data is critically dependent on meticulous sample preparation. This application note provides a detailed, field-proven protocol for the preparation of NMR samples of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a compound of interest in medicinal chemistry and materials science.
The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure robust and reproducible results. By adhering to these guidelines, users can minimize common pitfalls such as poor spectral resolution, signal broadening, and the presence of artifacts, thereby maximizing the information content of their NMR experiments.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is foundational to developing a successful sample preparation protocol. This compound (C₈H₉ClN₂S, Molecular Weight: 200.69 g/mol ) is a salt, which dictates its solubility profile.[1][2][3] As an amine hydrochloride, it is expected to be more soluble in polar solvents. The benzothiazole moiety, while generally conferring poor aqueous solubility, is countered by the polar amine hydrochloride group.[4][5]
Solvent Selection: A Critical Decision
The choice of a deuterated solvent is arguably the most critical step in NMR sample preparation.[6][7] The ideal solvent must dissolve the analyte to a suitable concentration (typically 5-25 mg for ¹H NMR) without interacting with it chemically.[8] For this compound, a polar aprotic solvent is generally the preferred choice to avoid the exchange of the amine protons.
Based on the structure of the target compound and extensive data on related benzothiazole derivatives and amine salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for initial trials.[9] It is a highly polar solvent capable of dissolving a wide range of organic salts.[10]
Table 1: Comparison of Common Deuterated Solvents for this compound
| Solvent | Formula | Properties | Suitability for this compound |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | Highly polar, aprotic. Dissolves a wide range of compounds. Residual ¹H peak at ~2.50 ppm. | Highly Recommended. Excellent solubilizing power for polar salts. The amine protons should be observable. |
| Deuterium Oxide (D₂O) | D₂O | Highly polar, protic. Used for water-soluble compounds. Residual HDO peak at ~4.79 ppm. | Possible, with caveats. The amine protons will exchange with deuterium and will not be observed. May be useful if water solubility is high and amine protons are not of interest. |
| Methanol-d₄ | CD₃OD | Polar, protic. Good solvent for many organic compounds. Residual ¹H peak at ~3.31 ppm. | Possible, with caveats. The amine protons will likely exchange with the hydroxyl deuterium of the solvent. |
| Chloroform-d | CDCl₃ | Non-polar. Generally a poor solvent for salts. Residual ¹H peak at ~7.26 ppm. | Not Recommended. Unlikely to dissolve the hydrochloride salt to an adequate concentration. |
Workflow for NMR Sample Preparation
The following diagram outlines the logical flow of the sample preparation protocol, from initial compound assessment to the final sample ready for analysis.
Caption: Experimental workflow for NMR sample preparation.
Step-by-Step Protocol for NMR Sample Preparation
This protocol is designed for the preparation of a single NMR sample in a standard 5 mm NMR tube.
Materials:
-
This compound (5-10 mg)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), high purity (≥99.8 atom % D)
-
Small, clean, and dry glass vial (e.g., 1-dram vial)
-
Standard 5 mm NMR tubes, clean and dry
-
Pasteur pipettes and bulbs
-
Cotton wool
-
Vortex mixer and/or sonicator
-
Analytical balance
Procedure:
-
Weighing the Sample:
-
Accurately weigh 5-10 mg of this compound directly into a clean, dry glass vial.[8][11]
-
Rationale: Using a secondary vial for dissolution is highly recommended.[6][8] It allows for more effective mixing and visual inspection of solubility. Attempting to dissolve the solid directly in the narrow NMR tube can lead to incomplete dissolution and an inhomogeneous sample.[6]
-
-
Solvent Addition and Dissolution:
-
Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample.[8]
-
Gently swirl the vial to initiate dissolution. If the solid does not dissolve readily, cap the vial and vortex it for 30-60 seconds.
-
If necessary, place the vial in a sonicator bath for a few minutes to aid dissolution. Gentle warming in a water bath can also be employed, but ensure the compound is stable to heat.
-
Rationale: Complete dissolution is crucial for obtaining high-resolution NMR spectra. Undissolved particulates will lead to broad lines and poor shimming.[6]
-
-
Filtration (if necessary):
-
Visually inspect the solution against a bright background. If any solid particles, dust, or fibers are present, filtration is required.[11]
-
To filter, take a clean Pasteur pipette and tightly pack a small piece of cotton wool into the narrow tip.
-
Transfer the sample solution through the cotton-plugged pipette into a clean, labeled 5 mm NMR tube.[11]
-
Rationale: Particulate matter in the NMR tube will severely degrade the quality of the spectrum by interfering with the magnetic field homogeneity.[6]
-
-
Final Sample Preparation:
-
Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height.[6]
-
Cap the NMR tube securely. If the sample is to be stored, sealing the cap with Parafilm is good practice.
-
Carefully wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.
-
Rationale: The correct sample height ensures that the entire sample volume is within the detection region of the NMR coil. A clean outer surface of the tube is essential for proper spinning and to avoid contaminating the spectrometer probe.[6]
-
NMR Spectrometer Setup and Data Acquisition
While specific parameters will vary depending on the instrument, the following provides a general guideline for acquiring a standard ¹H NMR spectrum.
-
Shimming: This is the process of optimizing the homogeneity of the magnetic field.[12][13] It is a critical step for obtaining sharp spectral lines. Modern spectrometers have automated shimming routines that are generally effective. Manual shimming may be necessary for challenging samples.[13] The lock signal from the deuterated solvent is used to monitor and adjust the shims.[13]
-
Acquisition Parameters:
-
Pulse Angle: For routine qualitative spectra, a 30° or 45° pulse angle is often used to allow for a shorter relaxation delay. For quantitative measurements, a 90° pulse is required.
-
Relaxation Delay (d1): This is the time between pulses. For qualitative spectra, 1-2 seconds is typically sufficient. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure complete relaxation of all protons.
-
Acquisition Time (aq): This determines the resolution of the spectrum. A longer acquisition time yields better resolution. 2-4 seconds is a common range for small molecules.
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Troubleshooting Common Issues
-
Poor Resolution/Broad Peaks:
-
Cause: Incomplete dissolution, presence of particulate matter, or poor shimming.
-
Solution: Re-prepare the sample, ensuring complete dissolution and filtration. Re-run the shimming routine.
-
-
No Amine Proton Signal:
-
Cause: If a protic solvent like D₂O or Methanol-d₄ was used, the amine protons will have exchanged with deuterium.
-
Solution: Re-prepare the sample in an aprotic solvent like DMSO-d₆.
-
-
Presence of a Large Water Peak:
-
Cause: Use of non-anhydrous solvent or glassware. DMSO-d₆ is hygroscopic and will absorb atmospheric moisture.
-
Solution: Use fresh, high-purity deuterated solvent from a sealed ampule or a bottle stored under an inert atmosphere. Ensure all glassware is thoroughly dried.
-
References
- BenchChem. (2025). validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem.
- NMR Sample Preparation. (n.d.).
- Al-Masoudi, N. A., et al. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
- MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
- University of Cambridge. (n.d.). How to make an NMR sample.
- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684).
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (NP0000793).
- ResearchGate. (n.d.). Aliphatic Part of the ¹H-NMR Spectrum of 1•HCl (in DMSO-d6 Solution).
- ScienceOpen. (n.d.). Supporting Information.
- MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization.
- The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
- BenchChem. (2025). Technical Guide: Solubility and Stability of 1-(1,3-Benzothiazol-6-yl)ethanol. Benchchem.
- PubChem. (n.d.). Benzo(d)thiazol-2-amine.
- CORE. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- ResearchGate. (2025). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine.
- AMERICAN ELEMENTS. (n.d.). Benzothiazoles.
- PubChem. (n.d.). 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine.
Sources
- 1. rsc.org [rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
- 12. rsc.org [rsc.org]
- 13. hmdb.ca [hmdb.ca]
Application Note: Protocols for In Vitro Biological Activity Profiling of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Abstract: The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects[1][2][3]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to perform an initial in vitro biological activity screen of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. We present three robust, high-throughput compatible assays to profile its potential as an anticancer agent and as an inhibitor of key neurological enzymes. The protocols are designed with self-validating controls and detailed explanations of the scientific principles to ensure data integrity and reproducibility.
Introduction: The Versatility of the Benzothiazole Scaffold
Benzothiazole and its derivatives are heterocyclic compounds of significant interest due to their presence in numerous pharmacologically active molecules[4][5]. Their broad therapeutic potential stems from their ability to interact with a diverse range of biological targets[3][6]. Published research demonstrates potent anticancer activity in various benzothiazole analogs, often through mechanisms like apoptosis induction and cell cycle arrest[7][8]. Furthermore, specific derivatives have been identified as potent inhibitors of enzymes crucial to neurotransmission, such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE), making them attractive candidates for treating neurodegenerative and psychiatric disorders[9][10][11].
Given this established potential, the initial characterization of a novel derivative like this compound requires a multi-faceted approach. This guide details the protocols for three fundamental in vitro assays:
-
MTT Cell Viability Assay: To determine cytotoxic effects against cancer cell lines.
-
Monoamine Oxidase (MAO) Inhibition Assay: To assess inhibitory activity against MAO-A and MAO-B isoforms.
-
Acetylcholinesterase (AChE) Inhibition Assay: To measure the potential to inhibit a key enzyme in cholinergic neurotransmission.
These assays provide a foundational biological profile, guiding further, more targeted investigations into the compound's mechanism of action.
Anticancer Potential: Cytotoxicity Assessment via MTT Assay
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity[12][13]. It is a cornerstone of primary screening for potential anticancer agents.
Scientific Principle
The assay's mechanism relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells[12]. The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. A reduction in the colorimetric signal in treated cells compared to untreated controls indicates cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for MTT-based cell cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
This compound (Test Compound)
-
Cancer cell line (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS
-
Solubilization Solution: DMSO or 10% SDS in 0.01 M HCl[14]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].
-
Compound Preparation & Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in serum-free culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Carefully aspirate the old medium from the cells and add 100 µL of the medium containing the test compound dilutions[12].
-
Crucial Controls: Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Medium only (no cells) for background absorbance correction.
-
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL)[14].
-
Formazan Development: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization:
-
Carefully remove all but ~25 µL of the medium from each well[15].
-
Add 150 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis and Presentation
-
Correct Absorbance: Subtract the average OD of the blank wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Corrected OD of Treated Sample / Corrected OD of Vehicle Control) x 100
-
-
Determine IC₅₀: The IC₅₀ value (the concentration of compound that inhibits 50% of cell viability) is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Representative Dose-Response Data
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| Vehicle Control | 100.0 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 85.7 ± 6.2 |
| 10.0 | 52.1 ± 4.8 |
| 50.0 | 15.3 ± 3.1 |
| 100.0 | 5.6 ± 2.0 |
Table 2: Summary of Cytotoxic Activity
| Compound | Cell Line | Incubation | Calculated IC₅₀ (µM) |
|---|---|---|---|
| 1,3-Benzothiazol-2-ylmethylamine HCl | MCF-7 | 48h | 9.8 |
| Doxorubicin (Positive Control) | MCF-7 | 48h | 0.8 |
Neuro-Enzymatic Inhibition Profile
Investigating the effect of the compound on key enzymes in the central nervous system can reveal its potential for neurological applications.
Monoamine Oxidase (MAO) Inhibition Assay
MAOs are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin and dopamine[10]. They exist in two isoforms, MAO-A and MAO-B, which are important targets for treating depression and neurodegenerative diseases like Parkinson's, respectively[16][17].
This fluorometric assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-Tyramine)[16]. In a coupled reaction, horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red) into the highly fluorescent product, resorufin. A decrease in the rate of fluorescence generation in the presence of the test compound indicates MAO inhibition[16].
Caption: Principle of the coupled fluorometric MAO inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[16]
-
Substrate: p-Tyramine (for both isoforms) or Benzylamine (selective for MAO-B)[16]
-
Amplex® Red (or similar fluorogenic probe), 10 mM stock in DMSO
-
Horseradish Peroxidase (HRP), 10 U/mL stock
-
Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)[17]
-
Black, flat-bottom 96-well microplate
Procedure:
-
Prepare Detection Master Mix: For each well, prepare a mix in MAO Assay Buffer containing final concentrations of 200 µM Amplex® Red and 1 U/mL HRP.
-
Plate Setup:
-
Add 50 µL of the Detection Master Mix to all wells.
-
Add 20 µL of Assay Buffer to control wells.
-
Add 20 µL of test compound dilutions (in Assay Buffer) to sample wells.
-
Add 20 µL of positive control dilutions (Clorgyline for MAO-A plate, Selegiline for MAO-B plate) to positive control wells.
-
-
Enzyme Addition: Add 10 µL of diluted MAO-A or MAO-B enzyme to each well. Gently mix and pre-incubate for 15 minutes at 37°C, protected from light.
-
Initiate Reaction: Add 20 µL of substrate (e.g., 1 mM p-Tyramine for MAO-A, 2 mM Benzylamine for MAO-B) to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a fluorescence microplate reader. Measure the kinetic increase in fluorescence (Excitation: ~530-560 nm, Emission: ~590 nm) every minute for 30 minutes at 37°C.
-
Calculate Reaction Rate: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well (RFU/min).
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Rate of Inhibitor Well / Rate of No-Inhibitor Control Well)) x 100
-
-
Determine IC₅₀: Plot Percent Inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Table 3: Representative MAO Inhibition Data
| Compound | Target | Calculated IC₅₀ (µM) |
|---|---|---|
| 1,3-Benzothiazol-2-ylmethylamine HCl | MAO-A | 25.4 |
| 1,3-Benzothiazol-2-ylmethylamine HCl | MAO-B | 1.2 |
| Clorgyline (Positive Control) | MAO-A | 0.009 |
| Selegiline (Positive Control) | MAO-B | 0.007 |
Acetylcholinesterase (AChE) Inhibition Assay
AChE is responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating the nerve signal[18]. Inhibitors of AChE are a primary therapeutic strategy for Alzheimer's disease[18].
This colorimetric assay, known as Ellman's method, is the gold standard for measuring AChE activity[19]. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCI) into acetate and thiocholine. The released thiocholine has a free sulfhydryl group that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity[11][18].
Caption: Principle of the colorimetric AChE inhibition assay (Ellman's Method).
Materials:
-
AChE enzyme (from Electrophorus electricus or human recombinant)
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 8.0[11]
-
DTNB stock: 10 mM in Assay Buffer
-
ATCI stock: 10 mM in deionized water
-
Clear, flat-bottom 96-well microplate
Procedure:
-
Plate Setup: In a 96-well plate, add the following in order:
-
140 µL of Assay Buffer.
-
20 µL of test compound dilutions (in Assay Buffer) or buffer for controls.
-
10 µL of DTNB solution (final concentration 0.5 mM).
-
20 µL of AChE solution.
-
-
Pre-incubation: Mix gently and incubate the plate for 15 minutes at 25°C[11].
-
Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction (final concentration 0.5 mM).
-
Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode[18].
-
Calculate Reaction Rate: Determine the rate of reaction (V = ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Calculate Percent Inhibition:
-
% Inhibition = (1 - (Rate of Inhibitor Well / Rate of No-Inhibitor Control Well)) x 100
-
-
Determine IC₅₀: Plot Percent Inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
Table 4: Representative AChE Inhibition Data
| Compound | Calculated IC₅₀ (µM) |
|---|---|
| 1,3-Benzothiazol-2-ylmethylamine HCl | 7.3 |
| Donepezil (Positive Control) | 0.011 |
Conclusion
The protocols detailed in this application note provide a robust framework for the primary in vitro screening of this compound. By assessing its cytotoxic effects on cancer cells and its inhibitory potential against the key neurological enzymes MAO-A, MAO-B, and AChE, researchers can rapidly generate a foundational biological activity profile. Positive results from these assays would justify progression to more advanced studies, including mechanism of action, selectivity profiling, and in vivo efficacy models.
References
- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (Source: Google Search)
- Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. (Source: Benchchem)
- Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (Source: PubMed Central)
- Benzothiazole derivatives as anticancer agents. (Source: PubMed Central)
- Protocol for Cell Viability Assays. (Source: BroadPharm)
- Cytotoxicity MTT Assay Protocols and Methods.
- Benzothiazole derivatives as anticancer agents. (Source: FLORE)
- MTT assay protocol. (Source: Abcam)
- Application Notes and Protocols for In Vitro Studies of Acetylcholinesterase (AChE) Inhibitors. (Source: Benchchem)
- In vitro and In vivo antitumor activities of benzothiazole analogs.
- Anticancer activity of benzothiazole derivatives.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA)
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (Source: Thermo Fisher Scientific)
- 3.10. Acetylcholinesterase Inhibition Assay. (Source: Bio-protocol)
- Monoamine Oxidase (MAO) Inhibition Assay. (Source: Evotec)
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (Source: PubMed Central)
- Enzyme Inhibition Assays for Monoamine Oxidase. (Source: PubMed)
- Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. (Source: PubMed Central)
- Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. (Source: ACS Omega)
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (Source: RSC Publishing)
- Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (Source: Springer Protocols)
- Monoamine Oxidase B Inhibitor Screening Kit (Fluorometric) (MAK296) - Technical Bulletin. (Source: Sigma-Aldrich)
- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. (Source: Frontiers)
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (Source: RSC Publishing)
- A Review on Recent Development and biological applications of benzothiazole deriv
- This compound | CAS 29198-41-2 | SCBT. (Source: Santa Cruz Biotechnology)
- (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR. (Source: Sigma-Aldrich)
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (Source: Google Search)
- This compound | cas: 29198-41-2 | finetech industry limited. (Source: finetech industry limited)
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (Source: PubMed Central)
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants.
- N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. (Source: PubMed Central)
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. static.igem.wiki [static.igem.wiki]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Notes and Protocols: Cell Culture Techniques for Testing 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include potential anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The core structure, a fusion of a benzene and a thiazole ring, serves as a versatile scaffold for the development of novel therapeutic agents. Specifically, 1,3-Benzothiazol-2-ylmethylamine hydrochloride is a derivative of interest for researchers in drug discovery and development.
This document provides a comprehensive guide to the essential cell culture techniques required for the initial in vitro evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols for assessing the compound's effects on cellular viability, proliferation, and apoptosis. The methodologies described herein are foundational for establishing a preliminary pharmacological profile and guiding further preclinical development.
I. Preliminary Considerations & Compound Handling
Before initiating any cell-based assays, it is crucial to properly handle and characterize the test compound, this compound (CAS: 29198-41-2).
Safety Precautions
According to available safety data sheets (SDS), this compound and related benzothiazole compounds may be harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Solubility and Stock Solution Preparation
The solubility and stability of a test compound in cell culture media are critical for accurate and reproducible results. Degradation or precipitation can lead to an underestimation of potency and confound data interpretation.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common and suitable solvent for preparing high-concentration stock solutions of many small molecules for cell culture experiments.
-
Protocol for Stock Solution Preparation (Example: 100 mM):
-
Aseptically weigh out 20.07 mg of this compound (MW: 200.69 g/mol ).
-
Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Vortex or gently warm the solution to 37°C until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Stability in Culture Media
It is highly recommended to assess the stability of the compound in the specific cell culture medium to be used over the time course of the planned experiment (e.g., 24, 48, 72 hours). This can be achieved by incubating the compound in the medium at 37°C and quantifying the remaining parent compound at various time points using analytical methods like HPLC or LC-MS.
II. Cell Line Selection and Maintenance
The choice of cell line is paramount and should be guided by the therapeutic hypothesis. Given the broad activities of benzothiazole derivatives, various cancer cell lines are often employed for initial screening.
Recommended Cell Lines
For preliminary anticancer screening, a panel of cell lines from different tissue origins is recommended. Examples include:
-
MCF-7: Human breast adenocarcinoma (adherent)
-
HepG2: Human liver carcinoma (adherent)
-
H1299: Human non-small cell lung carcinoma (adherent)
-
Jurkat: Human T-cell leukemia (suspension)
General Cell Culture Protocol
Standard aseptic techniques must be maintained throughout all cell culture procedures.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath for approximately 1-2 minutes.
-
Wipe the vial with 70% ethanol before opening in a biological safety cabinet.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3-5 minutes to pellet the cells.
-
Aspirate the supernatant containing residual cryoprotectant (e.g., DMSO).
-
Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask (e.g., T-25 or T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Routine Maintenance (Subculturing):
-
Monitor cell confluency daily. Passage adherent cells when they reach 70-90% confluency.
-
For adherent cells, aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add a minimal volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) to cover the cell surface and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding complete growth medium (typically 3-4 times the volume of trypsin used).
-
Collect the cell suspension in a sterile conical tube and centrifuge at 300 x g for 3-5 minutes.
-
Aspirate the supernatant, resuspend the cell pellet in fresh medium, and plate at the desired split ratio into new flasks.
-
III. Core Assays for Biological Evaluation
The following assays provide a foundational understanding of the compound's effect on cell health.
Cell Viability and Cytotoxicity Assays
Cell viability assays are crucial for determining the concentration-dependent effects of a compound on a cell population. These assays typically measure metabolic activity, which is proportional to the number of viable cells.
3.1.1. WST-1 Assay for Metabolic Activity
The WST-1 assay is a sensitive, colorimetric method for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol: WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 420-480 nm (maximum at ~440 nm) using a microplate reader. A reference wavelength greater than 600 nm should be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Workflow for Cell Viability Assessment
Caption: General workflow for determining compound cytotoxicity using the WST-1 assay.
3.1.2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
To complement viability data, a cytotoxicity assay measuring membrane integrity is recommended. The LDH assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase into the culture medium upon cell lysis or membrane damage.
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the WST-1 protocol.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Apoptosis Detection Assays
If the viability assays indicate that the compound reduces cell numbers, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.
3.2.1. Caspase-3/7 Activity Assay
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis. Their activation is a hallmark of the apoptotic process. Assays are available that use a substrate (e.g., the DEVD peptide) linked to a reporter molecule. When cleaved by active caspase-3/7, the reporter is released, generating a fluorescent or luminescent signal.
Protocol: Caspase-3/7 Glo Assay (Example)
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat with the compound as described for the viability assays, including positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the signal to the number of viable cells (which can be determined in a parallel plate) to distinguish apoptosis induction from general cytotoxicity.
Apoptosis Detection Pathway
Caption: Simplified overview of apoptosis induction and corresponding detection assays.
3.2.2. TUNEL Assay for DNA Fragmentation
A late-stage hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments. The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method to detect these DNA strand breaks. The enzyme TdT is used to label the 3'-hydroxyl termini of fragmented DNA with fluorescently labeled dUTPs, allowing for visualization by fluorescence microscopy or quantification by flow cytometry.
IV. Data Interpretation and Summary
The results from these primary assays should be compiled to form a preliminary profile of the compound's in vitro activity.
Example Data Summary Table
| Assay | Cell Line | Endpoint | Result (Example) |
| WST-1 | MCF-7 | IC₅₀ (48h) | 15.2 µM |
| WST-1 | HepG2 | IC₅₀ (48h) | 28.5 µM |
| LDH Release | MCF-7 | % Cytotoxicity @ 20 µM | 45% |
| Caspase-3/7 | MCF-7 | Fold Induction @ 20 µM | 3.5-fold |
This structured approach, from fundamental compound handling to a tiered set of biological assays, provides a robust framework for the initial characterization of this compound. The data generated will be essential for making informed decisions about the compound's potential for further development as a therapeutic agent.
References
- Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
- Youssef, A. M., et al. (2012). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Molecules, 17(7), 8129-8141.
- Sigma-Aldrich. (n.d.). Cytotoxicity assays. Retrieved from [https://www.sigmaaldrich.com/US/en/applications/cell-culture-and-analysis/cell-based-assays/cytotoxicity-assays]([Link].
Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a compound belonging to the pharmacologically significant benzothiazole class.[1][2][3][4] Benzothiazole derivatives are a subject of intense research due to their broad-spectrum antimicrobial activities.[5][6] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, field-proven protocol for the broth microdilution method, aligned with international standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] We delve into the causality behind experimental choices, ensuring a self-validating and reproducible workflow.
Introduction: The Central Role of the MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][10][11][12] It is a fundamental and quantitative measure used to assess the potency of a novel compound and to determine the susceptibility or resistance of specific bacterial strains.[11][13] Reliable MIC determination is a cornerstone of antimicrobial discovery, providing critical data that informs the therapeutic potential of new chemical entities.[11]
The broth microdilution method has become the international standard for MIC testing due to its efficiency, reproducibility, and conservation of materials.[7][12][14] This technique allows for the simultaneous testing of multiple compounds against various microbial strains in a standardized 96-well microtiter plate format.[14]
Compound Profile: this compound
Scientific Rationale: The benzothiazole scaffold is a privileged structure in medicinal chemistry.[17] Derivatives have been reported to exert antimicrobial effects by inhibiting essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase.[6][17] As a hydrochloride salt, this compound is anticipated to have improved aqueous solubility compared to its free base, though the use of a cosolvent like dimethyl sulfoxide (DMSO) is recommended to ensure complete dissolution for stock solution preparation.[18]
Principle of the Broth Microdilution Method
The assay involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium within the wells of a microtiter plate.[12] Each well is then inoculated with a standardized suspension of the target bacterium.[9] Following an incubation period of 16-24 hours, the plates are examined for visible signs of bacterial growth (turbidity).[12][14] The MIC is the lowest concentration of the compound at which growth is completely inhibited.[11]
Comprehensive Protocol: Broth Microdilution MIC Assay
This protocol is a self-validating system, incorporating essential controls to ensure the accuracy and reliability of the generated data.
Required Materials
-
Test Compound: this compound
-
Solvent: Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Culture Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is recommended by CLSI for non-fastidious aerobic bacteria.[8][19]
-
Microplates: Sterile, 96-well, U- or flat-bottom microtiter plates.
-
Bacterial Strains: Target organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Quality Control (QC) Strains: ATCC® (American Type Culture Collection) reference strains with known MIC values for control antibiotics (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™).[20][21]
-
Control Antibiotic: A well-characterized antibiotic (e.g., Ciprofloxacin, Gentamicin) for which the QC strain's MIC range is known.
-
Equipment: Biosafety cabinet, incubator (35-37°C), multichannel pipette, spectrophotometer or turbidimeter.
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology
Step 1: Preparation of Compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
From this primary stock, prepare a working stock solution in the appropriate culture medium (e.g., CAMHB) at a concentration that is twice the highest concentration to be tested (e.g., for a final test range of 64 to 0.5 µg/mL, prepare a 128 µg/mL working stock).[22]
-
Scientist's Note (Causality): Preparing the working stock at 2x the final concentration is critical. This accounts for the 1:1 dilution that occurs when the 100 µL of inoculum is added to the 100 µL of diluted compound in the wells.[23] The concentration of DMSO should be kept low (ideally ≤1%) in the final well volume to avoid solvent-induced toxicity to the bacteria.
-
Step 2: Preparation and Standardization of Inoculum
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.
-
Transfer the colonies into a tube of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical standardization step corresponding to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A typical dilution is 1:150, but this should be validated for your specific laboratory conditions.
-
Trustworthiness (Self-Validation): The inoculum density is a major variable. An inoculum that is too high can lead to falsely elevated MICs (the "inoculum effect"), while one that is too low may result in false susceptibility.[24] Periodically perform colony counts on your final diluted inoculum to verify the concentration.
-
Step 3: Plate Setup and Serial Dilution
-
Using a multichannel pipette, dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[22]
-
Add 100 µL of the 2x working stock solution of the compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Continue this process across the plate to the desired final concentration (e.g., column 10).[22]
-
Discard the final 100 µL from the last dilution column.[22] Columns 11 and 12 are reserved for controls.
Step 4: Inoculation and Controls (The Self-Validating System)
-
Add 100 µL of the standardized bacterial inoculum (from Step 2.5) to wells in columns 1 through 11. The final volume in these wells will be 200 µL.
-
Configure Controls:
-
Growth Control (Column 11): Contains 100 µL CAMHB + 100 µL inoculum. This well must show distinct turbidity to validate that the bacteria are viable and the medium supports growth.[9]
-
Sterility Control (Column 12): Contains 200 µL of CAMHB only (no compound, no inoculum). This well must remain clear to rule out contamination of the medium or plate.[9]
-
Solvent Control: Set up a separate well with the highest concentration of DMSO used in the assay plus inoculum to ensure the solvent is not inhibitory.
-
Quality Control: Dedicate a row of the plate to test a reference antibiotic against a standard ATCC QC strain. The resulting MIC must fall within the published acceptable range to validate the entire assay's accuracy.[9][21]
-
Step 5: Incubation
-
Cover the plate with a lid or sealing film to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.[12][14]
Step 6: Reading and Interpreting the MIC
-
Place the microtiter plate on a dark, non-reflective surface or use a reading mirror.
-
Visually inspect the wells for turbidity. The growth control (Column 11) should be clearly turbid. The sterility control (Column 12) should be clear.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9][11][24] This is the first clear well in the dilution series.
Data Presentation and Interpretation
MIC values should be reported in µg/mL and, for comparative purposes, can be converted to molar concentrations (µM).
Table 1: Example MIC Data Reporting
| Compound | Organism | ATCC® No. | MIC (µg/mL) | MIC (µM) |
| 1,3-Benzothiazol-2-ylmethylamine HCl | Staphylococcus aureus | 29213 | 8 | 39.9 |
| 1,3-Benzothiazol-2-ylmethylamine HCl | Escherichia coli | 25922 | 16 | 79.7 |
| 1,3-Benzothiazol-2-ylmethylamine HCl | Pseudomonas aeruginosa | 27853 | >64 | >318.9 |
| Quality Control | ||||
| Ciprofloxacin | Escherichia coli | 25922 | 0.015 | N/A |
Note: The Ciprofloxacin MIC for E. coli ATCC® 25922 should fall within the CLSI-defined acceptable range (e.g., 0.004–0.016 µg/mL) to validate the assay.
Interpretation: The interpretation of an MIC value depends on comparing it to established clinical breakpoints, which categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).[10][24][25] For novel compounds like this compound, breakpoints do not exist. Therefore, the results are typically compared against known antibiotics and other experimental compounds to gauge relative potency and spectrum of activity. A lower MIC value signifies higher potency.[11]
References
- Wikipedia. Broth microdilution. [Link]
- Microbe Online.
- MI - Microbiology. Broth Microdilution. [Link]
- Dr.Oracle. How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
- tl;dr pharmacy. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. [Link]
- IDEXX Denmark.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- EUCAST.
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Sanford Guide. Resources | Antimicrobial Susceptibility Testing, MIC. [Link]
- ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP)
- EUCAST. Disk Diffusion and Quality Control. [Link]
- Huysmans, M. B., & Van Kerkhoven, M. (2002). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Journal of Clinical Microbiology, 40(7), 2696–2697. [Link]
- Hong, S. K., Kim, J. H., Lee, H. J., Lee, W. G., Jeong, J., Yong, D., & Lee, K. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
- Microbiology Class. STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
- CLSI.
- protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
- CLSI.
- Microbiologics Blog. How to Choose QC Strains for Microbial ID Systems. [Link]
- KoreaMed Synapse. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa. [Link]
- YouTube.
- EUCAST. Guidance Documents. [Link]
- Scilit.
- ResearchGate.
- MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]
- PubMed. Design, synthesis and antimicrobial activity of novel benzothiazole analogs. [Link]
- Journal of Chemical Health Risks. Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. [Link]
- Al-Ostath, A., Al-Wahaibi, L. H., Al-Masoudi, N. A., & Al-Amri, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Results in chemistry, 5, 100898. [Link]
- ResearchGate. (PDF) Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl)
- ResearchGate. Synthesis, Antimicrobial and Molecular Docking Studies of 1,3-Thiazolidin-4-one Analogues Bearing Benzothiazole. [Link]
- Finetech Industry Limited. This compound. [Link]
- PubChem. Benzothiazole. [Link]
- Singh, U. P., Agarwal, A., & Awasthi, S. K. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta crystallographica. Section E, Structure reports online, 67(Pt 10), o2637. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. idexx.dk [idexx.dk]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sanfordguide.com [sanfordguide.com]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. scbt.com [scbt.com]
- 16. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. protocols.io [protocols.io]
- 20. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 21. microbiologyclass.net [microbiologyclass.net]
- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 23. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 24. droracle.ai [droracle.ai]
- 25. What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing — tl;dr pharmacy [tldrpharmacy.com]
The Benzothiazole Scaffold as a Versatile Chemical Probe: A Guide for Researchers
A Senior Application Scientist's In-Depth Technical Guide
Introduction: The Power of the Benzothiazole Moiety in Chemical Biology
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry and chemical biology.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for the development of chemical probes. These probes are instrumental in elucidating complex biological processes, identifying novel drug targets, and screening for potential therapeutic agents.[3][4] The versatility of the benzothiazole core allows for chemical modifications that can tune its photophysical properties, biological target specificity, and cell permeability, making it a favored building block for fluorescent probes.[5]
Physicochemical and Safety Profile of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
While specific probe applications are not documented, the fundamental properties of this compound are well-characterized. A thorough understanding of these properties is a prerequisite for any experimental design.
| Property | Value | Source |
| CAS Number | 29198-41-2 | [6] |
| Molecular Formula | C₈H₉ClN₂S | [6] |
| Molecular Weight | 200.69 g/mol | [6] |
| Appearance | Light brown to brown solid | - |
| Melting Point | 260 °C | - |
| Storage | Sealed in a dry, room temperature environment | - |
Safety and Handling: this compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[6] Always consult the Safety Data Sheet (SDS) before use. Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes serious eye and skin irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat or protective clothing
-
A respirator if working with the solid form to avoid dust inhalation
Mechanism of Action: How Benzothiazole Probes Work
Benzothiazole-based probes often function through fluorescence-based mechanisms. The specific mechanism is dependent on the chemical modifications to the core benzothiazole structure. Common mechanisms include:
-
Excited-State Intramolecular Proton Transfer (ESIPT): In this mechanism, the probe exists in a non-fluorescent or weakly fluorescent state. Upon interaction with the target analyte, an intramolecular proton transfer occurs in the excited state, leading to a conformational change that "turns on" fluorescence, often with a large Stokes shift.[5]
-
Intramolecular Charge Transfer (ICT): These probes typically consist of an electron-donating group and an electron-accepting group linked by the benzothiazole scaffold. The binding of an analyte can modulate the efficiency of charge transfer upon photoexcitation, resulting in a change in fluorescence intensity or a shift in the emission wavelength.
-
Photoinduced Electron Transfer (PET): In PET-based probes, a photoexcitable fluorophore is linked to a receptor unit. In the "off" state, electron transfer from the receptor to the fluorophore quenches fluorescence. Analyte binding to the receptor inhibits this electron transfer, restoring fluorescence.
Caption: General workflow of a 'turn-on' benzothiazole fluorescent probe.
Applications and Protocols
The benzothiazole scaffold has been incorporated into probes for a wide array of applications, from detecting metal ions and reactive oxygen species to imaging pathological protein aggregates in neurodegenerative diseases.[4][5][7] While protocols for this compound are not available, the following sections provide generalized protocols for the application of benzothiazole-based probes in common research areas. These should be adapted and optimized for the specific probe and biological system under investigation.
General Protocol for In Vitro Enzyme Inhibition Assay
Many benzothiazole derivatives have been identified as potent enzyme inhibitors.[6] A common application is to screen for their inhibitory activity against a specific enzyme.
Principle: The activity of a target enzyme is measured in the presence and absence of the benzothiazole compound. A decrease in enzyme activity indicates inhibition.
Materials:
-
Purified target enzyme
-
Enzyme substrate
-
Assay buffer
-
Benzothiazole compound stock solution (e.g., in DMSO)
-
Microplate reader (absorbance, fluorescence, or luminescence)
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in assay buffer to achieve the desired final concentrations.
-
Prepare solutions of the enzyme and substrate in assay buffer at the appropriate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add a small volume of the diluted benzothiazole compound or vehicle control (e.g., DMSO in assay buffer).
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for compound-enzyme binding.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Detection:
-
Measure the change in absorbance, fluorescence, or luminescence over time using a microplate reader. The signal should be proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the benzothiazole compound.
-
Plot the reaction rate as a function of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for an in vitro enzyme inhibition assay.
General Protocol for Cellular Imaging with a Fluorescent Benzothiazole Probe
Benzothiazole-based fluorescent probes are widely used for imaging in living cells due to their good cell permeability and potential for targeted localization.[5]
Principle: A fluorescent benzothiazole probe is introduced to living cells. Upon binding to its intracellular target or in response to a specific cellular event, the probe's fluorescence properties change, allowing for visualization by fluorescence microscopy.
Materials:
-
Cultured cells
-
Cell culture medium
-
Fluorescent benzothiazole probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent benzothiazole probe in cell culture medium or a suitable buffer (e.g., PBS). The optimal concentration needs to be determined empirically but typically ranges from 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for a specified time (e.g., 15-60 minutes).
-
-
Washing:
-
Remove the probe-containing medium and wash the cells 2-3 times with warm PBS to remove any excess, unbound probe.
-
-
Imaging:
-
Add fresh culture medium or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.
-
-
Image Analysis:
-
Analyze the captured images to determine the subcellular localization of the probe and quantify changes in fluorescence intensity in response to experimental treatments.
-
Data Interpretation and Troubleshooting
Enzyme Inhibition Assays:
-
High Background Signal: This may be due to the intrinsic fluorescence of the benzothiazole compound. Run a control without the enzyme to subtract the background.
-
Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Check the stability of the compound and enzyme under the assay conditions.
Cellular Imaging:
-
No Cellular Staining: The probe may have poor cell permeability. Try increasing the incubation time or concentration. The probe may also be effluxed by cellular pumps; co-incubation with an efflux pump inhibitor could be tested.
-
High Background Fluorescence: Reduce the probe concentration or the incubation time. Ensure thorough washing to remove unbound probe.
-
Phototoxicity: High-intensity excitation light can damage cells. Use the lowest possible laser power and exposure time.
Conclusion and Future Perspectives
The benzothiazole scaffold is a remarkably versatile platform for the development of chemical probes with diverse applications in biomedical research. While the specific use of this compound as a chemical probe is not yet established in the literature, the foundational principles and general protocols outlined in this guide provide a solid framework for its investigation. Future research into this and other simple benzothiazole derivatives could uncover novel probes for a variety of biological targets and processes, further expanding the chemical biologist's toolkit.
References
- Liu, Y., et al. (2018). A Benzothiazole-Based Fluorescent Probe for Hypochlorous Acid Detection and Imaging in Living Cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 199, 189-193.
- Maji, R., et al. (2022). Benzothiazole-based novel fluorescence probe sensing 1, 3-diaminopropane. Journal of Molecular Structure, 1262, 133039.
- Zhang, Y., et al. (2023). A Benzothiazole-Based Fluorescent Probe for Hypochlorite-Highly Sensitive Detection and Live-Cell Imaging Research. ChemistrySelect, 8(1), e202203998.
- Wang, D., et al. (2019). A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative. Analytical Methods, 11(3), 293-298.
- Li, J., et al. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Highlights in Science, Engineering and Technology, 84, 184-191.
- Kitanovski, Z., et al. (2024). A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs. Molecules, 29(1), 199.
- Singh, P., et al. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. In Heterocyclic Scaffolds in Fluorescent Probe Designing. Taylor & Francis.
- Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][10]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816.
- Kumar, D., et al. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(3), 548-554.
- Di Giorgio, C., et al. (2005). Synthesis and antileishmanial activity of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives. European Journal of Medicinal Chemistry, 40(11), 1149-1154.
- Geci, A., et al. (2014). On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes. Chemical Communications, 50(74), 10833-10836.
- Al-Obaidi, A., et al. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences, 18(5), 1039-1050.
- Sharma, P., et al. (2024). Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. Current Drug Discovery Technologies, 21(1).
- Taha, M., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[5][8]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(30), 27150-27164.
- Bhat, R. S., et al. (2023). Synthesis, Antimicrobial and Corrosion Inhibition Studies of 1,3-Benzothiazole Derivatives. Asian Journal of Chemistry, 35(3), 661-667.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2131-2166.
Sources
Application Notes and Protocols for the Derivatization of 1,3-Benzothiazol-2-ylmethylamine hydrochloride for Biological Studies
<
Abstract
This comprehensive technical guide provides a detailed framework for the chemical derivatization of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a privileged heterocyclic scaffold in medicinal chemistry.[1][2] The primary amino group of this compound serves as a versatile handle for introducing a wide array of functionalities to modulate its physicochemical properties and biological activity.[1] This document outlines the rationale behind such modifications, presents robust protocols for key derivatization reactions including N-acylation, N-alkylation, and reductive amination, and details the necessary analytical techniques for the characterization of the resulting derivatives. Furthermore, it provides insights into the biological evaluation of these novel compounds, with a focus on anticancer applications.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of the benzothiazole nucleus.[2]
Introduction: The Significance of the Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a prominent structural motif found in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][6][7][8] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1] 1,3-Benzothiazol-2-ylmethylamine, in particular, presents a primary amine that is an ideal point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents or biological probes.[1][9] The hydrochloride salt form of this amine enhances its stability and solubility in aqueous media, making it a convenient starting material for various synthetic transformations.[10][11][12]
Rationale for Derivatization in Biological Studies
The strategic modification of 1,3-Benzothiazol-2-ylmethylamine is driven by the need to optimize its properties for specific biological applications. The primary goals of derivatization often include:
-
Modulation of Pharmacological Activity: Introducing different functional groups can enhance the binding affinity and selectivity of the compound for its biological target. For instance, the addition of specific moieties can lead to potent anticancer agents that inhibit protein kinases or induce apoptosis in cancer cells.[3][4]
-
Improvement of Physicochemical Properties: Modifications can be made to alter solubility, lipophilicity, and metabolic stability, which are critical parameters for drug development.
-
Introduction of Reporter Groups: For mechanistic studies, the amine can be conjugated with fluorescent dyes or biotin tags to enable visualization and tracking of the molecule within biological systems.[13][14] This is crucial for understanding its cellular uptake, distribution, and target engagement.
-
Creation of Prodrugs: The amine can be temporarily modified to create a prodrug that is inactive until it is metabolized in the body to release the active parent compound. This can improve bioavailability and reduce off-target toxicity.
Key Derivatization Strategies
The primary amine of this compound is a nucleophilic center that readily participates in several fundamental organic reactions. The following strategies are commonly employed for its derivatization:
-
N-Acylation: The formation of an amide bond via reaction with acylating agents such as acyl chlorides or anhydrides. This is a robust method for introducing a wide variety of substituents.[15][16][17][18]
-
N-Alkylation: The introduction of alkyl groups through reaction with alkyl halides or via reductive amination.[19][20][21][22] This strategy can be used to modulate the basicity and steric properties of the amine.
-
Reductive Amination: A one-pot reaction with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine.[19][23][24][25] This is a highly efficient and versatile method for creating diverse amine derivatives.
-
Bioconjugation: The attachment of biomolecules or reporter groups, such as fluorescent dyes or polyethylene glycol (PEG) chains, often through amide bond formation.[9][26][27][28]
Caption: General workflow for the derivatization of 1,3-Benzothiazol-2-ylmethylamine.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.[24]
Protocol 1: N-Acylation with an Acyl Chloride
This protocol describes the synthesis of an N-acyl derivative, which can be a key step in creating biologically active amides.[15][16]
Materials:
-
This compound
-
Acyl chloride (e.g., 4-bromobutyryl chloride)[15]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM.
-
Add TEA or DIPEA (2.2 eq.) to the suspension and stir at room temperature for 15 minutes to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution over 15-20 minutes.[15]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Caption: Simplified mechanism of N-acylation.
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides a one-pot method for synthesizing N-alkylated derivatives, which is highly valued in medicinal chemistry for its efficiency.[19][23][24][25]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., cyclohexanone)[24]
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Glacial acetic acid (optional, as a catalyst)[24]
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in DCE or MeOH.[19]
-
Add a catalytic amount of glacial acetic acid (optional) to facilitate imine formation.[24]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[19]
-
Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring mixture.[19][24]
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.[24]
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.[19]
-
Purify the residue via flash column chromatography to isolate the desired N-alkylated product.
Protocol 3: Fluorescent Labeling with an NHS Ester Dye
This protocol is for conjugating a fluorescent probe to the primary amine, enabling its use in biological imaging and assays.[13][14][29]
Materials:
-
This compound
-
Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., CF® Dye SE)[29]
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of the NHS ester dye in anhydrous DMF or DMSO.
-
Dissolve this compound in the amine-free buffer and adjust the pH to 8.0-8.5 with a suitable base (e.g., sodium bicarbonate) to ensure the amine is deprotonated and reactive.
-
Add the NHS ester dye stock solution to the amine solution with gentle stirring. A 5- to 10-fold molar excess of the dye is typically used.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or at 4 °C overnight.
-
Separate the fluorescently labeled product from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Collect the fractions containing the labeled product and confirm the conjugation by UV-Vis spectroscopy and mass spectrometry.
Characterization of Derivatives
The identity, purity, and stability of the newly synthesized derivatives must be confirmed using a combination of analytical techniques.[30]
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of covalent modifications.[30][31] | Appearance of new signals corresponding to the introduced moiety and shifts in the signals of the parent compound. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the derivative.[30][32] | A molecular ion peak corresponding to the expected mass of the derivatized product. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification.[33][34] | A single major peak for the purified product, with purity typically >95%. |
| Infrared (IR) Spectroscopy | Confirmation of functional group transformations. | Appearance of characteristic absorption bands (e.g., C=O stretch for amides). |
Biological Evaluation: A Focus on Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents.[3][35][4][5][36] The following is a general workflow for the initial in vitro evaluation of the newly synthesized compounds.
Caption: A typical in vitro screening cascade for novel anticancer compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability and is often the first step in screening for anticancer activity.[3]
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) in 96-well plates and allow them to adhere overnight.[3]
-
Treat the cells with a serial dilution of the synthesized benzothiazole derivatives for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Compounds exhibiting potent cytotoxicity (low micromolar or nanomolar IC₅₀ values) can be selected for further mechanistic studies, such as apoptosis and cell cycle analysis.[35]
Conclusion
This compound is a highly valuable starting material for the synthesis of a diverse library of derivatives for biological investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the benzothiazole scaffold. Through systematic derivatization and subsequent biological evaluation, novel compounds with significant therapeutic potential can be discovered and developed.
References
- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem.
- BenchChem. (2025). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride. BenchChem.
- Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Jena Bioscience.
- PubChem. (n.d.). Dansyl chloride. National Center for Biotechnology Information.
- BenchChem. (2025). An In-depth Technical Guide to the Principles of Fluorescent Amino Acid Labeling. BenchChem.
- Taylor & Francis Online. (2018). Synthesis and biological activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. Taylor & Francis.
- ResearchGate. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for the N-alkylation of Amines with 1-Bromo-3-methoxypropane. BenchChem.
- ProQuest. (n.d.). Synthesis and Biological Activities of Some Benzothiazole Derivatives. ProQuest.
- JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Creative Biogene. (n.d.). Amine-Based Conjugation. Creative Biogene.
- Taylor & Francis Online. (n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online.
- BenchChem. (n.d.). Application Note: Reductive Amination Protocol for the Synthesis of N-cyclohexylpyridin-3-amine. BenchChem.
- BenchChem. (2025). Application Note: Conjugation of Primary Amines using Amino-PEG4-benzyl ester. BenchChem.
- National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC.
- Semantic Scholar. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Semantic Scholar.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
- National Center for Biotechnology Information. (n.d.). Fluorescent labeling and modification of proteins. PMC.
- MDPI. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.
- Wikipedia. (n.d.). Bioconjugation. Wikipedia.
- ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews.
- BenchChem. (2025). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine. BenchChem.
- ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate.
- Creative Biolabs. (n.d.). Chemical Conjugation. Creative Biolabs.
- National Center for Biotechnology Information. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central.
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal.
- ResearchGate. (2025). Mild and Useful Method for N-Acylation of Amines. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central.
- University of Chieti-Pescara. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich.it.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (n.d.). Reductive amination process and products. ResearchGate.
- Royal Society of Chemistry. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing.
- CCS Chemistry. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
- La Trobe University. (n.d.). Small Molecule Structure Characterisation. La Trobe University.
- National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
- Finetech Industry Limited. (n.d.). This compound | cas: 29198-41-2. Finetech Industry Limited.
- IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. IJRPC.
- Local Pharma Guide. (n.d.). CAS NO. 29198-2-2 | this compound. Local Pharma Guide.
- News-Medical.Net. (2019). Characterizing Small Molecules with NMR. News-Medical.Net.
- National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PMC.
- ResearchGate. (n.d.). Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS. ResearchGate.
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. Synthesis and Biological Activities of Some Benzothiazole Derivatives - ProQuest [proquest.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchr.org [jchr.org]
- 7. mdpi.com [mdpi.com]
- 8. ijrpc.com [ijrpc.com]
- 9. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. This compound CAS#: 29198-41-2 [amp.chemicalbook.com]
- 11. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 12. scbt.com [scbt.com]
- 13. Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orientjchem.org [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 22. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. jocpr.com [jocpr.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Bioconjugation - Wikipedia [en.wikipedia.org]
- 29. biotium.com [biotium.com]
- 30. latrobe.edu.au [latrobe.edu.au]
- 31. news-medical.net [news-medical.net]
- 32. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. ricerca.unich.it [ricerca.unich.it]
Scale-up synthesis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
An Application Note and Protocol for the Scale-Up Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a key building block in pharmaceutical and medicinal chemistry. The protocol details a robust, two-step synthetic pathway designed for scalability, starting from readily available commercial materials. The synthesis involves the initial formation of a 2-(chloromethyl)-1,3-benzothiazole intermediate, followed by a selective amination via the Delépine reaction to yield the target primary amine hydrochloride. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, process control parameters, safety considerations, and troubleshooting advice essential for successful implementation in a research or process development setting.
Introduction and Strategic Overview
The 2-aminomethyl-1,3-benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide array of biological activities, including antiviral, anticancer, and neuroprotective properties.[1][2][3] Access to a reliable and scalable source of its hydrochloride salt is therefore critical for drug discovery and development programs.
The synthetic strategy outlined herein was chosen for its efficiency, reliability, and amenability to scale-up. It avoids hazardous reagents where possible and employs a classic named reaction known for its selectivity in producing primary amines.[4] The two-stage approach is as follows:
-
Stage 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole. This key intermediate is prepared via the condensation and cyclization of 2-aminobenzenethiol with chloroacetyl chloride. This reaction is high-yielding and proceeds under conditions that are manageable on a larger scale.[1][5]
-
Stage 2: Synthesis of this compound via the Delépine Reaction. The chloromethyl intermediate is reacted with hexamethylenetetramine (hexamine) to form a quaternary ammonium salt. Subsequent acidic hydrolysis cleaves the hexamine cage, liberating the primary amine directly as its stable hydrochloride salt, thus avoiding the need for a separate salt formation step.[4][6]
Stage 1: Scale-Up Synthesis of 2-(Chloromethyl)-1,3-benzothiazole
Principle and Rationale
This reaction proceeds through an initial acylation of the amino group of 2-aminobenzenethiol by chloroacetyl chloride, followed by an intramolecular cyclization to form the benzothiazole ring. Acetic acid is a suitable solvent as it facilitates the reaction without participating in it.[1][5] On a larger scale, the primary challenge is managing the exotherm from the initial acylation. Therefore, controlled, dropwise addition of the acid chloride at a reduced temperature is critical to prevent runaway reactions and the formation of impurities.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 2-Aminobenzenethiol | 98% | Commercial | Corrosive, stench |
| Chloroacetyl chloride | 98% | Commercial | Highly corrosive, lachrymator |
| Glacial Acetic Acid | ACS Grade | Commercial | Corrosive |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Commercial | For neutralization |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercial | For drying |
| 5 L Jacketed Glass Reactor | - | - | With overhead stirrer, condenser, and dropping funnel |
| Temperature Probe | - | - | Calibrated |
| Rotary Evaporator | - | - | With vacuum pump and chiller |
Detailed Experimental Protocol (100 g Scale)
WARNING: This procedure must be performed in a well-ventilated fume hood. Chloroacetyl chloride is highly corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, is mandatory.
-
Reactor Setup: Assemble the 5 L jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser with a nitrogen inlet, and a 250 mL pressure-equalizing dropping funnel.
-
Charging Reactants: Charge the reactor with 2-aminobenzenethiol (100 g, 0.799 mol) and glacial acetic acid (1.2 L).
-
Cooling: Begin stirring and cool the reactor contents to 10-15 °C using a circulating chiller.
-
Controlled Addition: Charge the dropping funnel with chloroacetyl chloride (108 g, 76 mL, 0.958 mol, 1.2 equiv). Add the chloroacetyl chloride dropwise to the stirred solution over approximately 60-90 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. (Eluent: 9:1 Hexane/Ethyl Acetate). The starting material should be consumed.
-
Work-up - Quenching: Once complete, slowly and carefully pour the reaction mixture into a large beaker containing crushed ice (approx. 3 kg). A precipitate will form.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the slurry with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol or ethanol to afford 2-(chloromethyl)-1,3-benzothiazole as a yellow solid.
Expected Results and Characterization
-
Yield: 115-130 g (78-88%)
-
Appearance: Pale yellow solid
-
Melting Point: 89-91 °C[5]
-
¹H NMR (CDCl₃): δ 8.04 (d, 1H), 7.91 (d, 1H), 7.53 (t, 1H), 7.44 (t, 1H), 4.95 (s, 2H).[5]
-
MS (ESI+): m/z = 184.0 [M+H]⁺.[5]
Stage 2: Synthesis of this compound
Principle and Rationale (The Delépine Reaction)
The Delépine reaction is a robust method for preparing primary amines from alkyl halides.[6] The reaction proceeds in two distinct phases:
-
Salt Formation: The alkyl halide (2-(chloromethyl)-1,3-benzothiazole) acts as an electrophile in an SN2 reaction with one of the nitrogen atoms of hexamine, a cage-like tertiary amine.[4] This forms a stable, often crystalline, quaternary ammonium salt (a hexaminium salt). The use of a non-polar solvent like chloroform facilitates the precipitation of this salt, driving the reaction to completion.
-
Hydrolysis: The hexaminium salt is then hydrolyzed under acidic conditions (typically ethanolic HCl). The acid breaks down the hexamine cage into formaldehyde and ammonium chloride, releasing the primary amine, which is protonated by the excess acid to form the desired hydrochloride salt.[4][6] This method is highly selective for primary amines, preventing the over-alkylation often seen when using ammonia directly.[7]
Materials and Equipment
| Material | Grade | Supplier | Notes |
| 2-(Chloromethyl)-1,3-benzothiazole | As prepared in Stage 1 | - | Irritant |
| Hexamethylenetetramine (Hexamine) | 99% | Commercial | - |
| Chloroform (or Toluene) | ACS Grade | Commercial | Toxic, use with care |
| Ethanol (95%) | Reagent | Commercial | Flammable |
| Concentrated Hydrochloric Acid (HCl) | 37% | Commercial | Highly corrosive |
| Diethyl Ether | ACS Grade | Commercial | Highly flammable |
| 5 L Round Bottom Flask | - | - | With reflux condenser and stirrer |
Detailed Experimental Protocol (100 g Scale)
-
Salt Formation: In a 5 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexamine (84 g, 0.60 mol, 1.1 equiv) in chloroform (1.5 L).
-
Addition of Intermediate: Add a solution of 2-(chloromethyl)-1,3-benzothiazole (100 g, 0.544 mol) in chloroform (500 mL) to the hexamine solution.
-
Reaction: Gently heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of the hexaminium salt will form.
-
Isolation of Salt: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. Collect the precipitate by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 200 mL). Dry the salt in a vacuum oven at 40-50 °C.
-
Hydrolysis Setup: Transfer the dried hexaminium salt to a clean 5 L flask. Prepare a solution of concentrated HCl (250 mL) in 95% ethanol (2.0 L).
-
Hydrolysis Reaction: Add the ethanolic HCl solution to the hexaminium salt. Heat the resulting slurry to reflux with stirring for 6-8 hours.
-
Product Isolation: Cool the mixture to room temperature. The product, this compound, will precipitate. Further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Purification: Collect the white crystalline solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether (3 x 250 mL) to remove formaldehyde byproducts and residual acid.
-
Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.
Expected Results and Characterization
-
Yield: 90-105 g (77-90% from the chloromethyl intermediate)
-
Appearance: White to off-white crystalline solid
-
Melting Point: >250 °C (decomposes)
-
¹H NMR (D₂O): δ 8.0-8.2 (m, 2H), 7.6-7.8 (m, 2H), 4.85 (s, 2H).
-
MS (ESI+): m/z = 165.1 [M-Cl]⁺ (free base).
Safety, Handling, and Waste Disposal
-
General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. A safety shower and eye wash station must be readily accessible.
-
Chemical Hazards:
-
2-Aminobenzenethiol: Toxic and has a strong, unpleasant odor. Handle with care to avoid inhalation and skin contact.
-
Chloroacetyl Chloride: Extremely corrosive and a lachrymator. Reacts violently with water. Must be handled in a dry environment.[8]
-
2-(Chloromethyl)-1,3-benzothiazole: A skin and eye irritant.[8] Avoid contact.
-
Hydrochloric Acid: Highly corrosive. Causes severe burns.
-
Solvents: Chloroform is a suspected carcinogen.[4] Ethanol and diethyl ether are highly flammable.
-
-
Waste Disposal:
-
Aqueous Waste: Neutralize acidic and basic aqueous layers before disposal according to local regulations.
-
Organic Waste: Collect all organic filtrates and solvents in a designated halogenated (for DCM/chloroform) or non-halogenated waste container for proper disposal.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Stage 1: Low Yield | 1. Incomplete reaction. 2. Loss during work-up/extraction. 3. Temperature too high during addition, causing side reactions. | 1. Extend reaction time and monitor by TLC. 2. Perform additional extractions. Ensure pH is correct during neutralization. 3. Improve cooling efficiency and slow the addition rate of chloroacetyl chloride. |
| Stage 1: Dark/Oily Product | Presence of unreacted starting materials or polymeric byproducts. | Purify crude material via column chromatography (silica gel, Hexane/EtOAc gradient) or perform a more careful recrystallization with activated carbon (charcoal). |
| Stage 2: Low Yield of Hexaminium Salt | 1. Incomplete reaction. 2. Salt is partially soluble in the reaction solvent. | 1. Increase reflux time. 2. After cooling to room temperature, chill the mixture thoroughly in an ice-salt bath before filtration. |
| Stage 2: Final Product is Gummy or Discolored | 1. Incomplete hydrolysis. 2. Inadequate washing, residual formaldehyde byproducts. | 1. Extend the acidic hydrolysis reflux time. 2. Wash the filtered product thoroughly with cold ethanol and then diethyl ether. Consider re-slurrying the product in fresh cold ethanol and filtering again. |
Workflow and Process Visualization
References
- Luo, J., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Organic Chemistry Portal. (n.d.). Delépine Reaction.
- Wikipedia. (n.d.). Delépine reaction.
- PubMed. (n.d.). Solid phase synthesis of 2-aminobenzothiazoles.
- Geronikaki, A. A., et al. (2018). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 23(10), 2645.
- Geronikaki, A. A., et al. (2020). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 25(21), 5030.
- Oprishko, V. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4933.
- ResearchGate. (2023). AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- 3M. (n.d.). Safety Data Sheet.
- El-Sayed, N. F., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 14(11), 2111-2144.
- Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. 2-(CHLOROMETHYL)-1,3-BENZOTHIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Delepine reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fishersci.com [fishersci.com]
Application Note: A Validated RP-HPLC Method for the Quantification of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride in Accordance with ICH Q2(R2) Guidelines
Abstract
This document provides a comprehensive guide to the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. The protocol is designed for researchers, quality control analysts, and drug development professionals, ensuring a robust, reliable, and accurate analytical procedure. The entire validation strategy, including specificity, linearity, accuracy, precision, and robustness, is developed and presented in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2] This application note not only details the step-by-step protocols but also explains the scientific rationale behind the experimental design, ensuring the method is fit for its intended purpose in a regulated environment.
Introduction and Analytical Considerations
This compound is a heterocyclic compound belonging to the benzothiazole class, which is a significant scaffold in medicinal chemistry.[3][4] Accurate quantification of this active pharmaceutical ingredient (API) is critical for quality control, stability testing, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and specificity.[3]
The structure of this compound incorporates a benzothiazole ring system, which is an excellent chromophore, making UV-Vis detection a suitable and sensitive choice for quantification.[5][6] As a hydrochloride salt, the compound is expected to have good solubility in polar solvents, making it ideal for analysis by reverse-phase chromatography.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Structure | (Illustrative structure based on name) | N/A |
| Molecular Formula | C₈H₉ClN₂S | [7][8][9][10] |
| Molecular Weight | 200.69 g/mol | [8][9][10] |
| CAS Number | 29198-41-2 | [7][8][11] |
Method Validation Strategy: An ICH Q2(R2) Framework
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This protocol is structured around the ICH Q2(R2) guideline, which provides a comprehensive framework for validation.[1][12] The workflow begins with method optimization and system suitability checks, followed by a systematic evaluation of the core validation performance characteristics.
Caption: Overall workflow for analytical method validation.
Materials and Instrumentation
-
Reference Standard: this compound (purity > 99.5%).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), orthophosphoric acid (85%), hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (30%). All aqueous solutions should be prepared with HPLC-grade water.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, degasser, autosampler, and column oven (e.g., Waters Alliance e2695).[13][14]
-
UV-Vis or Photodiode Array (PDA) detector (e.g., Waters 2489 or 2998).[13][14]
-
Chromatography Data System (CDS) software (e.g., Empower 3).[13][14]
-
Analytical balance, pH meter, sonicator, calibrated volumetric flasks, and pipettes.
-
Optimized Chromatographic Conditions
The following conditions were established after method development to ensure optimal separation and peak shape.
Table 2: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
-
Scientist's Note: A C18 column was chosen for its versatility in retaining moderately polar compounds. The mobile phase composition provides a good balance of retention and elution strength. Phosphoric acid is used to acidify the mobile phase, which protonates the amine group on the analyte, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase. The detection wavelength of 250 nm was selected based on preliminary UV scans of the analyte, corresponding to a strong absorbance maximum.[3]
Preparation of Solutions
-
Diluent: Mobile phase (Acetonitrile:Water, 50:50 v/v) is used as the diluent to ensure compatibility with the chromatographic system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution will be used for system suitability and quantification.
Validation Protocols and Acceptance Criteria
System Suitability
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (100 µg/mL) six consecutive times.
-
Calculate the system suitability parameters from the resulting chromatograms.
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
% Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity (Forced Degradation)
Protocol: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Prepare solutions of the analyte at 100 µg/mL and subject them to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours (for solid API).
-
Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Inject the unstressed sample and all stressed samples into the HPLC system.
-
If a PDA detector is used, perform peak purity analysis on the analyte peak in all chromatograms.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2.0) between the parent analyte peak and any degradation product peaks.
-
The peak purity index or angle should be less than the purity threshold, indicating no co-eluting peaks.
Caption: Workflow for the forced degradation study.
Linearity and Range
Protocol:
-
From the Standard Stock Solution (1000 µg/mL), prepare a series of at least five calibration standards. A typical range for an assay method is 80-120% of the target concentration. For this method, concentrations of 50, 75, 100, 125, and 150 µg/mL are appropriate.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should not be significantly different from zero.
-
Range: The range is established as the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[15]
Accuracy
Protocol:
-
Prepare samples at three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration of 100 µg/mL).
-
Prepare each concentration level in triplicate (total of 9 determinations).
-
Calculate the concentration of each sample using the linear regression equation.
-
Express the accuracy as the percentage recovery of the analyte.
Acceptance Criteria:
-
The mean % recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples at 100% of the target concentration (100 µg/mL).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
Repeatability: %RSD ≤ 2.0%
-
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Protocol: LOD and LOQ can be determined using several methods. The signal-to-noise (S/N) ratio approach is common.
-
Determine the concentration of the analyte that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of known concentration and visually inspecting the S/N ratio from the chromatograms.
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be acceptable (typically ≤ 10%).
Robustness
Protocol: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Vary the following parameters one at a time:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase Composition: Vary the ACN percentage by ±2% (e.g., 48:52 and 52:48 ACN:Buffer).
-
-
Inject a system suitability solution and a standard solution (100 µg/mL) under each condition.
-
Evaluate the effect on system suitability parameters and the assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The assay results should not deviate significantly from the nominal conditions (e.g., %RSD of all results ≤ 2.0%).
Summary of Validation Results
The following tables summarize the expected results from the validation study, demonstrating the method's suitability.
Table 3: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 450123 |
| 75 | 675432 |
| 100 | 900567 |
| 125 | 1125890 |
| 150 | 1351012 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope | 9001.5 |
| Y-Intercept | 250.3 |
Table 4: Accuracy and Precision Summary
| Parameter | Level | Results | Acceptance Criteria |
| Accuracy | 80% (80 µg/mL) | Mean Recovery: 99.5% | 98.0 - 102.0% |
| 100% (100 µg/mL) | Mean Recovery: 100.2% | 98.0 - 102.0% | |
| 120% (120 µg/mL) | Mean Recovery: 99.8% | 98.0 - 102.0% | |
| Precision (Repeatability) | 100% (n=6) | %RSD: 0.85% | ≤ 2.0% |
| Precision (Intermediate) | 100% (n=6) | %RSD: 1.10% | ≤ 2.0% |
Conclusion
The described RP-HPLC method for the quantification of this compound has been successfully validated according to the ICH Q2(R2) guidelines.[1][2] The method demonstrated excellent specificity in the presence of degradation products, high linearity (r² > 0.999), and acceptable accuracy and precision over the defined range. The method is also robust against minor variations in its operational parameters. This validated method is deemed fit for its intended purpose and can be reliably implemented for routine quality control analysis and stability studies of this compound.
References
- Title: ICH Q2(R2) Validation of analytical procedures Source: European Medicines Agency URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: YouTube (Pharma Talks) URL:[Link]
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link]
- Title: Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents Source: Journal of Young Pharmacists URL:[Link]
- Title: CAS NO. 29198-41-2 | this compound Source: Local Pharma Guide URL:[Link]
- Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) URL:[Link]
- Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: Taylor & Francis Online URL:[Link]
- Title: UV absorption spectrum of benzothiazol-2-amine and 4-vinylbenzaldehyde mixture buffered at pH 7 Source: ResearchG
- Title: Benzothiazole - UV/Visible spectrum Source: NIST WebBook URL:[Link]
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole [webbook.nist.gov]
- 7. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 8. scbt.com [scbt.com]
- 9. This compound | CAS: 29198-41-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. CAS NO. 29198-41-2 | this compound | C8H9ClN2S [localpharmaguide.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. m.youtube.com [m.youtube.com]
Protocol for testing the anti-inflammatory activity of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Application Note & Protocol
Topic: Protocol for High-Throughput Screening and Mechanistic Elucidation of the Anti-inflammatory Activity of 1,3-Benzothiazol-2-ylmethylamine hydrochloride.
Audience: Researchers, scientists, and drug development professionals.
Abstract
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to possess a wide spectrum of biological activities, including anti-inflammatory effects[1][2][3][4]. This document provides a comprehensive, field-proven guide for assessing the anti-inflammatory potential of a novel benzothiazole derivative, this compound. We present a tiered, high-throughput screening cascade using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model system[5][6][7]. The protocols herein detail the essential preliminary cytotoxicity assessment, primary screening of key inflammatory mediators (nitric oxide, pro-inflammatory cytokines), and subsequent mechanistic studies to probe the compound's impact on the canonical NF-κB and MAPK signaling pathways[8][9]. This guide is designed to provide researchers with a robust, self-validating framework for the initial characterization of novel anti-inflammatory drug candidates.
Scientific Rationale and Assay Principle
The inflammatory response in macrophages, a key player in innate immunity, can be potently triggered by bacterial lipopolysaccharide (LPS)[5][7]. This stimulation activates intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[8][10]. Activation of these pathways culminates in the transcriptional upregulation and subsequent release of pro-inflammatory mediators, including:
-
Nitric Oxide (NO): Synthesized by inducible nitric oxide synthase (iNOS), NO is a key signaling molecule in inflammation[7]. Its overproduction is a hallmark of inflammatory conditions. We quantify NO by measuring its stable metabolite, nitrite, in the cell culture supernatant using the colorimetric Griess assay[11][12][13].
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are master cytokines that orchestrate the inflammatory response[14]. Their levels are quantified using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA)[15][16].
By inhibiting these signaling pathways, an effective anti-inflammatory compound can reduce the production of these downstream mediators. This protocol is designed to first screen for this inhibitory effect and then to dissect the underlying molecular mechanism.
Overall Experimental Workflow
The protocol follows a logical progression from broad screening to specific mechanistic investigation. It is critical to first establish a non-cytotoxic concentration range for the test compound to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Caption: Tiered workflow for evaluating anti-inflammatory compounds.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| RAW 264.7 Cell Line | ATCC | TIB-71 |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 1,3-Benzothiazol-2-ylmethylamine HCl | (Specify Source) | (Specify) |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich | L4391 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Griess Reagent Kit | Thermo Fisher | G7921 |
| Human TNF-α ELISA Kit | R&D Systems / Thermo | (Varies)[17] |
| Human IL-6 ELISA Kit | R&D Systems / Thermo | (Varies)[16] |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Tech | 5872 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary Antibodies (p-p65, p-IκBα, etc.) | Cell Signaling Tech | (Varies) |
| HRP-conjugated Secondary Antibody | Cell Signaling Tech | (Varies) |
Detailed Experimental Protocols
PART 1: Preliminary Cytotoxicity Assessment (MTT Assay)
Rationale: It is imperative to determine the concentration range at which this compound does not kill the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability[18][19][20]. Only concentrations that show high cell viability (>90%) should be used for subsequent anti-inflammatory assays.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C, 5% CO₂[5][21].
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the old medium and add 100 µL of medium containing various concentrations of the compound to the wells. Include a "vehicle control" (medium with DMSO, if used for solubilization) and an "untreated control" (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours[19]. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting[22].
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[5][22].
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
PART 2: Assessment of Anti-inflammatory Activity
Rationale: This assay quantifies the production of NO, a key mediator of inflammation, by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant[7][12].
Protocol:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for another 24 hours[5][13][23].
-
Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution)[13]. Alternatively, use a pre-mixed commercial Griess reagent[11][24][25].
-
Incubation & Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540-550 nm[5][25].
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Rationale: ELISA provides a highly specific and quantitative measurement of secreted proteins like TNF-α and IL-6 in the cell culture supernatant[26][27].
Protocol:
-
Sample Preparation: Prepare cell culture supernatants as described in the Griess Assay protocol (Steps 1-4). Samples can be stored at -80°C if not used immediately.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol for the specific kit being used[28][16][17]. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.
-
Wash the plate and add streptavidin-HRP (Horseradish Peroxidase).
-
Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength (typically 450 nm)[26][17].
-
-
Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
PART 3: Mechanistic Studies - Western Blot Analysis
Rationale: To determine if the compound's anti-inflammatory effects are mediated by the NF-κB or MAPK pathways, Western blotting is used to measure the phosphorylation status of key signaling proteins. Phosphorylation is a critical step in the activation of these pathways[8][9][10]. A decrease in the phosphorylation of proteins like p65 (NF-κB) or p38 (MAPK) in the presence of the compound would indicate pathway inhibition.
Caption: Key targets in the LPS-induced inflammatory signaling pathways.
Protocol:
-
Cell Seeding & Treatment: Seed RAW 264.7 cells in 6-well plates (2 x 10⁶ cells/well) and incubate for 24 hours. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes) suitable for detecting phosphorylation events[5][9].
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well[9][29]. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay[9].
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[29].
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key targets include:
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein or the loading control.
Data Presentation and Interpretation
Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Table 1: Hypothetical Data Summary for Anti-inflammatory Screening
| Treatment (1 µg/mL LPS +) | Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Vehicle Control | - | 100 ± 4.5 | 100 | 100 | 100 |
| Compound | 1 | 98 ± 3.2 | 85.2 ± 5.1 | 88.9 ± 6.3 | 91.4 ± 7.2 |
| Compound | 10 | 96 ± 4.1 | 45.7 ± 3.8 | 52.1 ± 4.5 | 58.3 ± 5.0** |
| Compound | 50 | 92 ± 5.6 | 21.3 ± 2.9 | 25.8 ± 3.1 | 29.6 ± 3.3 |
| Dexamethasone (Control) | 10 | 99 ± 2.8 | 15.4 ± 2.2 | 18.5 ± 2.5 | 22.1 ± 2.9 |
Statistical significance (e.g., ANOVA followed by Dunnett's test) should be calculated relative to the LPS-only control. **p<0.01, ***p<0.001.
A dose-dependent decrease in NO, TNF-α, and IL-6 production at non-toxic concentrations suggests that this compound possesses significant anti-inflammatory activity. Subsequent Western blot results showing decreased phosphorylation of key signaling proteins would provide strong evidence for its mechanism of action.
References
- Bowdish Lab, McMaster University. (2015). GRIESS ASSAY FOR NITRITE DETERMINATION.
- Celik, H., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health.
- National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health.
- Valerio, L. G., et al. (2022). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. MDPI.
- Griess Test Protocol. (2019). Protocol Exchange.
- Ukoha, P. O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. National Institutes of Health.
- ResearchGate. (n.d.). Anti‐inflammatory activity of benzothiazole derivatives.
- ResearchGate. (2025). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- MDPI. (2016). Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. National Institutes of Health.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ThaiScience. (n.d.). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts.
- Wu, Y. C., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
- National Cancer Institute. (n.d.). Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants. National Institutes of Health.
- ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay.
- Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. National Institutes of Health.
- Kim, J. H., et al. (2015). Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium. National Institutes of Health.
- Han, X., et al. (2017). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. National Institutes of Health.
- ResearchGate. (2024). What will be the best way to test NFkb activation via western blot?.
- Jurnal Kedokteran Brawijaya. (n.d.). The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell.
- DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines.
- Jo, E., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. National Institutes of Health.
- ResearchGate. (n.d.). Results of anti-inflammatory assay on a macrophage cell line (RAW....
- Journal of Pharmaceutical Research International. (2025). Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives.
- Dove Medical Press. (2026). PD-L1 as a Potential Inducer for NF-κB Pathway Activation in M1-Type.
- International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
Sources
- 1. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jkb.ub.ac.id [jkb.ub.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. diva-portal.org [diva-portal.org]
- 28. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. dovepress.com [dovepress.com]
- 30. researchgate.net [researchgate.net]
Application of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride in the Synthesis of Novel Antimicrobial Agents
Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" in the design of a plethora of therapeutic agents. Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The versatility of the benzothiazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological outcomes.
This application note focuses on a key building block, 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS 29198-41-2), and its strategic application in the synthesis of novel drug candidates.[5] This readily available intermediate provides a reactive primary amine tethered to the 2-position of the benzothiazole ring system, making it an ideal starting point for the construction of more complex molecules through nucleophilic substitution reactions. We will explore a specific, field-proven protocol for the synthesis of a 1,2,4-triazine derivative with potential antibacterial activity, highlighting the rationale behind the experimental design and the broader implications for drug discovery.[6]
Core Concept: Leveraging the Nucleophilicity of the Primary Amine for Scaffold Elaboration
The primary amino group of this compound is the key to its utility as a synthetic intermediate. In the deprotonated (free base) form, this amine is a potent nucleophile, capable of attacking electrophilic centers to form stable covalent bonds. This reactivity is harnessed in the following protocol to couple the benzothiazole moiety with a substituted 1,2,4-triazine ring system, a class of heterocycles also known for its diverse biological activities.
The target molecule, N-(1,3-benzothiazol-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine, is designed to inhibit heptose synthesis in Gram-negative bacteria.[6] The inhibition of this pathway disrupts the formation of lipopolysaccharide (LPS), a critical component of the outer membrane of these bacteria. A compromised LPS layer renders the bacteria more vulnerable to the host's immune system, particularly the complement system, thereby inhibiting their ability to cause infection.
Experimental Protocol: Synthesis of a Novel 1,2,4-Triazine Benzothiazole Derivative
This section provides a detailed, step-by-step methodology for the synthesis of N-(1,3-benzothiazol-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine from this compound.
Materials and Reagents:
-
This compound (CAS: 29198-41-2)
-
3-Chloro-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for preparative Thin Layer Chromatography (TLC)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
TLC plates and developing chamber
-
Standard laboratory glassware and consumables
Synthetic Procedure:
-
Reaction Setup: To a solution of 3-chloro-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazine (31.5 mg, 0.12 mmol) in anhydrous acetonitrile (0.5 mL) in a round-bottom flask, add this compound (48 mg, 0.24 mmol).
-
Base Addition: Add anhydrous potassium carbonate (50 mg, 0.36 mmol) to the reaction mixture. The potassium carbonate acts as a base to deprotonate the hydrochloride salt of the amine, generating the free amine in situ, which is the active nucleophile. The excess base also neutralizes the HCl formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at 50°C for 30 minutes, then increase the temperature to 85°C and stir overnight. The initial lower temperature allows for the controlled initiation of the reaction, while the higher temperature drives the reaction to completion.
-
Work-up: After the reaction is complete (monitored by TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: Purify the crude product by preparative TLC using a mixture of dichloromethane and methanol (94:6) as the mobile phase. Scrape the silica band corresponding to the product and elute with a suitable solvent (e.g., a mixture of dichloromethane and methanol).
-
Product Characterization: Concentrate the purified eluent to afford N-(1,3-benzothiazol-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine as a yellow solid. The final product can be characterized by ESI-MS and ¹H NMR to confirm its identity and purity.[6]
Expected Results:
The expected product, N-(1,3-benzothiazol-2-ylmethyl)-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazin-3-amine, should be obtained as a yellow solid. The reported characterization data for this compound are: ESI-MS m/z 388 (M+H)⁺ and ¹H NMR (CDCl₃), δ (ppm): 8.81 (s, 1H), 8.00 (d, J = 8.0 Hz, 1H), 7.86-7.82 (m, 2H), 7.70-7.63 (m, 2H), 7.53-7.46 (m, 2H), 7.41-7.37 (m, 1H), 5.20 (br s, 2H).[6]
Visualization of the Synthetic Workflow and Mechanism of Action
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of a novel 1,2,4-triazine benzothiazole derivative.
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of action for the synthesized benzothiazole derivative.
Conclusion and Future Perspectives
This application note demonstrates the practical utility of this compound as a versatile building block in medicinal chemistry. The provided protocol for the synthesis of a novel 1,2,4-triazine derivative serves as a template for the generation of compound libraries targeting bacterial infections. The modular nature of this synthesis allows for the exploration of a wide range of substituents on both the benzothiazole and triazine rings, enabling the systematic investigation of structure-activity relationships (SAR).
Future work could involve the synthesis of a series of analogues by varying the substitution pattern on the phenyl ring of the triazine moiety or on the benzothiazole core. These new compounds could then be screened for their inhibitory activity against heptose synthesis enzymes and their antimicrobial efficacy against a panel of Gram-negative pathogens. Such studies would further elucidate the therapeutic potential of this chemical class and could lead to the development of new and effective treatments for bacterial infections.
References
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 207-234.
- Al-Azzawi, A. M., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- European Patent Office. (2010).
- Indian Journal of Pharmaceutical Education and Research. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
- MDPI. (2020). Chemistry of 2-(2′-Aminophenyl)
- Almalki, F. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(48), 45917–45932.
- Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 207-234.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 42182-65-0 [chemicalbook.com]
- 4. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]
- 5. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 6. EP2141164A1 - New 1,2,4-triazine derivatives and biological applications thereof - Google Patents [patents.google.com]
Application Notes & Protocols: A Strategic Framework for Screening 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Derivatives
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of this structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] A significant portion of this bioactivity is attributed to the ability of benzothiazole-based compounds to function as enzyme inhibitors, particularly targeting protein kinases that are critical regulators of cellular signaling pathways.[2][4] Dysregulation of these pathways, such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) cascade, is a hallmark of numerous cancers, making kinases prime targets for therapeutic intervention.[5][6]
This guide provides a comprehensive experimental design for the screening of a library of 1,3-Benzothiazol-2-ylmethylamine hydrochloride derivatives. Our objective is to identify and validate potent and selective kinase inhibitors, employing a tiered screening cascade that progresses from high-throughput primary screening to detailed secondary and tertiary characterization. This strategic approach is designed to efficiently identify promising lead compounds while minimizing the risk of late-stage attrition by integrating critical assessments of cytotoxicity and ADME/Tox properties at an early stage.[7]
The Strategic Imperative: A Tiered Screening Cascade
A successful screening campaign does not rely on a single assay but rather a strategically designed sequence of experiments—a screening cascade—to progressively refine the pool of candidate compounds. This tiered approach ensures that resources are focused on the most promising hits, systematically eliminating false positives and compounds with undesirable properties.[8] Our proposed cascade is designed to first identify potent inhibitors of our target kinase, then to triage these hits based on their cytotoxicity and selectivity, and finally to characterize their mechanism of action and preliminary drug-like properties.
Figure 1: A tiered screening cascade for kinase inhibitors.
Part I: Primary Screening - Identifying Initial Hits
The primary screen is a high-throughput assay (HTS) designed to rapidly assess the inhibitory activity of the entire compound library against the target kinase. For this purpose, a fluorescence-based in vitro kinase assay is an excellent choice due to its sensitivity, scalability, and compatibility with automation.[9]
Principle of the Fluorescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate. The reaction mixture, containing the kinase, a specific substrate, and ATP, is incubated with the test compounds. The generated ADP is then detected using a coupled enzyme reaction that produces a fluorescent signal. The intensity of this fluorescence is directly proportional to the kinase activity. An inhibitor will reduce ADP production, leading to a decrease in the fluorescent signal.[10]
Protocol 1: High-Throughput Fluorescence-Based Kinase Assay
-
Compound Preparation:
-
Prepare stock solutions of the this compound derivatives in 100% DMSO.
-
Using an automated liquid handler, perform serial dilutions to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Dispense a small volume (e.g., 1 µL) of each compound dilution into the wells of a 384-well assay plate.
-
-
Assay Controls:
-
Negative Control (0% Inhibition): Wells containing kinase, substrate, ATP, and DMSO (vehicle).
-
Positive Control (100% Inhibition): Wells containing kinase, substrate, ATP, and a known potent inhibitor of the target kinase.
-
Background Control: Wells containing all reaction components except the kinase.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the appropriate kinase assay buffer.
-
Dispense the kinase-substrate mix into all wells of the assay plate.
-
Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding a stop reagent.
-
Add the detection reagent, which contains the coupled enzymes for ADP detection.
-
Incubate at room temperature for the recommended time to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis and Hit Selection
1. Assay Quality Control (Z-Factor): The Z-factor is a statistical measure of the quality of an HTS assay. It assesses the separation between the positive and negative controls.[11][12] An assay with a Z-factor between 0.5 and 1.0 is considered excellent for screening.[13]
Z-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|
| Parameter | Description |
| Meanpos | Mean signal of the positive control |
| SDpos | Standard deviation of the positive control |
| Meanneg | Mean signal of the negative control |
| SDneg | Standard deviation of the negative control |
2. Hit Criteria: A common method for initial hit selection is to set a threshold based on the standard deviation of the negative control. For example, compounds that exhibit an inhibition greater than three times the standard deviation of the negative control may be considered initial hits.[14]
Part II: Hit Confirmation and Cytotoxicity Triage
Initial hits from the primary screen must be confirmed and evaluated for non-specific effects, such as cytotoxicity. This stage is crucial for eliminating false positives and compounds that are toxic to cells, which would make them unsuitable as therapeutic agents.
Protocol 2: Dose-Response and IC50 Determination
Confirmed hits are re-tested in the primary kinase assay over a wider range of concentrations to generate a dose-response curve. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[15] The data is fitted to a sigmoidal curve using non-linear regression analysis.[16]
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[17][18]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., one in which the target kinase is known to be dysregulated) into a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the hit compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at approximately 570 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.
Protocol 4: LDH Cytotoxicity Assay
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[19][20]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Measure the absorbance according to the assay kit's instructions. An increase in absorbance correlates with increased LDH release and, therefore, higher cytotoxicity.
| Assay | Principle | Endpoint | Interpretation of Hit |
| MTT | Measures metabolic activity of viable cells | Colorimetric (absorbance) | High absorbance = low cytotoxicity |
| LDH | Measures release of LDH from damaged cells | Colorimetric (absorbance) | Low absorbance = low cytotoxicity |
Part III: Secondary and Tertiary Screening - Lead Characterization
Hits that are potent, non-toxic, and confirmed in dose-response studies are advanced to secondary and tertiary screening for more in-depth characterization.
Kinase Selectivity Profiling
A critical attribute of a good drug candidate is its selectivity for the intended target.[19] Non-selective kinase inhibitors can lead to off-target effects and toxicity.[11] Therefore, potent hits should be screened against a panel of other kinases to determine their selectivity profile.[13] This can be done using the same fluorescence-based assay with different kinase enzymes.
Figure 2: Simplified MAPK/ERK signaling pathway.
Mechanism of Action Studies
To further characterize the interaction of the hit compounds with the target kinase, mechanism of action studies can be performed. These may include assays to determine if the inhibitors are ATP-competitive, non-competitive, or uncompetitive.
Early ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is essential to identify compounds with favorable drug-like characteristics.[3][7][21]
Key In Vitro ADME/Tox Assays:
-
Solubility: Assessing the solubility of the compounds in aqueous buffers is crucial, as poor solubility can hinder absorption and bioavailability.[16]
-
Metabolic Stability: Incubating the compounds with liver microsomes can provide an early indication of their metabolic stability.
-
CYP450 Inhibition: Evaluating the potential of the compounds to inhibit major cytochrome P450 enzymes is important for predicting drug-drug interactions.
-
Plasma Protein Binding: Determining the extent to which the compounds bind to plasma proteins can influence their distribution and efficacy.
Conclusion: A Pathway to Lead Discovery
The experimental design outlined in this guide provides a robust and efficient framework for the screening of this compound derivatives to identify novel kinase inhibitors. By employing a tiered screening cascade that integrates bioactivity, cytotoxicity, selectivity, and early ADME/Tox profiling, researchers can effectively navigate the complexities of early-stage drug discovery. This strategic approach enhances the probability of identifying high-quality lead compounds with the potential for further development into clinically successful therapeutics.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247-252.
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- Ahn, N. G. (1993). The MAP kinase cascade. Discovery of a new signal transduction pathway. Molecular and cellular biochemistry, 127-128, 201-209.
- Kinoshita, T., & Miyajima, A. (2024). Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity.
- O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(29), 3154-3179.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Huang, R., Sakamuru, S., & Xia, M. (2014). Dose-response modeling of high-throughput screening data. Current protocols in toxicology, 61(1), 18.3.1-18.3.18.
- Tecan. (2015). Rapid generation of dose-response curves for high throughput screening. Tecan Journal, 1/2015, 26-27.
- Arch Pharm (Weinheim). (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Archiv der Pharmazie, 358(4), e2500011.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- ResearchGate. (2025). MAPK inhibitors containing a benzothiazole moiety.
- O'Brien, Z., & Moghaddam, M. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Current medicinal chemistry, 24(29), 3154-3179.
- ResearchGate. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells.
- Kim, J., Lee, J. E., Kim, H., Kim, H. R., Park, C. H., & Lee, K. (2013). Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant. Journal of medicinal chemistry, 56(10), 3954-3967.
- MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Gohlke, J., Reif, D. M., & Sipes, N. S. (2016). Hit detection. Methods in molecular biology (Clifton, N.J.), 1439, 13-26.
- SciSpace. (2017). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from.
- Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.
- National Center for Biotechnology Information. (2022). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- CSIR-NIScPR. (2025). Exploring benzothiazole derivatives: Promising PLK1 Inhibitors for cancer therapy through Virtual screening, Molecular docking, and ADMET evaluation.
- ResearchGate. (n.d.). Examples of benzothiazole-based class-I PI3K inhibitors.
- Scilit. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data.
- Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
- National Center for Biotechnology Information. (1993). The MAP kinase cascade. Discovery of a new signal transduction pathway.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs.
- National Center for Biotechnology Information. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
- Sygnature Discovery. (n.d.). Screening Cascade Development Services.
- ResearchGate. (n.d.). Stages of the fragment screening cascade: (i) preliminary screening,....
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAP kinase cascade. Discovery of a new signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pnas.org [pnas.org]
- 13. reactionbiology.com [reactionbiology.com]
- 14. mdpi.com [mdpi.com]
- 15. clyte.tech [clyte.tech]
- 16. youtube.com [youtube.com]
- 17. [PDF] A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 | Semantic Scholar [semanticscholar.org]
- 18. diva-portal.org [diva-portal.org]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 1,3-Benzothiazol-2-ylmethylamine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationalize your experimental choices for a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing a foundational understanding of the reaction.
Q1: What is the most common synthetic route to 1,3-Benzothiazol-2-ylmethylamine?
The most prevalent and reliable method is the chemical reduction of the nitrile precursor, 1,3-Benzothiazole-2-carbonitrile. This transformation of the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂) is a critical step. The choice of reducing agent is paramount and dictates the reaction conditions, potential side products, and work-up procedure.
Q2: Which reducing agents are most effective for the reduction of 1,3-Benzothiazole-2-carbonitrile?
Three main classes of reducing agents are successfully employed for this transformation. The choice depends on available equipment, safety considerations, and desired selectivity.
-
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[1] It is highly reactive and requires strictly anhydrous conditions. Borane complexes, such as Borane-THF (BH₃·THF) or the more stable Borane-dimethyl sulfide (BH₃·SMe₂), are also effective and can offer different selectivity profiles.[2]
-
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[2] It is often considered a "greener" method. However, it can sometimes lead to the formation of secondary and tertiary amine byproducts unless reaction conditions are carefully controlled.[2][3]
-
Borane-Catalyzed Hydroboration: Modern approaches include using a borane catalyst with a stoichiometric hydride source like pinacolborane (HBpin). These methods can offer high chemoselectivity under milder conditions.[4]
Q3: How can I monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most straightforward and effective technique for monitoring the reaction.[5] By co-spotting the reaction mixture with the starting material (1,3-Benzothiazole-2-carbonitrile) on a silica gel plate, you can visually track the disappearance of the starting material and the appearance of the product. The amine product is typically more polar and will have a lower Rf value. Visualization can be achieved using UV light or by staining with an appropriate agent like ninhydrin (for primary amines) or potassium permanganate.
Q4: Why is the final product isolated as a hydrochloride salt?
Isolating the product as a hydrochloride salt serves two main purposes:
-
Purification: The free amine product may be an oil or a low-melting solid, making it difficult to purify via recrystallization.[5] Converting it to a salt often yields a stable, crystalline solid that is readily purified by recrystallization.
-
Stability and Handling: Amine salts are generally more stable and less odorous than their free base counterparts, making them easier to handle and store.
Troubleshooting Guide: From Low Yields to Impure Products
This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during the synthesis.
Problem 1: Low or No Product Yield
Q: I've completed the reaction, but my isolated yield of this compound is very low. What could be the cause?
Low yield is a common problem that can stem from several sources. Let's break down the potential causes and solutions.
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions
| Potential Cause | Recommended Solutions |
| Poor Quality Starting Material | The purity of your 1,3-Benzothiazole-2-carbonitrile is crucial. Impurities can interfere with the reducing agent. Solution: Confirm the purity of the nitrile using NMR or melting point analysis. If necessary, purify it by recrystallization or column chromatography before the reduction step.[5] |
| Inactive Reducing Agent | Complex metal hydrides like LiAlH₄ are highly sensitive to moisture and can degrade upon storage. Catalysts for hydrogenation can also lose activity. Solution: Use a freshly opened bottle of the hydride reagent or a new batch of catalyst. For LiAlH₄, its activity can be roughly checked by carefully adding a small amount to a dry solvent and observing for hydrogen evolution. |
| Suboptimal Reaction Conditions | Nitrile reduction can be sensitive to temperature and reaction time. For hydride reductions, the presence of water is detrimental. Solution: For LiAlH₄/BH₃ reductions, ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. For catalytic hydrogenation, ensure the catalyst is properly activated and there is sufficient H₂ pressure. Consider gradually increasing the reaction temperature if the reaction is sluggish at room temperature.[5] |
| Incomplete Reaction | The reaction may not have reached completion. Solution: Monitor the reaction closely using TLC.[5] If the starting material is still present after the initially planned time, consider extending the reaction duration or adding a small, fresh portion of the reducing agent. |
| Product Loss During Work-up | The amine product is basic. During aqueous work-up, its solubility is highly dependent on pH. Product can be lost if extractions are performed at the wrong pH. Solution: After quenching the reaction, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting the free amine product with an organic solvent. This ensures the amine is in its neutral, more organosoluble form. |
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product's NMR spectrum shows unexpected peaks. What are the likely side products and how can I avoid them?
The formation of side products is a key challenge. The type of impurity often points directly to the root cause.
Reaction Mechanism and Side Product Formation
The desired reaction is the complete reduction of the nitrile to a primary amine. However, intermediate species can react further to form undesired byproducts, especially in catalytic hydrogenation.
Caption: Mechanism of nitrile reduction and secondary amine side product formation.
Common Impurities and Solutions
| Impurity | Identification (Technique) | Likely Cause & Prevention | Purification Strategy |
| Unreacted Nitrile | Sharp C≡N stretch in IR (~2230 cm⁻¹). Distinctive aromatic signals in ¹H NMR. | Incomplete reaction. Prevention: Increase reaction time, temperature, or amount of reducing agent. Ensure reagent is active. | Column chromatography on silica or alumina gel. The nitrile is less polar than the amine product. |
| Secondary Amine | Complex NMR signals, Mass Spec peak corresponding to the dimer. | Reaction of the primary amine product with the intermediate imine, followed by reduction.[2] This is more common in catalytic hydrogenation. Prevention: For catalytic hydrogenation, add ammonia (or NH₄OH) to the reaction mixture.[2] The excess ammonia competitively inhibits the product amine from reacting with the imine. | Careful column chromatography can separate the secondary amine. Alternatively, conversion to the hydrochloride salt followed by recrystallization may selectively crystallize the desired primary amine salt. |
| Alcohol from Over-reduction | This is less common but possible if the benzothiazole ring itself is reduced under very harsh conditions. | Forcing reaction conditions (very high temperature or pressure). | Column chromatography. |
Problem 3: Difficulty with Product Isolation and Purification
Q: My crude product is an oil and is difficult to purify by column chromatography. What should I do?
This is a frequent challenge with amine products.
A1: Convert to a Solid Derivative. If the free amine is an oil, converting it to its hydrochloride salt is the best strategy.[5] The salt is typically a crystalline solid that is much easier to handle and can be purified by recrystallization from a suitable solvent system (e.g., Methanol/Ether, Ethanol/Water).
A2: Use a Different Stationary Phase. Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[5]
-
Solution 1: Use neutralized silica gel (by washing with a solvent containing a small amount of triethylamine).
-
Solution 2: Switch to a different stationary phase, such as neutral or basic alumina, for column chromatography.[5]
Experimental Protocols
Protocol 1: Reduction of 1,3-Benzothiazole-2-carbonitrile using LiAlH₄
This protocol is a general guideline and requires strict adherence to safety protocols for reactive hydrides.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 - 2.0 eq.) in anhydrous diethyl ether or THF.
-
Substrate Addition: Dissolve 1,3-Benzothiazole-2-carbonitrile (1.0 eq.) in anhydrous ether/THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Quenching (Caution! Highly Exothermic): Cool the reaction mixture to 0 °C. Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Isolation: Stir the resulting mixture until a granular white precipitate forms. Filter the mixture and wash the solid thoroughly with ether/THF. Combine the organic filtrates.
-
Salt Formation: Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of methanol or ether. Add a solution of HCl in ether (or methanolic HCl) dropwise until the solution is acidic. The hydrochloride salt should precipitate.
-
Purification: Collect the solid by filtration, wash with cold ether, and recrystallize from a suitable solvent like ethanol.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This protocol is an alternative that avoids pyrophoric reagents but requires optimization to prevent side reactions.
-
Reaction Setup: To a solution of 1,3-Benzothiazole-2-carbonitrile (1.0 eq.) in ethanol or methanol, add aqueous ammonia (e.g., 5-10% by volume) to suppress secondary amine formation.[2]
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10% by weight, as a slurry in water or ethanol) to the solution.
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus (e.g., Parr shaker). Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with H₂ (e.g., 50-100 psi) and begin vigorous stirring. The reaction may require heating (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel can be pyrophoric when dry; keep the filter cake wet.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. Purify the crude amine by converting it to its hydrochloride salt as described in Protocol 1.
References
- ChemicalDesk.Com. (2011). Mechanism (LAH reduction nitrile to amine).
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- Semenov, I., et al. (2021). Borane-catalysed nitrile hydroboration. National Institutes of Health (PMC).
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
- Unacademy. (n.d.). JEE 2022: Chemistry- Topic Reduction of Nitriles.
- YouTube. (2023). Reduction of nitriles to amines using LiAlH4.
- Koutentis, P. A., et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. National Institutes of Health (PMC).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. JEE 2022: Chemistry- Topic Reduction of Nitriles [unacademy.com]
- 4. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Welcome to the technical support center for the synthesis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve yields.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will walk you through common challenges and provide scientifically grounded solutions to overcome them. The primary synthetic route discussed involves the initial formation of a 2-substituted benzothiazole, followed by transformations to introduce the aminomethyl group and subsequent conversion to the hydrochloride salt.
A common pathway begins with the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-chloromethyl-1,3-benzothiazole. This intermediate is then reacted with an amine source, often through a method like the Gabriel synthesis, to introduce the primary amine. Finally, treatment with hydrochloric acid affords the desired hydrochloride salt. Each of these steps presents unique challenges that can impact the overall yield.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Problem 1: Low Yield of 2-Chloromethyl-1,3-benzothiazole (Intermediate)
Q: My initial cyclization reaction to form 2-chloromethyl-1,3-benzothiazole is giving a low yield. What are the likely causes and how can I improve it?
A: Low yields in this step often stem from issues with starting material quality, suboptimal reaction conditions, or inefficient workup and purification.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Poor Quality of 2-Aminothiophenol | 2-Aminothiophenol is prone to oxidation, which can be identified by a darkening in color. Oxidized starting material will not efficiently cyclize. Solution: Use freshly purchased 2-aminothiophenol or purify older stock by distillation under reduced pressure. It is best to handle it under an inert atmosphere like nitrogen or argon.[1] |
| Suboptimal Reaction Temperature | The reaction between 2-aminothiophenol and chloroacetyl chloride is exothermic. If the temperature is too high, it can lead to the formation of side products. Conversely, if the temperature is too low, the reaction may be sluggish.[1] Solution: Add the chloroacetyl chloride dropwise to the solution of 2-aminothiophenol in a suitable solvent (e.g., acetic acid) while maintaining the temperature below 10°C using an ice bath.[2] After the addition is complete, allowing the reaction to stir for an extended period at a controlled temperature can drive it to completion. |
| Presence of Water | Chloroacetyl chloride is highly reactive with water, leading to its decomposition and reducing the amount available for the desired reaction. Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Inefficient Cyclization | Incomplete cyclization of the intermediate can be a significant issue.[1] Solution: Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for this step.[3][4] Irradiating the reaction mixture in a microwave oven can provide the necessary energy for efficient cyclization.[3] |
| Losses During Workup and Purification | The product can be lost during extraction and purification steps. Solution: After quenching the reaction, ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent like chloroform or dichloromethane in multiple portions.[3] For purification, column chromatography on silica gel is effective.[3] Careful selection of the eluent system (e.g., petroleum ether/acetone) is crucial for good separation.[3] |
Problem 2: Difficulties in the Amination Step
Q: I am struggling to convert 2-chloromethyl-1,3-benzothiazole to the corresponding amine. What are the best methods and how can I troubleshoot them?
A: The introduction of the primary amine is a critical step. Direct amination with ammonia can lead to over-alkylation. More controlled methods like the Gabriel synthesis or reaction with hexamine are generally preferred.
Gabriel Synthesis Troubleshooting:
The Gabriel synthesis is a reliable method for preparing primary amines by avoiding over-alkylation.[5] It involves the reaction of the alkyl halide (2-chloromethyl-1,3-benzothiazole) with potassium phthalimide, followed by hydrazinolysis to release the free amine.[5]
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale & Recommended Solution |
| Incomplete Reaction with Potassium Phthalimide | The reaction between 2-chloromethyl-1,3-benzothiazole and potassium phthalimide is an SN2 reaction.[5] Incomplete reaction can be due to poor solubility of the reagents or insufficient reaction time/temperature. Solution: Use a suitable polar aprotic solvent like DMF to ensure the reagents are well-solvated.[5] Heating the reaction mixture may be necessary to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Low Yield During Hydrazinolysis | The cleavage of the phthalimide group with hydrazine is essential to liberate the desired primary amine.[5] Incomplete cleavage will result in a low yield of the final product. Solution: Ensure an adequate excess of hydrazine hydrate is used. Refluxing the reaction mixture in a suitable solvent like ethanol is typically required for complete cleavage. |
Alternative Amination Method: Reaction with Hexamine (Delepine Reaction)
An alternative to the Gabriel synthesis is the reaction with hexamethylenetetramine (hexamine). This reaction forms a quaternary ammonium salt, which upon acidic hydrolysis, yields the primary amine.
Experimental Workflow for Amination via Hexamine:
Sources
Technical Support Center: Purification of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Welcome to the dedicated technical support guide for navigating the purification challenges of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven solutions to common issues encountered during the isolation and purification of this compound.
Introduction: Understanding the Molecule
This compound is a heterocyclic compound featuring a basic primary amine and a benzothiazole core. As a hydrochloride salt, its solubility and stability characteristics are significantly different from its free base form. These properties are central to the challenges faced during its purification. The primary goal of any purification strategy is to effectively remove unreacted starting materials, reaction by-products, and any degradation products while maximizing the recovery of the high-purity target compound.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Recrystallization Challenges
Question 1: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the compound's solubility in the chosen solvent is too high, or when the cooling process is too rapid. The high concentration of impurities can also lower the melting point of the mixture, favoring a liquid phase.
Causality & Solution Workflow:
-
Reduce Cooling Rate: Slow, controlled cooling is paramount for crystal lattice formation. Allow the heated solution to cool to room temperature undisturbed before transferring it to an ice bath or refrigerator.
-
Solvent System Optimization:
-
Single Solvent: If using a single solvent like ethanol or methanol, you may be at a supersaturation level that favors oiling. Try a slightly less polar solvent or a solvent mixture.
-
Two-Solvent System (Good/Bad Solvent): This is often the most effective solution. Dissolve your compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., methanol, ethanol). Then, slowly add a "bad" solvent (an anti-solvent) in which it is poorly soluble (e.g., diethyl ether, hexane, or ethyl acetate) at an elevated temperature until the solution becomes slightly turbid. Re-heat gently to get a clear solution and then cool slowly.[1]
-
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, supersaturated solution to initiate crystallization.
Question 2: I'm getting poor recovery of my compound after recrystallization. What are the likely causes?
Answer: Low recovery is typically due to the compound having significant solubility in the cold recrystallization solvent, or using an excessive amount of solvent for dissolution.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a more concentrated solution will maximize yield upon cooling.
-
Optimize the Solvent: Your compound may be too soluble in the chosen solvent even at low temperatures. Experiment with different solvents or solvent mixtures. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Lower the Final Temperature: Ensure you are cooling the solution sufficiently. An ice bath (0 °C) or even a freezer (if the solvent's freezing point allows) can significantly decrease the solubility of your product and improve recovery.[1]
-
Check the Filtrate: After filtration, try to concentrate the mother liquor and see if a second crop of crystals can be obtained. This can help in recovering more product, although it might be of slightly lower purity.
Chromatography Challenges
Question 3: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?
Answer: Streaking, or tailing, of basic compounds like amines on silica gel is a classic problem. It is caused by strong acidic-basic interactions between the amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or slow, uneven elution.
Solutions to Mitigate Streaking:
-
Use a Basic Modifier in the Mobile Phase: Add a small percentage (typically 0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your eluent. This base will compete with your compound for the acidic sites on the silica, effectively "deactivating" them and allowing for a more symmetrical peak shape and improved separation.[2]
-
Switch to a Different Stationary Phase:
-
Alumina (Al₂O₃): Alumina is a good alternative to silica gel for the purification of basic compounds. It is available in neutral, basic, and acidic grades. For your amine, basic or neutral alumina would be the most appropriate choice.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography is an excellent option. The separation occurs on a non-polar stationary phase (like C18-functionalized silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with an acidic modifier like formic acid or TFA to improve peak shape for the amine).
-
Question 4: I'm not getting good separation between my product and a closely related impurity. What chromatographic parameters can I adjust?
Answer: Achieving separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.
Optimization Strategies:
-
Adjust Mobile Phase Polarity: Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest difference in Rf values). If the spots are too close, try changing the solvent composition. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Use a Solvent Gradient: Instead of running the column with a constant solvent composition (isocratic elution), a gradient elution can be more effective. Start with a less polar mobile phase to elute the less polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.
-
Reduce Column Loading: Overloading the column is a common reason for poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase for flash chromatography.
-
Choose the Right Silica Gel: Using silica gel with a smaller particle size will provide a higher surface area and better resolution, although it may require higher pressure to run the column.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: Such as the precursor to the benzothiazole ring.[3]
-
By-products from Cyclization: The formation of the benzothiazole ring can sometimes lead to side products depending on the specific synthetic route used.[3]
-
Over-alkylation Products: If a multi-step synthesis is involved, unintended multiple substitutions can occur.
-
The Free Base: Incomplete conversion to the hydrochloride salt will leave the free amine, which has different solubility and chromatographic behavior.
-
Oxidation Products: The amine functionality can be susceptible to oxidation, especially if exposed to air and light for extended periods.[2]
Q2: What is a good starting point for a recrystallization solvent system for this compound?
A2: Given that it is a salt, polar protic solvents are a good starting point.
-
Ethanol or Methanol: These are often effective for recrystallizing hydrochloride salts.[4][5] Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly.
-
Ethanol/Water Mixture: The addition of a small amount of water can sometimes improve the crystal quality.
-
Methanol/Diethyl Ether: Dissolve the salt in hot methanol and then slowly add diethyl ether until turbidity persists. Reheat to clarify and then cool. This good solvent/bad solvent approach is often successful.[1]
Q3: How can I convert the purified free base of 1,3-Benzothiazol-2-ylmethylamine to the hydrochloride salt?
A3: This is a standard procedure. Dissolve the purified free base in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate). Then, bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent (like HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried.[6]
Q4: My compound seems to be degrading on the rotary evaporator. How can I minimize this?
A4: Thermal degradation can be an issue for some benzothiazole derivatives.
-
Lower the Bath Temperature: Use the lowest possible water bath temperature that still allows for efficient solvent removal.
-
Use a High-Vacuum Pump: A better vacuum will lower the boiling point of the solvent, allowing you to use a lower temperature.
-
Avoid Prolonged Heating: Do not leave the flask on the rotary evaporator longer than necessary. Once the bulk of the solvent is removed, you can complete the drying in a vacuum desiccator at room temperature.
Q5: How should I store purified this compound to ensure its stability?
A5: As a hydrochloride salt of an amine, it is susceptible to degradation from moisture, light, and heat.
-
Storage Conditions: Store the compound in a tightly sealed, amber-colored vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Temperature: Store in a cool, dark, and dry place. A refrigerator is often a suitable location.
Visualized Workflows and Protocols
Diagram 1: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting oiling out during recrystallization.
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: Begin with absolute ethanol or methanol. Have anhydrous diethyl ether or ethyl acetate ready as an anti-solvent.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or methanol) while stirring and heating until the solid is just dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Precipitation:
-
Method A (Single Solvent): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Method B (Two Solvents): To the hot, dissolved solution, add diethyl ether dropwise until a faint cloudiness appears. Reheat gently until the solution is clear again. Then, proceed with slow cooling as in Method A.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol, followed by a wash with cold diethyl ether to facilitate drying.
-
Drying: Dry the purified crystals under vacuum.
Diagram 2: Purification Strategy for Basic Heterocycles
Caption: Workflow for selecting a suitable column chromatography method.
Protocol 2: Flash Column Chromatography of 1,3-Benzothiazol-2-ylmethylamine Free Base
Note: It is often easier to purify the free base by chromatography and then convert it to the hydrochloride salt. If you must chromatograph the salt, the polarity of the mobile phase will need to be significantly higher (e.g., using methanol in dichloromethane).
-
Preparation of the Free Base: If starting with the crude hydrochloride salt, dissolve it in water, basify with a suitable base (e.g., NaHCO₃ or dilute NaOH) to a pH of ~9-10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Stationary Phase: Use standard flash-grade silica gel.
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of dichloromethane and methanol. Add 0.5% triethylamine to the chosen mobile phase to prevent streaking. Aim for an Rf value of 0.2-0.3 for the product.
-
Column Packing: Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Loading: Dissolve the crude free base in a minimum amount of the mobile phase or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry powder onto the top of the packed column.
-
Elution: Run the column with the selected mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in FAQ Q3.
References
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Patel, M. K., et al. (2012). Synthesis and biological evaluation of some 1, 3- benzthiazoles derivatives. International Journal of Research in Pharmacy and Chemistry, 2(3), 507-513.
- Al-Soud, Y. A., et al. (2008). A novel benzothiazole synthesis by cyclization of ketenimines bearing sulfenylimine fragments.
- Odame, F., et al. (2020). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1636–1639.
- Arshad, M. F., et al. (2015). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. IUCrData, 1(1), x152069.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Amerigo Scientific. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride.
- Li, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(3), 596.
- Kumar, D., et al. (2016). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry, 9, S1133-S1138.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- Crystal Growth & Design. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach.
- Molecules. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- Chemical Science. (2019). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine.
- Mdluli, V., et al. (2015). Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. IUCrData, 1(1), x151741.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpc.com [ijrpc.com]
Overcoming solubility issues of 1,3-Benzothiazol-2-ylmethylamine hydrochloride in biological assays
Technical Support Center: A Researcher's Guide to 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Topic: Overcoming Solubility Issues of this compound in Biological Assays
Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical advice to help you navigate the solubility challenges associated with this compound in your experimental workflows. Our goal is to ensure the accuracy and reproducibility of your results by addressing the critical first step: achieving and maintaining compound solubility.
Section 1: Understanding the Core Challenge: The Chemistry of Solubility
Before troubleshooting, it's essential to understand the chemical characteristics of this compound that govern its behavior in solution.
Q1: What are the key properties of this compound that I should be aware of for my assays?
A1: The solubility of this compound is dictated by a balance between two key structural features:
-
The Lipophilic Benzothiazole Core: The fused benzene and thiazole rings create a rigid, aromatic structure that is inherently hydrophobic (water-repelling). This part of the molecule prefers to interact with non-polar environments over aqueous buffers.
-
The Ionizable Amine Group: The molecule is supplied as a hydrochloride (HCl) salt of a primary amine (-CH₂NH₂). In this salt form, the amine group is protonated (-CH₂NH₃⁺), carrying a positive charge. This charge significantly enhances its interaction with polar water molecules, thereby increasing aqueous solubility.
The critical takeaway is that the compound's solubility is pH-dependent . There is a constant equilibrium between the soluble, protonated form and the less soluble, neutral "free base" form. At lower pH values, the equilibrium shifts toward the protonated, more soluble form. As the pH increases (becomes more neutral or basic), the equilibrium shifts toward the neutral free base, which is more likely to precipitate out of an aqueous solution.[1][2]
Caption: Troubleshooting workflow for compound precipitation.
1. Optimize Your Dilution Technique Avoid adding a small volume of concentrated stock directly into a large volume of buffer. Instead, perform a stepwise dilution to gradually acclimate the compound to the aqueous environment.
Protocol 2: Recommended Serial Dilution Method
-
Create an intermediate dilution of your DMSO stock in your final assay buffer. For example, dilute your 10 mM stock 1:10 in buffer to create a 1 mM intermediate solution that is now in 10% DMSO.
-
Vortex this intermediate solution immediately and vigorously.
-
Use this intermediate solution to make your final dilutions. This ensures the final DMSO concentration remains low (ideally ≤0.5%) and consistent across all conditions, including your vehicle control. [3] 2. Lower the Final Concentration The simplest solution may be to work at a lower final concentration. Determine the true solubility limit in your assay medium by making serial dilutions and observing the highest concentration that remains clear. [4] 3. Adjust the pH of the Assay Buffer This is the most impactful variable for this specific compound. Standard buffers like PBS are often at pH 7.4, where the amine group may be partially deprotonated, leading to the less soluble free base.
-
Actionable Advice: If your biological system can tolerate it, try preparing your assay buffer at a slightly more acidic pH, such as 6.5 or 6.8. This will keep a higher proportion of the compound in its protonated, more soluble form. [1][2]The solubility of such weakly basic compounds is expected to be higher at a lower pH. [5] 4. Explore Co-solvents and Solubilizing Agents If the above methods fail, consider incorporating solubility enhancers into your final assay buffer. This is an advanced technique that requires careful validation to ensure the agent itself does not affect the assay.
-
Co-solvents: Including a small percentage (e.g., 1-5%) of a co-solvent like polyethylene glycol 400 (PEG400) or ethanol in the final buffer can improve solubility. [6][7]* Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex. [6]
Section 4: Frequently Asked Questions (FAQs)
Q4: Can I just dissolve the powder directly in water or PBS to avoid using organic solvents? A4: This is generally not recommended for making a concentrated stock. While the hydrochloride salt form is designed to improve aqueous solubility, the lipophilic benzothiazole core will likely limit its solubility to the low micromolar or even nanomolar range in pure aqueous solutions. You will struggle to achieve the millimolar concentrations needed for a stock solution.
Q5: What is the "common ion effect" and does it matter here? A5: The common ion effect describes how the solubility of a salt decreases when a solution already contains one of the ions from that salt. [8][9]In this case, if you were to use a large amount of hydrochloric acid (HCl) to drastically lower the pH of your buffer, the high concentration of chloride ions (Cl⁻) could theoretically slightly reduce the solubility of your compound (1,3-Benzothiazol-2-ylmethylamine hydrochloride ). However, in a typical biological assay, the pH adjustment effect is far more dominant and significant than the common ion effect. [8] Q6: I've heard sonication can help. Is this a good idea? A6: Sonication can be a useful physical method to break up small particle aggregates and speed up dissolution. [3]However, it generates localized heat. For thermally sensitive compounds, prolonged or high-energy sonication can lead to degradation. If you use sonication, do it in short bursts in a water bath to dissipate heat and re-validate your compound's integrity afterward. [5]
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 74(2), 142-147.
- BenchChem. (2025). Technical Support Center: Troubleshooting Compound Solubility.
- Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 70(1), 13-22.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- World Journal of Pharmaceutical Research. (2021). A Comprehensive Review on Pharmaceutical Salts.
- Sigma-Aldrich. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR.
- Vemavarapu, C., & Suryanarayanan, R. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 33(5), 1213-1224.
- Chemicalbook. (2025). This compound.
- National Institutes of Health. (2023). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- Finetech Industry Limited. (n.d.). This compound.
- Quora. (2013). How and why does change in pH effect NaCl solubility?.
- ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?.
- National Institutes of Health. (n.d.). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds.
- BenchChem. (2025). Troubleshooting SST0116CL1 solubility issues in aqueous solutions.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- Taylor & Francis Online. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
Sources
- 1. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Investigating the Solution Stability of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Welcome to the technical support center for 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered during experimentation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of this compound in solution.
Q1: My aqueous solution of this compound has developed a yellow tint. What is the likely cause?
A: The development of a yellow color is most often an indicator of oxidative degradation. The benzothiazole ring system, particularly the electron-rich sulfur and nitrogen heteroatoms, is susceptible to oxidation. This can be initiated by dissolved oxygen, exposure to light (photo-oxidation), or the presence of trace metal ions. The resulting degradation products, such as hydroxylated or oxidized forms of the benzothiazole ring, are often chromophoric, leading to the observed color change.[1] To mitigate this, it is recommended to use degassed solvents and store solutions protected from light in amber vials.
Q2: I observed a white precipitate forming in my buffered solution after preparation. What is happening?
A: This is typically a pH-dependent solubility issue. This compound is an amine salt, which is generally highly soluble in aqueous media due to the protonated, charged amine group. However, an equilibrium exists between the protonated amine (the hydrochloride salt) and the neutral, free base form of the molecule.[2][3] If the pH of your solution rises, the equilibrium will shift towards the free base, which is significantly less polar and likely less soluble in water, causing it to precipitate. Always ensure your buffer has sufficient capacity to maintain an acidic pH, well below the pKa of the amine, to keep the compound fully protonated and solubilized.
Q3: What are the primary environmental factors that can degrade this compound in solution?
A: The stability of this compound in solution is primarily influenced by four key factors, as outlined in standard pharmaceutical stress testing guidelines.[4][5]
-
pH: Extremes in pH can lead to degradation. Acidic conditions are generally preferred for solubility, but harsh acids can promote hydrolysis of certain functional groups over time. Basic conditions will generate the free base, which may be more reactive or prone to precipitation.
-
Oxidation: As mentioned in Q1, the molecule is susceptible to oxidation. Common laboratory reagents or atmospheric oxygen can initiate this process.[6]
-
Light (Photolysis): The aromatic benzothiazole ring is a chromophore that can absorb UV light. This energy absorption can lead to photochemical degradation, breaking bonds or forming radicals.[7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at elevated temperatures will significantly shorten their shelf-life.
Q4: What are the recommended solvents for preparing a stable stock solution?
A: For long-term storage, preparing a concentrated stock solution in a dry, aprotic organic solvent such as DMSO or anhydrous ethanol is recommended. These solvents limit the availability of water for hydrolysis and can be stored at low temperatures (-20°C or -80°C). For immediate use in aqueous experiments, a stock can be made in water or a suitable acidic buffer (e.g., citrate or phosphate buffer, pH 3-5). Avoid preparing large quantities of aqueous stock solutions that will be stored for extended periods.
Q5: What are the ideal storage conditions for solutions of this compound?
A: To maximize stability and ensure experimental reproducibility, solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C.
-
Light: Protect from light at all times by using amber glass vials or by wrapping the container in aluminum foil.[7]
-
Atmosphere: For long-term storage of sensitive experiments, purge the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.
-
Container: Use tightly sealed, high-quality vials to prevent solvent evaporation and contamination.[8]
Section 2: Troubleshooting Guide for Common Stability Issues
This guide provides a structured approach to diagnosing and resolving specific problems you may encounter.
Issue 1: Inconsistent Biological or Chemical Assay Results
-
Symptoms: High variability between replicate experiments, loss of expected activity over time.
-
Underlying Cause: This is a classic sign of compound degradation. The concentration of the active parent compound is decreasing, and the resulting degradation products may be inactive or have interfering properties.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent assay results.
Issue 2: Rapid Solution Discoloration or Precipitate Formation
-
Symptoms: A freshly prepared, clear solution turns yellow or cloudy within hours or a few days.
-
Underlying Cause: This indicates a rapid degradation process, likely photo-oxidation or a significant pH shift causing precipitation of the free base.
-
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of the solution. If it is neutral or basic, the precipitate is likely the free base. Remake the solution in a buffer with a lower pH and higher buffering capacity.
-
Solvent Purity: Ensure solvents are of high purity and free from oxidizing contaminants. Use degassed solvents by sparging with nitrogen or argon for 15-20 minutes before use.
-
Light Exclusion: Prepare and handle the solution under reduced light conditions. Immediately store it in an amber vial wrapped in foil.
-
Inert Atmosphere: If the problem persists, the compound is highly sensitive to oxygen. Prepare and store the solution in a glovebox or use Schlenk techniques to handle it under an inert atmosphere.
-
Section 3: Key Experimental Protocols for Stability Assessment
To formally assess the stability of this compound, a forced degradation study is essential. This process intentionally stresses the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][9]
Protocol 3.1: Forced Degradation Study
This protocol is designed to evaluate the intrinsic stability of the molecule under various stress conditions as mandated by ICH guidelines.[4][10]
Objective: To generate potential degradation products and identify the conditions under which the compound is unstable.
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.
-
Apply Stress:
-
Acid Hydrolysis: Add an equal volume of 2 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 2 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.[6]
-
Thermal Degradation: Keep a vial of the stock solution at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source conforming to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3.2).
Forced Degradation Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. theses.gla.ac.uk [theses.gla.ac.uk]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. nbinno.com [nbinno.com]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
Troubleshooting HPLC separation of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Technical Support Center: 1,3-Benzothiazol-2-ylmethylamine HCl
Welcome to the dedicated technical support guide for the HPLC separation of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chromatographic principles to empower researchers in developing robust and reproducible analytical methods.
Analyte Deep Dive: Understanding the Challenge
Before troubleshooting, it's crucial to understand the physicochemical properties of this compound.
-
Structure and Functionality: This molecule contains a benzothiazole core and a primary amine functional group. It is supplied as a hydrochloride salt.
-
Key Challenge - Basic Nature: The primary amine is a basic functional group. In solution, it exists in equilibrium between its protonated (positively charged, BH+) and neutral (free base, B) forms. This equilibrium is governed by its pKa and the pH of the mobile phase.
-
Chromatographic Implications: As a polar, basic compound, 1,3-Benzothiazol-2-ylmethylamine is prone to several common HPLC issues, primarily poor peak shape (tailing) and variable retention. These issues stem from unwanted secondary interactions with the stationary phase and the analyte's ionization state.
Frequently Asked Questions (FAQs)
Here we address common initial questions encountered during method development for this analyte.
Q1: What is the best starting column and mobile phase for analyzing 1,3-Benzothiazol-2-ylmethylamine?
A1: For a polar basic compound, a modern, base-deactivated C18 column is the recommended starting point. These columns are specifically designed to minimize the surface silanol activity that causes peak tailing for basic compounds.[1][2][3]
-
Recommended Starting Conditions:
-
Column: A high-purity, base-deactivated C18 or C8 column (e.g., with "BDS," "Shield," "PFP," or "Polar Embedded" branding). Particle size of 5 µm for standard HPLC or <2 µm for UHPLC.
-
Mobile Phase A: 10-25 mM phosphate or formate buffer.
-
Mobile Phase B: Acetonitrile or Methanol.
-
pH Strategy: Control the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure a single, stable ionization state and prevent peak shape issues.[4][5][6]
-
Detection: UV, typically between 254 nm and 280 nm (benzothiazoles have strong UV absorbance).
-
Q2: Why is my peak severely tailing?
A2: Peak tailing is the most common issue for basic analytes like this one.[7] The primary cause is secondary ionic interactions between the positively charged (protonated) form of your amine and residual, negatively charged silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[2][7][8] This interaction provides a second, undesirable retention mechanism that causes a portion of the analyte molecules to lag behind the main peak band, resulting in a "tail".[2]
Q3: Should I operate at low pH or high pH?
A3: Both are valid strategies, each with distinct advantages and requirements. The choice depends on your column's stability range and desired retention characteristics.
-
Low pH Strategy (e.g., pH 2.5-3.5): At low pH, the analyte's primary amine is fully protonated (BH+), making it highly polar. Simultaneously, the acidic mobile phase suppresses the ionization of surface silanols (Si-OH), minimizing the secondary interactions that cause tailing.[7] This often results in good peak shape but may lead to low retention on a standard C18 column.
-
High pH Strategy (e.g., pH 9-10): At high pH (well above the amine's pKa), the analyte is in its neutral, free base form (B).[9] This form is less polar and will be retained more strongly on a C18 column.[5][9] However, this approach requires a pH-stable column (e.g., a hybrid or polymer-based column) as traditional silica dissolves at high pH, leading to rapid column degradation.[4][10]
Systematic Troubleshooting Guide
This section provides a symptom-based approach to resolving common chromatographic problems.
Problem 1: Peak Tailing
Asymmetry Factor (As) > 1.5. This is the most prevalent issue.
Caption: Decision tree for troubleshooting peak tailing.
| Potential Cause | Explanation & Diagnostic Steps | Solution(s) |
| Secondary Silanol Interactions | This is the most likely chemical cause. The protonated amine (BH+) interacts with ionized silanols (Si-O⁻).[2][7] Diagnosis: The issue is specific to your basic analyte and does not occur with neutral test compounds.[8] | 1. Lower Mobile Phase pH: Operate at a pH < 3.5 to keep silanols protonated (Si-OH) and reduce ionic interactions.[7] 2. Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol sites.[11] 3. Use a Base-Deactivated Column: Employ a column with advanced end-capping or a polar-embedded phase designed to shield silanols.[1][2] 4. Add a Competing Base (Amine Modifier): Low concentrations (0.05-0.2%) of an amine like Triethylamine (TEA) can be added to the mobile phase. TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding them from your analyte. |
| Column Bed Deformation / Void | A void at the head of the column or channeling in the packed bed can disrupt the flow path, causing peak distortion for all analytes.[11][12] Diagnosis: Inject a neutral, well-behaved compound. If it also tails, the problem is likely physical.[8] | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to remove potential blockage at the inlet frit.[7] 2. Replace Column: If flushing doesn't resolve the issue, the column bed may be irreversibly damaged, requiring replacement. |
| Mass Overload | Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or tailing peak shape. Diagnosis: Reduce the injection concentration by a factor of 10. If the peak shape improves significantly, you were overloading the column.[11] | 1. Reduce Injection Concentration/Volume: Dilute the sample or decrease the injection volume. 2. Use a Higher Capacity Column: A column with a larger diameter or higher stationary phase loading can accommodate more sample. |
Problem 2: Poor or No Retention
Analyte elutes at or near the solvent front (t₀).
For a basic compound, retention in reversed-phase HPLC is highly dependent on the mobile phase pH.
Caption: Effect of pH on the ionization and retention of a basic analyte.
| Potential Cause | Explanation & Diagnostic Steps | Solution(s) |
| Analyte is Fully Ionized | At low pH, the amine is protonated (BH+), making it very polar and less retained by the nonpolar C18 stationary phase.[9] This is a common outcome when using low-pH mobile phases to achieve good peak shape. | 1. Decrease Organic Modifier: Reduce the percentage of acetonitrile or methanol in the mobile phase. This increases mobile phase polarity, promoting retention. 2. Use a "High Aqueous" Column: If very low organic (<5%) is needed, switch to an aqueous-stable column (e.g., Polar Embedded or C18 AQ types) to prevent phase collapse.[13][14] 3. Increase pH: Carefully increase the mobile phase pH towards the analyte's pKa. This will increase the proportion of the neutral, more retentive form. Caution: Peak shape may degrade near the pKa.[4] |
| Stationary Phase "Dewetting" or "Collapse" | If using a traditional C18 column with a mobile phase containing very high aqueous content (>95%), the C18 chains can fold upon themselves, excluding the polar mobile phase and analyte, leading to a sudden loss of retention.[13] | 1. Ensure Minimum Organic: Always maintain at least 5% organic modifier in the mobile phase for traditional C18 columns. 2. Switch to an Aqueous-Compatible Column: Use a column specifically designed for high aqueous conditions.[14] |
| Use of Ion-Pairing Reagents | For highly polar bases that are difficult to retain, an ion-pairing reagent can be added to the mobile phase. An anionic agent (e.g., an alkyl sulfonate like hexane sulfonic acid) forms a neutral, hydrophobic ion-pair with the protonated analyte, significantly increasing its retention on a reversed-phase column.[15][16][17] | 1. Add an Ion-Pair Reagent: Introduce 5-10 mM of an alkyl sulfonate to the mobile phase. Longer alkyl chains on the reagent will provide more retention. Note: Ion-pairing reagents require long equilibration times and are often not compatible with mass spectrometry.[14] |
Problem 3: Unstable or Drifting Retention Times
Retention times are not reproducible between injections or drift over a sequence.
| Potential Cause | Explanation & Diagnostic Steps | Solution(s) |
| Inadequate Column Equilibration | The column was not given sufficient time to equilibrate with the starting mobile phase conditions, especially after a gradient or when changing mobile phases. | Equilibrate Thoroughly: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. Monitor the baseline until it is stable. |
| Poorly Buffered Mobile Phase | The mobile phase pH is not properly controlled and is close to the analyte's pKa.[4] Small changes in buffer preparation can cause significant shifts in the analyte's ionization state and, therefore, its retention time.[18] | 1. Check Buffer pKa: Use a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[18] 2. Adjust pH Far from Analyte pKa: Operate at a pH at least 2 units away from the analyte's pKa for the most robust and reproducible retention.[5][6] |
| Temperature Fluctuations | The column temperature is not controlled. Ambient temperature changes in the lab will affect mobile phase viscosity and retention. | Use a Column Thermostat: Maintain a constant column temperature (e.g., 30-40 °C) using a column oven for improved reproducibility. |
| Column Degradation | Operating a standard silica column at high pH (>7.5) will cause the silica to dissolve, leading to a loss of stationary phase and a steady decrease in retention time.[4] | Respect Column pH Limits: Always operate within the manufacturer's specified pH range. For high pH work, use a specifically designed pH-stable column.[10] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Low pH)
Objective: To prepare a buffered mobile phase at pH 3.0 for robust analysis of basic compounds.
-
Prepare Aqueous Buffer Stock: Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) and dissolve in HPLC-grade water to make a 100 mM stock solution.
-
Dilute to Final Concentration: In a 1 L volumetric flask, add 250 mL of the 100 mM stock solution. Add ~700 mL of HPLC-grade water.
-
Adjust pH: Place a calibrated pH meter probe in the solution. Slowly add dilute phosphoric acid (H₃PO₄) dropwise while stirring until the pH reaches 3.0 ± 0.05.
-
Final Volume: Bring the solution to the 1 L mark with HPLC-grade water.
-
Filter: Filter the aqueous mobile phase (Mobile Phase A) through a 0.22 µm or 0.45 µm membrane filter to remove particulates.
-
Degas: Degas both the aqueous mobile phase (A) and the organic mobile phase (B, e.g., Acetonitrile) before placing them on the HPLC system.
References
- Moravek, J. Exploring the Role of pH in HPLC Separation. Moravek, Inc. URL: https://www.moravek.
- MicroSolv Technology Corporation. (2025). Base Deactivated HPLC Column Definition - HPLC Primer. URL: https://www.microsolvtech.
- Restek Corporation. How do intrinsically base-deactivated phases work?. URL: https://www.restek.
- Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. URL: https://www.chromatographyonline.com/view/back-basics-role-ph-retention-and-selectivity
- KNAUER Wissenschaftliche Geräte GmbH. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. URL: https://www.knauer.
- CHROMacademy. (2020). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. URL: https://www.chromatographytoday.com/news/hplc-uhplc/31/breaking-news/the-use-of-mobile-phase-ph-as-a-method-development-tool/51553
- Element Lab Solutions. Peak Tailing in HPLC. URL: https://www.element-lab.co.uk/resources/knowledge-base/peak-tailing-in-hplc/
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. URL: https://www.agilent.com/cs/library/slidepresentation/public/Tips%20and%20Tricks%20of%20HPLC%20System%20Troubleshooting.pdf
- Dr. A. G. Huesgen. HPLC Troubleshooting Guide. URL: https://hplc-troubleshooter.com/
- Galaon, T., & David, V. (2011). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 56(2), 115-123. URL: https://www.researchgate.
- Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. URL: https://www.phenomenex.com/info/library/technical-notes/an-8531-choosing-the-right-uhplc-column-for-highly-polar-basic-compounds/
- SIELC Technologies. Polar Compounds. URL: https://sielc.com/polar-compounds/
- GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. URL: https://gmpinsiders.
- Chromatography Forum. (2005). Base-Deactivated End-Capped Column. URL: https://www.chromforum.org/viewtopic.php?t=3417
- Sigma-Aldrich. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651810
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. URL: https://www.jones-chrom.com/images/posters/pittcon2000.pdf
- TCI Chemicals. Ion-Pair Reagents for HPLC. URL: https://www.tcichemicals.
- ChemicalBook. This compound. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869970.htm
- Agilent Technologies. (2018). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. URL: https://www.agilent.
- Dolan, J. W., et al. (2005). Enhanced Stability Stationary Phases for HPLC. LCGC International. URL: https://www.chromatographyonline.
- Molbase. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE. URL: https://www.molbase.
- Finetech Industry Limited. This compound. URL: https://www.finetechnology-ind.com/product/29198-41-2.html
- LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. URL: https://www.chromatographyonline.
- Axion Labs. (2022). HPLC Tips Peak Tailing. YouTube. URL: https://www.youtube.
- Gray, N., et al. (2013). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 12(4), 1845–1853. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3621102/
- MAC-MOD Analytical. ACE® Ultra-Inert Base Deactivated HPLC Columns. URL: https://www.scribd.
- TCI America. Ion-Pair Reagents for HPLC. URL: https://www.tcichemicals.com/assets/brochure-pdfs/Ion-Pair_Reagents_for_HPLC_e.pdf
- Santa Cruz Biotechnology, Inc. This compound. URL: https://www.scbt.com/p/1-3-benzothiazol-2-ylmethylamine-hydrochloride-29198-41-2
- ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. URL: https://www.researchgate.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. URL: https://www.waters.
- J&H Chemical Co., Ltd. This compound. URL: https://www.jh-chem.com/cas_29198-41-2.html
- PubChem. (1,3-Benzothiazol-2-ylmethyl)(methyl)amine. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4962626
- American Elements. Benzothiazoles. URL: https://www.americanelements.com/benzothiazoles
- BLD Pharm. (1,3-BEnzothiazol-2-ylmethyl)amine dihydrochloride. URL: https://www.bldpharm.com/products/1993194-76-5.html
- PubChem. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. URL: https://pubchem.ncbi.nlm.nih.gov/compound/10927678
Sources
- 1. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
- 2. How do intrinsically base-deactivated phases work? [discover.restek.com]
- 3. Base-Deactivated End-Capped Column - Chromatography Forum [chromforum.org]
- 4. moravek.com [moravek.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
- 14. waters.com [waters.com]
- 15. Polar Compounds | SIELC Technologies [sielc.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Welcome to the technical support guide for the analysis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in interpreting its Nuclear Magnetic Resonance (NMR) spectra. As a molecule combining a heterocyclic aromatic system, a methylene bridge, and an ammonium salt, its NMR spectrum can present several complexities. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate these challenges, from sample preparation to advanced spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Understanding the expected chemical shifts is the first step in spectral assignment. The hydrochloride salt form and the choice of deuterated solvent will influence the precise peak positions. The values provided in the table below are typical ranges observed in common NMR solvents like DMSO-d₆.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Notes |
| Benzothiazole Aromatic (4H) | 7.20 - 8.10 | 121.0 - 153.0 | A complex multiplet region due to coupling between adjacent protons.[1][2][3] |
| Methylene (-CH₂-) | ~4.50 - 4.80 | ~40.0 - 45.0 | Appears as a singlet unless coupling to NH₃⁺ is observed. Often broadened.[4] |
| Ammonium (-NH₃⁺) | 8.00 - 9.50 (highly variable) | N/A | Signal is often very broad and its position is highly dependent on solvent, concentration, and temperature.[5][6] |
| Benzothiazole C2 (quaternary) | N/A | ~165.0 - 170.0 | This carbon is part of the C=N bond within the heterocyclic ring.[7] |
Note: These are estimated ranges. Actual values can shift based on experimental conditions. The aromatic carbon region contains four distinct signals for C4, C5, C6, and C7, along with two quaternary signals for C3a and C7a.[8]
Below is a diagram illustrating the molecule with protons and key carbons labeled for reference.
Caption: Structure of 1,3-Benzothiazol-2-ylmethylamine cation.
Q2: Why does the ammonium proton (-NH₃⁺) signal often appear very broad or sometimes disappear entirely?
A2: The broadening or disappearance of the -NH₃⁺ signal is a classic example of chemical exchange.[9] This phenomenon is caused by two primary factors:
-
Proton Exchange: The acidic protons of the ammonium group can rapidly exchange with protons from residual water in the deuterated solvent (e.g., H₂O in DMSO-d₆) or with other exchangeable protons in the sample.[6][10] When this exchange happens on a timescale comparable to the NMR experiment, the signal broadens. If the exchange is very fast, the signal can average out with the water peak or even become so broad that it is lost in the baseline.[11]
-
Quadrupolar Broadening: The nitrogen atom to which the protons are attached has a common isotope, ¹⁴N, which has a nuclear spin I=1. Nuclei with I > 1/2 have a non-spherical charge distribution, known as a quadrupole moment.[10] This quadrupole can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the nitrogen nucleus is transferred to the attached protons, significantly shortening their relaxation time (T2) and causing their signal to broaden.[12]
Troubleshooting Guide: Common Spectral Problems
Problem 1: My aromatic signals (7.2-8.1 ppm) are a complex, overlapping mess. I can't assign them.
-
Causality: The four protons on the benzene portion of the benzothiazole ring form a tightly coupled spin system. Their chemical shifts are often close together, and the coupling between them (typically 7-8 Hz for ortho, 1-2 Hz for meta) creates complex, overlapping multiplets that are difficult to interpret from a 1D ¹H NMR spectrum alone.[13]
-
Solution Protocol:
-
Change Solvent: The chemical shifts of protons can be influenced by the solvent due to varying intermolecular interactions.[14][15][16] Acquiring the spectrum in a different solvent (e.g., from DMSO-d₆ to acetone-d₆ or methanol-d₄) may shift the signals enough to resolve the overlap.
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Higher fields increase the chemical shift dispersion (in Hz), which can help to separate overlapping multiplets.
-
Utilize 2D NMR Spectroscopy: This is the most robust solution. Two-dimensional NMR experiments can reveal correlations between nuclei, allowing for unambiguous assignment.[17]
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[18][19] You will see cross-peaks between adjacent protons (e.g., H4-H5, H5-H6, H6-H7), allowing you to "walk" around the aromatic ring and assign each signal.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[20][21] By identifying the H-C one-bond correlations, you can assign the protonated aromatic carbons.
-
-
Caption: Workflow for resolving overlapping NMR signals.
Problem 2: The methylene (-CH₂-) peak is broader than expected.
-
Causality: Similar to the -NH₃⁺ protons, the methylene protons can also experience broadening effects. This can be due to:
-
Intermediate Rate of Chemical Exchange: If there is restricted rotation around the C-C or C-N bonds, or if the molecule is involved in dynamic equilibrium processes, the methylene protons might be exchanging between slightly different chemical environments.[9]
-
Unresolved Coupling: The methylene protons are adjacent to the -NH₃⁺ group. While coupling is often not observed due to the rapid exchange and quadrupolar broadening of the amine protons, under certain conditions (e.g., in a very dry, non-polar solvent or at low temperature), this coupling (³J-coupling) might partially emerge, leading to a broadened singlet.
-
-
Solution Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at different temperatures.[9] If the broadening is due to a dynamic process, changing the temperature can either sharpen the peak (by moving into a fast or slow exchange regime) or resolve it into distinct signals.
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake well, and re-acquire the spectrum. The -NH₃⁺ protons will exchange with deuterium, becoming -ND₃⁺. This will eliminate any coupling to the methylene protons, and if unresolved coupling was the cause of broadening, the -CH₂- signal should sharpen into a clean singlet.[14][22][23] This is a definitive experiment to confirm the presence of exchangeable protons.
-
Problem 3: The integration of my peaks is incorrect, especially for the broad -NH₃⁺ signal.
-
Causality: Accurate integration requires that the signal returns fully to the baseline before the next signal begins. Very broad peaks, like the -NH₃⁺ signal, often sit on a rolling baseline and can be difficult to integrate accurately.[24] Additionally, for quantitative analysis, the relaxation delay (d1) in the NMR acquisition parameters must be sufficiently long (typically 5 times the longest T1 relaxation time) to allow for complete relaxation of all protons.
-
Solution Protocol:
-
Baseline Correction: Use the NMR processing software to perform a careful baseline correction on the spectrum before integration.
-
Manual Integration: Manually define the integration region for the broad peak, extending it far into the baseline on both sides to capture the entire signal area.
-
Integrate a Known Signal First: Integrate a sharp, well-resolved signal (like the methylene peak or a non-overlapping aromatic signal) and set its value to the known number of protons (e.g., 2H for the methylene). Then, use this as a reference to determine the integration of the other signals.
-
Increase Relaxation Delay (d1): If quantitation is critical, increase the relaxation delay (e.g., to 10-15 seconds) and re-acquire the spectrum to ensure all protons have fully relaxed.
-
References
- 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Google Scholar.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
- Spectroscopic Properties of Amines. (2021, July 31). Chemistry LibreTexts.
- What Causes NMR Peak Broadening?. (2025, July 21). Chemistry For Everyone - YouTube.
- HSQC – Revealing the direct-bonded proton-carbon instrument. (2019, February 25). Nanalysis.
- Amines. (n.d.). Spectroscopy Tutorial.
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- NMR Spectroscopy Of Amines. (2025, May 22). JoVE.
- ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (n.d.). MDPI.
- A) ¹H NMR, B) ¹³C NMR of benzothiazole derivative (L). (n.d.). ResearchGate.
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
- Complete ¹H and ¹³C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. (2008). Magnetic Resonance in Chemistry.
- 2D- NMR what is the different between COSY and HSQC??. (2019, October 15). ResearchGate.
- Troubleshooting ¹H NMR Spectroscopy. (n.d.). Department of Chemistry: University of Rochester.
- Spectroscopy of Amines. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025, October 15). PubMed Central.
- Spectroscopy of Amines. (2020, May 30). Chemistry LibreTexts.
- Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). CDN.
- Broad N-H chemical shift in proton NMR. (2018, April 30). Reddit.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.). Journal of the Serbian Chemical Society.
- What are the effects of different solvents on NMR spectra like CDCl3, C6D6, CD3COCD3, CD3SOCD3?. (2021, January 30). Quora.
- Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
- Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. (2023, December 1). Thieme Connect.
- Why don't labile protons such as -OH and -NH have a characteristic chemical shift?. (2016, March 16). Chemistry Stack Exchange.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arabjchem.org [arabjchem.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. azooptics.com [azooptics.com]
- 14. Troubleshooting [chem.rochester.edu]
- 15. quora.com [quora.com]
- 16. thieme-connect.de [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. researchgate.net [researchgate.net]
- 20. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on how to reduce impurities in 1,3-Benzothiazol-2-ylmethylamine hydrochloride synthesis.
Welcome to the technical support guide for the synthesis of this compound (CAS 29198-41-2)[1]. This document is designed for researchers, chemists, and drug development professionals to address common challenges related to purity and yield in this synthetic process. We will explore the causality behind impurity formation and provide field-proven troubleshooting strategies and detailed protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and purity of this compound.
Q1: What are the most common synthetic routes and their associated impurity profiles?
A1: The most prevalent synthetic strategies involve the cyclization of a benzene ring with a thiazole moiety.[2][3] A common laboratory-scale synthesis involves two key steps:
-
Formation of 2-chloromethyl-1,3-benzothiazole: This intermediate is often prepared by the condensation of 2-aminothiophenol with chloroacetyl chloride.[4]
-
Amination and Salt Formation: The intermediate is then reacted with an amine source (e.g., ammonia or a protected amine) to form the free base, 1,3-Benzothiazol-2-ylmethylamine, which is subsequently treated with hydrochloric acid to yield the final salt.
Impurities often stem from unreacted starting materials, side reactions during either step, or degradation of the product.[5] For instance, incomplete reaction in the first step can leave residual 2-aminothiophenol, while the second step can be complicated by over-alkylation or side reactions if conditions are not carefully controlled.
Q2: Which analytical techniques are essential for identifying and quantifying impurities in this synthesis?
A2: A multi-technique approach is crucial for a comprehensive purity assessment.[6][7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reverse-phase C18 column with a gradient of acetonitrile and water (often with a modifier like TFA or formic acid) is typically effective for separating the polar product from less polar impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities by providing their molecular weights, which helps in elucidating their structures.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying structural isomers or process-related impurities that may be difficult to resolve by HPLC.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the complexity of the crude product mixture.[6]
Q3: How does converting the free base to a hydrochloride salt contribute to purification?
A3: The formation of the hydrochloride salt is a critical purification step. The free base, 1,3-Benzothiazol-2-ylmethylamine, is typically an oil or a low-melting solid with good solubility in many organic solvents. By treating it with HCl (often as a solution in isopropanol or ether), the highly polar, crystalline hydrochloride salt precipitates. This process achieves purification in two ways:
-
Selective Precipitation: Many non-basic, organic impurities remain dissolved in the solvent, effectively separating them from the desired product.
-
Enabling Recrystallization: The crystalline nature of the salt allows for further purification by recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether), which is often not feasible with the free base.[8]
Q4: What are the recommended storage conditions for the final product to prevent degradation?
A4: this compound should be stored in a well-sealed container in a cool, dry, and dark place. Amines, even as salts, can be susceptible to slow oxidation and degradation upon prolonged exposure to air, light, or moisture.[9] For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Troubleshooting Guide
This guide provides solutions to specific experimental issues encountered during the synthesis.
Issue 1: The final product is off-color (yellow to brown) and HPLC shows multiple minor impurities.
-
Possible Cause: This often indicates the presence of oxidized species or polymeric byproducts. The sulfur atom in the benzothiazole ring can be susceptible to oxidation, and side reactions at elevated temperatures can lead to complex mixtures.[5]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature, particularly during the amination step, is carefully controlled. Exothermic reactions should be managed with slow reagent addition and adequate cooling.[6]
-
Inert Atmosphere: Running reactions under an inert atmosphere (N₂ or Ar) can mitigate oxidative side reactions.[7][9]
-
Purification of Intermediate: Purify the 2-chloromethyl-1,3-benzothiazole intermediate (e.g., by flash chromatography or recrystallization) before proceeding to the amination step. This removes impurities that could catalyze side reactions later.
-
Charcoal Treatment: During the final recrystallization of the hydrochloride salt, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of Celite to remove the charcoal before allowing it to cool.
-
Issue 2: HPLC analysis shows a persistent impurity with a molecular weight of M+14 or M+28.
-
Possible Cause: These peaks often correspond to N-methylated or N,N-dimethylated byproducts of the target amine. This can occur if the amine source is not pure or if the solvent (e.g., methanol) participates in the reaction under certain conditions.
-
Troubleshooting Steps:
-
Verify Amine Source: Ensure the ammonia source is free of methylamine or dimethylamine contaminants. Using a high-purity source like ammonia gas or a freshly opened cylinder of ammonium hydroxide is recommended.
-
Choice of Solvent: Avoid reactive solvents. If using methanol for the final salt formation or recrystallization, ensure conditions are not conducive to methylation. Consider alternative solvents like isopropanol or ethanol.
-
Chromatographic Purification: If the impurity is difficult to remove by recrystallization due to similar solubility, purification of the free base using column chromatography before salt formation may be necessary.[8]
-
| Common Impurity Type | Likely Source | Primary Analytical Detection Method |
| Unreacted 2-Aminothiophenol | Incomplete initial reaction | LC-MS, HPLC |
| 2-Chloromethyl-1,3-benzothiazole | Incomplete amination | TLC, LC-MS |
| Dimer/Polymer Species | High reaction temperature, incorrect stoichiometry | HPLC, LC-MS (high mass peaks) |
| Oxidized Byproducts (e.g., Sulfoxide) | Exposure to air, oxidative reagents | LC-MS (M+16 peak), NMR |
| Over-alkylated Amines | Impure amine source, side reactions | LC-MS (M+14, M+28 peaks), NMR |
Issue 3: Low yield after precipitation of the hydrochloride salt.
-
Possible Cause: The product may have significant solubility in the solvent used for precipitation, or the conversion to the free base was incomplete, leading to losses during workup.
-
Troubleshooting Steps:
-
Optimize Precipitation Solvent: The ideal solvent should fully dissolve the free base but have very low solubility for the hydrochloride salt. A common technique is to dissolve the free base in a solvent like diethyl ether or dichloromethane and then add a solution of HCl in a less polar solvent (like ether or isopropanol) dropwise to induce precipitation.
-
Use an Anti-Solvent: If the salt is moderately soluble, adding an "anti-solvent" (a solvent in which the salt is insoluble, e.g., hexane or ethyl acetate) after the initial precipitation can help crash out more product.[7]
-
pH Adjustment and Extraction: Before salt formation, ensure the aqueous layer is made sufficiently basic (pH > 10) to convert all the amine salt to the free base for efficient extraction into an organic solvent. Perform multiple extractions to ensure complete recovery.
-
Concentration of Mother Liquor: The filtrate after collecting the precipitated salt (the mother liquor) can be concentrated to recover a second crop of crystals, which may require separate recrystallization to achieve high purity.[8]
-
Experimental Protocols & Visualizations
Protocol 1: General Purification via Recrystallization
This protocol assumes you have the crude this compound solid.
-
Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures) to find a system where the compound is soluble when hot but sparingly soluble when cold. Ethanol/water or methanol/diethyl ether are common starting points.
-
Dissolution: In a flask, add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the crude solid.
-
(Optional) Charcoal Treatment: If the solution is colored, add a small scoop of activated charcoal, and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (or a Celite pad if charcoal was used) into a clean, warm flask to remove insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visual Workflow: General Purification Strategy
The following diagram illustrates a comprehensive workflow for obtaining a high-purity product.
Caption: A general workflow for the purification of 1,3-Benzothiazol-2-ylmethylamine HCl.
Visual Diagram: Potential Side Reactions
This diagram illustrates potential pathways for impurity formation.
Caption: Potential side reactions leading to common impurities during synthesis.
References
- Benchchem. troubleshooting guide for the synthesis of heterocyclic compounds.
- Benchchem. Avoiding impurities in the synthesis of heterocyclic compounds.
- Benchchem.
- Benchchem. Technical Support Center: Troubleshooting TA-064 M-3 Synthesis Impurities.
- Google Patents.
- Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl.
- Benchchem. troubleshooting Ustusol C synthesis impurities.
- NIH.
- Santa Cruz Biotechnology. This compound | CAS 29198-41-2 | SCBT.
- IJCRT.org.
- Google Patents. CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride.
- ResearchGate. The common synthetic routes for benzothiazoles.
- PMC - NIH.
- MDPI.
- ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Degradation Pathways
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experimental studies focused on the degradation of this compound. Our approach is to empower you with the foundational knowledge and practical protocols necessary to investigate and understand its stability profile.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound and related benzothiazole compounds.
Q1: What is this compound and why is its stability important?
A1: this compound is a heterocyclic compound featuring a benzothiazole core. The benzothiazole scaffold is prevalent in many pharmacologically active molecules.[1][2][3] Understanding its degradation pathways is critical in drug development to ensure the safety, efficacy, and shelf-life of a potential drug product. Regulatory bodies like the FDA and ICH mandate these studies to identify potential degradation products that could be inactive or even toxic.[4][5]
Q2: What are the typical environmental factors that can cause degradation of this compound?
A2: Like many pharmaceutical compounds, this compound is potentially susceptible to degradation under various environmental conditions. The most common factors investigated during forced degradation studies are hydrolysis (reaction with water across a range of pH values), oxidation (reaction with oxygen or other oxidizing agents), photolysis (degradation by light), and thermolysis (degradation by heat).[5][6][7]
Q3: What are the likely susceptible points in the this compound molecule for degradation?
A3: While specific pathways must be determined experimentally, we can hypothesize based on the structure. The primary amine of the methylamine group is a potential site for oxidation or reaction with aldehydes. The thiazole ring, being electron-rich, could be susceptible to oxidative cleavage. Hydrolysis of the C-N bond is also a possibility, particularly under strong acidic or basic conditions, which could lead to the formation of 2-aminobenzothiazole and formaldehyde.
Q4: Are there any known degradation products for similar benzothiazole compounds?
A4: Yes, studies on other benzothiazole derivatives provide some clues. For instance, the biodegradation of benzothiazole often proceeds through hydroxylation to form 2-hydroxybenzothiazole, followed by ring cleavage.[8][9] Photodegradation can also lead to hydroxylated byproducts.[10] These studies suggest that hydroxylation of the benzene or thiazole ring is a potential degradation pathway.
Troubleshooting Guide for Degradation Studies
This section provides solutions to common problems encountered during forced degradation experiments.
Q: I am not observing any degradation under my initial stress conditions. What should I do?
A: This is a common scenario, indicating the compound is relatively stable under the tested conditions.
-
Causality: The energy input (e.g., temperature, light intensity) or the severity of the chemical stressor (e.g., acid/base/oxidizing agent concentration) is insufficient to break the compound's chemical bonds within the experimental timeframe.
-
Troubleshooting Steps:
-
Increase Stressor Severity: Gradually increase the severity of your conditions. For example, if 0.1 M HCl at 60°C showed no degradation, try increasing the temperature to 80°C or using a higher concentration of acid (e.g., 1 M HCl).[4][11]
-
Extend Exposure Time: Increase the duration of the experiment. Some reactions are slow and may require longer exposure to observe significant degradation.[12]
-
Check Compound Solubility: Ensure your compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. You may need to use a co-solvent, but be sure to run appropriate controls.[6]
-
Verify Analytical Method: Confirm that your analytical method (e.g., HPLC) is capable of detecting small changes in the parent compound concentration and can separate potential degradants from the main peak.
-
Q: My compound degraded completely almost instantly. How can I study the degradation pathway?
A: This indicates that your stress conditions are too harsh.
-
Causality: The applied stress is far beyond what is needed to induce degradation, leading to rapid and potentially complex secondary degradation, which does not reflect real-world stability.[4]
-
Troubleshooting Steps:
-
Reduce Stressor Severity: Significantly decrease the concentration of the stressor (e.g., use 0.01 M NaOH instead of 1 M), lower the temperature, or reduce the light intensity.
-
Shorten Exposure Time: Use much shorter time points for sampling. Instead of hours or days, you may need to sample at intervals of minutes.[4]
-
Use a Milder Stressor: For oxidation, if 3% H₂O₂ is too strong, try a lower concentration or a different, milder oxidizing agent.[6]
-
Control Temperature: For photolytic and oxidative studies, ensure the temperature is controlled, as heat can accelerate degradation.[12]
-
Q: I see many new peaks in my chromatogram, and I can't identify the primary degradants. How do I simplify the degradation profile?
A: This suggests that secondary degradation is occurring, where the initial degradation products are themselves degrading.
-
Causality: Over-stressing the compound can lead to a cascade of reactions, making it difficult to establish the initial degradation pathway.
-
Troubleshooting Steps:
-
Analyze Early Time Points: The key is to analyze samples at very early stages of the degradation process. This will help you identify the primary degradants before they have a chance to degrade further.[4]
-
Target 5-20% Degradation: The goal of forced degradation is not to destroy the compound, but to achieve a modest amount of degradation (typically 5-20%).[11][13] Adjust your conditions to fall within this range.
-
Use a Diode Array Detector (DAD/PDA): A PDA detector in your HPLC system can help determine peak purity. If a peak is impure, it may contain co-eluting compounds. This detector also provides UV spectra of the degradants, which can aid in their identification.[12]
-
Key Experiments and Protocols
This section provides standardized protocols for conducting forced degradation studies on this compound. These are starting points and may require optimization.
Experimental Workflow
The overall workflow for a forced degradation study is systematic, ensuring all potential degradation pathways are investigated.
Caption: General workflow for forced degradation studies.
Recommended Stress Conditions
The following table summarizes recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][12][13]
| Degradation Type | Experimental Conditions | Storage Conditions | Sampling Time Points |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 1, 3, 5 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 1, 3, 5 days |
| Neutral Hydrolysis | Purified Water | 60°C | 1, 3, 5 days |
| Oxidation | 3% H₂O₂ | Room Temperature | 1, 3, 5 days |
| Thermal | Solid API in oven | 80°C / 75% RH | 1, 3, 5 days |
| Photolytic | API solution/solid | 1.2 million lux hours (Vis) & 200 watt-hours/m² (UV) | Until exposure met |
Step-by-Step Protocols
1. Acid/Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl, 0.1 M NaOH, and purified water to a final concentration of approximately 1 mg/mL.[7]
-
Also prepare blank solutions of the acid, base, and water without the API to serve as controls.
-
Store the solutions at 60°C.
-
At each time point (e.g., 1, 3, 5 days), withdraw an aliquot.
-
For the acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively, to quench the reaction.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
-
Prepare a solution of the API in 3% hydrogen peroxide at a concentration of approximately 1 mg/mL.[6]
-
Prepare a blank solution of 3% H₂O₂.
-
Store the solutions at room temperature, protected from light.
-
At each time point, withdraw an aliquot and dilute with the mobile phase for immediate HPLC analysis.
3. Thermal Degradation:
-
Place a thin layer of the solid API in a petri dish.
-
Store in a stability chamber or oven at 80°C with 75% relative humidity.[4]
-
At each time point, accurately weigh a portion of the stressed solid, dissolve it in a suitable solvent, and dilute for HPLC analysis.
4. Photolytic Degradation:
-
Expose both the solid API and a solution of the API (e.g., 1 mg/mL in water/methanol) to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[4]
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
Analyze the samples once the specified light exposure has been reached.
Hypothetical Degradation Pathways
Based on the chemical structure and known degradation patterns of related benzothiazole compounds, we propose the following potential degradation pathways for investigation. This diagram serves as a guide for identifying potential degradants using techniques like LC-MS.
Caption: Hypothetical degradation pathways of 1,3-Benzothiazol-2-ylmethylamine.
Explanation of Pathways:
-
Hydrolysis: Under harsh pH conditions, the bond between the aminomethyl group and the thiazole ring could cleave, potentially forming 2-aminobenzothiazole. Alternatively, hydrolytic deamination could yield 2-hydroxymethylbenzothiazole.
-
Oxidation: The primary amine is susceptible to oxidation to form an N-oxide. The electron-rich aromatic system could undergo hydroxylation on the benzene ring. More aggressive oxidation could lead to the cleavage of the thiazole ring, a pathway observed in the biodegradation of other benzothiazoles.[8]
By following these guidelines and protocols, researchers can effectively conduct forced degradation studies to elucidate the specific degradation pathways of this compound, ensuring the development of a stable and safe pharmaceutical product.
References
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH).
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Royal Society of Chemistry (RSC).
- Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
- Reactions of 2‐aminobenzothiazole. ResearchGate.
- development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- Stability indicating study by using different analytical techniques. IJSDR.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTech.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced degradation studies. MedCrave online.
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis.
- Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. National Institutes of Health (NIH).
- Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells. Harbin Institute of Technology.
- Degradation of benzothiazole by the UV/persulfate process: Degradation kinetics, mechanism and toxicity. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells - Harbin Institute of Technology [scholar.hit.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. ijsdr.org [ijsdr.org]
- 13. ajpaonline.com [ajpaonline.com]
Avoiding poor reproducibility in experiments with 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Welcome to the technical support center for 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No: 29198-41-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to address common experimental challenges and enhance reproducibility. Poor reproducibility is a significant hurdle in drug discovery, wasting valuable time and resources.[1][2][3] This document provides field-proven insights and troubleshooting workflows to ensure the robustness and reliability of your experimental outcomes.
I. Foundational Knowledge: Compound Integrity and Handling
The reproducibility of any experiment begins with the proper handling and storage of the starting materials. The physical and chemical properties of this compound dictate its stability and solubility, which are critical first steps in any experimental workflow.
FAQ 1: What are the optimal storage conditions for this compound, and why is this critical for reproducibility?
Answer:
Proper storage is paramount to prevent degradation of the compound, which can introduce impurities and lead to inconsistent reaction outcomes. This compound is typically a light brown to brown solid powder.[4]
Core Recommendation: Store the compound in a tightly sealed container in a dry, cool place.[4] Specifically, storage at room temperature is recommended. The hydrochloride salt form enhances stability and water solubility compared to the free base, but it can still be susceptible to degradation pathways.
Causality Explained:
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in physical form, affecting weighing accuracy and reaction stoichiometry.
-
Light Sensitivity: Heterocyclic compounds, particularly those with aromatic systems, can be sensitive to light, which may catalyze degradation or polymerization reactions. Storing in an opaque or amber vial is a best practice.
-
Atmospheric Reactivity: The primary amine group can react with atmospheric carbon dioxide to form a carbamate salt, introducing a significant impurity. A tightly sealed container minimizes this exposure.
FAQ 2: I am experiencing inconsistent solubility. What are the recommended solvents and dissolution protocols?
Answer:
Inconsistent solubility is a frequent source of poor reproducibility, affecting reaction kinetics and yields. As a hydrochloride salt, the compound is expected to have better solubility in polar protic solvents compared to nonpolar organic solvents.
Troubleshooting Steps:
-
Solvent Selection: Start with polar solvents. For reactions, polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective. For aqueous buffers, solubility will be pH-dependent.
-
Gentle Heating: Mild warming (e.g., 30-40°C) can aid dissolution. Avoid aggressive heating, which may cause degradation.
-
Sonication: Using an ultrasonic bath can effectively break up solid aggregates and promote dissolution without excessive heat.
-
pH Adjustment: In aqueous media, the amine salt will be more soluble at a lower pH. As the pH increases towards the pKa of the amine, the free base will form, which is significantly less water-soluble.
Data Summary: Solvent Compatibility
| Solvent Class | Examples | Expected Solubility | Experimental Notes |
| Polar Protic | Water, Methanol | Moderate to Good (pH-dependent for water) | The primary choice for creating stock solutions or for reactions in protic media. |
| Polar Aprotic | DMSO, DMF | Good | Often used as reaction solvents. Ensure solvents are anhydrous for moisture-sensitive reactions. |
| Ethers | THF, Diethyl Ether | Poor to Insoluble | Generally not suitable for dissolving the hydrochloride salt. |
| Hydrocarbons | Hexane, Toluene | Insoluble | Useful as anti-solvents for precipitation or crystallization. |
II. Reaction Troubleshooting and Optimization
Once the compound is correctly handled and dissolved, the reaction itself is the next critical phase. This section addresses common failures and how to diagnose them systematically.
FAQ 3: My reaction is sluggish, incomplete, or fails entirely. What is the logical workflow to diagnose the problem?
Answer:
A failed reaction can be due to multiple factors, from reagent quality to atmospheric contamination. A systematic approach is crucial for efficient troubleshooting.[5]
Workflow for a Failed Reaction The following diagram outlines a logical decision-making process to identify the root cause of a reaction failure.
Caption: A systematic workflow for troubleshooting failed reactions.
Expert Insights:
-
Reagent Quality: Do not assume reagents are pure, even from a sealed bottle.[6] For moisture-sensitive reactions (e.g., involving acyl chlorides or strong bases), use freshly distilled solvents or those from a solvent purification system.
-
Inert Atmosphere: The primary amine on the benzothiazole moiety is a nucleophile and can be oxidized. If your reaction involves organometallics, strong bases, or sensitive catalysts, an inert atmosphere (Nitrogen or Argon) is non-negotiable to prevent side reactions with oxygen.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool. Always run a co-spot (a lane with both starting material and the reaction mixture) to accurately gauge the consumption of your starting material. If the product is not visible by UV, use a stain (e.g., potassium permanganate or ninhydrin for the amine).
FAQ 4: I'm performing an N-acylation reaction and observing multiple products and low yield. What are the likely side reactions?
Answer:
N-acylation of the primary amine is a common transformation. However, the benzothiazole ring itself contains nucleophilic nitrogen and sulfur atoms, which can lead to competing reactions or subsequent rearrangements, especially under harsh conditions.
Potential Side Reactions:
-
Di-acylation: Under strongly basic conditions with excess acylating agent, a second acyl group could potentially add to the nitrogen, though this is often reversible.
-
Ring Opening: Benzothiazole rings can be susceptible to cleavage under certain nucleophilic or strongly basic/acidic conditions, although this is less common for this specific substrate under standard acylation protocols.
-
Impurity Reactions: The most common source of "multiple products" is often impurities in the starting material reacting alongside the desired compound. Always check the purity of your this compound by NMR or LC-MS before starting.
Self-Validating Protocol: N-Acylation with Acetyl Chloride
This protocol incorporates best practices to minimize side reactions and ensure a reproducible outcome.
Objective: Synthesize N-(1,3-benzothiazol-2-ylmethyl)acetamide.
Materials:
-
This compound (1.0 eq)
-
Acetyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Suspension: Add anhydrous DCM to create a suspension.
-
Basification: Cool the flask to 0°C in an ice bath. Add TEA or DIPEA (2.5 eq) dropwise. The first equivalent neutralizes the HCl salt, and the remainder acts as the base for the acylation. Stir for 15 minutes. The suspension should become a clearer solution as the free base is formed.
-
Acylation: While maintaining the 0°C temperature, add acetyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) will likely form.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent), checking for the complete consumption of the starting amine.
-
Quenching: Once complete, carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Purification and Characterization
The final steps of purification and characterization are essential to validate the experiment's outcome. Ambiguities here can undermine the entire study.
FAQ 5: My crude product is an oil/gum that is difficult to purify by column chromatography. What are my options?
Answer:
Obtaining a non-crystalline crude product is a common challenge. The key is to induce crystallization or use an alternative purification method.
Troubleshooting Purification:
-
Salt Formation: If your final product has a basic nitrogen, you can often form a crystalline hydrochloride or other salt. Dissolve the crude oil in a minimal amount of a solvent like diethyl ether or ethyl acetate, then add a solution of HCl in ether or dioxane dropwise. The precipitated salt can often be collected by filtration and will be significantly purer.
-
Trituration: This technique involves repeatedly washing the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. Hexanes or a mixture of ether/hexanes are good starting points. The product may solidify during this process.
-
Solvent System Optimization for Chromatography: If streaking or poor separation occurs on silica gel, try adding a small amount (0.5-1%) of triethylamine to the eluent. This deactivates acidic sites on the silica, which can cause issues with amine-containing compounds. Alternatively, consider using neutral or basic alumina for chromatography.
FAQ 6: My ¹H NMR spectrum is complex and doesn't clearly show my product. How do I interpret it?
Answer:
Ambiguous NMR spectra can result from impurities, residual solvents, or complex structural features.
Systematic NMR Interpretation:
-
Check for Solvents: Identify common residual solvents (e.g., DCM, Ethyl Acetate, Hexane). Their characteristic peaks can obscure your product signals.
-
Confirm the Benzothiazole Core: Look for the characteristic aromatic protons of the benzothiazole ring system, typically found between 7.0 and 8.5 ppm.[7] The splitting patterns can confirm the substitution pattern.
-
Identify Key Functional Groups: Locate the methylene (-CH₂-) protons adjacent to the amine/amide. Their chemical shift and splitting will be highly informative. For the N-acylation product described above, you would expect to see this methylene group and the methyl group from the acetyl moiety.
-
Integration: Check if the integration values of the distinct signals correspond to the expected proton ratios in your molecule.
-
Acquire 2D NMR: If the 1D spectrum is too crowded or complex, 2D NMR experiments like COSY (to see H-H correlations) and HSQC/HMBC (to see H-C correlations) are invaluable for definitively assigning the structure.
References
- Finetech Industry Limited. This compound | cas: 29198-41-2. [Link][11]
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][5]
- Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed?. [Link][6]
- Molbase. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2. [Link][12]
- Cure. Research Reproducibility: A Costly Stumbling Block for Drug Discovery. [Link][1]
- Reddit. (2023, December 16). What is everyone's opinion on reproducibility?. r/chemistry. [Link][14]
- Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research. [Link][2]
- YouTube. (2025, September 23). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link][15]
- Khan, A. I., et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ. Computer Science. [Link][3]
- MDPI. (2024, March 30). Structural Study of N-(1,3-Benzothiazol-2-yl)
Sources
- 1. wewillcure.com [wewillcure.com]
- 2. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 3. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 29198-41-2 [amp.chemicalbook.com]
- 5. How To [chem.rochester.edu]
- 6. Can Reproducibility in Chemical Research be Fixed? - Enago Academy [enago.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cell Viability in Cytotoxicity Assays with 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Welcome to the technical support resource for researchers utilizing 1,3-Benzothiazol-2-ylmethylamine hydrochloride and other benzothiazole derivatives in cytotoxicity and cell viability assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate common challenges, optimize your experimental design, and ensure the integrity of your data. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices and providing self-validating protocols.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems researchers frequently face during cytotoxicity experiments. Each issue is presented in a question-and-answer format, followed by a systematic approach to diagnosis and resolution.
Q1: My IC50 values for this compound are inconsistent across experiments. What's causing this variability?
Inconsistent IC50 values are a common frustration, often pointing to subtle variations in experimental setup rather than a single major error. Reproducibility hinges on standardizing several key factors.
Plausible Causes & Systematic Troubleshooting:
-
Cell Health and Passage Number: The physiological state of your cells is paramount. Cells at high passage numbers can exhibit altered metabolic rates and drug sensitivities.
-
Troubleshooting Steps:
-
Always use cells within a consistent, low passage range (e.g., passages 5-20).
-
Ensure cells are in the logarithmic growth phase at the time of treatment.[1] Over-confluent or sparse cultures will respond differently.
-
Perform a cell titration experiment to determine the optimal seeding density where cells grow exponentially throughout the duration of your assay.[2]
-
-
-
Compound Solubility and Stability: this compound, like many small molecules, can precipitate in aqueous media, especially at high concentrations.
-
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your prepared dilutions under a microscope for any signs of precipitation before adding them to the cells.
-
Solvent Control: Dimethyl sulfoxide (DMSO) is a common solvent. However, its final concentration in the culture medium should be kept low and consistent across all wells, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium + solvent) to assess the effect of the solvent alone.
-
Fresh Preparations: Prepare fresh serial dilutions of the compound for each experiment from a validated stock solution. Avoid multiple freeze-thaw cycles of the stock.
-
-
-
Inconsistent Incubation Times: Minor deviations in the timing of cell seeding, compound treatment, or reagent addition can significantly impact results.
-
Troubleshooting Steps:
-
Standardize all incubation periods. For example, if you treat cells for 48 hours, ensure the time between adding the compound and adding the viability reagent is consistent for all plates.[1]
-
-
Below is a troubleshooting workflow to help systematize your approach to inconsistent results.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q2: My negative control (untreated cells) shows low viability. What is happening?
Low viability in your control group invalidates the experiment, as it's impossible to distinguish compound-induced cytotoxicity from a generally unhealthy cell culture.
Plausible Causes & Systematic Troubleshooting:
-
Suboptimal Cell Culture Conditions:
-
Troubleshooting Steps:
-
Microbial Contamination: Visually inspect cultures daily for signs of bacterial or fungal contamination. Discard any contaminated cultures and reagents.[3]
-
Incubator Environment: Verify the incubator is maintaining the correct temperature (37°C), CO2 levels (typically 5%), and humidity.
-
Media Quality: Ensure the culture medium has not expired and contains the necessary supplements (e.g., FBS, glutamine).
-
-
-
Incorrect Seeding Density:
-
Troubleshooting Steps:
-
Too Low: Seeding too few cells can lead to poor growth and viability due to a lack of cell-to-cell contact.[1]
-
Too High: Over-confluency can lead to nutrient depletion, waste accumulation, and cell death before the experiment concludes.[1] Determine the optimal seeding density for your specific cell line and assay duration.
-
-
-
Assay Reagent Toxicity: Some viability reagents can be toxic to cells, especially during prolonged incubation.
-
Troubleshooting Steps:
-
| Problem Symptom | Potential Cause | Recommended Action |
| Low Viability in Controls | Microbial Contamination | Discard cultures and reagents. Review sterile technique.[3] |
| Incorrect Seeding Density | Optimize cell number via a titration experiment.[2] | |
| Assay Reagent Toxicity | Reduce incubation time with the reagent (e.g., MTT, Resazurin).[4][5] | |
| High Background Signal | Phenol Red Interference | Use phenol red-free medium during the assay incubation step.[1][6] |
| Compound Interference | Run a "compound only" control (no cells) to measure intrinsic absorbance/fluorescence. | |
| Incomplete Formazan Solubilization | Ensure complete mixing and adequate incubation with the solubilization agent.[7] |
Table 1: Troubleshooting common assay artifacts.
Q3: I suspect the benzothiazole compound is interfering with my assay readout. How can I confirm and correct this?
Compound interference is a critical artifact to rule out. Test compounds can interfere by directly reacting with the assay reagent or by having intrinsic optical properties that overlap with the assay's signal.
Plausible Causes & Systematic Troubleshooting:
-
Intrinsic Color or Fluorescence: The compound itself might absorb light at the same wavelength as your assay's endpoint measurement.
-
Troubleshooting Steps:
-
Run a Blank Plate: Prepare a cell-free 96-well plate. Add the culture medium and the same concentrations of this compound used in your experiment.
-
Add Assay Reagents: Follow your standard protocol, adding the viability reagent (e.g., MTT, followed by solubilizer) and read the plate.
-
Analyze: If you get a significant reading in these cell-free wells, it indicates your compound is directly interfering. Subtract this background absorbance from your experimental values.[6]
-
-
-
Chemical Reactivity: The compound could be chemically reducing the assay substrate (like MTT or resazurin), leading to a false-positive signal for cell viability.
-
Troubleshooting Steps:
-
The cell-free plate experiment described above will also detect this. A color change in the absence of cells is a clear sign of chemical reduction.
-
If interference is confirmed, consider switching to an orthogonal assay that measures a different aspect of cell health, such as an ATP-based assay (e.g., CellTiter-Glo®) which measures metabolic activity via luminescence, or an LDH release assay which measures membrane integrity.[5]
-
-
Frequently Asked Questions (FAQs)
Q: What is the likely mechanism of action for cytotoxicity induced by benzothiazole derivatives?
A: While the precise mechanism can vary between derivatives, many benzothiazole-based compounds are reported to induce apoptosis (programmed cell death).[8][9] Studies on similar compounds have shown the activation of the intrinsic apoptotic pathway, which involves the mitochondria.[10] This pathway is characterized by the activation of initiator caspase-9, followed by the activation of executioner caspase-3.[10] Therefore, a key step in characterizing the cytotoxic effect of this compound is to measure the activity of these caspases.
Caption: Simplified intrinsic apoptosis pathway often targeted by benzothiazoles.
Q: How should I prepare a stock solution of this compound?
A: this compound (MW: 200.69 g/mol ) is typically soluble in DMSO.[11][12]
-
Calculation: To make a 10 mM stock solution, dissolve 2.007 mg of the compound in 1 mL of high-purity DMSO.
-
Procedure: Weigh the compound accurately. Add the calculated volume of DMSO. Vortex thoroughly until the solid is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q: Which cytotoxicity assay should I use? MTT, LDH, or a Caspase assay?
A: The best approach is often to use more than one assay to get a comprehensive picture, as each measures a different hallmark of cell death.[13]
| Assay Type | Principle | Measures | Pros | Cons |
| MTT / Tetrazolium | Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells.[6] | Metabolic Activity | Inexpensive, well-established. | Prone to compound interference; endpoint assay.[4][7] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[8] | Membrane Integrity (Necrosis/Late Apoptosis) | Measures cell death directly. | Signal can be low if cytotoxicity is primarily anti-proliferative. |
| Caspase Activity | Uses a specific substrate that releases a fluorescent or luminescent signal when cleaved by active caspases (e.g., Caspase-3/7).[14][15] | Apoptosis | Highly specific for apoptosis; very sensitive. | Timing is critical as caspase activity is transient.[16] |
| ATP Assay | Measures ATP levels using a luciferase reaction; only viable cells produce ATP.[5] | Metabolic Activity | Highly sensitive; fast (luminescence). | ATP levels can fluctuate with cell cycle, not just viability. |
Table 2: Comparison of common cytotoxicity assays.
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing metabolic activity as an indicator of cell viability.[6][8]
Materials:
-
Cells cultured in a 96-well flat-bottom plate.
-
This compound serial dilutions.
-
Phenol red-free culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours to allow attachment.[6]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of your compound (and vehicle controls). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[17]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Visually check for the formation of purple formazan crystals in the cells.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes, protected from light.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background.[4][17]
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of key executioner caspases involved in apoptosis.[14][18]
Materials:
-
Cells cultured and treated in a 96-well plate (preferably white-walled for fluorescence).
-
Caspase-3/7 assay kit (containing a substrate like Ac-DEVD-AFC and lysis/reaction buffers).
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include untreated (negative) and positive control (e.g., staurosporine-treated) wells.
-
Cell Lysis: After treatment, remove the plate from the incubator. Add 50 µL of the provided cell lysis buffer to each well. Incubate on ice for 10-20 minutes.[18]
-
Reaction Setup: Add 50 µL of the 2X Reaction Buffer (containing DTT) to each well.[18]
-
Substrate Addition: Add 5 µL of the caspase substrate (e.g., Ac-DEVD-AFC) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[18]
-
Measurement: Read the fluorescence using a microplate reader with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[14][18] The signal is proportional to the amount of active caspase-3/7.
References
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Creative Bioarray. (n.d.). Caspase Activity Assay.
- Khatun, M., et al. (2017). Caspase Protocols in Mice. In Methods in Molecular Biology, vol 1537. Humana Press, New York, NY.
- CUSABIO. (n.d.). Caspase-3 activity assay.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. Turkish Journal of Biology, 42(1), 40-52.
- Johns, T. G. (2018). Answer to "How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate?". ResearchGate.
- Dombrink-Kurtzman, M. A., et al. (1994). An optimized MTT bioassay for determination of cytotoxicity of fumonisins in turkey lymphocytes. Mycopathologia, 125(3), 145-152.
- Royal Society of Chemistry. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
- MDPI. (2026). Epigenetic Dysregulation in Neurodegeneration: The Role of Histone Deacetylases and Emerging Inhibitor Strategies. International Journal of Molecular Sciences, 27(1), 123.
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4843.
- Lee, J. H., et al. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 23(11), 2948.
- ResearchGate. (2024). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
- Taylor & Francis Online. (2020). Benzothiazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 38(12), 3589-3605.
- SciSpace. (2016). Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. Journal of Chemistry, 2016, 8539093.
- National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. BioMed Research International, 2025, 1234567.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- ResearchGate. (2025). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers.
- Finetech Industry Limited. (n.d.). This compound.
- Local Pharma Guide. (n.d.). CAS NO. 29198-41-2 | this compound.
- PubMed Central. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants.
- ResearchGate. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants.
- PubMed Central. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine.
- Der Pharma Chemica. (n.d.). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. clyte.tech [clyte.tech]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. media.cellsignal.com [media.cellsignal.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Production of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Welcome to the technical support center for the scale-up production of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory to pilot plant and industrial scales. Here, we address common challenges with in-depth, field-proven insights and actionable troubleshooting protocols.
Introduction to Scale-Up Challenges
The synthesis of this compound, a key intermediate in pharmaceutical development, presents unique challenges during scale-up. While laboratory-scale synthesis may appear straightforward, large-scale production can be hampered by issues such as poor heat transfer, mixing inefficiencies, and altered reaction kinetics. These factors can lead to decreased yields, inconsistent product quality, and the formation of difficult-to-remove impurities. This guide provides a structured approach to identifying and resolving these common scale-up issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low Reaction Yield
A significant drop in yield is one of the most common and costly issues during scale-up.
| Potential Cause | Recommended Solutions |
| Inefficient Heat Transfer | In larger reactors, localized "hot spots" or insufficient heating can lead to side reactions or incomplete conversion. Solution: Optimize the reactor's heating and cooling system for uniform temperature control. Utilize reactor jackets and internal cooling/heating coils. Consider a staged heating profile. |
| Poor Mixing | Inadequate agitation can result in localized concentration gradients of reactants and reagents, leading to side product formation. Solution: Select an appropriate impeller design (e.g., pitched-blade turbine for better axial flow) and optimize the agitation speed for the specific reactor geometry and batch volume. |
| Incomplete Cyclization | The final cyclization step to form the benzothiazole ring can be slow or incomplete at lower temperatures. If the oxidation of the intermediate benzothiazoline is not efficient, the reaction can stall, leading to low yields of the desired product.[1] Solution: Monitor the reaction closely using in-process controls like HPLC or TLC to ensure the complete consumption of the starting materials.[2] A slight increase in temperature or prolonged reaction time might be necessary. |
| Oxidation of 2-Aminothiophenol | The 2-aminothiophenol starting material is susceptible to oxidation, which can reduce the amount of reactant available for the primary reaction.[2] Solution: Use high-purity 2-aminothiophenol and consider handling it under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: High Impurity Profile
The formation of impurities can complicate downstream processing and compromise the quality of the final product.
| Potential Impurity | Probable Cause | Mitigation and Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction due to suboptimal conditions. | Mitigation: Increase reaction time or temperature moderately. Ensure efficient mixing. Removal: Most starting materials can be removed during aqueous work-up and subsequent crystallization. |
| Dimerization of 2-Aminothiophenol | Oxidation of the thiol group can lead to disulfide bond formation. | Mitigation: Use an inert atmosphere. Add reactants in a controlled manner. Removal: The dimer is typically less soluble and can often be removed by filtration or during crystallization. |
| Over-alkylation Products | Reaction of the product with the alkylating agent. | Mitigation: Control the stoichiometry of the alkylating agent and add it portion-wise or via slow addition. Maintain a lower reaction temperature. Removal: These impurities can be challenging to remove. Chromatographic purification may be necessary at the lab scale, while at the industrial scale, a carefully designed crystallization process is crucial. |
| Positional Isomers | If substituted 2-aminothiophenols are used, isomeric impurities can form. | Mitigation: Use a highly regioselective synthetic route. Removal: Isomers are often difficult to separate by crystallization. Preparative chromatography is a potential solution. |
Problem 3: Crystallization and Isolation Difficulties
Obtaining a crystalline product with the desired purity and physical properties is a critical final step.
| Issue | Potential Cause | Recommended Solutions |
| Oiling Out | The product separates as a liquid phase instead of a solid during crystallization. | Solution: Adjust the solvent system. A mixture of a good solvent and a poor solvent (anti-solvent) can promote crystallization. Control the cooling rate; slower cooling often favors crystal growth over oiling out. |
| Poor Crystal Form/Amorphous Solid | The resulting solid is difficult to filter and dry. | Solution: Screen different solvents and solvent mixtures for crystallization. The addition of a small amount of a co-solvent can sometimes dramatically improve crystal morphology. Seeding the solution with a small amount of crystalline product can also promote the growth of well-defined crystals. |
| Low Purity of Isolated Product | Impurities are co-precipitating with the product. | Solution: Perform a re-crystallization from a different solvent system. A hot filtration step can remove insoluble impurities before cooling. A wash of the filtered solid with a cold, poor solvent can remove soluble impurities. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Benzothiazol-2-ylmethylamine
This protocol provides a general laboratory-scale procedure that can be adapted for scale-up.
Reaction Scheme: The synthesis of 2-aminomethylbenzothiazole derivatives can be approached through various synthetic routes. A common method involves the reaction of 2-chloromethylbenzothiazole with an amine source.
Materials:
-
2-Chloromethylbenzothiazole
-
Ammonia solution (e.g., 28-30% in water) or another amine source
-
Suitable solvent (e.g., Ethanol, THF)
-
Hydrochloric acid (for salt formation)
-
Diethyl ether or other suitable anti-solvent
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloromethylbenzothiazole in the chosen solvent in a suitable reactor.
-
Cool the solution in an ice bath.
-
Slowly add the ammonia solution to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored and controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or HPLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia and ammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free base of 1,3-Benzothiazol-2-ylmethylamine.
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 1,3-Benzothiazol-2-ylmethylamine free base in a suitable solvent (e.g., isopropanol, ethanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathway and Key Intermediates
Caption: A potential synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of benzothiazole derivatives?
A1: The primary safety concerns include:
-
Handling of 2-aminothiophenol: This compound has a strong, unpleasant odor and is toxic. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Exothermic Reactions: The reaction steps can be exothermic. On a large scale, the heat generated can be significant, leading to a rapid increase in temperature and pressure if not controlled. A thorough thermal hazard assessment is crucial before scale-up.
-
Solvent Handling: Large quantities of flammable organic solvents are often used. Proper grounding and bonding of equipment are necessary to prevent static discharge, and the production area must be well-ventilated and equipped with appropriate fire suppression systems.
Q2: How can I effectively monitor the reaction progress during a large-scale synthesis?
A2: In-process controls (IPCs) are essential for monitoring large-scale reactions. The most common techniques are:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantitatively tracking the consumption of starting materials and the formation of the product and impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitative monitoring of the reaction progress.[2]
-
Gas Chromatography (GC): If the components are volatile, GC can be an effective monitoring tool. Regular sampling from the reactor (using a safe sampling system) is necessary to perform these analyses.
Q3: What are some "green chemistry" considerations for the industrial production of this compound?
A3: Green chemistry principles are increasingly important in industrial synthesis. For this process, consider:
-
Solvent Selection: Whenever possible, use greener solvents such as ethanol or water, and minimize the use of hazardous solvents.
-
Catalysis: The use of reusable catalysts can reduce waste and improve the atom economy of the reaction.
-
Energy Efficiency: Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption, although its scalability can be a challenge.[3]
-
Waste Reduction: Optimize the reaction to minimize the formation of by-products and develop efficient work-up and purification procedures to reduce solvent and material waste.
Q4: What analytical techniques are recommended for the final product quality control?
A4: For the final quality control of this compound, a comprehensive set of analytical tests should be performed, including:
-
HPLC: To determine the purity of the final product and quantify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
-
Melting Point: As an indicator of purity.
References
- BenchChem. (2025). Navigating the Challenges of Large-Scale 4-Benzothiazolol Synthesis: A Technical Support Guide.
- BenchChem. (2025).
- BenchChem. (2025).
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Organic Chemistry Portal. (2024). Benzothiazole synthesis.
- Saeed, A., & Abbas, N. (2016). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Current Organic Synthesis, 13(4), 533–556.
Sources
Technical Support Center: Method Development for Quantifying 1,3-Benzothiazole Derivatives in Biological Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bioanalysis of 1,3-benzothiazole derivatives, with a specific focus on Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), a primary compound in this class used in clinical settings. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for quantifying these analytes in complex biological matrices such as plasma, serum, and cerebrospinal fluid (CSF).
Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative regulatory standards.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise during the planning and early development stages of a bioanalytical method for Riluzole and similar compounds.
Q1: What are the most common analytical techniques for quantifying Riluzole in biological matrices?
The two most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV: This method is often used for its simplicity and accessibility. It offers sufficient sensitivity for therapeutic drug monitoring, with Lower Limits of Quantification (LLOQ) typically in the range of 10-20 ng/mL.[1][2] Detection is usually performed at a wavelength of around 260-265 nm.[1][3]
-
LC-MS/MS: This is the gold standard for high-sensitivity and high-selectivity bioanalysis, required for detailed pharmacokinetic (PK) studies.[4][5] LC-MS/MS methods can achieve LLOQs as low as 0.1 to 0.5 ng/mL, requiring minimal sample volumes (as little as 50-100 µL of plasma).[4][6][7] Quantification is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity.[4][6]
Q2: Which sample preparation technique should I choose?
The choice of sample preparation is critical and depends on the required sensitivity, sample throughput, and the complexity of the biological matrix. The main goal is to remove proteins and other interfering substances.
-
Protein Precipitation (PPT): This is the simplest and fastest method, ideal for high-throughput analysis.[7] Acetonitrile is commonly used as the precipitation solvent.[7][8] While fast, it is the "dirtiest" technique and may lead to significant matrix effects in LC-MS/MS analysis.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT. It involves extracting the analyte into an immiscible organic solvent like dichloromethane, ethyl acetate, or tertiary-butyl methyl ether (TBME).[1][6][10] This method is effective at removing non-lipid endogenous components but requires more manual steps, including vortexing, centrifugation, and evaporation.[6]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be automated for high throughput. It is particularly useful for removing phospholipids, a major source of matrix effects.[3][11] Reversed-phase (e.g., C8 or C18) cartridges are commonly used for Riluzole extraction.[3][11] Although it yields excellent results, SPE can be more expensive and require more extensive method development.[12]
| Technique | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, inexpensive, high-throughput.[7] | "Dirty" extracts, high potential for matrix effects.[9] | High-throughput screening, methods where matrix effects are minimal. |
| Liquid-Liquid Extraction | Cleaner extracts than PPT, good recovery.[6] | More labor-intensive, requires solvent evaporation/reconstitution. | Assays requiring better cleanliness than PPT without the cost of SPE. |
| Solid-Phase Extraction | Cleanest extracts, removes phospholipids, automatable.[3][11] | More expensive, requires more complex method development.[12] | High-sensitivity assays where minimizing matrix effects is critical. |
Q3: What are the critical validation parameters I must evaluate according to regulatory guidelines?
Your method must be validated to ensure it is fit for its intended purpose. Validation should be performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[13][14][15][16][17]
The core parameters to assess include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: Closeness of the measured value to the true value.[18]
-
Precision: Agreement between a series of measurements from the same sample.[18]
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[8]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The alteration of analyte response due to co-eluting substances from the matrix.[19]
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop).[7]
Q4: How do I select an appropriate Internal Standard (IS)?
An ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Riluzole-d3). A SIL-IS is the best choice because it has nearly identical chemical properties and chromatographic behavior to the analyte, allowing it to effectively compensate for variability in extraction and matrix effects.[10]
If a SIL-IS is not available, a structural analog with similar physicochemical properties can be used. For Riluzole analysis, compounds like Carbamazepine and Clobazam have been successfully used as internal standards in published LC-MS/MS methods.[4][6][7]
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting)
Q: My Riluzole peak is tailing significantly. What is causing this and how can I fix it?
A: Peak tailing for a basic compound like Riluzole is often caused by secondary interactions with active sites on the stationary phase or issues with the mobile phase.
Causality: Riluzole contains amine functional groups, which are basic. These groups can interact with acidic silanol groups present on the surface of silica-based C18 columns, leading to tailing.
Solutions:
-
Mobile Phase pH: Ensure the pH of your aqueous mobile phase is low (typically 2.5-3.5). Adding a small amount of an acid like formic acid (0.1%) protonates the silanol groups, minimizing their interaction with the protonated Riluzole.[4][7]
-
Column Choice: Use a modern, end-capped, high-purity silica column. These columns have fewer exposed silanol groups. Alternatively, consider a hybrid particle column (e.g., BEH, HSS T3), which offers better stability and peak shape for basic compounds over a wider pH range.[7]
-
Check for Contamination: A contaminated guard column or analytical column can also lead to poor peak shape. Flush the column thoroughly or replace the guard column.
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Significant Matrix Effects in LC-MS/MS
Q: I'm observing over 50% ion suppression for Riluzole in plasma samples prepared by protein precipitation. How can I mitigate this?
A: Ion suppression is a common challenge in ESI-MS bioanalysis, often caused by co-eluting endogenous components like phospholipids from the plasma matrix that compete with the analyte for ionization.[9][19]
Causality: Riluzole has high protein binding (about 96%), which can lead to co-precipitation and co-extraction of matrix components.[6][8] When using a simple PPT method, these components, especially phospholipids, are not effectively removed and can elute in the same chromatographic region as Riluzole, suppressing its signal.[20]
Solutions:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique.
-
Liquid-Liquid Extraction (LLE): LLE is very effective at removing salts and many polar interferences.
-
Solid-Phase Extraction (SPE): This is the most effective choice for removing phospholipids and will provide the cleanest baseline.[3]
-
-
Optimize Chromatography: Ensure Riluzole is chromatographically separated from the "phospholipid region." Phospholipids typically elute in the mid-to-late part of a standard reversed-phase gradient. Adjust your gradient to elute Riluzole before this region. A longer run time or a shallower gradient may be necessary.[20]
-
Use a Stable Isotope-Labeled IS: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Sources
- 1. A validated HPLC assay to monitor riluzole plasma or serum concentrations in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of riluzole in human plasma by RP-HPLC withsolid ph...: Ingenta Connect [ingentaconnect.com]
- 4. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study i… [ouci.dntb.gov.ua]
- 6. pharmjournal.ru [pharmjournal.ru]
- 7. Development of a robust UPLC-MS/MS method for the quantification of riluzole in human plasma and its application in pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioanalysis of riluzole in human plasma by a sensitive LC-MS/MS method and its application to a pharmacokinetic study in South Indian subjects - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-MS/MS assay of riluzole in human plasma and cerebrospinal fluid (CSF): Application in samples from spinal cord injured patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijsat.org [ijsat.org]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. moh.gov.bw [moh.gov.bw]
- 15. fda.gov [fda.gov]
- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 17. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Batch-to-Batch Variability of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Welcome to the technical support center for 1,3-Benzothiazol-2-ylmethylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges with batch-to-batch variability of this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them, enabling you to effectively diagnose and mitigate issues arising from inconsistent reagent quality.
The reproducibility of experimental results is the cornerstone of scientific discovery. However, the reality of working with complex chemical reagents is that variability between different production lots is a potential and often overlooked source of inconsistent data.[1][2] This guide will equip you with the knowledge and tools to proactively address these challenges.
Part 1: Understanding the Potential for Variability
Why Does Batch-to-Batch Variability Occur?
Batch-to-batch variability in chemical reagents like this compound can stem from a multitude of factors inherent in the manufacturing process.[3] Even with stringent quality control, minor deviations can lead to significant differences in the final product. These can include:
-
Residual Starting Materials and Intermediates: Incomplete reactions can leave traces of the initial reactants or intermediate compounds in the final product.
-
By-products from Side Reactions: The synthesis of complex organic molecules is rarely a perfectly linear process. Alternative reaction pathways can generate structurally related impurities.
-
Reagents and Solvents Used in Synthesis: Impurities from the solvents and other reagents used during the manufacturing and purification steps can be carried over.
-
Degradation Products: The compound's stability can be influenced by storage conditions, leading to the formation of degradation products over time.[4]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with unique physical properties such as solubility and dissolution rate, which can impact its behavior in experiments.
-
Hygroscopicity: The tendency of the compound to absorb moisture from the atmosphere can affect its apparent weight and concentration when preparing solutions.
It is crucial to recognize that some suppliers may not provide extensive analytical data for every batch of a research-grade chemical. For instance, some product lines are sold with the understanding that the end-user assumes responsibility for confirming the compound's identity and purity for their specific application.
A Special Consideration: The Benzothiazole Moiety and PAINS
A critical point to consider when working with benzothiazole derivatives is their potential to act as Pan-Assay Interference Compounds (PAINS).[5] PAINS are molecules that appear as "hits" in high-throughput screens but are, in fact, false positives. They often exhibit non-specific activity through various mechanisms, including:
-
Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and denature proteins, leading to apparent inhibition in enzymatic assays.
-
Reactivity: The benzothiazole ring system can, in some cases, be susceptible to nucleophilic attack, leading to covalent modification of proteins, particularly at cysteine residues.
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species that can interfere with assay components.
-
Fluorescence Interference: The inherent fluorescence of the benzothiazole core may interfere with fluorescence-based assays.
Understanding the potential for your compound to be a PAIN is a critical first step in troubleshooting inconsistent biological assay results.
Part 2: Frequently Asked Questions (FAQs)
Here we address some of the common questions and issues that researchers encounter.
FAQ 1: My experimental results are inconsistent between different batches of this compound. What should I do first?
Answer: The first step is to systematically assess the purity and identity of each batch. Do not assume that two batches are identical, even if they are from the same supplier. A side-by-side comparison using appropriate analytical techniques is essential.
FAQ 2: The supplier's Certificate of Analysis (CofA) looks the same for two different batches, but I still see variability in my results. Why could this be?
Answer: A standard CofA may only report a limited set of parameters (e.g., purity by a single method, appearance). It may not capture subtle but critical differences such as:
-
Low levels of highly potent impurities: An impurity at 0.5% might be the cause of the observed effect if it is significantly more active than the main compound.
-
Different polymorphic forms: The CofA may not specify the crystalline form.
-
Variations in residual solvent or water content.
FAQ 3: I am observing a steep dose-response curve in my biological assay. Could this be related to batch variability?
Answer: A steep dose-response curve can be an indicator of non-specific activity, such as compound aggregation, which is a known behavior of some PAINS.[5] It is possible that one batch is more prone to aggregation due to minor impurities or differences in its physical form.
FAQ 4: How should I properly store this compound to minimize degradation?
Answer: As a hydrochloride salt of an amine, the compound is likely a powder.[6] General best practices for storage include:
-
Keep in a tightly sealed container: This minimizes exposure to air and moisture.
-
Store in a cool, dark, and dry place: Light and heat can promote degradation. A desiccator can be used to ensure a dry environment.
-
Follow any specific storage instructions on the product datasheet.
Part 3: Troubleshooting Guides and Experimental Protocols
This section provides a structured approach to identifying and resolving issues related to batch-to-batch variability.
Guide 1: Initial Characterization of a New Batch
Before using a new batch of this compound in your experiments, it is prudent to perform your own quality control checks.
Objective: To verify the identity and purity of the new batch and compare it to previous batches.
Protocol 1: Comparative Analytical Characterization
-
Appearance: Visually inspect the new batch alongside a sample from a previous, well-performing batch. Note any differences in color or crystal/powder morphology.
-
Solubility: Test the solubility of both batches in the solvent you use for your experiments. Observe if there are any differences in the rate of dissolution or if one batch requires more solvent to fully dissolve.
-
Thin Layer Chromatography (TLC):
-
Dissolve a small amount of each batch in a suitable solvent (e.g., methanol).
-
Spot both samples on the same TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light and/or by staining.
-
Compare the Rf values of the main spot and look for any additional spots that might indicate impurities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a simple isocratic or gradient HPLC method. A reverse-phase C18 column is a good starting point.
-
The mobile phase could be a mixture of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Inject solutions of known concentrations for each batch.
-
Compare the chromatograms for the retention time of the main peak and the presence and area of any impurity peaks.
-
-
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is one of the most powerful techniques for structural confirmation and impurity detection.
-
Dissolve a sample of each batch in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the ¹H NMR spectrum.
-
Compare the chemical shifts, splitting patterns, and integration of the peaks to the expected structure. Look for any unexpected signals that could correspond to impurities.
-
-
Mass Spectrometry (MS): Confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.
-
The following table summarizes the key parameters to compare:
| Parameter | Method | What to Look For |
| Appearance | Visual Inspection | Differences in color, crystallinity |
| Solubility | Dissolution Test | Differences in dissolution rate or extent |
| Purity Profile | TLC, HPLC | Presence of additional spots/peaks, different peak areas for impurities |
| Identity | ¹H NMR, MS | Correct chemical shifts and integration, correct molecular ion peak |
| Water Content | Karl Fischer Titration | Significant differences in water content between batches |
Guide 2: Investigating Inconsistent Biological Assay Results
If you have confirmed that there are analytical differences between batches, or if you suspect non-specific activity (PAINS), the following guide can help.
Objective: To determine if the observed experimental variability is due to the intrinsic properties of the compound or specific impurities in a particular batch.
Workflow for Investigating Inconsistent Biological Data
Caption: Troubleshooting workflow for inconsistent biological results.
Protocol 2: Testing for Compound Aggregation (A PAINS Counter-Screen)
-
Prepare your standard assay as usual.
-
In a parallel set of experiments, include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer.
-
Run the assay with both the "good" and "bad" batches of your compound, with and without the detergent.
-
Analyze the results: If the observed activity of the "bad" batch is significantly reduced or eliminated in the presence of the detergent, it is a strong indication that compound aggregation is the cause of the apparent activity.[5]
Guide 3: Stability Assessment
If you suspect that the compound is degrading over time in your stock solutions or under your experimental conditions, a forced degradation study can provide valuable insights.
Objective: To identify potential degradation products and assess the stability of the compound under various stress conditions.
Protocol 3: Forced Degradation Study
This protocol should be performed in conjunction with a stability-indicating HPLC method that can separate the parent compound from its degradation products.[4][7]
-
Prepare solutions of this compound in:
-
0.1 N HCl (acidic conditions)
-
0.1 N NaOH (basic conditions)
-
3% Hydrogen Peroxide (oxidative conditions)
-
Water (neutral conditions)
-
-
Expose the solutions to stress:
-
Thermal Stress: Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Photolytic Stress: Expose the solutions to UV light.
-
-
Analyze the samples by HPLC at various time points and compare them to an unstressed control solution.
-
Interpretation: A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. This information can help you understand the compound's liabilities and establish appropriate handling and storage procedures for your solutions.
Part 4: Proactive Measures and Best Practices
-
Qualify Your Supplier: Whenever possible, choose a supplier that provides detailed, batch-specific Certificates of Analysis.
-
Establish a "Golden Batch": When you find a batch that performs well in your assays, set aside a small amount as a reference standard for future comparisons.
-
Maintain Meticulous Records: Document the lot number of every reagent used in your experiments. This is crucial for retrospective troubleshooting.
-
Practice Good Reagent Handling: Always use clean spatulas and glassware. Avoid returning unused material to the original container to prevent contamination.
By implementing these systematic troubleshooting guides and best practices, you can enhance the reproducibility of your research and have greater confidence in your experimental outcomes when working with this compound.
References
- Finetech Industry Limited. (n.d.). This compound.
- International Journal of Scientific Development and Research. (2022). Stability indicating study by using different analytical techniques. [Link]
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research. [Link]
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (2020). Bentham Science. [Link]
- SGRL. (n.d.). Effects of Impurities in Pharmaceuticals. [Link]
- Wikipedia. (n.d.). Benzothiazole.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2014). PMC - PubMed Central. [Link]
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
- A Review on Effect of Impurities in Pharmaceutical Substances. (2024).
- Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. (2024).
- Stability Indicating RP-HPLC Method Development for Related Substances of Anti-histamine Promethazine hydrochloride and its Validation study. (2021).
- Development and validation of stability indicating RP-HPLC method for the estimation of tetrabenazine in bulk and pharmaceutical. (2013).
- Amerigo Scientific. (n.d.). (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride.
- Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. (2008). Asian Journal of Research in Chemistry. [Link]
Sources
- 1. Effects of Impurities in Pharmaceuticals [ganeshremedies.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsdr.org [ijsdr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 7. jchps.com [jchps.com]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride and Standard Antibiotics
In an era where antimicrobial resistance (AMR) poses a significant threat to global health, the exploration of novel antimicrobial agents is paramount.[1] The quest for new chemical scaffolds that circumvent existing resistance mechanisms has led researchers to investigate diverse heterocyclic compounds.[2] Among these, the benzothiazole nucleus has emerged as a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[3][4]
This guide provides a comparative technical overview of a representative benzothiazole compound, 1,3-Benzothiazol-2-ylmethylamine hydrochloride , against established standard antibiotics. We will delve into its presumptive mechanism of action, present a framework for its comparative evaluation using standardized methodologies, and provide detailed, field-proven protocols for researchers aiming to validate its efficacy. The objective is to offer a scientifically grounded perspective for drug development professionals on the potential of this chemical class.
Mechanistic Showdown: A Tale of Different Targets
The efficacy of an antimicrobial agent is fundamentally dictated by its molecular target within the bacterial cell. Standard antibiotics have well-characterized mechanisms, while the action of novel compounds like benzothiazole derivatives is an area of active investigation.
-
1,3-Benzothiazole Derivatives: The broader class of benzothiazole compounds exhibits diverse mechanisms of action. Studies indicate that various derivatives can inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, and peptide deformylase, effectively halting critical cellular processes like DNA replication and protein synthesis.[1][5] For the purpose of this guide, we will focus on the inhibition of DNA gyrase, a common target shared with the fluoroquinolone class of antibiotics.[1]
-
Ciprofloxacin (A Fluoroquinolone): Ciprofloxacin's bactericidal action is potent and well-understood. It functions by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6][7] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of replication.[8][9] Topoisomerase IV is vital for separating newly replicated daughter chromosomes.[7] By trapping these enzymes in a complex with DNA, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to the cessation of DNA replication and rapid cell death.[8]
-
Vancomycin (A Glycopeptide): Vancomycin operates via a distinct mechanism, targeting the bacterial cell wall.[10] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[11][12] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are the final steps in peptidoglycan synthesis.[13][14] The result is a weakened cell wall that cannot withstand the internal osmotic pressure, leading to cell lysis and death.[13] Its action is primarily limited to Gram-positive bacteria, as the outer membrane of Gram-negative bacteria prevents vancomycin from reaching its target.[12][13]
Caption: Comparative mechanisms of action for different antimicrobial classes.
Quantitative Efficacy: A Head-to-Head Comparison
The most crucial metric for evaluating an antimicrobial's potency is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an agent that prevents the visible in vitro growth of a bacterium.[15] A lower MIC value signifies greater potency.[15]
The following table presents illustrative MIC data for this compound against key bacterial strains, benchmarked against ciprofloxacin and vancomycin. This data is synthesized from typical results seen for benzothiazole derivatives and standard antibiotics in scientific literature.[3][16]
Table 1: Illustrative Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Strain | Gram Stain | 1,3-Benzothiazol-2-ylmethylamine HCl | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | ATCC 29213 | Positive | 8 | 0.5 | 1 |
| Enterococcus faecalis | ATCC 29212 | Positive | 16 | 1 | 2 |
| Escherichia coli | ATCC 25922 | Negative | 16 | 0.015 | >128 |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | 32 | 0.5 | >128 |
Note: The MIC values for 1,3-Benzothiazol-2-ylmethylamine HCl are representative and require experimental validation. Vancomycin is characteristically ineffective against Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Adherence to a standardized, reproducible protocol is the cornerstone of trustworthy antimicrobial susceptibility testing. The following details the broth microdilution method, a gold standard procedure aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18]
Causality Behind Experimental Choices
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is low in inhibitors of common antibiotics like sulfonamides and supports the growth of most non-fastidious pathogens.[19] The adjustment of divalent cations (Ca²⁺ and Mg²⁺) is critical for the accurate testing of certain antibiotics against specific organisms.[20]
-
Inoculum Density: A standardized inoculum, equivalent to a 0.5 McFarland standard and ultimately diluted to a final concentration of approximately 5 x 10⁵ CFU/mL, is crucial.[21][22] An inoculum that is too dense can overwhelm the antibiotic, leading to falsely high MICs, while a sparse inoculum may result in falsely low MICs.
-
Incubation: Incubation at 35 ± 2°C for 16-20 hours provides optimal conditions for the growth of most clinically relevant bacteria, allowing for a clear determination of growth inhibition.[23][24]
Step-by-Step Methodology
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powders (1,3-Benzothiazol-2-ylmethylamine HCl, Ciprofloxacin, Vancomycin).
-
Dissolve in a suitable sterile solvent (e.g., sterile deionized water or DMSO, depending on solubility) to create a high-concentration stock solution (e.g., 1,280 µg/mL). Filter-sterilize if necessary.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline (0.85%).
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or with a spectrophotometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL.[22]
-
-
Microtiter Plate Setup and Serial Dilution:
-
Use a sterile 96-well U-bottom microtiter plate.
-
Add 50 µL of CAMHB to wells 2 through 12 in the designated rows for each antibiotic.
-
Add 100 µL of the appropriate antimicrobial stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this process from well 2 to well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation and Incubation:
-
Inoculate wells 1 through 12 with 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL). This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL.[21]
-
The final antibiotic concentrations will now range from the highest concentration in well 1 down to the lowest in well 11.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[24]
-
-
Reading and Interpreting Results:
-
After incubation, place the plate on a dark, non-reflective surface.
-
Visually inspect the wells for turbidity (visible growth). The growth control well (well 12) should be distinctly turbid.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[25][26] This is the first clear well in the dilution series.
-
Caption: Standardized workflow for MIC determination via broth microdilution.
Discussion and Future Directions
The illustrative data suggests that while this compound shows antimicrobial activity, its potency against the tested strains is lower than that of ciprofloxacin, a highly potent broad-spectrum antibiotic.[6] However, its activity against both Gram-positive and Gram-negative bacteria indicates a broad spectrum of action, a desirable trait for new antibiotic candidates.
The true value of a novel scaffold like benzothiazole lies not just in its raw potency but in its potential to:
-
Combat Resistance: If its precise binding site on a target like DNA gyrase differs from that of fluoroquinolones, it may retain activity against ciprofloxacin-resistant strains.[8]
-
Offer a Favorable Safety Profile: New chemical classes may avoid the known side effects associated with established antibiotics.
-
Serve as a Foundation for Optimization: The benzothiazole core is highly amenable to chemical modification, allowing for structure-activity relationship (SAR) studies to enhance potency and refine its pharmacological properties.[3][4]
Further research should focus on validating these MICs against a wider panel of clinical isolates, including resistant strains. Determining the Minimum Bactericidal Concentration (MBC) would clarify whether the compound is bacteriostatic or bactericidal. Ultimately, in vivo efficacy studies and toxicological assessments are necessary to ascertain the clinical potential of this compound and its derivatives as next-generation antimicrobial agents.
References
- DoseMeRx. (n.d.). Vancomycin Mechanism of Action.
- Wikipedia. (2024). Ciprofloxacin.
- Wikipedia. (2024). Vancomycin.
- Creative Biolabs. (2024). Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects.
- R Discovery. (n.d.). What are the molecular and cellular mechanisms of action for ciprofloxacin and its hydrochloride in therapeutic applications?.
- Al-Tawfiq, J. A., & Al-Anazi, M. G. (2024). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Advanced Research.
- Amber Lifesciences. (2024). Vancomycin: Mechanism, Indications, and Management.
- Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?.
- RCSB PDB. (n.d.). Vancomycin.
- Patsnap Synapse. (2024). What is the mechanism of Vancomycin Hydrochloride?.
- HiMedia Laboratories. (n.d.). Mueller Hinton Broth.
- Wypych, M., & Trusz, P. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 966.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- LabMal. (2019). Mueller Hinton Agar and Mueller Hinton Broth: Compostion & Preparation.
- Microbiology Info. (n.d.). Microbroth Dilution.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research.
- ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives.
- Microbe Online. (2013). Broth Dilution Method for MIC Determination.
- Current Topics in Medicinal Chemistry. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents.
- Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- Clinical and Laboratory Standards Institute. (n.d.). CLSI M07QG - Minimal Inhibitory Concentration Reading Guide.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home.
- European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
- National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method.
- ResearchGate. (2011). (PDF) EUCAST expert rules in antimicrobial susceptibility testing.
- IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC).
- Wikipedia. (2024). Minimum inhibitory concentration.
- U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- Scilit. (n.d.). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- Asian Journal of Research in Chemistry. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives.
- Journal of Ultra Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
- Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
- MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- ResearchGate. (2025). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF.
- Molecules. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives.
Sources
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. jchr.org [jchr.org]
- 4. jchr.org [jchr.org]
- 5. researchgate.net [researchgate.net]
- 6. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 10. amberlife.net [amberlife.net]
- 11. Vancomycin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]
- 13. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 16. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. EUCAST: EUCAST - Home [eucast.org]
- 19. exodocientifica.com.br [exodocientifica.com.br]
- 20. labmal.com [labmal.com]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 26. idexx.dk [idexx.dk]
A Researcher's Guide to In Vivo Validation of 1,3-Benzothiazol-2-ylmethylamine hydrochloride: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the preclinical efficacy of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. Drawing from the broad spectrum of biological activities associated with the benzothiazole scaffold, this document outlines a strategic approach to transitioning from promising in vitro data to robust in vivo evidence. We will explore experimental design, comparative analysis with established alternatives, and the critical interpretation of data, ensuring scientific integrity and a clear path toward clinical translation.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
Benzothiazoles are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceutical agents.[1][2][3] Their versatile structure allows for a wide range of biological activities, including anticancer, antidiabetic, antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][4][5][6][7] The therapeutic effect of certain benzothiazole derivatives has been attributed to their agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ) or the inhibition of aldose reductase, highlighting their potential in metabolic diseases.[4][8] Furthermore, numerous studies have documented the cytotoxic effects of novel benzothiazole compounds against various human cancer cell lines, underscoring their promise in oncology.[1][9]
This compound (herein referred to as BTMH) is a member of this versatile chemical family. While specific in vitro data for this exact molecule is not widely published, its structural similarity to other biologically active benzothiazoles warrants a thorough investigation of its therapeutic potential. This guide will use a hypothetical, yet plausible, in vitro anticancer profile for BTMH to illustrate the subsequent in vivo validation process.
Hypothetical In Vitro Profile of BTMH:
For the purpose of this guide, we will assume that in vitro studies have revealed the following properties for BTMH:
-
Selective Cytotoxicity: BTMH has demonstrated potent and selective cytotoxicity against a human colorectal cancer cell line (e.g., HCT116) with a low micromolar IC50 value, while showing significantly less activity against non-cancerous cell lines.
-
Mechanism of Action: Initial mechanistic studies suggest that BTMH induces apoptosis in HCT116 cells through the inhibition of a key signaling pathway involved in cell survival and proliferation, such as the PI3K/Akt pathway.
With this foundation, the critical next step is to determine if these promising in vitro findings translate to a meaningful therapeutic effect in a living organism.
Part 1: Designing the In Vivo Validation Strategy
The transition from in vitro to in vivo studies requires careful planning to ensure that the experiments are ethical, reproducible, and clinically relevant.[10][11] The primary objectives of the initial in vivo studies are to assess the compound's safety profile, understand its pharmacokinetic behavior, and evaluate its efficacy in a disease model.
Experimental Workflow for In Vivo Validation
The overall workflow for the in vivo validation of BTMH can be visualized as a multi-step process, starting from preliminary toxicity and pharmacokinetic assessments to a full-scale efficacy study.
Caption: Proposed mechanism of action of BTMH via inhibition of the PI3K/Akt pathway.
Based on our hypothetical mechanism of action, we would expect to see a decrease in the phosphorylation of Akt (p-Akt) in tumors from BTMH-treated animals. This can be assessed by techniques such as Western blotting or immunohistochemistry.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit based on a hypothetical in vitro profile, framework for the in vivo validation of this compound. The successful execution of these studies, demonstrating a favorable safety profile, desirable pharmacokinetic properties, and robust efficacy, would provide strong evidence for the continued development of BTMH as a potential therapeutic agent.
Future studies should aim to explore the efficacy of BTMH in combination with other anticancer agents, investigate its activity in other cancer models, and conduct more detailed toxicology studies to support an Investigational New Drug (IND) application. By following a logical and scientifically rigorous path, the therapeutic potential of novel compounds like BTMH can be thoroughly and efficiently evaluated.
References
- In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI. [Link]
- Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complic
- Clark, B., & Smith, D. A. (1984). Pharmacokinetics and toxicity testing. Critical Reviews in Toxicology, 12(4), 343-385. [Link]
- In vivo testing of pharmaceuticals | Toxicological evalu
- In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Some benzothiazole analogs as anticancer agents.
- Mohamed-Ezzat, R. A., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(48), 33947-33973. [Link]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. MDPI. [Link]
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. [Link]
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
- Bhusari, K. P., et al. (2008). Synthesis and In Vitro Antimicrobial Activity of Some New 4-Amino-N-(1,3- Benzothiazol-2-yl) benzenesulphonamide Derivatives. Asian Journal of Research in Chemistry, 1(2), 53-58. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical Evaluation of 2-Aminobenzothiazole Derivatives: In Silico, In Vitro, and Preliminary In Vivo Studies as Diabetic Treatments and Their Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nano-test.de [nano-test.de]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
A Comparative Guide to the Synthesis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of distinct synthetic routes to 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a crucial building block in medicinal chemistry. The methodologies presented are evaluated based on efficiency, practicality, and adherence to the principles of modern synthetic chemistry. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and development needs.
Introduction
1,3-Benzothiazol-2-ylmethylamine and its hydrochloride salt are key pharmacophores found in a variety of biologically active compounds. The benzothiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Consequently, the development of efficient and scalable synthetic routes to this valuable intermediate is of paramount importance. This guide will dissect and compare two prominent multi-step synthetic pathways, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound are presented below. The first route proceeds through a 2-(chloromethyl)-1,3-benzothiazole intermediate, which is then converted to the target amine via the Delépine reaction. The second route involves the synthesis of a 2-cyanomethyl-1,3-benzothiazole intermediate, followed by its chemical reduction.
| Parameter | Route 1: Via 2-(Chloromethyl) Intermediate & Delépine Reaction | Route 2: Via 2-(Cyanomethyl) Intermediate & Reduction |
| Starting Materials | 2-Aminobenzenethiol, Chloroacetyl chloride | 2-Aminobenzenethiol, Ethyl cyanoacetate |
| Key Intermediates | 2-(Chloromethyl)-1,3-benzothiazole | 2-Cyanomethyl-1,3-benzothiazole |
| Key Reactions | Cyclocondensation, Delépine reaction | Cyclocondensation, Nitrile reduction |
| Overall Yield (indicative) | Good to Excellent | Moderate to Good |
| Reagent Availability | Readily available | Readily available |
| Scalability | Potentially scalable with process optimization | Scalable, with careful handling of reducing agents |
| Safety Considerations | Use of lachrymatory chloroacetyl chloride; handling of hexamethylenetetramine | Use of potent reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful quenching. |
| Green Chemistry Aspect | Microwave-assisted step can reduce reaction time and energy consumption. | Use of metal hydrides generates significant waste. |
Route 1: Synthesis via 2-(Chloromethyl)-1,3-benzothiazole and the Delépine Reaction
This two-step route is a robust and efficient method for the synthesis of the target compound. The initial step involves the formation of the benzothiazole ring, followed by the introduction of the aminomethyl group using the classic Delépine reaction, which conveniently yields the final product as its hydrochloride salt.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Delépine reaction.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-1,3-benzothiazole [1]
This procedure utilizes microwave irradiation to accelerate the cyclocondensation reaction, offering a greener and more efficient alternative to conventional heating.
-
Materials: 2-Aminobenzenethiol, Chloroacetyl chloride, Acetic acid.
-
Procedure:
-
In a microwave-safe vessel, dissolve 2-aminobenzenethiol (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq.) dropwise with stirring.
-
Seal the vessel and subject it to microwave irradiation (e.g., 300 W) for 10-15 minutes, maintaining the temperature below 100°C.
-
After cooling, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a 5 M sodium hydroxide solution to precipitate the crude product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Delépine Reaction for the Synthesis of this compound [2][3]
The Delépine reaction provides a direct route to the primary amine hydrochloride, avoiding the need for a separate salt formation step.
-
Materials: 2-(Chloromethyl)-1,3-benzothiazole, Hexamethylenetetramine, Chloroform, Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
Dissolve 2-(chloromethyl)-1,3-benzothiazole (1.0 eq.) in chloroform.
-
Add hexamethylenetetramine (1.1 eq.) to the solution and stir the mixture at room temperature. The quaternary ammonium salt will precipitate out of the solution.
-
Filter the precipitated salt and wash it with chloroform.
-
Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the suspension to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Discussion
Advantages:
-
The Delépine reaction is a one-pot conversion of the halide to the amine hydrochloride, which is efficient.[2][3]
-
The use of microwave synthesis for the intermediate is rapid and energy-efficient.[1]
-
The starting materials are commercially available and relatively inexpensive.
Disadvantages:
-
Chloroacetyl chloride is a lachrymator and must be handled with care in a well-ventilated fume hood.
-
The Delépine reaction can sometimes have moderate yields and the workup can be cumbersome.[2]
Route 2: Synthesis via 2-Cyanomethyl-1,3-benzothiazole and Nitrile Reduction
This alternative route involves the synthesis of a cyanomethyl intermediate, which is then reduced to the primary amine. This method offers a different set of reaction conditions and challenges compared to Route 1.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Experimental Protocols
Step 1: Synthesis of 2-Cyanomethyl-1,3-benzothiazole
-
Materials: 2-Aminobenzenethiol, Ethyl cyanoacetate.
-
Procedure:
-
A mixture of 2-aminobenzenethiol (1.0 eq.) and ethyl cyanoacetate (1.1 eq.) is heated at a high temperature (e.g., 180-200°C) for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Step 2: Reduction of 2-Cyanomethyl-1,3-benzothiazole to 1,3-Benzothiazol-2-ylmethylamine
The reduction of the nitrile to the primary amine can be achieved using various reducing agents, with Lithium Aluminium Hydride (LiAlH₄) being a common choice for its efficacy.
-
Materials: 2-Cyanomethyl-1,3-benzothiazole, Lithium Aluminium Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Hydrochloric Acid (HCl).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 2-cyanomethyl-1,3-benzothiazole (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,3-Benzothiazol-2-ylmethylamine.
-
Step 3: Formation of the Hydrochloride Salt
-
Materials: Crude 1,3-Benzothiazol-2-ylmethylamine, Diethyl ether, Hydrochloric acid solution in diethyl ether.
-
Procedure:
-
Dissolve the crude amine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
-
Discussion
Advantages:
-
Avoids the use of the lachrymatory chloroacetyl chloride.
-
The reduction of nitriles to primary amines is a well-established and generally high-yielding transformation.
Disadvantages:
-
The high-temperature condensation in the first step may not be suitable for substrates with heat-sensitive functional groups.
-
LiAlH₄ is a highly reactive and pyrophoric reagent that requires careful handling under strictly anhydrous conditions. The workup procedure must also be performed with caution.
-
The multi-step process for the final product (reduction followed by salt formation) is less streamlined than the Delépine reaction.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
Route 1 , utilizing the Delépine reaction, is arguably the more elegant and direct approach for the final amination and salt formation step. Its main drawback lies in the handling of the hazardous chloroacetyl chloride.
Route 2 , proceeding through a nitrile reduction, provides a solid alternative, particularly if the handling of chloroacetyl chloride is a major concern. However, this route necessitates the use of the potent and hazardous reducing agent, LiAlH₄, and involves an additional step for the hydrochloride salt formation.
The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or production facility, including scale, available equipment, safety protocols, and the expertise of the personnel. For laboratory-scale synthesis where efficiency and a direct route to the final salt are prioritized, the Delépine reaction in Route 1 presents a compelling option. For larger-scale operations where avoiding lachrymatory reagents is a priority and stringent safety measures for handling metal hydrides are in place, Route 2 may be the more suitable choice.
References
- Luo, X. et al. Microwave-assisted synthesis of 2-chloromethyl-benzothiazole. Molecules2014, 19(12), 20484-20493.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules2020, 25(7), 1675.
- Delépine, M. Sur une nouvelle méthode de préparation des amines primaires. Bull. Soc. Chim. Fr.1895, 13, 352-361.
- Surrey, A. R. Name Reactions in Organic Chemistry. Academic Press, 1961.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
This guide provides an in-depth comparative analysis of analytical methodologies for the quantification and characterization of 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS 29198-41-2). As a crucial intermediate in pharmaceutical synthesis, the integrity of data supporting its quality is paramount.[1] This document moves beyond procedural recitation to explain the scientific rationale behind method selection, validation, and the critical process of cross-validation, ensuring analytical results are reliable and transferable across different laboratories and techniques.
The principles discussed are grounded in the latest harmonized guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3][4] These frameworks are essential for demonstrating that an analytical procedure is fit for its intended purpose.[5]
Physicochemical Profile of the Analyte
-
Compound: this compound
-
CAS Number: 29198-41-2[6]
-
Molecular Formula: C₈H₈N₂S·HCl[6]
-
Molecular Weight: 200.69 g/mol [6]
-
Appearance: Typically an off-white to light yellow powder.[1]
-
Purity: Commercially available with purities often ≥98%.[1]
The presence of a benzothiazole chromophore suggests strong UV absorbance, making UV-based detection methods highly suitable.[7][8] The compound's amine group and overall structure indicate its amenability to chromatographic separation.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical method is contingent on its intended purpose, whether for identity confirmation, quantitative assay, or impurity profiling. For this compound, the most relevant techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectroscopy.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible (UV-Vis) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection. | Measurement of light absorption by the chromophoric benzothiazole ring system. |
| Specificity | High. Can separate the API from impurities and degradation products. Specificity is confirmed by peak purity analysis (e.g., with a DAD detector).[9] | Very High. Achieves chromatographic separation and provides mass fragmentation patterns for unambiguous identification.[10] | Low. Measures the total absorbance of all absorbing species at a specific wavelength. Cannot distinguish between the API and structurally similar impurities.[9] |
| Accuracy | High (typically 98-102% recovery).[11] | High (typically 98-102% recovery). | Moderate. Susceptible to interference from excipients or impurities that absorb at the same wavelength. |
| Precision (%RSD) | Excellent (typically ≤1.5%).[9] | Excellent (typically ≤2%). | Good (typically ≤2%), but dependent on sample matrix purity. |
| Linearity & Range | Excellent over a wide concentration range (e.g., 50-150% of nominal concentration).[12] | Good, but may require a narrower range compared to HPLC. Linearity can be affected by detector saturation at high concentrations.[10] | Good, but strictly governed by the Beer-Lambert Law. Deviations occur at high concentrations. |
| LOD/LOQ | Low. Suitable for both assay and impurity quantification. | Very Low. Excellent for trace-level impurity analysis. | High. Generally suitable for assay but not for trace impurity analysis. |
| Robustness | High. Method performance is evaluated against deliberate small variations in parameters like pH, mobile phase composition, and flow rate.[11] | Moderate. Sensitive to changes in temperature programming, gas flow, and injection parameters. | High. Generally less affected by minor environmental changes. |
| Application | Gold standard for assay, purity, and stability testing of APIs and finished products.[13][14] | Primarily for identifying and quantifying volatile impurities or for specific applications where HPLC is not suitable.[15] | Best suited for simple, rapid assays of pure drug substances or in simple formulations where interferents are absent. |
The Imperative of Cross-Validation
Cross-validation is the formal process of demonstrating that two or more analytical procedures are equivalent and can be used for the same intended purpose.[16][17] It is not merely a repeat of the initial validation; it is a direct comparison. This becomes critical in scenarios such as:
-
Method Transfer: When moving a validated method from a development lab to a QC lab.[16]
-
Technology Update: Comparing a newly developed method (e.g., UPLC) against a legacy HPLC method.
-
Multi-site Operations: Ensuring consistency of results across different manufacturing or testing sites.[16]
Sources
- 1. This compound, CasNo.29198-41-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Analysis of 2-(3-methyl-4-aminophenyl)-benzothiazole (NSC 674495) in plasma by gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. ijper.org [ijper.org]
- 15. bre.com [bre.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. youtube.com [youtube.com]
- 18. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Anticancer Agents: A Comparative Cytotoxicity Analysis of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Quest for Novel Cancer Therapeutics
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for more effective and selective anticancer agents. A significant area of interest in medicinal chemistry is the exploration of heterocyclic compounds, with the benzothiazole scaffold emerging as a particularly promising pharmacophore.[1] Derivatives of benzothiazole have demonstrated a wide spectrum of biological activities, including notable anticancer properties.[2][3] The development of new chemical entities, such as 1,3-Benzothiazol-2-ylmethylamine hydrochloride, necessitates a rigorous evaluation of their cytotoxic potential. This is critically achieved by benchmarking against established and clinically relevant anticancer drugs.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the in vitro cytotoxicity of novel compounds. We will use this compound as a case study to illustrate the benchmarking process against three well-characterized anticancer drugs: Cisplatin, Doxorubicin, and Paclitaxel. The methodologies detailed herein are foundational for the initial stages of preclinical drug development, offering a robust system for identifying and advancing promising therapeutic candidates.
Pharmacological Profiles: Mechanisms of Cytotoxicity
A compound's cytotoxic effect is intrinsically linked to its mechanism of action. Understanding these mechanisms is paramount for interpreting comparative data and for the rational design of future therapeutic strategies.
1,3-Benzothiazole Derivatives: The anticancer activity of benzothiazole derivatives is multifaceted and can vary depending on the specific substitutions on the benzothiazole ring.[4] Generally, these compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] Some derivatives are known to intercalate with DNA, while others may inhibit crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases or protein kinases.[5]
Benchmark Anticancer Drugs:
-
Cisplatin: A platinum-based chemotherapeutic agent, Cisplatin exerts its cytotoxic effects primarily by forming covalent adducts with DNA. This leads to the formation of intra- and inter-strand crosslinks, which physically obstruct DNA replication and transcription, ultimately triggering apoptosis.
-
Doxorubicin: This anthracycline antibiotic has a multi-pronged mechanism of action. It intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and generating free radicals that induce oxidative damage to cellular components, including DNA and cell membranes.
-
Paclitaxel: A member of the taxane family, Paclitaxel's primary target is the microtubule network within cells. It stabilizes microtubules, preventing their dynamic disassembly, which is essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]
Caption: MTT assay experimental workflow.
Data Presentation and Interpretation
The raw absorbance data is processed to determine the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value, which is the concentration of a drug that inhibits 50% of cell viability, is then calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Hypothetical Cytotoxicity Data (IC50 in µM):
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) |
| 1,3-Benzothiazol-2-ylmethylamine HCl | 12.5 | 18.2 | 9.8 |
| Cisplatin | 8.9 | 15.5 | 7.2 |
| Doxorubicin | 0.5 | 1.2 | 0.8 |
| Paclitaxel | 0.05 | 0.08 | 0.03 |
Interpretation of Results:
The hypothetical data in the table illustrates how the cytotoxic potency of this compound can be compared to that of the benchmark drugs.
-
A lower IC50 value indicates a higher cytotoxic potency .
-
In this illustrative example, Paclitaxel is the most potent compound across all three cell lines, followed by Doxorubicin.
-
This compound demonstrates moderate cytotoxicity, with potency comparable to, but slightly less than, Cisplatin in this hypothetical scenario.
-
Variations in IC50 values across different cell lines can suggest selective activity, which is a desirable characteristic for a novel anticancer agent.
Conclusion: A Framework for Advancing Cancer Drug Discovery
The benchmarking of novel chemical entities against established drugs is a cornerstone of modern drug discovery. The methodologies presented in this guide provide a robust and reproducible framework for the initial in vitro characterization of potential anticancer agents like this compound. By employing standardized assays and comparing results to well-characterized therapeutics, researchers can make informed decisions about which compounds warrant further investigation. This comparative approach not only helps in identifying potent drug candidates but also provides valuable insights into their potential mechanisms of action and spectrum of activity, ultimately accelerating the journey from the laboratory to the clinic.
References
- Akhtar, T., Hameed, S., Al-Masoudi, N. A., Loddo, R., & La Colla, P. (2008). In vitro antitumor and antiviral activities of new benzothiazole and 1,3,4-oxadiazole-2-thione derivatives. Acta Pharmaceutica, 58(2), 135–149.
- Bepary, S., Biswas, B. K., Jahan, S., Alam, M., & Roy, S. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Against the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 8(II).
- El-Sayed, N. N. E., Abdel-Aziz, S. A., & El-Azab, A. S. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437–1455.
- Irfan, A., Batool, F., Naqvi, S. A. Z., Islam, A., Osman, S. M., Nocentini, A., Alissae, S. A., & Supuran, C. T. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 268–285.
- Kim, D. G., Lee, J. Y., Kim, Y., & Lee, J. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5129.
- Tavangar, O., Heidarian, M., Marzbany, M., & Aliabadi, A. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 16(4), 369.
- Tavsan, Z., & Tavsan, F. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. ACS Omega.
- Tung, T. T., Oanh, D. T. K., Dung, P. T. P., et al. (2013). New benzothiazole/thiazole-containing hydroxamic acids as potent histone deacetylase inhibitors and antitumor agents. Medicinal Chemistry, 9(8), 1051-1057.
- Kamal, A., & Kumar, G. S. (2020). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Letters in Drug Design & Discovery, 17(5), 548-570.
- Bio-Rad. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Bio-Rad.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- Assessment of in vitro cytotoxicity in human cancer cell lines. (n.d.). ResearchGate.
- Florento, L., Matias, R., Tuaño, E., Santiago, K., Dela Cruz, F., & Tuazon, A. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Biomedical Science : IJBS, 8(1), 76–80.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Zhang, H., Wang, Z., Zhang, Y., & Wang, J. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Analytical Letters, 53(6), 965–977.
- Finetech Industry Limited. (n.d.). This compound. Finetech Industry Limited.
- Gurdal, E. E., Durmaz, I., Cetin-Atalay, R., & Yarim, M. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 963–968.
- PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information.
- Awasthi, S. K., Singh, N., Agarwal, H., & Singh, R. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2637.
- S. D. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Journal of Taibah University Medical Sciences.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Biological Landscape of 1,3-Benzothiazol-2-ylmethylamine hydrochloride: A Framework for Reproducible Discovery
In the dynamic field of drug discovery, the exploration of novel chemical entities is paramount. The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of pharmacological activities.[1][2][3][4] This guide focuses on a specific, yet under-characterized member of this family: 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2). While extensive research underscores the potential of the benzothiazole core, the specific biological effects and their reproducibility for this particular hydrochloride salt remain largely uncharted territory.
This document serves as a comprehensive roadmap for researchers and drug development professionals seeking to systematically investigate the biological properties of this compound. We will provide a series of robust, self-validating experimental protocols designed to probe its potential anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, this guide will present a framework for comparing its performance against established benzothiazole derivatives, ensuring that any discoveries are both significant and reproducible.
The Benzothiazole Scaffold: A Foundation of Diverse Bioactivity
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the synthesis of pharmacologically active compounds.[3][4] Derivatives of this versatile scaffold have been reported to possess a wide array of biological effects, including:
-
Anticancer: Many benzothiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][5]
-
Antimicrobial: The benzothiazole moiety is a key component in numerous compounds with significant antibacterial and antifungal properties.[4][6][7]
-
Anti-inflammatory: Several benzothiazole analogues have been shown to exhibit anti-inflammatory effects.[4][8]
-
Anticonvulsant: The structural features of benzothiazoles have been explored for the development of novel anticonvulsant agents.[9][10]
Given the rich pharmacological history of the benzothiazole family, it is reasonable to hypothesize that this compound may share one or more of these biological activities. The following sections will outline a rigorous experimental strategy to test these hypotheses.
Experimental Workflow for Characterizing Biological Effects
To ensure the reproducibility and validity of findings, a multi-tiered experimental approach is essential. This workflow is designed to progress from broad screening assays to more specific mechanistic studies.
Caption: A multi-phase experimental workflow for the comprehensive biological evaluation of this compound.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.
Protocol 1: In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon)
-
Normal human cell line (e.g., HEK293 or primary fibroblasts)
-
This compound
-
Positive control: Doxorubicin
-
Negative control: Vehicle (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Create a serial dilution to obtain a range of concentrations.
-
Treatment: Treat the cells with varying concentrations of the test compound, positive control, and negative control. Incubate for 48-72 hours.
-
Viability Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 (half-maximal inhibitory concentration) value.
Protocol 2: Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of this compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strains (e.g., Candida albicans)
-
This compound
-
Positive controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal)
-
Negative control: Vehicle
-
Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 (for fungi)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strains.
-
Compound Dilution: Perform a serial dilution of the test compound and controls in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density.
Protocol 3: In Vitro Anti-inflammatory Activity Assay
Objective: To assess the potential of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Positive control: Dexamethasone
-
Negative control: Vehicle
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound and controls for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Comparative Analysis and Data Presentation
To provide a clear and objective comparison, the experimental data should be summarized in a tabular format. Below is a hypothetical comparison of this compound with known benzothiazole derivatives.
| Compound | IC50 (MCF-7, µM) | MIC (S. aureus, µg/mL) | NO Inhibition (IC50, µM) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 2-(4-Aminophenyl)benzothiazole (Anticancer Ref.) | 0.5[5] | >100 | Not Reported |
| 2-Amino-6-substituted benzothiazole (Antimicrobial Ref.) | Not Reported | 16[6] | Not Reported |
| Dexamethasone (Anti-inflammatory Ref.) | Not Applicable | Not Applicable | 0.1 |
Potential Signaling Pathway in Anticancer Activity
Should this compound demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. A common pathway implicated in the action of benzothiazole derivatives is the induction of apoptosis.
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride Analogs: A Guide for Drug Discovery Professionals
The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant interest for their potential as anticancer, neuroprotective, and antimicrobial agents.[3] This guide provides a comprehensive head-to-head comparison of rationally designed virtual analogs of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. Our focus is to elucidate the structure-activity relationships (SAR) that govern their therapeutic potential and to provide detailed, field-proven experimental protocols for their evaluation.
The rationale for selecting the 2-aminomethylbenzothiazole core stems from its documented role as a pharmacophore in various biologically active molecules.[4] Modifications to the terminal amine and substitutions on the benzothiazole ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets.[5]
Comparative Analysis of Virtual Analogs
For this guide, we will compare the parent compound, this compound (Analog A), with three virtual analogs designed to probe the effects of key structural modifications.
| Analog | Structure | Key Features | Expected Impact on Bioactivity |
| A | This compound | Unsubstituted parent compound. | Baseline activity. |
| B | N-Benzyl-1,3-benzothiazol-2-ylmethylamine hydrochloride | Introduction of a lipophilic benzyl group on the terminal amine. | Increased lipophilicity may enhance cell membrane permeability, potentially improving anticancer and neuroprotective activity.[6] |
| C | 6-Chloro-1,3-benzothiazol-2-ylmethylamine hydrochloride | Electron-withdrawing chloro group on the benzothiazole ring. | The chloro substituent can alter the electronic properties of the benzothiazole system and enhance binding to target proteins, potentially increasing anticancer and antimicrobial potency.[7] |
| D | 6-Methoxy-1,3-benzothiazol-2-ylmethylamine hydrochloride | Electron-donating methoxy group on the benzothiazole ring. | The methoxy group can increase metabolic stability and modulate target interaction, which may enhance neuroprotective effects. |
Experimental Evaluation: Protocols and Rationale
The following section details the step-by-step protocols for evaluating the anticancer, antimicrobial, and neuroprotective activities of the benzothiazole analogs. The choice of these assays is based on their robustness, reproducibility, and relevance to the potential therapeutic applications of this class of compounds.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3] It is a standard initial screening tool for potential anticancer agents.
Caption: Workflow for determining the anticancer activity of benzothiazole analogs using the MTT assay.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5 x 104 cells per well in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the benzothiazole analogs in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This assay is fundamental for assessing the potential of new antimicrobial compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzothiazole analogs.
-
Preparation of Compounds and Bacteria:
-
Perform a two-fold serial dilution of each benzothiazole analog in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Neuroprotective Activity: In Vitro Assay using SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y is a widely used model to study neurodegenerative diseases and screen for neuroprotective compounds.[1][10] In this assay, cells are challenged with a neurotoxin (e.g., H2O2 or 6-OHDA) to induce oxidative stress and cell death.
Caption: Workflow for assessing the neuroprotective effects of benzothiazole analogs in SH-SY5Y cells.
-
Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F12 medium supplemented with 10% FBS.
-
Seed the cells into 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
-
Pre-treatment and Toxin Exposure:
-
Pre-treat the cells with various non-toxic concentrations of the benzothiazole analogs for 2 hours.
-
After pre-treatment, add a neurotoxin such as hydrogen peroxide (H2O2, final concentration 100-200 µM) to induce oxidative stress.
-
Include a control group (cells only), a toxin-only group, and a positive control group (e.g., pre-treated with a known neuroprotective agent).
-
Incubate the plates for 24 hours.
-
-
Assessment of Cell Viability:
-
Determine cell viability using the MTT assay as described in the anticancer activity protocol.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration using the following formula: % Neuroprotection = [(Viabilitycompound+toxin - Viabilitytoxin) / (Viabilitycontrol - Viabilitytoxin)] x 100
-
Conclusion and Future Directions
This guide provides a framework for the systematic comparison of this compound analogs. The proposed virtual analogs and detailed experimental protocols offer a robust starting point for researchers in drug discovery. The structure-activity relationships derived from these studies will be instrumental in designing and synthesizing novel benzothiazole derivatives with enhanced therapeutic efficacy and selectivity. Future work should focus on elucidating the specific molecular targets and mechanisms of action of the most promising candidates.
References
- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). ProQuest.
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics.
- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
- Synthesis, characterization, and anticancer activity of benzothiazole aniline derivatives and their platinum (II) complexes as new chemotherapy agents. (n.d.). MDPI.
- Minimum inhibitory concentration. (n.d.). Wikipedia.
- The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH.
- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). MDPI.
- Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives. (n.d.). PubMed.
- Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR) study of benzothiazol- and benzoxazol-2-amine derivatives. (n.d.). PubMed.
- Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (n.d.). PubMed.
- Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
A Senior Application Scientist's Guide to the Statistical Analysis of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride: A Comparative Benchmarking Study
This guide provides a comprehensive framework for the statistical analysis and comparative evaluation of 1,3-Benzothiazol-2-ylmethylamine hydrochloride. As researchers and drug development professionals, it is imperative to move beyond qualitative observations to robust, quantitative comparisons. This document outlines detailed experimental protocols and data analysis strategies, positioning the subject compound against relevant benchmarks in key therapeutic areas. The methodologies described herein are designed to ensure scientific integrity and reproducibility, forming a self-validating system for your research endeavors.
Introduction to the 1,3-Benzothiazole Scaffold
The 1,3-benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] This bicyclic structure, formed by the fusion of a benzene and a thiazole ring, serves as a versatile pharmacophore. The inclusion of nitrogen and sulfur heteroatoms within the thiazole ring allows for a multitude of chemical modifications, leading to a vast library of derivatives with potent biological effects.[2][3] These derivatives have demonstrated significant potential in modulating key biological pathways implicated in a range of diseases, including cancer, microbial infections, and neurodegenerative disorders.[4]
This compound, the focus of this guide, is a member of this important class of compounds. While publicly available experimental data on this specific molecule is limited, its structural similarity to other biologically active 2-aminobenzothiazole derivatives suggests its potential in several therapeutic applications.[5] This guide will therefore leverage data from closely related analogs to provide a comparative analysis, a common and necessary practice in early-stage drug discovery. As a key comparator, we will frequently reference Riluzole, an approved drug for amyotrophic lateral sclerosis (ALS) that features the benzothiazole core, underscoring the clinical relevance of this chemical class.[6]
I. Comparative Anticancer Activity: Cytotoxicity Profiling
The uncontrolled proliferation of cancer cells is a hallmark of malignancy. A primary strategy in anticancer drug discovery is the identification of compounds that exhibit selective cytotoxicity towards cancer cells while sparing healthy tissues. Benzothiazole derivatives have shown considerable promise in this area, with several analogs demonstrating potent antiproliferative activity against various cancer cell lines.[7][8]
A. Rationale for Experimental Approach
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound. This assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of cytotoxicity.
B. Comparative Cytotoxicity Data
The following table presents a comparative analysis of the cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Surrogate Analog 1 (N-(6-nitrobenzo[d]thiazol-2-yl)acetamide) | Lung (A549) | 68 µg/mL | [9] |
| Surrogate Analog 2 (6-nitrobenzo[d]thiazol-2-ol) | Lung (A549) | 121 µg/mL | [9] |
| Riluzole | Not specified | - | [6] |
| Cisplatin (Standard of Care) | Various | Varies | [10] |
C. Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxic activity of a test compound against an adherent cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Test compound (this compound) and comparators
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of solvent used for the compounds).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing the compounds.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
D. Visualization of Experimental Workflow
Caption: Workflow for the MTT-based cytotoxicity assay.
II. Comparative Antimicrobial Activity: Determining Efficacy Against Pathogenic Microbes
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Benzothiazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacterial and fungal pathogens.[11][12] The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[13]
A. Rationale for Experimental Approach
To comprehensively assess the antimicrobial potential of a compound, a multi-step approach is required. The initial screening is often performed using the disk diffusion method to qualitatively assess antimicrobial activity. This is followed by quantitative determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For bactericidal compounds, the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death, is also determined.
B. Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative benzothiazole derivatives against a panel of pathogenic bacteria and fungi.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Surrogate Analog 3 (BTC-j) | S. aureus | 12.5 | [13] |
| B. subtilis | 6.25 | [13] | |
| E. coli | 3.125 | [13] | |
| P. aeruginosa | 6.25 | [13] | |
| Surrogate Analog 4 (Compound 41c) | E. coli | 3.1 | [11] |
| P. aeruginosa | 6.2 | [11] | |
| Ciprofloxacin (Standard Antibiotic) | Various Bacteria | Varies | [11] |
| Fluconazole (Standard Antifungal) | Various Fungi | Varies | - |
Note: The data for surrogate analogs are presented to provide a comparative context for the potential antimicrobial activity of this compound.
C. Detailed Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Test compound and standard antimicrobial agents
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strain overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound and standards.
-
Perform a two-fold serial dilution of the compounds in the broth medium directly in the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
-
MBC Determination (for bacteria):
-
Take an aliquot from the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Plate these aliquots onto agar plates and incubate.
-
The MBC is the lowest concentration that shows no bacterial growth on the agar plates.
-
D. Visualization of Antimicrobial Testing Workflow
Caption: Workflow for antimicrobial susceptibility testing.
III. Comparative Neuroprotective Activity: Counteracting Glutamate Excitotoxicity
Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, are characterized by progressive neuronal loss. One of the key mechanisms contributing to neuronal death is glutamate-induced excitotoxicity, where excessive stimulation of glutamate receptors leads to a cascade of neurotoxic events.[4] Riluzole, a benzothiazole derivative, is approved for the treatment of ALS and is believed to exert its neuroprotective effects by modulating glutamatergic neurotransmission.[6]
A. Rationale for Experimental Approach
An in vitro model of glutamate-induced excitotoxicity in neuronal cell lines (e.g., SH-SY5Y) or primary neurons provides a relevant system to screen for neuroprotective compounds. By pre-treating the cells with the test compound before exposing them to a toxic concentration of glutamate, we can assess the compound's ability to mitigate neuronal cell death. Cell viability can be quantified using the MTT assay.
B. Comparative Neuroprotection Data
The following table presents hypothetical data on the neuroprotective effects of benzothiazole derivatives against glutamate-induced excitotoxicity.
| Compound | Cell Type | % Neuroprotection at 10 µM | Reference |
| 1,3-Benzothiazol-2-ylmethylamine HCl | SH-SY5Y | To be determined | - |
| Riluzole | Primary Neurons | ~40-60% | [6] |
| Surrogate Analog 5 (Compound 12) | SH-SY5Y | Significant protection against H2O2 | |
| Untreated Control | SH-SY5Y | 0% | - |
Note: The data for Riluzole and the surrogate analog provide a benchmark for evaluating the potential neuroprotective activity of this compound.
C. Detailed Experimental Protocol: Glutamate Excitotoxicity Assay
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete culture medium
-
L-Glutamic acid
-
Test compound and Riluzole
-
MTT assay reagents (as described in Section I.C)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed neuronal cells in 96-well plates and allow them to differentiate if necessary.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of the test compound and Riluzole for a specified period (e.g., 2 hours).
-
-
Glutamate Insult:
-
Introduce a predetermined toxic concentration of L-glutamic acid to the wells, in the continued presence of the test compounds.
-
Include a control group treated with glutamate only and an untreated control group.
-
-
Incubation:
-
Incubate the plates for 24 hours.
-
-
Assessment of Cell Viability:
-
Perform the MTT assay as described in Section I.C to quantify cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control.
-
D. Visualization of Neuroprotection Signaling Pathway
Caption: Proposed mechanism of neuroprotection against glutamate excitotoxicity.
Conclusion
This guide provides a structured and scientifically rigorous framework for the comparative analysis of this compound. By employing standardized protocols for assessing anticancer, antimicrobial, and neuroprotective activities, researchers can generate reliable and comparable data. The use of established benchmarks, such as Riluzole, provides a clinically relevant context for the evaluation of this novel compound. The detailed methodologies and data presentation formats outlined herein are intended to facilitate robust scientific inquiry and support the advancement of new therapeutic agents based on the versatile benzothiazole scaffold.
References
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PubMed Central.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Journal of Chemistry.
- Synthesis of biologically active derivatives of 2-aminobenzothiazole. (n.d.). Scilit.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica.
- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (n.d.). Scilit.
- AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties. (2005). Journal of Pharmacology and Experimental Therapeutics.
- Synthesis and in vitro antimicrobial activity of some new 4-amino-N-(1, 3-Benzothiazol-2-yl) benzenesulphonamide derivatives. (2015). ResearchGate.
- Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (2013). ResearchGate.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central.
- Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles. (2014). PubMed.
- Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). ResearchGate.
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI.
- Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide. (2024). PubMed.
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2025). PubMed Central.
- Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides with cholinesterase inhibition, anti-b-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. (2020). ResearchGate.
- Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. (2013). PubMed.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central.
- Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). National Institutes of Health.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uokerbala.edu.iq [uokerbala.edu.iq]
- 3. scilit.com [scilit.com]
- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Independent Structural Verification of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests.[1][2] An error in structural confirmation can compromise months of research, invalidate biological data, and introduce significant safety risks. This guide provides an in-depth, experience-driven workflow for the unambiguous structural verification of 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry due to the broad biological activities of the benzothiazole scaffold.[3]
This document eschews a rigid template, instead presenting a logical, multi-technique workflow that mirrors the process a senior analytical scientist would follow. We will move from rapid preliminary checks to definitive, high-resolution analyses, explaining the causality behind each experimental choice. To illustrate the power and necessity of this orthogonal approach, we will compare the expected data for our target compound with a hypothetical, structurally similar alternative: 2-Amino-6-methylbenzothiazole , a potential process-related impurity or isomeric contaminant.
The Verification Workflow: A Multi-Modal Approach to Confidence
Confidence in a chemical structure is not achieved through a single experiment. It is built by accumulating corroborating evidence from distinct, orthogonal analytical techniques.[2][4][5] Each method interrogates the molecule from a different physical principle, and together, they create a self-validating system that leaves no room for ambiguity.
Sources
In the landscape of medicinal chemistry, the 1,3-benzothiazole scaffold stands as a privileged structure, a foundational component in a multitude of compounds exhibiting a wide array of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,3-Benzothiazol-2-ylmethylamine hydrochloride and its structurally related analogs. Our focus will be on elucidating how molecular modifications to this core structure influence its therapeutic potential across antimicrobial, anticancer, anti-inflammatory, and anticonvulsant domains. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these insights for the rational design of novel therapeutics.
The 1,3-Benzothiazole Core: A Platform for Diverse Bioactivity
The 1,3-benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore. Its derivatives have been investigated for a plethora of therapeutic applications, a testament to its favorable physicochemical properties and ability to interact with various biological targets. The core of our investigation, this compound, features a primary amine separated from the benzothiazole nucleus by a methylene bridge. This seemingly simple molecule serves as a critical reference point for understanding the impact of substitutions at the 2-position and on the benzene ring.
While extensive public data on the broad-spectrum activity of this compound is limited, a notable study has reported its trypanocidal activity. Specifically, it exhibited an ED50 of approximately 20 µM against Trypanosoma brucei, the protozoan parasite responsible for African sleeping sickness[1]. This finding, while specific, provides a quantitative benchmark as we explore the SAR of related compounds in other therapeutic areas.
Comparative SAR Analysis Across Therapeutic Areas
The following sections will dissect the SAR of benzothiazole derivatives, drawing comparisons to our reference compound where applicable, and highlighting key structural motifs that govern biological activity.
Antimicrobial Activity
The benzothiazole scaffold is a recurring motif in compounds with potent antibacterial and antifungal properties. The SAR in this class is heavily influenced by the nature of the substituent at the 2-position.
Key SAR Insights for Antimicrobial Activity:
-
2-Amino and 2-Substituted Amino Groups: The presence of a 2-amino group is a common feature in many antimicrobial benzothiazoles. N,N-disubstituted 2-aminobenzothiazoles have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA)[2]. For instance, one such derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 2.9 µM against S. aureus[2]. The activity is often modulated by the nature of the substituents on the amine.
-
Hybrid Molecules: The fusion of the benzothiazole ring with other heterocyclic systems, such as thiazole, has yielded hybrids with broad-spectrum antimicrobial activity. Structure-activity relationship studies on these hybrids have revealed that the presence of electron-withdrawing groups, like nitro and halogens, on the appended moieties can enhance antimicrobial efficacy[3].
-
Thioether Linkages: Derivatives with a thioether linkage at the 2-position, connecting the benzothiazole to other functionalities like acetonitrile, have served as precursors to compounds with notable antimicrobial profiles[3].
Based on these trends, the primary amine of this compound suggests potential for antimicrobial activity, though this is yet to be broadly documented. Its relatively simple structure could serve as a starting point for the synthesis of more complex and potent antimicrobial agents.
Anticancer Activity
The development of benzothiazole-based anticancer agents is a very active area of research. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases and interaction with DNA.
Key SAR Insights for Anticancer Activity:
-
2-Aryl Substitution: A significant class of anticancer benzothiazoles features an aryl group at the 2-position. For example, 2-(4-amino-3-methylphenyl)benzothiazole has demonstrated potent and selective antitumor properties[4].
-
Hybrid Compounds: Hybrid molecules incorporating moieties like thiazolidinone with the 2-aminobenzothiazole core have yielded compounds with significant inhibitory activity against cancer cell lines such as HepG2, HCT-116, and MCF-7, with IC50 values in the low micromolar range (e.g., 7.44–9.99 µM)[4]. The substitution pattern on the phenyl ring of the thiazolidinone is critical, with substituents at the C4 position often leading to enhanced cytotoxicity[4].
-
Inhibition of Kinases: Certain 2-aminobenzothiazole derivatives have been identified as potent inhibitors of crucial kinases involved in cancer progression, such as CSF1R, with IC50 values as low as 1.4 nM[4].
The aminomethyl group of our reference compound could be a key site for derivatization to create more elaborate structures with enhanced anticancer potential, for instance, by forming amides with moieties known to interact with specific cancer targets.
Anti-inflammatory Activity
Benzothiazole derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism often involves the inhibition of enzymes in the inflammatory cascade.
Key SAR Insights for Anti-inflammatory Activity:
-
Substituents on the Benzene Ring: The anti-inflammatory activity of 2-aminobenzothiazoles is significantly influenced by substituents on the benzene portion of the molecule. The presence of electron-withdrawing groups such as chloro at the 5-position, and methoxy groups at the 4- or 6-positions has been shown to result in better anti-inflammatory activity in carrageenan-induced paw edema models[5][6].
-
Amide and Sulphonamide Derivatives: The synthesis of benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties has led to compounds with excellent in vivo anti-inflammatory and analgesic activities, with some exhibiting a high percentage of edema inhibition, comparable to standard drugs like celecoxib[7].
These findings suggest that modifications to the benzene ring of this compound could be a promising strategy to develop potent anti-inflammatory agents.
Anticonvulsant Activity
The benzothiazole nucleus is present in the approved anticonvulsant drug Riluzole. Research into related structures has provided valuable SAR data for the design of new antiepileptic agents.
Key SAR Insights for Anticonvulsant Activity:
-
Lipophilicity and Electronic Effects: For 2-benzothiazolamines, anticonvulsant activity in the maximal electroshock (MES) assay has been correlated with increased lipophilicity, smaller size, and electron-withdrawing substituents on the benzo ring[2].
-
Substitution at the 2-Amino Group: The nature of the substituent on the 2-amino group is critical. In silico studies of 1,3-benzothiazole-2-amine derivatives have identified compounds with high predicted binding affinities to key epilepsy targets like the GABA-AT and sodium ion channels[8].
-
Fused Ring Systems: The synthesis of fused heterocyclic systems, such as tetrahydropyrrolo[2,1-b]benzothiazol-1-ones, has yielded compounds with potent anticonvulsant activity. One such compound demonstrated a median effective dose (ED50) of 24.3 mg/kg in mice and 15.9 mg/kg in rats against isoniazid-induced seizures[9].
The structure of this compound shares features with known anticonvulsants, suggesting it could be a valuable scaffold for further development in this area.
Data Summary
| Compound/Derivative Class | Therapeutic Area | Key Finding | Reported Value(s) | Reference(s) |
| This compound | Antiprotozoal | Activity against Trypanosoma brucei | ED50 ≈ 20 µM | [1] |
| N,N-disubstituted 2-aminobenzothiazoles | Antimicrobial | Potent inhibitors of S. aureus | MIC = 2.9 µM | [2] |
| 2-Aminobenzothiazole-Thiazolidinone Hybrids | Anticancer | Strong inhibitory activity against multiple cancer cell lines | IC50 = 7.44–9.99 µM | [4] |
| 5-Chloro-1,3-benzothiazol-2-amine | Anti-inflammatory | Active in carrageenan-induced paw edema model | Comparable to diclofenac | [5][6] |
| Tetrahydropyrrolo[2,1-b]benzothiazol-1-one derivative | Anticonvulsant | Potent activity against isoniazid-induced seizures | ED50 = 24.3 mg/kg (mice), 15.9 mg/kg (rats) | [9] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are generalized protocols for the key assays mentioned in this guide.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT Assay for Anticancer Screening.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The 1,3-benzothiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents. While specific biological data for this compound is not widely available, the established structure-activity relationships of its analogs provide a strong foundation for predicting its potential and guiding future research. The primary amine at the 2-methyl position is a key handle for chemical modification, allowing for the synthesis of a diverse library of compounds.
Future investigations should focus on a systematic evaluation of this compound and its derivatives in a battery of standardized in vitro and in vivo assays. This will not only provide a clearer picture of its own therapeutic potential but also further enrich our understanding of the broader SAR of the 2-aminomethyl-1,3-benzothiazole class. The insights gained from such studies will be invaluable for the rational design of next-generation benzothiazole-based drugs with improved potency, selectivity, and safety profiles.
References
- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (n.d.).
- Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.).
- 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.).
- 2-Benzothiazolemethanamine. (n.d.). PubChem. [Link]
- Screening the MayBridge Rule of 3 Fragment Library for Compounds That Interact with the Trypanosoma brucei myo-Inositol-3-Phosphate Synthase and/or. (n.d.). Fisher Scientific. [Link]
- Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (n.d.).
- Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (n.d.).
- SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of ChemTech Research. [Link]
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023).
- SAR of different substituted benzothiazole derivatives as antibacterial agent. (n.d.).
- Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (n.d.).
- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer. (2021). The Thai Journal of Pharmaceutical Sciences. [Link]
- Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2023).
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.).
- Synthesis and Antimicrobial Screening of Some Novel 2-amino Benzothiazole Derivatives. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]
- The SAR summary of benzothiazole derivatives. (n.d.).
- Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Deriv
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (n.d.). Journal of Chemical Health Risks. [Link]
- Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. (n.d.).
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.).
- Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. (2023).
- Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents. (n.d.).
- Anticonvulsant potential of certain N-(6-substituted benzo[d] thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides. (n.d.).
- Anticonvulsant and neurological profile of benzothiazoles: a mini-review. (n.d.).
- New 1,2,4-triazine derivatives and biological applications thereof. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Methods for Confirming the Purity of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
Introduction: The Imperative of Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the confirmation of purity is a cornerstone of quality, safety, and efficacy. For novel compounds such as 1,3-Benzothiazol-2-ylmethylamine hydrochloride, a molecule with potential significance in medicinal chemistry, a rigorous and comprehensive purity assessment is mandated by regulatory bodies and scientific best practices.[1][2][3] Impurities, even at trace levels, can impact the API's stability, introduce toxicity, or alter its pharmacological profile.[4]
This guide provides a detailed comparison of orthogonal analytical methods for the purity determination of this compound. The principle of orthogonal analysis involves utilizing multiple, distinct analytical techniques that measure the same attribute (in this case, purity) based on different physicochemical principles.[5] This approach significantly increases the confidence in the analytical results, as it is highly improbable that an impurity would co-elute or remain undetected across multiple, dissimilar separation and detection systems.[5][6][7] We will explore the application of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Gas Chromatography-Mass Spectrometry (GC-MS) as a triad of orthogonal methods to construct a comprehensive purity profile.
Figure 1: The concept of orthogonal methods for a comprehensive purity assessment.
Method 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis due to its high resolution, sensitivity, and robustness.[8][9] This technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8]
Scientific Rationale for Method Design:
For this compound, a moderately polar compound, a C18 stationary phase provides a hydrophobic surface for interaction with the benzothiazole ring. A gradient elution with an acetonitrile/water mobile phase is employed to elute a wide range of potential impurities with varying polarities. The addition of a buffer (e.g., formic acid) to the mobile phase is critical to control the ionization of the primary amine, ensuring sharp peak shapes and reproducible retention times. UV detection is suitable due to the chromophoric nature of the benzothiazole moiety.
Detailed Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.
Figure 2: Workflow for the RP-HPLC analysis.
Method 2: Capillary Zone Electrophoresis (CZE)
Capillary Electrophoresis (CE) provides a powerful orthogonal separation mechanism based on the differential migration of charged species in an electric field. For ionizable molecules like this compound, CZE separates analytes based on their charge-to-size ratio, a fundamentally different principle from the hydrophobicity-based separation in RP-HPLC.[10]
Scientific Rationale for Method Design:
By using a low pH background electrolyte (BGE), the primary amine on the analyte is fully protonated, resulting in a positive charge. This ensures its migration towards the cathode. At low pH, the electroosmotic flow (EOF) is suppressed, making the separation primarily dependent on the electrophoretic mobility of the ions, thus offering a unique selectivity profile for impurities that might co-elute in HPLC.
Detailed Experimental Protocol: CZE
-
Instrumentation: Capillary Electrophoresis system with a DAD or UV detector.
-
Capillary: Bare fused-silica, 75 µm i.d., 50 cm effective length.
-
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.
-
Voltage: 20 kV (positive polarity).
-
Temperature: 25 °C.
-
Detection: 214 nm.
-
Injection: Hydrodynamic injection at 30 mbar for 6 seconds.
-
Capillary Conditioning: At the start of each run, flush with 0.1 M NaOH (2 min), water (2 min), and BGE (3 min).
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.2 mg/mL.
Figure 3: Workflow for the CZE analysis.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials, which are often missed by HPLC and CE.[3][4][9][11] The separation in GC is based on the compound's volatility and interaction with the stationary phase, while the mass spectrometer provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[11]
Scientific Rationale for Method Design:
The hydrochloride salt is non-volatile. Therefore, the sample must be neutralized to its free base form and extracted into an organic solvent prior to injection. This allows the more volatile free base to be analyzed by GC. A general-purpose 5% phenyl-methylpolysiloxane column is suitable for a broad range of semi-volatile compounds.
Detailed Experimental Protocol: GC-MS
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio 10:1).
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-500 amu.
-
Sample Preparation: Dissolve 5 mg of the sample in 1 mL of methanol. Add 50 µL of 2M NaOH and 1 mL of ethyl acetate. Vortex thoroughly and inject the upper organic layer.
Comparative Data and Interpretation
The following table presents hypothetical data from the analysis of a single batch, illustrating the power of the orthogonal approach.
| Parameter | RP-HPLC | CZE | GC-MS (Free Base) |
| Main Peak Purity (% Area) | 99.6% | 99.8% | >99.9% (of total ion current) |
| Impurity 1 (Process Intermediate) | 0.15% | 0.12% | Not Detected (Non-volatile) |
| Impurity 2 (Degradant) | 0.25% | Not Detected | Not Detected (Non-volatile) |
| Impurity 3 (Isomer) | Co-elutes with main peak | 0.08% | Not Detected (Non-volatile) |
| Impurity 4 (Residual Solvent) | Not Detected (Elutes in void) | Not Detected | 0.05% |
Analysis of Comparative Data:
-
RP-HPLC successfully quantified a process intermediate (Impurity 1) and a degradant (Impurity 2). However, it failed to resolve an isomeric impurity (Impurity 3) from the main peak.
-
CZE provided an orthogonal selectivity, successfully separating and quantifying the isomeric impurity (Impurity 3) that was hidden in the HPLC analysis. It did not, however, detect the degradant (Impurity 2), suggesting this impurity has a very similar charge-to-size ratio as the API.
-
GC-MS was the only technique capable of detecting and quantifying the volatile residual solvent (Impurity 4), which is critical for compliance with ICH guidelines. It did not detect any of the non-volatile process-related impurities.
This integrated dataset provides a far more accurate and reliable purity value than any single method could achieve, highlighting the necessity of an orthogonal approach for robust quality control.
Conclusion and Recommendations
For the comprehensive purity validation of this compound, a multi-faceted approach is not just recommended, but essential for ensuring product quality and meeting regulatory expectations.[1][5] A well-validated RP-HPLC method should serve as the primary technique for routine purity testing and stability studies due to its high resolution and quantitative accuracy.[8] However, this must be supplemented with orthogonal methods during method development and for the characterization of reference standards and pivotal batches.
Capillary Electrophoresis offers a powerful, mechanistically distinct liquid-phase separation that is invaluable for detecting impurities that may be missed by HPLC.[6] Furthermore, GC-MS is indispensable for the control of volatile and semi-volatile impurities that are outside the scope of liquid chromatography techniques.[3][9] By integrating the data from these three orthogonal methods, a scientifically sound and defensible purity profile can be established, ensuring the quality and safety of the API throughout its lifecycle.
References
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Taylor & Francis Online. (n.d.). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS.
- PubMed. (1998). Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines.
- Medistri SA. (2024). GC/MS Identification of Impurities.
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- PubMed. (n.d.). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer.
- Semantic Scholar. (n.d.). [PDF] Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer.
- PubMed. (1999). Determination of biogenic amines by capillary electrophoresis.
- Chromatography Online. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
- Oxford Academic. (n.d.). Capillary electrophoresis for the determination of major amino acids and sugars in foliage: application to the nitrogen nutrition of sclerophyllous species.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. omicsonline.org [omicsonline.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC/MS Identification of Impurities | Medistri SA [medistri.com]
Navigating the Maze of Reproducibility: An Inter-Laboratory Comparison of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride's Bioactivity
A Senior Application Scientist's Guide to Ensuring Robust and Reliable Data
For researchers, scientists, and drug development professionals, the quest for novel therapeutics is paved with the rigorous evaluation of chemical entities. A critical aspect of this journey is the ability to obtain consistent and reproducible bioactivity data, a challenge that becomes particularly acute when assays are performed across different laboratories. This guide provides an in-depth framework for conducting an inter-laboratory comparison of the bioactivity of a promising, yet under-characterized compound: 1,3-Benzothiazol-2-ylmethylamine hydrochloride.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, anticonvulsant, and anticancer activities.[1][2][3][4][5] While the specific biological profile of this compound is not extensively documented in publicly available literature, its structural similarity to known neuroactive compounds suggests a potential interaction with targets in the central nervous system. A plausible and testable hypothesis is its activity as a monoamine oxidase (MAO) inhibitor. MAO enzymes are crucial in neurotransmitter metabolism, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[6][7]
This guide will therefore focus on a hypothetical inter-laboratory study to assess the inhibitory activity of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. We will delve into the critical experimental parameters, data analysis, and interpretation required to generate a robust and comparable dataset across multiple research sites. The principles and protocols outlined here serve as a blueprint for ensuring the scientific integrity and trustworthiness of bioactivity data for any novel compound.
The Criticality of Inter-Laboratory Comparison
The reproducibility of scientific findings is the bedrock of scientific progress.[8][9][10][11] However, subtle variations in experimental conditions between laboratories can lead to significant discrepancies in results. These can stem from differences in reagent sources, instrument calibration, operator technique, and even environmental factors. An inter-laboratory comparison, when meticulously planned and executed, not only validates the bioactivity of a compound but also identifies the key sources of variability, leading to more standardized and reliable assay protocols for future studies.
Experimental Design: A Framework for Robustness
To ensure a meaningful comparison, a detailed and standardized experimental plan is paramount. This section outlines the key components of such a plan for assessing the MAO inhibitory activity of this compound.
Core Principle: Standardization
Every aspect of the experimental protocol must be clearly defined and adhered to by all participating laboratories. This includes:
-
Compound Management: Centralized sourcing and distribution of this compound and reference inhibitors (e.g., Clorgyline for MAO-A and Pargyline for MAO-B) to eliminate variability in compound purity and handling.
-
Reagent Standardization: Use of the same lot numbers for critical reagents such as enzymes (recombinant human MAO-A and MAO-B), substrates, and detection reagents whenever possible. If not feasible, detailed specifications for all reagents must be provided.
-
Instrumentation: While instrument models may differ, calibration and performance verification procedures must be standardized. This includes regular checks of spectrophotometer/fluorometer linearity and accuracy.
-
Data Analysis: A common, pre-defined data analysis workflow, including methods for background subtraction, calculation of percent inhibition, and determination of IC50 values.
Experimental Workflow
The following diagram illustrates the standardized workflow for the inter-laboratory comparison.
Caption: Standardized workflow for the inter-laboratory bioactivity assessment.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the MAO-A and MAO-B inhibition assays.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage Conditions |
| This compound | Centralized Source | N/A | Room Temperature |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |
| Kynuramine (MAO-A substrate) | Sigma-Aldrich | K3250 | -20°C, Desiccated |
| Benzylamine (MAO-B substrate) | Sigma-Aldrich | B5006 | Room Temperature |
| Clorgyline hydrochloride (MAO-A inhibitor) | Sigma-Aldrich | M3778 | -20°C |
| Pargyline hydrochloride (MAO-B inhibitor) | Sigma-Aldrich | P8013 | Room Temperature |
| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house prep | N/A | 4°C |
| DMSO, ACS Grade | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
Protocol 1: MAO-A Inhibition Assay
This protocol is adapted from a continuous spectrophotometric method.[6]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series in DMSO (e.g., 10-point, 3-fold dilutions).
-
Prepare a 1 mM stock solution of Clorgyline in water as a positive control.
-
-
Assay Procedure:
-
In a 96-well UV-transparent microplate, add 2 µL of the diluted test compound or control to the appropriate wells. For the 100% activity control, add 2 µL of DMSO.
-
Add 178 µL of 100 mM potassium phosphate buffer (pH 7.4) to all wells.
-
Add 10 µL of recombinant human MAO-A enzyme solution (pre-diluted in buffer to a working concentration determined during assay development).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 1 mM kynuramine substrate solution (prepared in water).
-
Immediately begin reading the absorbance at 316 nm every minute for 30 minutes at 37°C using a microplate reader. The product of the reaction, 4-hydroxyquinoline, has a maximum absorbance at this wavelength.
-
Protocol 2: MAO-B Inhibition Assay
This protocol is also a continuous spectrophotometric assay.[6]
-
Compound Preparation:
-
Use the same dilution series of this compound as in the MAO-A assay.
-
Prepare a 1 mM stock solution of Pargyline in water as a positive control.
-
-
Assay Procedure:
-
Follow the same initial steps as the MAO-A assay for adding the compound, buffer, and enzyme (using recombinant human MAO-B).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM benzylamine substrate solution (prepared in water).
-
Immediately begin reading the absorbance at 250 nm every minute for 30 minutes at 37°C. The product of the reaction, benzaldehyde, is monitored at this wavelength.
-
Data Analysis and Interpretation
A standardized approach to data analysis is crucial for a valid inter-laboratory comparison.
Calculation of Percent Inhibition
The rate of reaction (V) is determined from the linear portion of the absorbance versus time plot (mAU/min).
Percent Inhibition is calculated as follows:
% Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_vehicle is the reaction rate in the presence of DMSO (100% activity).
-
V_blank is the reaction rate without the enzyme (background).
IC50 Determination
The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Inter-Laboratory Comparison of Results
The following table structure should be used by all participating laboratories to report their data.
| Laboratory ID | Compound | Target | IC50 (µM) - Run 1 | IC50 (µM) - Run 2 | IC50 (µM) - Run 3 | Mean IC50 (µM) | Standard Deviation |
| Lab 1 | This compound | MAO-A | |||||
| Lab 1 | This compound | MAO-B | |||||
| Lab 1 | Clorgyline | MAO-A | |||||
| Lab 1 | Pargyline | MAO-B | |||||
| Lab 2 | This compound | MAO-A | |||||
| Lab 2 | This compound | MAO-B | |||||
| Lab 2 | Clorgyline | MAO-A | |||||
| Lab 2 | Pargyline | MAO-B | |||||
| ... | ... | ... | ... | ... | ... | ... | ... |
Statistical Analysis
To assess the inter-laboratory variability, a statistical analysis such as a one-way analysis of variance (ANOVA) can be performed on the log-transformed IC50 values. The Z-score can also be a useful metric to compare each laboratory's mean result to the consensus mean of all laboratories.[12]
Potential Signaling Pathway Involvement
Should this compound prove to be a potent MAO inhibitor, its mechanism of action would involve the modulation of neurotransmitter levels in the brain. The following diagram illustrates this proposed pathway.
Caption: Proposed mechanism of action via MAO inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting a rigorous inter-laboratory comparison of the bioactivity of this compound, focusing on its potential as a monoamine oxidase inhibitor. By adhering to standardized protocols and a unified data analysis plan, researchers can generate reliable and reproducible data, which is essential for the progression of any compound through the drug discovery pipeline.
Should the results of this hypothetical study indicate significant and reproducible MAO inhibitory activity, subsequent steps would include determining the mode of inhibition (reversible vs. irreversible), assessing selectivity for MAO-A versus MAO-B, and evaluating the compound in cell-based and in vivo models of neurological disorders. The foundation of these future studies will be the robust and validated data generated through the meticulous inter-laboratory comparison outlined here.
References
- Visikol. (2023, May 23). The Importance of In Vitro Assays.
- Niepel, M., Hafner, M., & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- National Institutes of Health. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines.
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- Niepel, M., Hafner, M., & Sorger, P. K. (2019). A multi-center study on factors influencing the reproducibility of in vitro drug-response studies. bioRxiv.
- Mathew, B., et al. Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- Sigma-Aldrich. Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin.
- Cell Biolabs, Inc. Monoamine Oxidase Assays.
- Sigma-Aldrich. Monoamine Oxidase Activity Assay Kit sufficient for 100 fluorometric tests.
- Visser, F., et al. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- Zhang, Z., et al. (2024, June 13). SIU: A Million-Scale Structural Small Molecule-Protein Interaction Dataset for Unbiased Bioactivity Prediction. arXiv.
- Gentry, A., et al. (2025, April 30). Small molecule bioactivity benchmarks are often well-predicted by counting cells. bioRxiv.
- Santa Cruz Biotechnology. This compound.
- Kwon, S., et al. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC.
- Finetech Industry Limited. This compound.
- Ali, M. A., et al. (2025, September 11). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central.
- ResearchGate. (2025, June 28). Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives.
- ResearchGate. (2025, December 4). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants.
- Wang, Y., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- J&H CHEM. This compound CAS NO.29198-41-2.
- Singh, P., et al. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. PMC.
- ChemicalBook. This compound CAS#: 29198-41-2.
- Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance.
Sources
- 1. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. The Importance of In Vitro Assays [visikol.com]
- 9. biorxiv.org [biorxiv.org]
- 10. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchmark-intl.com [benchmark-intl.com]
A Researcher's Guide to De-risking Novel Compounds: Assessing the Off-Target Effects of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Introduction: The Imperative of Selectivity in Drug Discovery
In the quest for novel therapeutics, the identification of a potent "hit" compound is merely the first step. The true challenge lies in refining this molecule to ensure it interacts selectively with its intended biological target while avoiding unintended interactions—known as off-target effects—that can lead to toxicity or diminished efficacy. The benzothiazole scaffold, a heterocyclic aromatic compound, is a well-documented pharmacophore present in molecules with a vast range of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[1][2][3]
This guide uses 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS: 29198-41-2) as a representative case study.[4][5] While its specific molecular targets are not extensively characterized in public literature, its structural class suggests a high potential for biological activity and, consequently, a critical need for a thorough off-target assessment.[6] This document provides drug development professionals with a comprehensive, multi-faceted strategy for characterizing the selectivity profile of such a compound, moving from initial target engagement validation to broad-spectrum screening and essential safety pharmacology studies.
Part 1: Confirming On-Target Engagement in a Cellular Milieu
Before embarking on a wide-ranging search for off-targets, it is paramount to confirm that the compound directly binds its intended target within a physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for verifying target engagement in intact cells or tissues.[7][8]
The Principle of CETSA: Ligand-Induced Thermal Stabilization
The core concept of CETSA is that the binding of a ligand (e.g., our test compound) to its target protein confers additional stability to the protein's structure.[9][10] This increased stability makes the protein-ligand complex more resistant to heat-induced denaturation and aggregation.[11] By subjecting treated cells to a temperature gradient and quantifying the amount of soluble target protein that remains, we can observe a "thermal shift," a direct indicator of target binding.[7][8] This method is invaluable as it requires no modification to the compound or the protein and assesses engagement within the complex cellular environment where all potential co-factors and competing molecules are present.[7]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A generalized workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Protocol 1: CETSA for Target Engagement Validation
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 80-90% confluency.[7] Harvest and resuspend the cells to a consistent density.
-
Divide the cell suspension into two groups: one treated with a saturating concentration of this compound and the other with a vehicle control (e.g., DMSO).[9]
-
Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[9]
-
-
Heat Challenge:
-
Lysis and Fractionation:
-
Cool the samples to room temperature.
-
Lyse the cells using a non-denaturing method, such as multiple freeze-thaw cycles, to release cellular contents.[7]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[7]
-
Carefully collect the supernatant, which contains the soluble protein fraction.[7]
-
-
Detection and Analysis:
-
Quantify the amount of the specific target protein remaining in the soluble fraction for each temperature point using a method like Western Blotting or an ELISA.
-
Plot the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the treated sample indicates thermal stabilization and confirms direct target engagement.[10]
-
Part 2: Broad-Spectrum Profiling for Off-Target Liabilities
Once on-target engagement is confirmed, the next logical step is to screen the compound against large panels of common off-target families. This proactive approach identifies potential liabilities early, guiding medicinal chemistry efforts to improve selectivity.
Kinase Selectivity Profiling
The human kinome consists of over 500 kinases, which are highly druggable but share a conserved ATP-binding pocket, making them a frequent source of off-target effects.[12] Profiling a compound against a comprehensive kinase panel is a standard industry practice to assess its selectivity.[13][14]
Causality Behind Kinase Assays: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase, which is its capacity to phosphorylate a substrate. By testing at a fixed concentration across a large panel, a "percent inhibition" value is generated for each kinase, creating a selectivity profile. Hits from this initial screen are then followed up with IC50 determination to quantify potency.[15]
Experimental Workflow: Large-Panel Kinase Screening
Caption: Workflow for identifying off-target kinase interactions.
Table 1: Comparison of Common Kinase Assay Platforms
| Assay Technology | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP onto a substrate.[15] | Gold standard, directly measures enzymatic activity, high sensitivity, suitable for all inhibitor types.[15] | Requires handling of radioactive materials, generates hazardous waste, lower throughput.[16] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.[12] | Homogeneous (no-wash) format, high throughput, non-radioactive.[17] | Prone to compound interference (autofluorescence), indirect measurement. |
| Luminescence (ADP-Glo™) | Measures kinase activity by quantifying the amount of ADP produced in the reaction.[12] | High sensitivity, broad dynamic range, resistant to compound interference. | Indirect measurement, can be more expensive. |
| Competitive Binding (KINOMEscan™) | Measures the displacement of an active-site directed ligand from the kinase by the test compound.[13] | Does not require enzymatic activity, can identify non-ATP competitive binders, high throughput. | Measures binding, not functional inhibition; may miss allosteric modulators. |
Receptor Binding Assays
Beyond kinases, compounds can interact with a wide array of other proteins such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Secondary pharmacology or receptor binding assays are crucial for identifying these interactions.[18][19] These assays measure the ability of a test compound to displace a known radiolabeled ligand from a panel of receptors.[20] The results are typically reported as the inhibition constant (Ki), which reflects the binding affinity of the compound for the off-target receptor.[18]
Part 3: Predicting Human Adverse Effects with Safety Pharmacology
Safety pharmacology studies are a mandatory component of any IND-enabling program and are designed to identify potential adverse pharmacodynamic effects on vital physiological functions before human trials begin.[21][22] The International Conference on Harmonization (ICH) S7A guidelines mandate a core battery of tests focused on the central nervous, cardiovascular, and respiratory systems.[23]
The Core Battery of Safety Pharmacology Studies
-
Central Nervous System (CNS): A Functional Observation Battery (FOB) or Irwin test is performed in rodents to detect effects on behavior, coordination, sensory-motor reflexes, and autonomic functions.[21][24] This provides a general assessment of potential neurological side effects.
-
Cardiovascular System: This is a critical assessment, often involving telemetry in large animals (e.g., dogs) to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, unrestrained animals.[21] A key in vitro component is the hERG assay , which specifically evaluates the compound's potential to inhibit the hERG potassium ion channel—a primary cause of drug-induced QT interval prolongation and potentially fatal cardiac arrhythmias.[23][25]
-
Respiratory System: Respiratory function is typically evaluated in rodents using whole-body plethysmography to measure respiratory rate, tidal volume, and minute volume.[21][24]
Experimental Workflow: Safety Pharmacology Core Battery
Caption: Standard workflow for the safety pharmacology core battery studies.
Part 4: Synthesizing the Data for a Complete Selectivity Profile
No single assay can provide a complete picture of a compound's off-target profile. The strength of this approach lies in integrating the data from each orthogonal method.
Table 2: Comparison of Methodologies for Off-Target Assessment
| Methodology | Question Answered | Key Output | Strengths | Limitations |
| CETSA | Does my compound bind its target in a cell? | Thermal Shift (ΔTagg) | Physiologically relevant (intact cells), label-free, confirms direct binding.[7][11] | Low throughput, requires a specific antibody, does not identify unknown targets. |
| Kinase Profiling | Is my compound selective against the human kinome? | % Inhibition, IC50 values | High throughput, broad coverage, highly quantitative.[12][13] | Can miss non-ATP competitive inhibitors, biochemical data may not fully translate to cells. |
| Receptor Binding | Does my compound interact with common GPCRs, ion channels, or transporters? | Binding Affinity (Ki) | Broadly covers major non-kinase off-target classes, standardized panels available.[18][20] | Measures binding, not function (agonist vs. antagonist), in vitro context. |
| Safety Pharmacology | Does my compound cause adverse effects on vital organ systems? | In vivo physiological changes (BP, HR, ECG, behavior).[21][23] | Highest physiological relevance, required for regulatory submission.[22] | Lower throughput, expensive, use of animal models. |
Conclusion
Assessing the off-target effects of a novel compound like this compound is a systematic, multi-step process. It begins with confirming on-target engagement in a cellular context using techniques like CETSA and expands to broad, unbiased screens through kinase and receptor profiling. Finally, in vivo safety pharmacology studies provide the critical link to predicting potential human toxicities. By layering the data from these orthogonal approaches, researchers can build a comprehensive selectivity profile, enabling informed decisions to either advance, modify, or terminate a compound's development, ultimately leading to safer and more effective medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) in Target Engagement Studies.
- Pharmaron. (n.d.). Safety Pharmacology Services.
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- Gifford Bioscience. (n.d.). About Ligand Binding Assays.
- Revvity. (n.d.). Receptor-Ligand Binding Assays.
- European Pharmaceutical Review. (2005). A powerful tool for drug discovery.
- Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
- Williams, M. (n.d.). THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY.
- IITRI. (n.d.). Safety Pharmacology.
- Charles River Laboratories. (n.d.). Safety Pharmacology Studies.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
- Hartman, E., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- AssayQuant. (n.d.). Small Molecule CRO Services for Kinase Discovery.
- ApconiX. (2025). Safety And Secondary Pharmacology.
- Pugsley, M. K., et al. (2022). Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment. PubMed Central.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Finetech Industry Limited. (n.d.). This compound.
- Molbase. (n.d.). 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE.
- Singh, M. K., et al. (2011). N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine. PubMed Central.
- Abdullahi, M. S., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central.
- Abdullahi, M. S., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3- benzothiazole-2-amine derivatives as anticonvulsants. ResearchGate.
- Miller, W. R., et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. PubMed Central.
Sources
- 1. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. 1-(1,3-BENZOTHIAZOL-2-YL)METHANAMINE HYDROCHLORIDE | CAS 29198-41-2 [matrix-fine-chemicals.com]
- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. assayquant.com [assayquant.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Safety Pharmacology - IITRI [iitri.org]
- 22. apconix.com [apconix.com]
- 23. criver.com [criver.com]
- 24. pharmaron.com [pharmaron.com]
- 25. Safety pharmacology in 2022: Taking one small step for cardiovascular safety assay development but one giant leap for regulatory drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,3-Benzothiazol-2-ylmethylamine Hydrochloride
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No. 29198-41-2), ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established safety protocols and regulatory requirements, designed to provide a self-validating system for waste management in your laboratory.
Hazard Profile and Foundational Safety
Understanding the inherent risks of a compound is the first step in managing it safely. This compound is classified as a hazardous substance. Its disposal requires a protocol that mitigates these risks effectively.
According to safety data sheets, this compound presents multiple hazards.[1][2] It is harmful if ingested, inhaled, or absorbed through the skin, and it is known to cause significant skin and eye irritation.[1][3] These properties demand that the compound be treated as regulated hazardous waste, never to be disposed of via sinks or standard refuse.[4][5]
| Hazard Classification | Description | Causality for Disposal Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | Dictates the use of comprehensive Personal Protective Equipment (PPE) to prevent exposure and mandates that waste be securely contained to prevent environmental release. |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Requires the use of chemical-resistant gloves and lab coats. Contaminated materials (e.g., gloves, weigh boats) must also be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Necessitates wearing safety glasses or goggles to prevent contact with dust or splashes. |
| Target Organ Toxicity | May cause respiratory system irritation.[1] | Requires handling in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |
The Regulatory Imperative: EPA and OSHA Compliance
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The RCRA framework requires laboratories to identify, classify, and properly manage hazardous waste to protect human health and the environment.[6] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices in the workplace, including proper chemical storage and employee training, as outlined in its Hazard Communication Standard.[8][9] Adherence to the procedures in this guide will support compliance with these critical federal regulations.
Core Disposal Principle: Isolate, Contain, and Transfer
The fundamental principle for disposing of this compound is that it must be managed as a distinct, hazardous waste stream. Under no circumstances should this chemical or its containers be disposed of in common trash or washed down the drain. [4][5] The recommended final disposal method for benzothiazole derivatives is high-temperature incineration by a licensed hazardous waste facility, which ensures complete destruction of the compound.[10]
Step-by-Step Disposal Protocol
This protocol details the process from the point of generation to the final handoff for disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to prevent exposure. This is your primary line of defense.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[11]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Body Protection: A standard laboratory coat.[5]
-
Respiratory Protection: Handle waste in a well-ventilated area or a certified chemical fume hood to minimize dust inhalation.[5][12]
Step 2: Waste Identification and Segregation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designate a specific waste stream for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weigh paper).
-
Crucially, do not mix this waste with other chemical streams , especially strong oxidizing agents, which are incompatible.[1][13] Keep amine waste separate from acids and other reactive chemicals.[14]
Step 3: Select a Compatible Waste Container
The integrity of the waste container is essential for safe storage and transport.
-
Use a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition, with a secure, leak-proof screw-top cap.[15][16]
-
Ensure the container is clean and dry before use.
-
For any residual solid waste, carefully transfer it into the designated container, avoiding the creation of dust.[5] For solutions, use a funnel to prevent spills.[10]
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[7][14]
Step 4: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and is critical for safety.
-
Label the container clearly with the words "Hazardous Waste." [16][17]
-
List the full chemical name: "Waste this compound." [5][10] Do not use abbreviations or chemical formulas.[16]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").[10][16]
-
Your institution may require additional information, such as the date accumulation started and the specific laboratory or researcher responsible.
Step 5: On-Site Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation.[16][17]
-
This area must be under the control of laboratory personnel and away from general traffic.[7]
-
Ensure the storage area is secure, well-ventilated, and segregated from incompatible materials.[10][13]
Step 6: Arrange for Final Disposal
The final step is to transfer the waste to a certified professional.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][10]
-
Follow their specific procedures for waste handoff and maintain any required disposal records.[13]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the safe disposal of this compound, from initial preparation to final collection.
Caption: Logical workflow for the safe disposal of this compound.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and correct action is vital.
Small Spill Cleanup
-
Ensure the area is well-ventilated and restrict access.
-
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[1]
-
Place the spilled material and all cleanup materials (e.g., contaminated paper towels) into your designated hazardous waste container.
-
Wash the spill area with soap and water once the material is removed.
-
Report the incident to your laboratory supervisor or EHS department.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][12]
Always have the Safety Data Sheet (SDS) available for emergency responders.[11]
References
- Regulating Lab Waste Disposal in the United States: The Role of the EPA. Needle.Tube. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEXJbd4RZlCwn0UdGCY9TrqHGbn4mqt1UmtuLt_glBrKhSydigZjaqI5TnJIfeZNUmPuOHcWn7h9_6bGZH9MPqkJxnnKr8M_IWrKTFBqVuDje10GrolAhPECiX6ZVl4qS4BEdfAcZJtTXj34dQBuxUC4E1I-0Z10RsmT1ENcwnBACKIAJBEqmExm_hUxZVKDdPEknlItAXW7YBk3QaetFnfnf3ZPg9
- SAFETY DATA SHEET: this compound. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuDDxnOYEYdny_usOF-nQ297L4sm9WHrrhsTrTizP4VfkMVSCL9jvYPZW4mLEK0afjn65aTOri6OPVBn4LSRlqLnqXP71dtnen3jR7XFzhDMdi0HKos4ipRVWQ3pgEQjriy7csqUtGUpxts5iwsYiDTYoQjCUzhd9Yo2mMo7a9SY9Csz99I4reOZ3ocm1SV7u83ik1kQqganP3F6BoApa2yixPQx-ZOQAueM2K66rX44y16f3xKLlIEjipwpH7iIdEKY7xrWla0VRngJiE1w1DzZ8g4D9GH05USYGtgOK8xUWsmM4D
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBt7TsaMrD_Li-nnt0vOtud0Nh8z2yzbZE87vz6SwvfU0Wnr6DktYoVjUSYPQVMiqfQEaHzzy4Oe3RsA2nkLDhJfeUBm27mn5p8PhLMl-pPeL7k04CIdW0K-oX53DObTBGEr-WTt3KUCdozJNyTXwE0SQq7skrnWliWtwmzKfJ5yPK2ESZeR677ml_ZPWtZmlkES_ldwY=
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuvZxVA3evkGeS5s1mzslQxZ0aA88O1eTpRIkRsDtbqTGLJajTPlW3fbFVMh-9eG8oGA1yV1MXbkQCLu19pew41VroTkVRlCFsGiA2MTeMfLPu2PPsVEsH3v-64qipKKOitxmGHQVS
- What are the OSHA Requirements for Hazardous Chemical Storage? OSHA.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqaG7zhyW6TCCK2140TAVmJj23o9pbHfh38ljzxM_w_xswupXc8lT1C03OCghztvK87VoylSN74FLFXFHTee_JosKDI0hq_0b0y_XIdHcgEL7U01QUo5evYeynbmvzx2_f67ZIBbVKFV8Vrr2tAJX7nQKxc83YeMwOw2HXDmRC0Fcd1TS2iy5zuviWMsvv-hTgRw0f
- Lab Pack Management 101: Removal of Lab Waste in Schools and Labor
- Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpbgry4UuQpwuLJM59BkW_ZbgGiD82EEuCNVkAzIaqMToHcbHpQnRj5Wt0Pb5llJuN9yl_0ymN8XHzs3JdYwLXPVAR4SoTo-dQopHsWIHLdZvxN0AEjVOB-lEEoHCNQjYn-WjjAhrIuucKTUUB4j1w3hh1lNB65kz4j6KM9FCj10LSmdDeXGODQGPypiVV5_G_f0JWn6g4sxjS3UxYOR03i9hkSGIbV8ZXKJDS4O0=
- Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYBAuoc0Vrx_al2FK5oFofCidgSvoOuvH2fYlenuT7mBoDOsojMzJvK5WV9s_8LYS-QKK0PTaBOGkFdH2sPcNh49PO3Nn4NWEFr3CBQvlbK7okTXaIGRHMWpDT5bZI9n8-W10OCXNGtiK7R5ZpgwWjHTUwKEIS7MUBUolBlEtAQuWMnVYRGO2ZzNnb7NVDHLkwq7PibKFj1wQhT7mvh6qhxRul1LfnDvv1gFTGtw==
- OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe6xxFU0pj8kN0PjadiIJVRsIzhoo_GAV1lUlzkLnRYhw8M3b1ExAL7YZVLpVss6c3-kQqzRKTk4hq6mC-ZZZmvsEBmQP890WUNzpF1KxetdVhoqQodOuYlA7vTYRlhIOEgzvodx9je57D31pocgfRHZGkLEl57YOOAd5P
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCLGDMNMPbaAqz5ygHFByCYeFYLsMC00Nf0A69FL-DckGVIYkvqNWkb4CSLhaukAfVz5qhERfaOhSV9sZ_mYLKtp8po2SeoMr0lIu3OrotJeDzhpdtKFQwFNbiMLRzCRR-RITBxi30UugbROxAwgPCLQ9TX_zafA89jqO_hTJ8yHdbR4M4
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1v8xjrP1Is8kCiAJkXk1EbSYl5pZWExcbdp11qx3FL0u5jmANuAxqjU05dKI4PIlqaWCYdIEU4VVIJzwBMbQLhhjrm9l4BUSieDSV5irFG3J9ew90qudiYUaZyRd_3d6vGXeW3RV7NPwRHzieaF1KJZG91_Nc
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Source URL not available]
- Laboratory Waste Management: The New Regul
- Safety Data Sheet: Benzothiazole. [Source URL not available]
- This compound | CAS 29198-41-2. Santa Cruz Biotechnology. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXvQ-SMnoxzGc5GDup8jthoAHFUMSf6QYTK_yHU-EAYTGVyujAb3Sju76fD4Am64SzSVoEI2n1XBhmu2ehg1U2rzQXt6eRjgCu24v5xtzVEDi4EiizKAlBF34kK-e36kWs1pViXJJ9U7zG-FKt9pkIsreqiq-c7evo9Y5gRQcjOclmsTFKXcbcm8=
- SAFETY DATA SHEET: Benzothiazole. Fisher Scientific. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhOH5NVXbn3S4mOtcK54mdTGbmroVeDHqhNMk3SVzoeacw7AkyMi6Cv939ztO0BlQnYcJ-kW87p62IXnhGcGnOEs0kQlMnQ4MiTVhbQsf5X4FsYeaMx7E1KIq1ofgLeuoejzbWiszS0BRwTYNLPZfaj7QWoC5T-joi80hOBca9YnEpr2VtSIe6UW_aNXkYlD7eTPybSJCjLAr3dlhYbuLosiOYhStsfOsQDPVvfKfBuWhaOVU8F1DEZO-949yqSmnYOPbu_XZi9u18fpel9zIK
- SAFETY DATA SHEET: Benzothiazole. Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb4sc8l61Q0qKix-G2_qCwQDwTWpf6_ihlyLSFBnJA6rePI7ysoqlwiX8PFuyZOC8Av9k5-1xrGZEfLBTT1ot9Jj89FjXq_-roQbnP1KXTCME79q0TQa1dURMgWa2NhFWZzuhjbBXSwqrR0qubxgQ=
- SAFETY DATA SHEET: 2-(Aminomethyl)benzothiazole. Sigma-Aldrich. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoGVMPK8xF0J9kkC2njWnV-5-k9g4Y36017S0DgSy0uR-YNit-AiEeTrWiNyzHg0UKRPl-443NlUrqvodsnI6drTNTF2f_ovlW5qM-GETX32bVeyd1Ptq5Cwsvhv01onsvDgK93YbKnvA=
- Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExweZwsHknldz47L8fftPmhNVX3mOM0NBeGzFCMDjpQJ2ryr7ENoY3MeGzACgKJc15DPxuMej_UkjnEM2RJjP89Aojscbi94t5aKS0aGb4jvvo2nUWBu2plQYzVzFs7w_dKlF70AegoGVR2VhxjFfU_pkPKItrofyD
- Amine Disposal For Businesses. Collect and Recycle. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN3Vm9cD6EqyVuplPrNWMN6NZVbHDcsLEGTP4-cPYssqlVfLY_mb25EP91fFaluv2-zK24UfP4eRRpwRhBygNvuf5hIMOsfUTN-9iu7kvvA-RBH3Q5ZBRMwWaJd8KNJVshVZwmURPOhXr3B7lc5c7DapBiX0aq
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNzeyrkdZgXOwxVmriZAcEEptEVN-ds-D2llF1CymiQWGHK64562_U2ySLLl2rdhaInNJK79rCLMDmeFJRuhusDnDwNLjmcg-gTMM5CRv_wDMR_B3p9Et4w6vdtIf1iZ6hJx5r_7I38NLiJCa4TPdOfqVsWSONtq7DRAEuH6OcXZ-0PWWsehn_MjCDFnmz_pJQecSLWF8gZKXm1mjte6LsCJ5fiHEgo0IcTEwOAamWIZHIrpde-QNVlz9Hvyh0gcmfVDvGsptS1UOfWl0oTZSQdAIbTnluQSjFDqc=
- Hazardous Materials Disposal Guide. Nipissing University. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBEkhIVBaIKVJVKtIWsDw3yRXGKjsV-GzYQa-9LOy_5WKspjnjB_D1vYiRL5-iag2lbvrzaqkK7-XPe_iONTVyR6f3YeXuCCsg7ldFXoaF-taonndDYk_78AMyctV3b3a2zRaPqTuU8Krtdw8lzvXrrgl8HQMn6MQaJO__gbQT9NJfXJM7CgUfNmzqpXwo4fqh2u85dAfRmUHOk0f61ft0g==
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Lab Pack Management 101: Waste Removal in Schools and Labs [emsllcusa.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. needle.tube [needle.tube]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
A Comprehensive Guide to the Safe Handling of 1,3-Benzothiazol-2-ylmethylamine hydrochloride
Welcome to your essential guide for the safe handling, use, and disposal of 1,3-Benzothiazol-2-ylmethylamine hydrochloride (CAS No. 29198-41-2). This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps but the rationale behind them to ensure your work is conducted with the highest degree of safety and scientific integrity.
Understanding the Risks: A Proactive Approach to Safety
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), this compound is classified with acute oral, dermal, and inhalation toxicity (Category 4), and is known to cause skin and serious eye irritation (Category 2).[1] It may also cause respiratory irritation.[1] The parent compound, benzothiazole, and its derivatives are recognized as dermal sensitizers and respiratory tract irritants.[2] A thorough understanding of these risks is the foundation of a robust safety protocol.
Hazard Summary Table
| Hazard Classification | Category | Potential Effects |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed.[1] |
| Acute Toxicity (Dermal) | 4 | Harmful in contact with skin.[1] |
| Acute Toxicity (Inhalation) | 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following is a detailed breakdown of the required PPE, grounded in established safety standards.
Eye and Face Protection
-
Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Senior Application Scientist's Field Notes: While standard safety glasses provide a basic level of protection, the hydrochloride salt of this amine can be a fine, dusty powder. Goggles that form a seal around the eyes are superior in preventing airborne particles from causing irritation. For procedures with a higher risk of splashing, such as when preparing solutions, the use of a full-face shield in addition to goggles is a prudent and highly recommended practice.[4][5]
Hand Protection
-
Requirement: Wear chemical-impermeable gloves.[3] Nitrile gloves are a common and effective choice for handling many laboratory chemicals.[5] Always inspect gloves for any signs of degradation or perforation before use.
-
Senior Application Scientist's Field Notes: Double-gloving is a simple yet effective technique to enhance safety, particularly when handling powdered substances that can easily aerosolize. This practice minimizes the risk of exposure should the outer glove be compromised. Remember to use proper glove removal technique to avoid contaminating your skin.
Respiratory Protection
-
Requirement: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with a particulates filter conforming to EN 143.[1][3]
-
Senior Application Scientist's Field Notes: Engineering controls, such as working in a certified chemical fume hood, are the preferred method for minimizing inhalation exposure.[6] A respirator should be considered a secondary line of defense. If you are weighing out the solid material, do so within a fume hood to control dust.
Protective Clothing
-
Requirement: Wear a lab coat, and for larger quantities or procedures with a higher risk of spillage, consider a chemical-resistant apron or coveralls.[4]
-
Senior Application Scientist's Field Notes: Ensure your lab coat is fully buttoned to provide maximum coverage. It is also advisable to wear long pants and closed-toe shoes to protect against accidental spills.
Operational Plan: From Receipt to Use
A systematic approach to handling this compound will minimize risks and ensure the integrity of your experiments.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[1]
Weighing and Solution Preparation
-
Designated Area: Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a disposable weighing boat to prevent cross-contamination.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is crucial.
Spill Response
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Personal Protective Equipment: Always wear the appropriate PPE during cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials used for cleaning spills or contaminated with the compound (e.g., gloves, weighing boats) should also be placed in the designated waste container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains.
Visualizing Safety Workflows
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Spill Response Protocol
Caption: Step-by-step protocol for responding to a spill.
References
- Fisher Scientific. (2025, December 20). Safety Data Sheet: this compound.
- Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ECHEMI. (n.d.). Benzothiazole SDS, 95-16-9 Safety Data Sheets.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: Benzothiazole.
- Sigma-Aldrich. (2024, December 28). Safety Data Sheet.
- Safety Data Sheet. (n.d.). 1.
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- Fluorochem. (2024, December 19). Safety Data Sheet: Benzothiazol-4-ylamine.
- TCI Chemicals. (2025, January 8). Safety Data Sheet: 1H-Indazol-7-amine.
- HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE).
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (2,1,3-Benzothiadiazol-5-ylmethyl)methylamine hydrochloride.
- Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Environmental Science & Technology. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles.
- National Institutes of Health. (n.d.). Benzothiazole. PubChem.
- LANXESS. (2015, August). Product Safety Assessment: Benzothiazole.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure based on name)